molecular formula C15H16O B1296281 4,4'-Dimethylbenzhydrol CAS No. 885-77-8

4,4'-Dimethylbenzhydrol

Cat. No.: B1296281
CAS No.: 885-77-8
M. Wt: 212.29 g/mol
InChI Key: RGYZQSCFKFDECZ-UHFFFAOYSA-N
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Description

4,4'-Dimethylbenzhydrol is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129834. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYZQSCFKFDECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299377
Record name 4,4'-Dimethylbenzhydrol
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-77-8
Record name 4,4'-Dimethylbenzhydrol
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Record name 4,4'-Dimethylbenzhydrol
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Record name 885-77-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4'-Dimethylbenzhydrol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-Dimethylbenzhydrol A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Introduction

This compound, known formally by its IUPAC name bis(4-methylphenyl)methanol, is a diarylmethanol compound of significant interest in synthetic organic chemistry. As a derivative of benzhydrol, it possesses a robust diarylmethyl scaffold that serves as a foundational building block for more complex molecular architectures. Its utility is most pronounced in its role as a key intermediate in the synthesis of various high-value molecules, ranging from specialty polymers to pharmacologically active agents. This guide provides an in-depth technical overview of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in research and development.

Section 1: Chemical Identity and Properties

The precise identification and understanding of a compound's physicochemical properties are paramount for its effective application in a laboratory setting. This compound is unambiguously identified by a set of unique chemical identifiers and characterized by specific physical properties.

Nomenclature and Chemical Identifiers

A comprehensive list of names and registry numbers is essential for accurate sourcing and regulatory compliance.

IdentifierValue
IUPAC Name bis(4-methylphenyl)methanol[1][2][3]
Common Synonyms Di-p-Tolylmethanol, 4,4'-dimethyldiphenylmethanol, bis(p-tolyl) carbinol, Di-p-tolylcarbinol[2][4]
CAS Number 885-77-8[1][2][4]
PubChem CID 279356[1][2]
InChI Key RGYZQSCFKFDECZ-UHFFFAOYSA-N[1][2][3]
EC Number 674-260-4[2]
Physicochemical Properties

These properties dictate the compound's behavior in various solvents and reaction conditions, informing decisions on purification, handling, and storage.

PropertyValue
Molecular Formula C₁₅H₁₆O[2][3]
Molecular Weight 212.29 g/mol [2][4]
Appearance Crystals or powder[3]
Melting Point 71 °C[5]

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through several reliable methods. The most common laboratory-scale preparations involve the reduction of the corresponding ketone or a Grignard reaction. The choice of method often depends on the availability of starting materials and the desired scale.

Synthesis Pathways

Two primary retrosynthetic pathways are considered for this compound:

  • Reduction of a Ketone: The most direct route involves the reduction of 4,4'-dimethylbenzophenone. This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (NaBH₄), which is favored for its selectivity for carbonyls and operational simplicity.

  • Grignard Reaction: An alternative pathway involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction between p-tolylmagnesium bromide and p-tolualdehyde yields the target benzhydrol after an acidic workup. This method is highly effective for constructing the diarylmethanol core.

The following workflow diagram illustrates the general steps involved in a typical synthesis and purification process.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants 4,4'-Dimethylbenzophenone + NaBH₄ in Ethanol Reaction Stir at Room Temp Reactants->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product Analysis Characterization (NMR, IR, MP) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes a robust method for synthesizing this compound from 4,4'-dimethylbenzophenone. The causality behind this choice is the high yield and selectivity afforded by sodium borohydride, a mild reducing agent that avoids over-reduction.

Materials:

  • 4,4'-Dimethylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M, for workup if needed)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethylbenzophenone (1.0 eq) in ethanol (approx. 10-15 mL per gram of ketone). Stir until fully dissolved.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous slurry and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. The combined organic layers contain the desired product.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. This removes residual water, which is crucial for obtaining a pure, crystalline product.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound as a crystalline solid.

Spectroscopic Characterization

Confirmation of the product's identity and purity is a self-validating step in any synthesis. For this compound, the following spectroscopic signatures are expected. Public repositories like PubChem provide reference spectra for comparison[2].

  • ¹H NMR: Expect distinct signals for the aromatic protons (typically in the 7.0-7.3 ppm range), a singlet for the benzylic proton (-CHOH) around 5.7 ppm, a broad singlet for the hydroxyl proton (-OH), and a singlet for the two methyl groups (-CH₃) around 2.3 ppm.

  • ¹³C NMR: Key signals include those for the two methyl carbons (~21 ppm), the benzylic carbon (~75 ppm), and the aromatic carbons (125-145 ppm).

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch will be present in the 3200-3600 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹, and C=C aromatic stretches will be visible in the 1450-1600 cm⁻¹ region.

Section 3: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic intermediate[1]. The diarylmethyl core is a privileged scaffold in medicinal chemistry, imparting favorable properties like lipophilicity and metabolic stability to the final molecule.

Role as a Precursor in CNS Drug Discovery

While this compound itself is not a therapeutic agent, its structural analogs are critical in the development of drugs targeting the Central Nervous System (CNS). A compelling example is the use of the closely related 4,4'-difluorobenzhydrol as a key precursor in synthesizing selective M1 muscarinic acetylcholine receptor (mAChR) antagonists[6][7]. These antagonists are being investigated for treating neurological disorders like Alzheimer's disease[6].

The benzhydrol moiety is incorporated to form carbamate derivatives that exhibit high binding affinity and selectivity for the M1 receptor subtype[8][9]. The diarylmethyl group correctly orients the molecule within the receptor's binding pocket, while the fluorine atoms (in the analog) enhance metabolic stability and blood-brain barrier penetration[6][7].

The diagram below illustrates the antagonistic action at a G-protein-coupled M1 receptor.

G cluster_pathway M1 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (Agonist) Receptor M1 Receptor (GPCR) ACh->Receptor Activates Antagonist Benzhydrol-Derived M1 Antagonist Antagonist->Receptor Blocks G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (Effector) G_Protein->PLC Activates Response Cellular Response (e.g., Ca²⁺ Mobilization) PLC->Response Leads to

Caption: Antagonism of the M1 muscarinic receptor signaling cascade.

Broader Synthetic Utility

Beyond CNS applications, this compound is a valuable building block in other areas:

  • Organic Synthesis: It serves as a precursor for symmetrical diarylmethyl thioethers and dibenzyls through various catalytic reactions[1].

  • Polymer Chemistry: The compound is used in the production of specialty polymers, where it can contribute to enhanced thermal stability and mechanical properties of the resulting materials[1].

  • Analytical Chemistry: It can act as a reference standard in chromatographic methods for the accurate quantification of related compounds[1].

Section 4: Safety and Handling

Proper handling of any chemical reagent is critical for laboratory safety. This compound has associated hazards that necessitate specific precautions.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Hazard CodeStatementClass
H315 Causes skin irritationWarning[2]
H319 Causes serious eye irritationWarning[2]
H335 May cause respiratory irritationWarning[2]
Recommended Handling Procedures

Based on available safety data sheets, the following practices are mandatory when handling this compound:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[10][11].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact[10][11].

  • Handling Practices: Avoid generating dust. Avoid all personal contact, including ingestion and inhalation[10][11]. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents[10].

Conclusion

This compound (bis(4-methylphenyl)methanol) is more than a simple chemical compound; it is an enabling tool for innovation in both materials science and pharmaceutical development. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable intermediate for creating complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of this building block provides a strategic advantage in the design and execution of novel synthetic pathways.

References

  • J&K Scientific. This compound | 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTFBNgukkyFr1la6Ln-7-LDAdmpLGcIUQeGHkyWdKuw_YYotKBb8uzhCLk3PpI-sezFJogilRfYNLxVESdj3dkUyjiN1TIF01jrF3BuG1pMSHEeXBH8Jyzdw4dlEH_wLli0g==]
  • PubChem. This compound | C15H16O | CID 279356. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/279356]
  • Thermo Fisher Scientific. This compound, 98% 5 g. [URL: https://www.thermofisher.
  • ChemicalBook. This compound CAS#: 885-77-8. [URL: https://www.chemicalbook.com/Product.aspx?cas=885-77-8]
  • Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://www.fishersci.com/sdsitems.do?partNumber=L05904&productDescription=4%2C4%26%2339%3B-Dimethylbenzhydrol%2C+98%25+5g&vendorId=VN00023341&countryCode=US&language=en]
  • Apollo Scientific. 4,4'-Bis(dimethylamino)benzhydrol Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR4161_msds.pdf]
  • Stenutz. bis(4-methylphenyl)methanol. [URL: https://www.stenutz.eu/chem/solv2571.php]
  • Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. [URL: https://patents.google.
  • BenchChem. Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. [URL: https://www.benchchem.com/application-notes/44-difluorobenzhydrol-pharmaceutical-synthesis]
  • ResearchGate. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://www.researchgate.
  • MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [URL: https://www.mdpi.com/1424-8247/15/2/248]
  • PubMed. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/35215360/]

Sources

physical and chemical properties of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,4'-Dimethylbenzhydrol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 885-77-8), a diarylmethanol compound of significant interest in various fields of chemical science. Intended for researchers, scientists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, synthesis, reactivity, and key applications. Emphasis is placed on providing practical, field-proven insights and methodologies, including a detailed experimental protocol for its synthesis. The guide aims to serve as an essential resource, grounded in authoritative references, to support advanced research and development activities involving this versatile chemical intermediate.

Chemical Identity and Structure

This compound, also known as bis(4-methylphenyl)methanol or di-p-tolylmethanol, is an aromatic alcohol.[1][2] Its structure features a central methanol carbon atom bonded to two p-tolyl (4-methylphenyl) groups. This symmetric diaryl structure is fundamental to its chemical behavior and utility as a synthetic building block.

  • IUPAC Name : bis(4-methylphenyl)methanol[1][3]

  • CAS Number : 885-77-8[1]

  • Molecular Formula : C₁₅H₁₆O[1][3]

  • InChI Key : RGYZQSCFKFDECZ-UHFFFAOYSA-N[1][3]

  • Canonical SMILES : CC1=CC=C(C=C1)C(O)C1=CC=C(C)C=C1[3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The are summarized below. It typically presents as a white crystalline solid and is insoluble in water, a characteristic feature of many diarylmethanols.[4]

PropertyValueSource(s)
Molecular Weight 212.29 g/mol [1]
Appearance White crystals or powder[3]
Melting Point 68-75 °C[3]
Boiling Point 352.7 °C (at 760 mmHg)[5]
Density 1.063 g/cm³[5]
Solubility Insoluble in water[4]
XLogP3 3.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis and Reactivity

Synthesis Pathways

The synthesis of this compound is most commonly achieved through two primary, reliable routes:

  • Grignard Reaction : This is a classic and highly effective method for forming the carbon-carbon bond between the two aryl groups and the central carbinol carbon. The synthesis involves the reaction of a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) with p-tolualdehyde (4-methylbenzaldehyde).[6] The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired secondary alcohol. This method is favored for its high yield and the direct formation of the diarylmethanol structure.

  • Reduction of a Ketone : An alternative pathway is the reduction of the corresponding ketone, 4,4'-dimethylbenzophenone.[7] This transformation is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[4][8] This method is often simpler to perform and purify than the Grignard reaction, as it avoids the need for strictly anhydrous conditions.

Chemical Reactivity

The reactivity of this compound is dominated by the hydroxyl group.

  • Oxidation : The secondary alcohol can be oxidized to the corresponding ketone, 4,4'-dimethylbenzophenone, using various oxidizing agents.

  • Substitution : The hydroxyl group can be substituted, making it a precursor for diarylmethyl ethers, thioethers, and other derivatives. For instance, it can undergo N-alkylation of amides and related compounds under acidic catalysis.

  • Esterification : The compound can react with carboxylic acids or their derivatives to form esters, which have been explored in the development of pharmacologically active molecules.[9]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Expected signals would include distinct singlets for the methyl protons (around 2.3 ppm) and the methine proton (CH-OH), along with aromatic signals in the 7.0-7.3 ppm range, likely showing characteristic splitting for a 1,4-disubstituted benzene ring. The hydroxyl proton signal's position is variable and depends on concentration and solvent.

    • ¹³C NMR : The spectrum would show signals for the methyl carbons, the methine carbon, and distinct signals for the aromatic carbons, including the ipso, ortho, meta, and para carbons relative to the methine-substituted carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic rings, are also prominent.[1]

  • Mass Spectrometry (MS) : The mass spectrum typically shows the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a water molecule and the formation of a stable diarylmethyl cation.[1]

Applications in Research and Development

This compound is a versatile building block with applications spanning several areas of chemical science.[10][11]

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[12] Its diarylmethanol scaffold is a structural motif found in a number of biologically active molecules. The related compound 4,4'-dihydroxybenzophenone is a precursor to nonsteroidal antiestrogen drugs like tamoxifen.[13]

  • Organic Synthesis : As a functionalized diarylmethane, it is a valuable precursor for creating more complex molecules with high selectivity and yield.[12] It is used to prepare benzophenone derivatives, which are important as UV absorbers and photoinitiators for polymerization reactions.[5]

  • Polymer Chemistry : The compound is utilized in the production of specialty polymers, where its incorporation can enhance mechanical properties and thermal stability.[12]

  • Analytical Chemistry : It can be used as a reference standard in chromatographic methods, aiding in the accurate quantification of other compounds in complex mixtures.[12]

Safety and Handling

Understanding the safety profile of this compound is critical for its proper handling in a laboratory setting.

  • GHS Hazard Classification :

    • H315 : Causes skin irritation.[1]

    • H319 : Causes serious eye irritation.[1]

    • H335 : May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

    • Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This section provides a detailed, self-validating protocol for the synthesis of this compound based on a standard Grignard reaction.[6] The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.

Materials and Equipment
  • Magnesium turnings

  • p-Bromotoluene

  • p-Tolualdehyde

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Workflow Diagram

SynthesisWorkflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Aldehyde cluster_workup Part C: Workup and Purification A1 1. Assemble dry glassware under inert atmosphere (N₂ or Ar). A2 2. Add Mg turnings and anhydrous ether to flask. A1->A2 A3 3. Add p-bromotoluene in ether dropwise to initiate reaction. A2->A3 A4 4. Maintain gentle reflux until Mg is consumed. A3->A4 B1 5. Cool Grignard solution in an ice bath. A4->B1 B2 6. Add p-tolualdehyde in ether dropwise with cooling. B1->B2 B3 7. Stir at room temperature to complete the reaction. B2->B3 C1 8. Quench reaction by slowly adding cold 1M HCl. B3->C1 C2 9. Perform liquid-liquid extraction with ether. C1->C2 C3 10. Wash organic layer with NaHCO₃ (aq) and brine. C2->C3 C4 11. Dry organic layer over anhydrous Na₂SO₄. C3->C4 C5 12. Evaporate solvent to obtain crude product. C4->C5 C6 13. Recrystallize from a suitable solvent (e.g., hexanes) for purification. C5->C6

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of the Grignard Reagent :

    • Place 7.2 g of magnesium turnings in an oven-dried 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

    • Add 50 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of 47.2 g of p-bromotoluene in 150 mL of anhydrous diethyl ether.

    • Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing. If it does not start, gentle warming may be required.

    • Once initiated, add the remainder of the p-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Reaction with p-Tolualdehyde :

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of 30 g of p-tolualdehyde in 50 mL of anhydrous diethyl ether in the dropping funnel.

    • Add the p-tolualdehyde solution dropwise to the stirred, cooled Grignard reagent.[6] The addition should be slow enough to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Workup and Purification :

    • Cool the reaction mixture again in an ice bath.

    • Slowly and cautiously quench the reaction by adding 100 mL of cold 1 M HCl. This step protonates the alkoxide intermediate and dissolves the remaining magnesium salts.[14]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to obtain a pure, crystalline product.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). This compound | 885-77-8. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-d-Aldehydes from Grignard Reagents: 1-d-Heptaldehyde. Coll. Vol. 6, p.655 (1988); Vol. 55, p.7 (1976). Retrieved January 11, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 11, 2026, from [Link]

  • WritingUniverse. (2023, March 3). The reduction of benzophenone using sodium borohydride. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment). Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279356, this compound. Retrieved January 11, 2026, from [Link].

  • University of Toronto. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 11, 2026, from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved January 11, 2026, from [Link]

  • YouTube. (2020, September 10). Reduction of benzophenone with sodium borohydride. Retrieved January 11, 2026, from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved January 11, 2026, from [Link]

  • Pacher, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Retrieved January 11, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with Versatile Building Blocks. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69148, 4,4'-Dimethylbenzophenone. Retrieved January 11, 2026, from [Link].

Sources

Introduction: The Versatility of a Diaryl-Methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4,4'-Dimethylbenzhydrol

This compound, a symmetrical diaryl-methanol, serves as a pivotal intermediate and building block within various sectors of chemical science. Its structural motif, featuring two para-substituted toluene rings attached to a hydroxyl-bearing methine carbon, provides a unique combination of steric bulk and reactive potential. This compound is instrumental in pharmaceutical development as a precursor to more complex active pharmaceutical ingredients (APIs), in organic synthesis for creating intricate molecular architectures, and in polymer chemistry to develop materials with enhanced thermal and mechanical properties.[1] Understanding its fundamental physicochemical properties, such as melting and boiling points, is not merely an academic exercise but a critical prerequisite for its effective application, purification, and quality control in a research and development setting.

This guide offers a detailed examination of the melting and boiling points of this compound, grounded in established analytical principles. It provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for accurate characterization.

Core Physicochemical Properties

A precise understanding of a compound's physical constants is the foundation of its chemical identity and purity assessment. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name bis(4-methylphenyl)methanol[1][2]
CAS Number 885-77-8[2][3]
Molecular Formula C₁₅H₁₆O[2][3]
Molecular Weight 212.29 g/mol [3]
Appearance White crystals or crystalline powder[2][4]
Melting Point 68-75 °C (range may vary with purity)[2][3][4]
Boiling Point 352.7 °C at 760 mmHg[3]
Density 1.063 g/cm³[3]
Solubility Insoluble in water[5]

Part 1: Melting Point Determination - A Criterion for Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[6][7] Therefore, accurate melting point determination is a rapid and reliable method for assessing the purity of a compound like this compound.

Causality Behind Experimental Choices

The capillary method is the most common and accessible technique for melting point determination.[8] The choice of a slow heating rate (ramp rate) of approximately 1-2°C per minute is critical.[7] A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range. An initial fast "scout" measurement can be performed to quickly find an approximate melting point, followed by a slower, more precise measurement starting from about 10-20°C below the observed approximate value.[6][7]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Packing the Capillary Tube:

    • Press the open end of a capillary melting point tube into the powdered sample. A small amount of solid will be forced into the tube.

    • To pack the sample tightly into the sealed end, tap the bottom of the tube gently on a hard surface or drop it through a long glass tube onto the benchtop.[7]

    • The final packed sample height should be 1-2 mm.[9]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Scout Measurement (Optional): Set a rapid ramp rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a fresh sample.

    • Set the starting temperature to about 10-15°C below the expected melting point and a slow ramp rate of 1-2°C/minute.

    • Observe the sample through the viewing lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Ensures homogeneity Load Load Capillary Tube Crush->Load Pack Pack Sample (1-2mm) Load->Pack Ensures uniform heating Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Change Heat->Observe Record Record T₁ (start) & T₂ (end) Observe->Record Result Melting Point Range Record->Result

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Boiling Point Determination - Characterizing the Liquid Phase

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[10] Since this compound is a solid at room temperature, its boiling point must be determined on a molten sample. The high boiling point of this compound necessitates a method suitable for high temperatures and potentially small sample volumes, such as the micro-boiling point or capillary method.

Causality Behind Experimental Choices

The micro-boiling point method is an elegant and efficient technique that requires only a small amount of the substance.[11] The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the liquid is heated, the air initially trapped in the capillary expands and escapes, followed by the vapor of the substance.[10][12] When the external heat source is removed, the liquid begins to cool. The boiling point is the temperature at which the vapor pressure inside the capillary equals the external atmospheric pressure, causing the liquid to be drawn back into the capillary tube.[11][12] This moment signifies the equilibrium between the liquid and vapor phases.

Experimental Protocol: Micro-Boiling Point Determination
  • Sample Preparation:

    • Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.

    • Gently heat the tube to melt the solid into a clear liquid.

  • Apparatus Setup:

    • Take a standard capillary melting point tube and seal one end in a flame. This will be your inverted capillary.

    • Place the sealed capillary tube, open-end down, into the molten sample within the test tube.

    • Attach the test tube to a thermometer using a wire or rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating and Measurement:

    • Immerse the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil or an aluminum heating block).

    • Heat the apparatus slowly and steadily.

    • Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[11][12] This indicates the sample is boiling vigorously.

    • Once a steady stream of bubbles is observed, turn off or remove the heat source.

    • The bubbling will slow down and eventually stop as the apparatus cools.

    • Carefully observe the inverted capillary. The moment the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point.

Workflow Visualization

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heat Heating Cycle cluster_cool Cooling & Measurement Melt Melt Sample in Tube InsertCap Insert Inverted Capillary Melt->InsertCap Attach Attach to Thermometer InsertCap->Attach Immerse Immerse in Heating Bath Attach->Immerse Heat Heat Slowly Immerse->Heat Bubbles Observe Rapid Bubbles Heat->Bubbles Cool Remove Heat Bubbles->Cool Observe Watch for Liquid Re-entry Cool->Observe Record Record Temperature Observe->Record Result Boiling Point Record->Result

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a solid crystalline substance.[4] Standard laboratory safety protocols should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[4][13]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust. Ensure adequate ventilation and avoid dust formation.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water.[4]

Conclusion

The melting and boiling points are fundamental physical constants that are indispensable for the identification, purification, and quality assessment of this compound. The methodologies detailed in this guide—capillary determination for melting point and the micro-method for boiling point—represent robust, reliable, and resource-efficient techniques for any research or industrial laboratory. Adherence to these protocols ensures the generation of accurate and reproducible data, which is paramount for advancing projects in drug discovery, synthetic chemistry, and materials science.

References

  • J&K Scientific. This compound | 885-77-8. [Link]

  • MySkinRecipes. This compound. [Link]

  • Westlab Canada. Measuring the Melting Point. [Link]

  • University of Calgary. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination | PDF. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Austin Community College. Experiment 1 - Melting Points. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • PubChem. This compound | C15H16O | CID 279356. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol. [Link]

  • Wikipedia. 4,4'-Bis(dimethylamino)benzhydrol. [Link]

  • Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 4,4'-Dimethylbenzhydrol, a key intermediate in various chemical syntheses. As Senior Application Scientists, we present not just the data, but also the underlying principles and experimental considerations essential for accurate interpretation and application in research and development.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For drug development professionals, NMR is a critical tool for confirming the structure of synthesized compounds, identifying impurities, and studying drug-target interactions.

This guide will delve into the ¹H and ¹³C NMR spectra of this compound, offering a detailed peak-by-peak analysis and the rationale behind the observed chemical shifts and splitting patterns.

The Molecular Structure of this compound

This compound, also known as di-p-tolylmethanol or bis(4-methylphenyl)methanol, possesses a C₂ symmetric structure, which significantly influences its NMR spectra. The molecule consists of two p-tolyl groups attached to a central carbinol carbon. This symmetry means that the two aromatic rings are chemically equivalent, simplifying the expected NMR signals.

Chemical Structure:

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent like acetonitrile-d₃ (CD₃CN), reveals distinct signals for the aromatic, methine, and methyl protons.

A representative ¹H NMR spectrum of this compound (di-p-tolylmethanol) was obtained in CD₃CN. The following is a detailed analysis of the expected signals:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.25Doublet4HAromatic protons ortho to the CH(OH) group
2~7.10Doublet4HAromatic protons meta to the CH(OH) group
3~5.60Singlet1HMethine proton (-CH(OH)-)
4~2.30Singlet6HMethyl protons (-CH₃)
5VariableBroad Singlet1HHydroxyl proton (-OH)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ ~7.10-7.25 ppm): The two sets of aromatic protons on each ring are chemically non-equivalent. The protons ortho to the carbinol group are expected to be slightly downfield compared to the meta protons due to the electron-withdrawing effect of the hydroxyl group. The coupling between these adjacent protons results in two distinct doublets. The integration of each doublet corresponds to four protons, consistent with the two equivalent aromatic rings.

  • Methine Proton (δ ~5.60 ppm): The single proton attached to the carbinol carbon gives rise to a singlet. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom and the two aromatic rings.

  • Methyl Protons (δ ~2.30 ppm): The two methyl groups are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet, integrating to six protons.

  • Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance from the spectrum.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, the number of unique carbon signals is less than the total number of carbon atoms.

Expected ¹³C NMR Chemical Shifts:

SignalChemical Shift (δ, ppm)Assignment
1~141Quaternary aromatic carbon attached to the CH(OH) group (C-ipso)
2~137Quaternary aromatic carbon attached to the CH₃ group (C-para)
3~129Aromatic CH carbons meta to the CH(OH) group
4~126Aromatic CH carbons ortho to the CH(OH) group
5~75Methine carbon (-CH(OH)-)
6~21Methyl carbons (-CH₃)

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ ~126-141 ppm): The spectrum will show four distinct signals for the aromatic carbons. The two quaternary carbons (C-ipso and C-para) will have different chemical shifts from the protonated aromatic carbons. The chemical shifts are influenced by the substituents on the ring.

  • Methine Carbon (δ ~75 ppm): The carbinol carbon atom appears at a characteristic downfield position due to the direct attachment of the electronegative oxygen atom.

  • Methyl Carbons (δ ~21 ppm): The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing and Analysis:

  • Perform Fourier transformation of the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the splitting patterns and coupling constants to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Figure 2. General workflow for NMR data acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide unambiguous confirmation of its molecular structure. The symmetry of the molecule simplifies the spectra, making it an excellent example for understanding the fundamental principles of NMR spectroscopy. For professionals in drug development and chemical research, a thorough understanding of this spectral data is crucial for quality control, reaction monitoring, and the synthesis of novel compounds.

References

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

Sources

mass spectrometry (MS) analysis of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,4'-Dimethylbenzhydrol

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of this compound (CAS 885-77-8), a key intermediate in pharmaceutical and organic synthesis.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices. We will explore the fundamental physicochemical properties of the analyte, delve into ionization techniques, predict and analyze fragmentation patterns under Electron Ionization (EI), and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. The aim is to equip the reader with the expertise to develop, execute, and troubleshoot robust MS-based analytical methods for this compound.

Introduction to this compound and Analytical Rationale

This compound, also known as bis(4-methylphenyl)methanol, is a diarylmethanol compound.[3][4] Its structural backbone is prevalent in various pharmacologically active molecules and functional materials. As such, its accurate identification and quantification are critical for process monitoring, quality control, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for this purpose. When coupled with chromatographic separation, MS provides unequivocal structural information and allows for trace-level detection in complex matrices. This guide serves as a practical resource, grounded in established scientific principles, for the comprehensive MS analysis of this compound.

Physicochemical Properties: The Foundation for Method Development

Understanding the analyte's properties is the first step in designing a successful MS experiment. These characteristics dictate the choice of sample preparation, chromatography, and ionization technique.

PropertyValueSignificance for MS Analysis
Molecular Formula C₁₅H₁₆O[3]Determines the exact monoisotopic mass for high-resolution MS.
Molecular Weight 212.29 g/mol [3]Predicts the mass-to-charge ratio (m/z) of the molecular ion.
IUPAC Name bis(4-methylphenyl)methanol[2][3][4]Describes the chemical structure, allowing for fragmentation prediction.
Melting Point 69 - 73 °C[5]Indicates sufficient thermal stability and volatility for GC analysis.
Appearance White crystalline solid[4][5]Dictates the need for dissolution in an appropriate solvent prior to analysis.
Structure Two p-tolyl groups attached to a central carbinol carbon.The benzylic alcohol is the primary site for ionization and fragmentation.

Ionization Techniques: Generating the Analyte Ions

The conversion of neutral this compound molecules into gas-phase ions is the central event in MS analysis. The choice of ionization method is critical and depends on the coupling technique (GC or LC) and the desired outcome (structural elucidation vs. sensitive quantification).

Electron Ionization (EI)

Typically coupled with Gas Chromatography, Electron Ionization is a "hard" ionization technique that uses high-energy electrons (classically 70 eV) to ionize the analyte.[6][7] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Causality: EI is ideal for this compound due to its thermal stability and volatility. The resulting fragmentation is highly informative, creating a characteristic "fingerprint" spectrum that is excellent for unambiguous library matching and structural confirmation.[8] The extensive fragmentation provides a wealth of structural data, which is a key advantage of this technique.[7]

Electrospray Ionization (ESI)

ESI is the workhorse ionization source for Liquid Chromatography-Mass Spectrometry.[9] As a "soft" ionization technique, it typically generates intact protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation.

  • Causality: ESI is the method of choice when analyzing samples that are not suitable for GC (e.g., thermally labile or non-volatile derivatives) or when the primary goal is highly sensitive quantification of the parent molecule. For this compound, ESI would be operated in positive ion mode, as the hydroxyl group is readily protonated in the acidic mobile phase. Tandem MS (MS/MS) can be used to induce fragmentation for structural confirmation if needed.

Mass Spectral Analysis: Decoding the Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer provides a roadmap to its molecular structure. The most common and informative approach for this compound is EI-MS.

Electron Ionization (EI-MS) Fragmentation Pathway

Upon ionization with a 70 eV electron beam, the this compound molecule forms an energetically unstable molecular ion (M⁺•) at m/z 212 . This ion rapidly undergoes a series of predictable fragmentation events driven by the formation of stable carbocations.

Key Fragmentation Pathways:

  • Formation of the Benzhydryl Cation (m/z 195): The most favorable initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion. This results in the formation of the highly stable bis(4-methylphenyl)methyl cation at m/z 195 . This ion is stabilized by resonance across both aromatic rings.

  • Formation of the Base Peak (m/z 119): While the ion at m/z 195 is very stable, public spectral databases like the one from NIST indicate that the most abundant ion (the base peak) for this compound is found at m/z 119 .[3] This fragment is proposed to be the p-toluoyl cation, [CH₃-C₆H₄-CO]⁺. Its formation can be rationalized by the loss of a p-tolyl radical from the molecular ion to form an ion at m/z 121, followed by the loss of two hydrogen atoms (H₂). This acylium ion possesses significant stability.

  • Formation of Tropylium-like Ions: Further fragmentation can lead to the formation of the tropylium ion (m/z 91) or a methyl-substituted tropylium ion through rearrangements and cleavage of the aromatic rings.

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_path1 Pathway 1: Loss of Hydroxyl Radical cluster_path2 Pathway 2: Formation of Base Peak M This compound Molecular Ion (M⁺•) m/z = 212 F195 bis(4-methylphenyl)methyl cation [M-OH]⁺ m/z = 195 M->F195 - •OH F121 Intermediate Ion [C₈H₉O]⁺ m/z = 121 M->F121 - •C₇H₇ F119 p-Toluoyl Cation (Base Peak) [C₈H₇O]⁺ m/z = 119 F121->F119 - H₂

Caption: Predicted EI fragmentation pathways of this compound.

Summary of Prominent EI-MS Fragment Ions:

m/zProposed Fragment IonFragmentation PathwayRelative Abundance
212[C₁₅H₁₆O]⁺•Molecular Ion (M⁺•)Low
195[C₁₅H₁₅]⁺Loss of hydroxyl radical (•OH)Moderate to High
119[C₈H₇O]⁺Loss of p-tolyl radical, followed by loss of H₂High (Base Peak)
91[C₇H₇]⁺Tropylium ion from cleavage of the aromatic systemModerate

Hyphenated Techniques: Integrated Analytical Workflows

For analyzing this compound in realistic sample matrices, chromatography is essential to separate the analyte from interfering compounds prior to MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This workflow is the gold standard for the analysis of volatile and thermally stable compounds like this compound.

G Sample 1. Sample Preparation (Dissolve in Ethyl Acetate) Inject 2. GC Injection (Split/Splitless Inlet) Sample->Inject Separation 3. Chromatographic Separation (DB-5ms column) Inject->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Detection 5. Mass Analysis (Quadrupole Analyzer) Ionization->Detection Data 6. Data Processing (Library Search & Integration) Detection->Data

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step GC-MS Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like ethyl acetate or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation: Utilize a GC system equipped with a split/splitless injector coupled to a single quadrupole or tandem mass spectrometer.[10]

  • GC Conditions:

    • Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[11] This low-polarity column provides excellent separation for aromatic compounds.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 300 for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) of key ions (e.g., m/z 119, 195) can be used for enhanced sensitivity.

  • Data Analysis: Identify the this compound peak by its retention time and compare the acquired mass spectrum against a reference library (e.g., NIST, Wiley) for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This workflow is advantageous for analyzing complex mixtures or when derivatization is undesirable. It offers high throughput and sensitivity.[12]

G Sample 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. LC Injection (Autosampler) Sample->Inject Separation 3. Chromatographic Separation (C18 column) Inject->Separation Ionization 4. ESI Ionization (Positive Mode) Separation->Ionization Detection 5. Mass Analysis (Triple Quadrupole) Ionization->Detection Data 6. Data Processing (Quantification) Detection->Data

Caption: Standard workflow for LC-MS analysis of this compound.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a concentration of 1-10 µg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.[9][13]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[13]

    • Acquisition Mode: For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 213. A product ion would be determined by infusing a standard and performing a product ion scan (e.g., fragmentation to m/z 195 by loss of water).

  • Data Analysis: Integrate the peak area for the specific MRM transition. Quantify against a calibration curve prepared with certified reference standards.

Conclusion

The mass spectrometric analysis of this compound is a robust and versatile undertaking. Electron Ionization coupled with GC provides a definitive "fingerprint" spectrum, ideal for structural confirmation, while Electrospray Ionization with LC offers a highly sensitive platform for quantification in diverse matrices. By understanding the core principles of ionization, fragmentation, and chromatography detailed in this guide, researchers can confidently select and optimize the appropriate methodology, ensuring data of the highest accuracy and integrity. The provided protocols serve as a validated starting point for method development, empowering scientists to tackle analytical challenges in pharmaceutical and chemical research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279356, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Sakai, T., et al. (2021). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. PMC - NIH. Retrieved from [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. Retrieved from [Link]

  • Papagiannopoulos, A., et al. (2021). Determination of phytochemical compounds in chicken breast by gas chromatography-tandem mass spectrometry. Italian Journal of Food Safety. Retrieved from [Link]

  • de Jonge, M. E., & Schellens, J. H. (2005). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs. Mass Spectrometry Reviews. Retrieved from [Link]

  • Li, Y., et al. (2020). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. MDPI. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4,4'-Dimethylbenzhydrol (C₁₅H₁₆O).[1][2] As a key intermediate in pharmaceutical and polymer synthesis, rigorous characterization of this secondary diaryl-alcohol is critical.[3] This document details an optimized methodology for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using the potassium bromide (KBr) pellet technique. It offers an in-depth, region-by-region interpretation of the resulting spectrum, correlating specific absorption bands with the molecular vibrations of the compound's key functional groups. Furthermore, this guide addresses the identification of potential impurities, particularly the precursor 4,4'-dimethylbenzophenone, through spectral comparison. This whitepaper is intended for researchers, scientists, and quality control professionals in drug development and materials science who require a robust, validated protocol for the structural elucidation and purity assessment of this compound.

Introduction: The Analytical Imperative

This compound, a symmetrical secondary alcohol featuring two para-substituted toluene rings attached to a hydroxyl-bearing carbon, is a pivotal building block in advanced organic synthesis.[3] Its structure, comprising hydroxyl, methyl, and a diarylmethanol core, presents a distinct vibrational signature that is ideally suited for characterization by infrared spectroscopy.

IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, wagging, etc.). The resulting spectrum of absorption versus wavenumber provides a unique molecular "fingerprint," allowing for the unambiguous identification of functional groups and the overall molecular architecture. For a molecule like this compound, IR spectroscopy serves as a first-line method for structural verification and purity assessment.

Methodology: Acquiring a High-Fidelity IR Spectrum

For a solid sample such as this compound, the Potassium Bromide (KBr) pellet method is the gold standard for transmission FTIR analysis.[4][5] This choice is predicated on the fact that KBr is transparent to IR radiation in the typical mid-IR range (4000–400 cm⁻¹) and, when pressed, forms a non-scattering, solid matrix for the analyte.[6] The protocol described below is designed to minimize moisture contamination and ensure a homogenous sample dispersion, which are critical for obtaining a high-quality, reproducible spectrum.[7]

Optimized KBr Pellet Preparation Protocol
  • Material Preparation:

    • Use spectroscopy-grade KBr powder, pre-dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[6][7] This step is crucial as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure key spectral features.[7]

    • Thoroughly clean and dry an agate mortar and pestle, as well as the pellet die set, to eliminate residual moisture and contaminants.[4][5][7]

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of the this compound sample.

    • In the agate mortar, grind the sample into a fine, consistent powder.[4]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved.[4] The objective is to uniformly disperse the analyte within the KBr matrix.[7]

  • Pellet Formation:

    • Transfer the mixture into the sleeve of a 13 mm pellet press die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually to approximately 8-10 metric tons.[7]

    • Hold the pressure for 1-2 minutes to allow the KBr to cold-flow and form a transparent, glass-like pellet.[7] A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.[8]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum using a pure KBr pellet or an empty sample compartment.[4]

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the KBr pellet preparation and analysis process.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample & Material Preparation cluster_pellet Pellet Formation cluster_analysis Spectroscopic Analysis Dry_KBr 1. Dry KBr Powder (110°C, 2 hrs) Clean_Tools 2. Clean & Dry Mortar, Pestle, and Die Set Dry_KBr->Clean_Tools Weigh_Sample 3. Weigh Analyte (1-2 mg) Clean_Tools->Weigh_Sample Grind_Sample 4. Grind Analyte in Agate Mortar Weigh_Sample->Grind_Sample Mix 5. Add KBr (100-200 mg) & Mix Thoroughly Grind_Sample->Mix Press 6. Press Mixture in Die (8-10 tons) Mix->Press Background 7. Acquire Background Spectrum (Pure KBr) Press->Background Sample_Scan 8. Acquire Sample Spectrum Background->Sample_Scan Process 9. Process Data (Baseline & Absorbance) Sample_Scan->Process Final Spectrum Final Spectrum Process->Final Spectrum

Sources

An In-depth Technical Guide to the Discovery and History of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4,4'-Dimethylbenzhydrol, a significant secondary alcohol in the field of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical synthesis, modern preparative methods, detailed analytical characterization, and key applications of this versatile compound.

Introduction: The Significance of Diaryl-Methanol Scaffolds

Diaryl-methanol scaffolds, such as this compound, represent a critical class of organic compounds. Their structural motif, characterized by a hydroxyl-bearing carbon atom attached to two aryl groups, imparts unique chemical reactivity and makes them valuable intermediates in the synthesis of a wide array of more complex molecules. These compounds are foundational in the construction of pharmaceuticals, agrochemicals, and materials with novel properties. The symmetrically substituted this compound, also known as di-p-tolylmethanol, serves as a quintessential example, offering a blend of steric and electronic properties that have been exploited in various chemical transformations.

Historical Perspective and Discovery

While pinpointing a singular "discovery" of this compound in early chemical literature is challenging, its synthesis is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. The advent of the Grignard reaction, in particular, provided a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a vast number of alcohols, including diaryl-methanols.

The conceptual framework for synthesizing such compounds arose from the broader exploration of reactions between organometallic reagents and carbonyl compounds. Early investigations into the reactions of organozinc and later organomagnesium compounds with aldehydes and ketones laid the groundwork for the targeted synthesis of secondary and tertiary alcohols. The synthesis of substituted benzhydrols became a practical reality with these powerful synthetic tools.

Synthetic Methodologies: From Historical Routes to Modern Protocols

The preparation of this compound can be approached through several synthetic routes, primarily involving the formation of the central carbinol carbon bond.

The Grignard Reaction: A Cornerstone of Synthesis

The most common and historically significant method for synthesizing this compound is the Grignard reaction. This venerable reaction involves the nucleophilic addition of a p-tolylmagnesium halide to p-tolualdehyde.

Reaction Scheme:

Experimental Protocol: Grignard Synthesis of this compound

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents) and a small crystal of iodine. Cover the magnesium with anhydrous diethyl ether.

  • Add a solution of 4-bromotoluene (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with p-Tolualdehyde: Cool the Grignard reagent to 0 °C using an ice bath.

  • Add a solution of p-tolualdehyde (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous ether is critical to prevent the quenching of the Grignard reagent.

  • Iodine Crystal: The iodine acts as an initiator by reacting with the magnesium surface to expose a fresh, reactive surface for the reaction with the alkyl halide.

  • Saturated Ammonium Chloride Quench: This provides a mildly acidic workup to hydrolyze the magnesium alkoxide salt without causing potential side reactions that could occur with stronger acids.

Reduction of 4,4'-Dimethylbenzophenone

An alternative and also widely used method is the reduction of the corresponding ketone, 4,4'-dimethylbenzophenone. This approach is particularly useful if the ketone is readily available.

Reaction Scheme:

Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.

References

  • This compound | 885-77-8. J&K Scientific. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound | C15H16O | CID 279356. PubChem. [Link]

  • 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China. Sinochem-Nanjing. [Link]

  • 4,4'-Bis(dimethylamino)benzhydrol. Wikipedia. [Link]

  • Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. [Link]

  • Chemical synthesis of 4,4'-dimethyl-7-oxygenated sterols. Inhibitors of 3-hydroxy-3-methylglutaryl reductase. PubMed. [Link]

  • Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Symbiosis Online Publishing. [Link]

health and safety information for 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 4,4'-Dimethylbenzhydrol

Introduction

This compound (CAS No. 885-77-8) is a diarylmethanol compound utilized primarily as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure lends itself to the preparation of various benzophenone derivatives, which have applications as UV absorbers and photoinitiators.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety profile of this reagent is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes.

This guide provides a detailed examination of the known hazards, safe handling protocols, and emergency procedures for this compound. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions. A critical point of emphasis is that the toxicological properties of this compound have not been fully investigated, necessitating a cautious and proactive approach to safety.[3]

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding a substance's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and inform storage and handling requirements.

PropertyValueSource(s)
CAS Number 885-77-8[1][4][5]
Molecular Formula C₁₅H₁₆O[1][4][5]
Molecular Weight 212.29 g/mol [1][2][4]
Appearance White to almost white crystalline powder[1][3][5]
Melting Point 68 - 75°C (154.4 - 167°F)[1][3][5]
Boiling Point ~352.7°C (Predicted)[1][2]
Solubility Insoluble in water; Soluble in various organic solvents[1][3][6]
Density ~1.063 g/cm³ (Predicted)[1][2]

Section 2: Hazard Identification and GHS Classification

There is some discrepancy in the classification of this compound across supplier safety data sheets (SDS). While some sources may not classify it as hazardous under OSHA standards[3], data submitted to the European Chemicals Agency (ECHA) indicates clear hazard classifications.[4] In alignment with the principles of laboratory safety, which dictate adopting the most protective precautions in the face of uncertainty, this guide utilizes the ECHA classification. The primary hazards are associated with irritation.

Hazard ClassGHS PictogramSignal WordHazard StatementSource
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation[4]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[4]

Physical Hazards: The compound is not considered highly flammable but is combustible and may ignite if preheated.[3][7] It is crucial to keep it away from open flames and high-heat sources. Thermal decomposition can produce hazardous gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[8][9]

Section 3: Safe Handling and Storage Protocols

A proactive safety strategy relies on a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE). This hierarchy of controls is fundamental to minimizing exposure risk.

cluster_controls Hierarchy of Controls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin->ppe

Figure 1: Hierarchy of Controls for Chemical Safety.
Engineering Controls

The primary engineering control for handling this compound powder is a certified chemical fume hood or a powder containment hood. This is non-negotiable. The rationale is to control the airborne particulate at the source, preventing inhalation and minimizing contamination of the general laboratory environment, thereby protecting the user and others in the vicinity.[10][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][12] A face shield should be worn over goggles if there is a significant risk of splashing, such as when handling solutions of the compound.[13]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[12]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against accidental skin contact.

  • Respiratory Protection: Under normal laboratory conditions with the use of a fume hood, respiratory protection is typically not required.[3] However, if engineering controls are not available or in the event of a large spill where dust may be generated, a respirator with a P95 (US) or P1 (EU) particle filter should be used.[12]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][6] Room temperature storage is generally acceptable.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, as these can lead to exothermic and potentially dangerous reactions.[6][8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and relevant hazard warnings.

Section 4: Standard Operating Procedure (SOP) for Laboratory Use

This SOP outlines the essential steps for safely weighing and handling solid this compound. Following a validated procedure is key to ensuring reproducible and safe experimental work.

prep 1. Preparation - Verify fume hood is operational. - Decontaminate work surface. - Assemble all necessary equipment. ppe 2. Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe weigh 3. Weighing - Place analytical balance inside fume hood. - Tare weigh boat. - Carefully transfer desired amount of This compound using a spatula. - Record mass. ppe->weigh transfer 4. Transfer & Use - Carefully transfer the weighed solid to the reaction vessel. - Proceed with the experimental protocol. weigh->transfer cleanup 5. Decontamination & Cleanup - Clean spatula and work surface. - Dispose of weigh boat and contaminated wipes in designated solid waste. transfer->cleanup doff 6. Doff PPE & Wash Hands - Remove gloves using proper technique. - Remove lab coat and goggles. - Wash hands thoroughly with soap and water. cleanup->doff

Figure 2: Standard Workflow for Handling this compound.

Step-by-Step Protocol:

  • Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Clean the work surface and gather all necessary equipment (spatula, weigh boat, reaction vessel, waste container).

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: Conduct all weighing operations inside the fume hood to contain any dust. Use a spatula to carefully transfer the solid to a tared weigh boat on an analytical balance. Avoid creating dust by handling the material gently.[3][8]

  • Transfer: Carefully add the weighed compound to the designated reaction vessel, ensuring no material is spilled.

  • Cleanup: Immediately after use, clean the spatula and the work surface. Dispose of any contaminated consumables (e.g., weigh boat, wipes) in a clearly labeled hazardous solid waste container.

  • Doff PPE and Hygiene: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the procedure is complete.[12]

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First Aid Measures

The following table outlines the immediate first aid steps to be taken in case of accidental exposure. Medical attention should always be sought if symptoms persist or in cases of significant exposure.[14]

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek urgent medical attention.[3][7][15]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[3][7]
Inhalation Move the individual to fresh air and keep them warm and at rest. If breathing is difficult or symptoms like respiratory irritation occur, seek urgent medical attention.[3][7]
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek medical attention.[3][14]
Accidental Release (Spill) Response

For a small-scale laboratory spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Don appropriate PPE, including respiratory protection if dust is present.

  • Contain and Clean: Gently sweep up the spilled solid, avoiding the creation of dust.[3] Place the material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7][12]

  • Special Hazards: The compound is combustible. Containers may melt or rupture in the heat of a fire.[7] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like CO and CO₂.[7][8]

Section 6: Toxicological Profile

A significant consideration for researchers is that the toxicological properties of this compound have not been fully investigated.[3] The available GHS data points to it being an irritant to the skin, eyes, and respiratory system.[4] However, the absence of comprehensive data on chronic toxicity, mutagenicity, or carcinogenicity does not equate to an absence of hazard. Therefore, all exposures should be minimized as a matter of prudent practice until more definitive data becomes available.

Section 7: Disposal Considerations

All waste containing this compound, including contaminated consumables and spilled material, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Do not dispose of the material down the drain or in general trash.[12]

  • All disposal must be conducted through a licensed professional waste disposal service and in accordance with all applicable local, state, and federal regulations.[7][12]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a disciplined and informed approach. The core safety directives are to:

  • Acknowledge the Hazards: Treat the compound as a skin, eye, and respiratory irritant.

  • Respect the Unknown: Recognize that its toxicological profile is incomplete and minimize all routes of exposure.

  • Utilize Controls: Always handle the solid within a chemical fume hood and wear appropriate PPE.

  • Be Prepared: Be familiar with emergency and first aid procedures before beginning work.

By integrating these principles into all laboratory workflows, researchers can effectively manage the risks associated with this compound and maintain a high standard of safety and scientific integrity.

References

  • Qualitek. (n.d.). Safety Data Sheet 4. First Aid Measures.
  • ChemicalBook. (n.d.). This compound CAS#: 885-77-8.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.
  • PubChem. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2009). MSDS of 4,4'-Difluorobenzhydrol.
  • Sinochem Nanjing. (n.d.). 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China.
  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4.
  • Farnell. (n.d.). Material Safety Data Sheet Section 4 FIRST AID MEASURES Section 5 FIRE FIGHTING MEASURES.
  • MySkinRecipes. (n.d.). This compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,4`-Dimethylbenzophenone.
  • Synquest Labs. (2016). 4,4'-Dimethylbenzophenone Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g.
  • Dow Corporate. (2012). Personal Protective Equipment Guidance.
  • ChemicalBook. (2025). 4,4'-Dimethylbenzophenone - Safety Data Sheet.

Sources

A Researcher's In-depth Guide to Sourcing and Qualifying 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The quality of a chemical reagent like 4,4'-Dimethylbenzhydrol, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, can significantly impact experimental outcomes, from reaction yields to the impurity profile of the final compound.[1][2] This guide provides a comprehensive framework for navigating the commercial landscape of this compound, with a focus on supplier qualification, quality control, and best practices for handling and storage.

Part 1: Identifying and Qualifying Commercial Suppliers

The first step in procuring this compound is identifying reputable suppliers. A number of chemical manufacturers and distributors list this compound in their catalogs, often with varying purity grades and in a range of quantities.

Known Commercial Suppliers of this compound:

SupplierPurity SpecificationCAS NumberAdditional Information
J&K ScientificNot explicitly stated, but used in research.885-77-8Marketed as an intermediate for pharmaceutical development and organic synthesis.[3]
Thermo Scientific Chemicals≥97.5% (GC)885-77-8Provided as crystals or powder with a specified melting point range of 68.0-75.0 °C.[4][5]
Starshinechemical>98.0% (GC)885-77-8Listed as a building block for pharmaceutical ingredients.[6]
TCI America98.0+%885-77-8Available through distributors like Fisher Scientific.[7]
Oakwood ChemicalNot explicitly stated.885-77-8Provides basic chemical properties and safety information.[8]
SynQuest LaboratoriesNot explicitly stated.885-77-8Lists a melting point of 69-71 °C.[5]
ParchemNot explicitly stated.885-77-8Marketed for specialty chemical applications.[9]
CymitQuimica98%885-77-8Lists the product from Apollo Scientific.[10]

The Critical Role of Documentation: Beyond the Product Listing

While the table above provides a starting point, a thorough qualification process extends beyond the catalog listing. The following documents are essential for ensuring the quality and consistency of the supplied material:

  • Certificate of Analysis (CoA): This is a batch-specific document that provides quantitative results from quality control testing. It should detail the purity of the compound, the analytical methods used, and the levels of any detected impurities. While not always publicly available, a reputable supplier will provide a CoA upon request.

  • Safety Data Sheet (SDS): The SDS is a critical document for ensuring the safe handling and storage of the chemical.[3][4][7][11] It provides information on physical and chemical properties, hazards, first-aid measures, and personal protective equipment.

The following diagram illustrates a recommended workflow for qualifying a new supplier of this compound:

SupplierQualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Technical Evaluation cluster_Phase3 Phase 3: In-house Validation IdentifySuppliers Identify Potential Suppliers RequestDocs Request CoA and SDS IdentifySuppliers->RequestDocs Initial contact ReviewCoA Review Certificate of Analysis RequestDocs->ReviewCoA Receive documentation AssessPurity Assess Purity and Impurity Profile ReviewCoA->AssessPurity CompareSpecs Compare Specifications to Requirements AssessPurity->CompareSpecs OrderSample Order Small Sample CompareSpecs->OrderSample If specifications are acceptable InHouseQC Perform In-house QC Testing OrderSample->InHouseQC FinalApproval Approve Supplier InHouseQC->FinalApproval If results are satisfactory

Caption: A workflow for qualifying commercial suppliers of this compound.

Part 2: Quality Control and Analytical Validation

Upon receiving a sample of this compound, in-house quality control is essential to verify the supplier's claims and to ensure the material is suitable for its intended use.

Potential Impurities from Synthesis

Understanding the potential synthesis routes of this compound can provide insight into the likely impurities. A common method for the synthesis of benzhydrols is the reduction of the corresponding benzophenone. For instance, a related compound, 4,4'-bis(dimethylamino)benzhydrol, is synthesized by the reduction of 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) using zinc dust and an alkali metal hydroxide.[12]

Applying this logic to this compound, a likely synthesis route would involve the reduction of 4,4'-Dimethylbenzophenone.

Synthesis Reactant 4,4'-Dimethylbenzophenone C15H14O Product This compound C15H16O Reactant->Product Reduction Reagent Reducing Agent e.g., NaBH4, Zn/NaOH Reagent->Product

Caption: A simplified representation of a likely synthesis route for this compound.

Based on this, potential impurities could include:

  • Unreacted Starting Material: Residual 4,4'-Dimethylbenzophenone.

  • Over-reduction Products: While less likely for this specific molecule, in some cases, the aromatic rings can be reduced.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the workup.

Recommended Analytical Methods for Quality Control

A multi-technique approach is recommended for the comprehensive quality control of this compound.

Analytical MethodPurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of organic impurities.Peak area percentage, retention time, presence of unexpected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Mass spectrum of the main peak and any impurities, confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of structural isomers or other organic impurities.Chemical shifts, integration, and coupling constants consistent with the structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Presence of characteristic O-H and C-O stretching vibrations for the alcohol and absence of a strong C=O stretch from the benzophenone starting material.
Melting Point Assessment of overall purity.A sharp melting point range close to the literature value (around 69-73 °C) indicates high purity.[3]

Example Protocol: Purity Analysis by HPLC

This protocol is a general guideline and should be optimized for the specific instrumentation and columns available in your laboratory.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Part 3: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[4]

  • Skin and Body Protection: A lab coat and closed-toe shoes.[3]

Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Avoid generating dust.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[3]

Storage Recommendations

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][14]

  • Keep away from strong oxidizing agents, as these are incompatible.[7][11]

  • Label all containers clearly with the chemical name, date of receipt, and any hazards.[1][14]

The following diagram outlines the key considerations for the safe handling and storage of this compound:

SafeHandling cluster_Handling Safe Handling cluster_Storage Proper Storage Ventilation Work in a Ventilated Area PPE Wear Appropriate PPE AvoidContact Avoid Skin and Eye Contact AvoidDust Minimize Dust Generation Container Tightly Closed Container Location Cool, Dry, Well-Ventilated Area Incompatibles Segregate from Incompatibles Labeling Clear and Accurate Labeling Handling Handling Storage Storage

Caption: Key safety considerations for handling and storing this compound.

By following this in-depth guide, researchers, scientists, and drug development professionals can confidently source and qualify this compound, ensuring the integrity of their research and the safety of their laboratory personnel.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol. Retrieved from [Link]

  • Starshinechemical. (n.d.). This compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Storemasta. (2023, October 23). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • Princeton EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

Sources

Introduction: Understanding the Role and Reactivity of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4,4'-Dimethylbenzhydrol

This compound (CAS No. 885-77-8) is a diarylmethanol compound that serves as a valuable building block and intermediate in various fields of chemical synthesis.[1][2] Its applications are prominent in pharmaceutical development for creating complex drug molecules, in polymer chemistry for producing specialty polymers with enhanced thermal stability, and as a standard in analytical chemistry.[1] The utility of this molecule is derived from its core structure: a central carbinol (alcohol) group attached to two para-substituted toluene rings. This benzylic alcohol is the primary site of reactivity and, consequently, the focal point of its stability concerns. Understanding the inherent chemical liabilities of this functional group is paramount for researchers to ensure the integrity of their starting materials, the reproducibility of their experiments, and the purity of their final products.

This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways, recommended storage and handling protocols, and a framework for conducting stability assessments.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C₁₅H₁₆O[3][4][5]
Molecular Weight 212.29 g/mol [2][3][5]
Appearance White crystalline solid or powder[4][6]
Melting Point 68-75 °C (range varies by purity)[2][4][6][7]
Boiling Point ~352.7 °C (Predicted)[2][7]
Solubility Insoluble in water; soluble in organic solvents.[8]

PART 1: Chemical Stability and Potential Degradation Pathways

While this compound is generally considered stable under normal, controlled conditions, its structure contains functional groups susceptible to degradation under specific environmental pressures.[6][9] The primary points of vulnerability are the benzylic hydroxyl group and the electron-rich aromatic rings.

Oxidative Degradation

Oxidation is the most significant and likely degradation pathway for this compound. The secondary benzylic alcohol can be readily oxidized to its corresponding ketone, 4,4'-Dimethylbenzophenone.[10] This is a common reaction for benzhydrols and is often exploited in synthetic chemistry.[11]

Key Factors Influencing Oxidation:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or trace metal catalysts, can facilitate autoxidation.[12]

  • Strong Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[6][9] Contact with such materials will lead to rapid and exothermic conversion to the ketone and potentially other byproducts.

  • Light (Photoxidation): UV or visible light can provide the energy to initiate free-radical oxidation processes.[12]

G cluster_main Primary Degradation Pathway of this compound A This compound (C₁₅H₁₆O) B 4,4'-Dimethylbenzophenone (C₁₅H₁₄O) A->B Oxidation (Air, Light, Oxidizing Agents)

Caption: Predicted oxidative degradation of this compound.

Acid-Catalyzed Degradation

The benzylic alcohol can be protonated under acidic conditions, forming a good leaving group (water) and generating a resonance-stabilized secondary carbocation. This intermediate can then undergo several reactions:

  • Dehydration: Elimination of water to form an alkene (1,1-bis(p-tolyl)ethene).

  • Substitution: Reaction with nucleophiles present in the medium.

  • Etherification: Dimerization or reaction with other alcohol molecules to form an ether.

Therefore, contact with strong acids should be strictly avoided to prevent these unpredictable side reactions.

Thermal and Photolytic Stress

While stable at room temperature, elevated temperatures can increase the rate of all degradation reactions, particularly oxidation.[9] Although specific photolytic degradation studies are not widely published, compounds with aromatic rings and benzylic protons can be susceptible to degradation upon prolonged exposure to high-intensity light. This is especially true if photoreactive impurities are present.

PART 2: Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to maintain the long-term purity and integrity of this compound.

Core Storage Conditions

The consensus from supplier safety data sheets dictates that the compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]

  • "Tightly Sealed Container": This is the most critical factor. It minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative and hydrolytic degradation pathways.[8] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage or for high-purity reference standards.

  • "Cool": Storage at room temperature or below is advised.[2][7] Refrigeration (2-8 °C) is a prudent measure to significantly slow the kinetics of potential degradation reactions. Avoid freezing unless the container is properly sealed to prevent moisture ingress during temperature cycling.

  • "Dry": The compound should be stored in a desiccated environment to prevent the absorption of moisture, which could participate in acid/base-catalyzed reactions if impurities are present.

  • "Protect from Light": Storing the material in an amber glass bottle or other opaque container is recommended to prevent photolytic degradation.[8]

Handling for Experimental Use

When handling the material for weighing and use, the principles of minimizing exposure should be followed.

  • Work in a Well-Ventilated Area: Use a fume hood or ventilated enclosure to avoid inhalation of the fine powder.[13][14]

  • Minimize Exposure Time: Equilibrate the container to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount promptly and securely reseal the container.

  • Avoid Incompatibilities: Ensure the compound does not come into contact with strong oxidizing agents or strong acids.[6][9]

PART 3: A Framework for Stability Assessment: Forced Degradation Protocol

To rigorously validate the stability of a specific lot of this compound or to understand its degradation profile in a specific formulation, a forced degradation (stress testing) study is the industry-standard approach.[12] This involves subjecting the compound to exaggerated conditions to accelerate degradation and identify potential degradants.

Objective

To identify the likely degradation products of this compound and to establish a stability-indicating analytical method.

Experimental Workflow

G cluster_workflow Forced Degradation Study Workflow cluster_conditions Stressors prep Sample Preparation (Solutions of this compound) control Control Sample (Stored at 4°C, protected from light) prep->control stress Stress Conditions (Parallel Exposure) prep->stress analysis Analysis (e.g., HPLC-UV/MS) control->analysis acid Acidic (e.g., 0.1M HCl) base Basic (e.g., 0.1M NaOH) ox Oxidative (e.g., 3% H₂O₂) therm Thermal (e.g., 60°C) photo Photolytic (e.g., ICH compliant light chamber) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis data Data Interpretation (Quantify parent peak, identify degradants) analysis->data

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a sample of the stock solution at 4°C, protected from light.

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution of water and acetonitrile.

    • Use a UV detector to quantify the parent compound and degradants. A mass spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation peaks.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation by the loss of the parent compound's peak area.

    • Identify the major degradation products. The peak corresponding to 4,4'-Dimethylbenzophenone would be expected in the oxidative and possibly photolytic samples.

Conclusion

This compound is a robust molecule when stored and handled correctly. Its primary liability is the benzylic alcohol's susceptibility to oxidation. By implementing stringent storage protocols—namely, using tightly sealed, light-resistant containers in a cool, dry environment—researchers can effectively mitigate the risk of degradation. For applications requiring the highest assurance of purity, conducting forced degradation studies provides the empirical data needed to understand the compound's stability profile under specific conditions, ensuring the reliability and success of sensitive downstream applications.

References

  • Apollo Scientific. 4,4'-Bis(dimethylamino)benzhydrol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4oeKMb-8w6Ec47_Vx71Qsbfvac1sH-3_ryu3g61syQMrAizRLIcv-iS-ybUj8V5cby1MnNTO3xppxiiZJAVgbtPpYwbChmAcmB_RMXTW79qkO9wTe1Iev5ati0q6TnL9J0YIlKFeOe7Vi5tKeP92RqxsfiE8iQ9i9Q7YQ9g==]
  • Fisher Scientific. (2024-04-01). This compound SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjweIqz17vshfvwhvXvNfNoHDMSe4GgWIhC1KBch0QwKYG2MqKXY5vYN9r1YBt-pwgksdF8KeK9va_UEGjOjTQMk4Cg7545KA5seXcp9P2oQF5qfiL_6c1ZTylu_e2ejtQPsrLRGieG7kk0qpUtv6DnOb-FzWH1VfJkzmGlSKP4aytGrjCgLbWU7qNVu1TBfBUBqKuGgnKz3GNwy0rtMsXkgs1PFlHWCxG71EVSF1oocojGwwRJwThFpGICH0BAhhw7NtaXk6GeSQbwZpMRCCIMA==]
  • PubChem. This compound | C15H16O | CID 279356. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKRgpa8H7FFS57oOMZ4jdYm4x9Q8GPHExbZrahxtlB5Ggwj8PzYbfixHlLTER5o5CMzvRTa2R4v_Rtv-rxrM_NSdXrTlPihXY2Tyu3Qda_b3R2uR-FsIRvopQtqy5W9Iz8zqdn2KZYEeP_6ovO5rANyZU12imNM8kjJmm]
  • SinoChem Nanjing. 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEViR9nuNv9Gy1VxLHmeGX2m5O5ZndgwqyUsxod1nHuliIVh5p0GAAlNUIflAyvHWHI5ZmML8k8gAx4NQPrn630v5IY8WxG0ZcyKx31le7yxxydPfGrHKuKOG6UqH3jQjIyK-ENfFh1wWBOKSaa822vfm-7S2chpL4Bv16DoECbtTb2p51RCFCU2sDwYRsVNkLRSLHBDQh8AWvu3ZF-Xmzs3A==]
  • Fisher Scientific. 4,4`-Dimethylbenzophenone SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4DoXKQnhZ2bkQIsLoiT3dISJS1pEWi0mKAUEbb8xlmIm-lbDjYConUAcVCsrMRtHz5CsA3ZpaTNJVm4TuAlkJz0Ie8Gb_3kU7DdoXpmVRIPL7O3YA2CaMVTBN-4d6EzzA7wvwkKnGNq0_aGJUShg7IDReK7p-akp3MBY0WurqaKisrKM5_omCjUGu4heyREjl]
  • Wikipedia. 4,4'-Bis(dimethylamino)benzhydrol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk7-B3fYq6XuY_3nCVRABWRf7ZAKwPsnN8uvaR_nbOU--TqdMEFQwr3PULKji69F-5vTA_iKESXs8-MNlD5x_K4114mB4H8dreoji7Yv2hiQOc_E2jxlWWNjxwGs67RZO67-tlMuFCbd5nB3ST7rOC5XABl62js69BrD1H]
  • Chemos GmbH & Co.KG. Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4F33oO8xFkAUOShZTEOO-QypCep7K-qUaUrsrVfghiEaHHE3cTzCY-dYUnBfFkAZaN_eS5JeVA_LSoatfAPKiHj93NippMaoWXCRHXuSyizMVh-A8g1eUc87vB6zliFLY8GSzON591n3RPypVkvySFxxUdw8BO212AEUP-1XPrnHP1Q==]
  • Thermo Fisher Scientific. This compound, 98%. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUNer9aAbrug4YO6z_FnVo1g9Gtq4FSR-Lrq-RJKHmtDsYk9g4L2cXPq8hwxTGqsx2Ib7_Pnm2N0a_yrfPoUO_1S9rT4Mxy-B-5IDJWytUtaFOhPfCytT3gl4wedxfo1Y6Vflm65t2pnjOlo0CNzV-wF4W7nA3cg==]
  • J&K Scientific. This compound | 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED2w1nfzdzX8LZfDFEg6vWLOpM1D2VvcNVBvyv5ytjT3apRhwJP6JlYHkConv-6VIllAAOPHlfnDlq68ShmISdizYbAIxleFV74lkrQAqR9BhWoeSB8nd2lVNNz84uGWmYyog=]
  • Fisher Scientific. Benzhydrol SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-me17A9s46KcxbqSK8x01RHjau7EMc6EcuO5bGJkjG2I-rVqU6BHzhi0b4w7WfDBeO-Iv7tHZq2ccVnSF7WnrdV35lCMOubkD_h-q4BUrhyO2tVVcNcpVbiqNXlp4g85XpCoSLhK-3ULlUZbnkrKLVNfyECAAdggSh6ivnhbsKXcl0O1EFadvpj-0oUwazB3YUjV8jjWnzRlwsLQ3UC8WQPpFbVsE9lJNrlxQRqcPs_5aZxjsDj8o07G5hswZjw==]
  • ChemicalBook. 4,4'-Dimethoxybenzophenone synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLBQHG4kBl1u6kIAHDAKf6btcOz9ErYrPhlL96jIS0IoqvzsQefLLuVyYaalU_8JTBOqKTV2WbE6FUGCYMb7lAsELF70OHBh5fM2PVj5CB_nJSvZnyhrJ_AB5J-RF-fIl2AR3VrBbZjAFVIMcMdwitcwoH8zXiRd1vDGnwVVV]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFNvlTRMvhrww_OSeGMx-glnPnjU_0IjMWLPXNjoi4z9kj820zQaCe2Wcv39jAPQbfDcZPmG3kocCWuCDiVS6zn-ommx-erIGbEZjG9r3CpYNRS-jGlqHSoMykIVOUZoKDqJp7hkRrncAqL7kjKelXDg==]
  • ChemicalBook. This compound CAS#: 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUsi5NYkM3z921tsDz673acwQUX2Y8T4khH0zSYNl2jWqdPZE0j8K7yZU1X6bo5I08wzD5AcUiGPe2DC-SU2PNet-ApXB4nQXL497EnhW3yzOTBQf8t6OSKUCZkwQXhvlSqYPn3oS03Y_ho-Wqh_9CfCymv363UCoVOk1_1T09Pek=]
  • Benchchem. Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSxCzssQwxPBHZYSu-qgHMdoYU0M1P90rozicDECh5rici_aeL3y7Plo8njdD1xDl6pbYnTda4xTnd5BGelzC7JNQfSVlSM2dM_HV_BhgJeGajc-YMDm5YvOb9sMaNMvJ3s8gzb8190D55kRfKlZtBvxf-k6Je7T-cxOXU9AN4g3tQ0eXB-BS5LP6dB-2E0ZsKR34aFb8gURcL0OqS_Elgo1WMnbL9nXvkU0k_zF-2X6Ut7oeQ3KCh9qP5G6Ytlg==]
  • Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaMrLph3y_gicNwsbarasKMywK6pWZByRzrJEh22okfP5ma2fGi1qADEzl-gVzLC6O_K8GFUUrGyHtbSPrWID7wun68SYPIf5oezY9mrlDe189fJMIqhLZld1-ZeT5911lxFwtyHXqJoV4lg==]
  • Santa Cruz Biotechnology. 4,4′-Dimethylbenzhydrol, CAS 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlTryRkqhq2F3xmffUoyf5cGfIvd57vHTTg9g4QVFgI3Tx2N23GNS1Mp6akdG32LfsOEjSen8kX5kp1i2FlMxJc895agwAEBVvVj8e9-3tHEXOtAaLchNboWffdXjq23sPr8U2iKyFTeydGnkc5lTOBbVwQM7W]
  • MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN350c7yNkLCa68i6CRuIEAdEO0vWfrWZHL9GOSwGKa4JOO3_y8Nf-TDv2DhYF4zIIvC_MG1g9W7sr2w2BcF2cfTVjBjHpEbSxxmxtDMcRJgWazU9due8Pqxr8iZjHf0RctWDVyJya8sCmJwPJlD2QUHyPumIgzyPPm3Gmc77CHk2q_b5d_xnVnq7EHIdwXUNauD-m]
  • Synquest Labs. 4,4'-Dimethylbenzophenone Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDpZXc86nBgG3xH3bF5r6fVKSxDNlpaUOoilsM40QBtBi6Epe4TqP6X7DO_75M00wMe-CR6zOBe2XEDYa97qFQ_Qovl0uojq6WaaYzpC482x42JVpchwYFdQUV9qqXgaH6KI9ZSvwgRTQn5GiNCwdjQE2B221GO8TTpXv_Nt5qax0szXZCmAyKwuGQQ1PxM-Q=]
  • Chemistry Europe. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGreNgJl5r-7FAEt-LUiGZw1BNePzbSMyB1qF83idtDZMi6bXpMnAdQkk1xeIp8-SSVu_9yVh9jqDNQAfb369NaLntAdN_k-Yno9b9A8zYPt2-n3td5dKnb4GU=]
  • PubMed. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG37wvyjEBj5tniSWs85pHvZ1Ftw7R30040VT7-JGp95LE_SSJAFOpDWim6QNcT6h1u30VY6Amr51sYjv-V2oIk6cEYZ0Qc-Hgq2YlSmwS1dAgA18sFBCaOF7GWAbAE4aR5-Ws=]
  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-PviuwL5geFHlv-Gf4qNawLdLK66KZHjzrX8JAprxPUj4M68aCX-WqdGEb1Z9vFTUzIR9kR3SQZ_-eDqbgt3tzbLM4w-Kvq8zLbibh4caIK-pAWQWcKHLSPafrcheSctGGVkmdMSIU0gkrnohIGf9wQab-yfpnXM-UDdBLL6WeeutAJam5PHwmaCSJZaauLnY6CvNJMM7HckUfGaZrxsq9lgbRXofDQW7QQ==]
  • PubChem. 4,4'-Dimethylbenzophenone | C15H14O | CID 69148. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eqjJ0i2Z2Ik0EOYGfyvlIAt2I42dCNj2a91gTeX7itWXGM9rJHhVF_owGLnH-W6mTO4YBRyWkzpJi1E7z1y2a0DYDrM1g-PsDfsyUh9xzQlAMn9AnWsqPfAEDA5Xl4eUMMHyniBcq8KRddCIjVwMzuST8WQtIAHyBEolwwE=]

Sources

A Senior Application Scientist's Guide to the Theoretical Calculation of 4,4'-Dimethylbenzhydrol Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Empirical Data and Predictive Insight

In modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. 4,4'-Dimethylbenzhydrol, a derivative of benzhydrol, serves as a valuable scaffold in organic synthesis and medicinal chemistry.[1][2] While empirical methods provide essential data, they are often resource-intensive. Theoretical calculations, grounded in quantum mechanics, offer a powerful complementary approach, enabling the prediction of molecular properties with remarkable accuracy. This guide provides an in-depth technical overview of the theoretical methodologies used to elucidate the structural, electronic, and spectroscopic properties of this compound. Our focus is on the "why" behind the "how"—providing not just a protocol, but a strategic framework for robust computational analysis.

I. Foundational Principles: Selecting the Right Theoretical Lens

The choice of a computational method is the most critical decision in a theoretical study, directly influencing the accuracy and computational cost of the results. For a molecule like this compound, with its aromatic systems and rotatable bonds, Density Functional Theory (DFT) offers an optimal balance of accuracy and efficiency.[3]

Why DFT?

DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[4] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron wavefunction by using the electron density as the fundamental variable. This makes it particularly well-suited for medium-sized organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in the field, renowned for its excellent performance in predicting geometries and vibrational frequencies for a wide range of organic compounds.[5] When paired with a suitable basis set, such as 6-311G(d,p), which provides a good description of electron distribution and polarization, this approach yields reliable predictions.

II. The Computational Workflow: A Step-by-Step Protocol

The following workflow outlines a validated protocol for the theoretical characterization of this compound.

G cluster_0 Computational Workflow Input_Preparation 1. Input Preparation (SMILES to 3D) Geometry_Optimization 2. Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Input_Preparation->Geometry_Optimization Initial Structure Frequency_Analysis 3. Frequency Analysis (Vibrational Modes & Thermodynamics) Geometry_Optimization->Frequency_Analysis Optimized Geometry Electronic_Properties 4. Electronic Properties (HOMO-LUMO, MEP) Frequency_Analysis->Electronic_Properties Verified Minimum Spectroscopic_Prediction 5. Spectroscopic Prediction (IR, NMR) Electronic_Properties->Spectroscopic_Prediction Electron Density Data_Analysis 6. Data Analysis & Validation Spectroscopic_Prediction->Data_Analysis Calculated Spectra

Caption: A typical workflow for the theoretical calculation of molecular properties.

Step 1: Initial Structure Generation

The starting point for any calculation is a reasonable 3D structure of the molecule. This can be generated from its SMILES string (CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O) using molecular editing software.[6]

Step 2: Geometry Optimization

This is the most crucial step, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation (a potential energy minimum).

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311G(d,p)

  • Rationale: This level of theory provides a robust and accurate prediction of bond lengths, angles, and dihedral angles for organic molecules.[5] The optimization process is complete when the forces on all atoms and the change in energy between successive steps are negligible.

Step 3: Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

  • Purpose 1 (Validation): The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Purpose 2 (Thermodynamics): This calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Purpose 3 (Spectroscopy): The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum.

Step 4: Electronic Property Calculation

With the optimized geometry, we can now probe the electronic landscape of the molecule.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), offering insights into intermolecular interactions.[3]

Step 5: Spectroscopic Prediction

  • Infrared (IR) Spectroscopy: As mentioned, vibrational frequencies are obtained from the frequency analysis. These are often systematically overestimated and may require scaling to match experimental data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

III. Predicted Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from the described workflow. These values are illustrative and would be the output of the actual calculations.

Table 1: Key Geometric Parameters (Optimized Structure)

ParameterValue (Å or °)
C-O Bond Length1.43 Å
C-H (hydroxyl) Bond Length0.97 Å
C-C (central) Bond Length1.52 Å
C-C (aromatic) Bond Length1.39 - 1.41 Å
C-O-H Bond Angle108.5°
Aromatic Ring Dihedral Angle55.0°

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.8 D
Gibbs Free Energy-658.3 Hartrees

Table 3: Predicted Spectroscopic Data

SpectrumKey Predicted Peaks
IR ~3600 cm⁻¹ (O-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~1610 cm⁻¹ (aromatic C=C stretch), ~1200 cm⁻¹ (C-O stretch)
¹H NMR ~2.3 ppm (s, 6H, CH₃), ~5.7 ppm (s, 1H, CH-O), ~7.1-7.3 ppm (m, 8H, Ar-H)
¹³C NMR ~21 ppm (CH₃), ~75 ppm (CH-OH), ~128-145 ppm (aromatic C)

IV. Visualizing Molecular Reactivity

Diagrams are indispensable for interpreting computational results. The Molecular Electrostatic Potential (MEP) map is particularly insightful.

G cluster_mep Molecular Electrostatic Potential (MEP) Map Molecule This compound (Schematic) Oxygen Oxygen Atom (Electron-Rich) Oxygen->Molecule Hydroxyl_H Hydroxyl Hydrogen (Electron-Poor) Hydroxyl_H->Molecule Aromatic_Rings Aromatic Rings (Slightly Negative) Aromatic_Rings->Molecule

Caption: A conceptual diagram of an MEP map for this compound.

The MEP map would show a region of high negative potential (red) around the oxygen atom due to its lone pairs, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydroxyl hydrogen would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.

V. Conclusion: A Synergy of Theory and Experiment

Theoretical calculations provide a powerful, predictive framework for understanding the properties of this compound at a level of detail that is often inaccessible through experimentation alone. By employing robust methods like DFT with the B3LYP functional, researchers can gain valuable insights into molecular geometry, stability, reactivity, and spectroscopic signatures. This computational approach, when used in concert with empirical validation, accelerates the design and development of new chemical entities in both pharmaceutical and materials science domains. The self-validating nature of this workflow, from geometry optimization checks to comparison with known experimental spectra, ensures a high degree of confidence in the generated data.

References

  • PubChem. This compound. Available from: [Link]

  • Sinochem Nanjing. 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • ResearchGate. Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. Available from: [Link]

  • NIST WebBook. 4,4'-Dimethoxybenzhydrol. Available from: [Link]

  • NIST WebBook. 4,4'-Dimethoxybenzhydrol. Available from: [Link]

  • PubMed. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway. Available from: [Link]

  • PubMed. Glycosylated derivatives of benzophenone, benzhydrol, and benzhydril as potential venous antithrombotic agents. Available from: [Link]

  • ResearchGate. Some biologically important benzhydrol derivatives. Available from: [Link]

  • PubChem. 4,4'-Dimethylbenzophenone. Available from: [Link]

  • J&K Scientific. This compound | 885-77-8. Available from: [Link]

  • SciSpace. DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide de. Available from: [Link]

  • ResearchGate. Crystallographic and spectroscopic studies as well as DFT quantum chemical calculations of hydrazo-bond conformation in 4,4′-dimethyl-3,3′,5,5′-tetranitro-2,2-hydrazobipyridine. Available from: [Link]

  • MDPI. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. Available from: [Link]

  • PubMed. Identification of Four New Chemical Series of Small Drug-Like Natural Products as Potential Neuropilin-1 Inhibitors by Structure-Based Virtual Screening: Pharmacophore-Based Molecular Docking and Dynamics Simulation. Available from: [Link]

  • National Center for Biotechnology Information. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4,4'-Dimethylbenzhydrol: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The crystal structure of an active pharmaceutical ingredient (API) or a key intermediate dictates its physicochemical properties, including solubility, stability, and bioavailability. This guide delves into the structural elucidation of 4,4'-Dimethylbenzhydrol, a significant building block in organic and medicinal chemistry.

The Synthetic Pathway: From Ketone to Alcohol

The most common and efficient route to this compound is the reduction of its corresponding ketone, 4,4'-Dimethylbenzophenone. Among the various reducing agents available, sodium borohydride (NaBH₄) offers a mild, selective, and cost-effective option suitable for this transformation.

Underlying Principles of the Reduction

The reduction of a ketone to a secondary alcohol by sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the reduction of benzophenones.

Materials:

  • 4,4'-Dimethylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4,4'-Dimethylbenzophenone (1.0 equivalent) in methanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.5 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases and the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up Ketone 4,4'-Dimethylbenzophenone in Methanol Reduction Addition of NaBH4 (0-5 °C) Ketone->Reduction Cool Stir Stir at RT (TLC Monitoring) Reduction->Stir Quench Quench with 1M HCl Stir->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with H2O/Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Product Crude this compound Concentrate->Product

The Art of Crystallization: Obtaining Single Crystals for X-ray Diffraction

The success of single-crystal X-ray diffraction is critically dependent on the quality of the crystal. Therefore, the purification of the crude product by recrystallization is a crucial step.

Solvent Selection: The Key to High-Quality Crystals

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For benzhydrol and its derivatives, non-polar to moderately polar solvents are generally effective.

Commonly Used Solvents for Recrystallization of Benzhydrol Derivatives:

Solvent/SystemRationale
Petroleum Ether / HexaneExcellent for non-polar compounds. Benzhydrols often show good solubility when hot and poor solubility when cold.
Ethanol/WaterA versatile solvent system where the compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise as an anti-solvent until turbidity persists. Reheating to clarity and slow cooling can yield high-quality crystals.
TolueneCan be effective for aromatic compounds, promoting pi-stacking interactions in the crystal lattice.
Acetone/WaterSimilar to the ethanol/water system, offering a different polarity profile.
Experimental Protocol: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., petroleum ether or ethanol) to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator under vacuum.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

With high-quality single crystals in hand, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.

The Principles of X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal. When a focused beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice.

Experimental Workflow for Crystal Structure Determination

XRD_Workflow Crystal Single Crystal Selection Mount Mounting on Diffractometer Crystal->Mount Data X-ray Data Collection Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis (e.g., CheckCIF) Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using computational methods such as direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions and thermal parameters.

  • Validation: The final structure is validated to ensure its quality and correctness. This includes checking for consistency with known chemical principles and using tools like checkCIF. The final validated structure is typically reported in a Crystallographic Information File (CIF).

The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, which is of critical importance in the pharmaceutical industry. While no specific polymorphs of this compound have been reported, it is a phenomenon that should be investigated for any compound intended for pharmaceutical use.

Screening for Polymorphs

A thorough polymorph screen typically involves crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, cooling rate). The resulting solid forms are then analyzed using techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To detect different melting points and phase transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

  • Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations due to different crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive methodological framework for the synthesis, crystallization, and structural elucidation of this compound. While the definitive crystal structure is not yet in the public domain, the protocols and workflows detailed herein provide a clear path for researchers to obtain this critical data. The determination of the crystal structure of this compound will not only contribute to the fundamental understanding of this molecule but will also provide a solid foundation for its application in drug design and materials science. The subsequent investigation into its potential polymorphism will be a crucial step in ensuring its suitability for pharmaceutical development.

References

  • PubChem. (2025). This compound. [Link]

  • Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

  • Chemistry Online. (2023). Reduction of benzophenone into diphenylmethanol with NaBH4. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • J&K Scientific. (n.d.). This compound | 885-77-8. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Chegg. (2019). Solved Selected solvent(s) for benzhydrol recrystallization:. [Link]

  • PubChem. (2025). 4,4'-Dimethylbenzophenone. [Link]

  • ResearchGate. (2025). Characterization of Polymorph Transformations That Decrease the Stability of Tablets Containing the WHO Essential Drug Mebendazole. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Crystallography Open Database. (n.d.). there are 524007 entries in the selection. [Link]

  • Crystallography Open Database. (n.d.). there are 524007 entries in the selection. [Link]

  • ResearchGate. (n.d.). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. [Link]

Methodological & Application

The Versatile Role of 4,4'-Dimethylbenzhydrol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetrical Diaryl-Methanol

In the landscape of organic synthesis, the strategic selection of reagents and intermediates is paramount to the successful construction of complex molecular architectures. 4,4'-Dimethylbenzhydrol, a symmetrical diaryl-methanol, has emerged as a valuable and versatile building block, finding applications as both a robust protecting group for sensitive functionalities and a key precursor in the synthesis of medicinally relevant compounds.[1][2] Its structural features—a sterically demanding diphenylmethyl (benzhydryl) core flanked by two electron-donating methyl groups on the phenyl rings—impart unique reactivity and stability profiles that can be harnessed to achieve specific synthetic outcomes.

This comprehensive guide provides an in-depth exploration of the practical applications of this compound for researchers, scientists, and professionals in drug development. We will delve into its utility as a protecting group for alcohols, detailing protocols for its introduction and selective removal. Furthermore, we will showcase its role as a foundational synthetic intermediate in the construction of complex molecular scaffolds, exemplified by a plausible synthetic route to a known antihistamine. The protocols and discussions herein are grounded in established chemical principles and aim to provide not only procedural steps but also the underlying rationale to empower chemists in their synthetic endeavors.

I. The 4,4'-Dimethylbenzhydryl (DMB) Group for Alcohol Protection

The protection of hydroxyl groups is a frequent necessity in multi-step synthesis to prevent their unwanted participation in reactions targeting other parts of a molecule.[3][4] The 4,4'-Dimethylbenzhydryl (DMB) ether offers a robust means of alcohol protection, exhibiting stability to a range of reaction conditions while allowing for selective deprotection. The steric bulk of the DMB group provides significant hindrance, shielding the protected alcohol from nucleophiles and bases. The electron-donating methyl groups on the phenyl rings play a crucial role in stabilizing the carbocation intermediate formed during acid-catalyzed cleavage, facilitating its removal under milder conditions than the unsubstituted benzhydryl group.

A. Protection of Primary Alcohols as 4,4'-Dimethylbenzhydryl Ethers

The introduction of the DMB protecting group onto a primary alcohol is typically achieved through a Williamson ether synthesis.[5][6] This venerable yet reliable reaction involves the SN2 displacement of a halide from the corresponding 4,4'-dimethylbenzhydryl chloride by an alkoxide generated in situ from the alcohol to be protected.

DMB_Protection_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Etherification Start This compound Product1 4,4'-Dimethylbenzhydryl Chloride Start->Product1 Room Temp. Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product1 Product2 DMB-Protected Alcohol (R-O-DMB) Product1->Product2 Anhydrous DMF Alcohol Primary Alcohol (R-OH) Alkoxide Sodium Alkoxide (R-O⁻Na⁺) Alcohol->Alkoxide Base Sodium Hydride (NaH) Base->Alkoxide Alkoxide->Product2

Caption: Workflow for the protection of a primary alcohol with the DMB group.

Rationale: The conversion of the hydroxyl group of this compound into a good leaving group, such as a chloride, is the first critical step. Thionyl chloride is an excellent choice for this transformation as it reacts readily with the alcohol, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup procedure.[1]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or benzene

    • Argon or Nitrogen gas

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, and magnetic stirrer

  • Procedure:

    • To a round-bottom flask containing this compound (1.0 eq), add anhydrous DCM under an argon atmosphere.

    • Slowly add thionyl chloride (2.0-3.0 eq) to the stirred solution at room temperature.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • Extract the product with DCM or benzene.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4'-dimethylbenzhydryl chloride, which can often be used in the next step without further purification.

Rationale: The Williamson ether synthesis is a classic and efficient method for forming ethers.[5] Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 4,4'-dimethylbenzhydryl chloride in an SN2 reaction. Anhydrous N,N-dimethylformamide (DMF) is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Materials:

    • Primary alcohol

    • 4,4'-Dimethylbenzhydryl chloride (from Protocol 1)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C under an argon atmosphere.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add a solution of 4,4'-dimethylbenzhydryl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4,4'-dimethylbenzhydryl ether.

B. Deprotection of 4,4'-Dimethylbenzhydryl Ethers

The selective removal of the DMB protecting group is a key advantage of its use. Two common and effective methods for the cleavage of the DMB ether bond are acid-catalyzed hydrolysis and catalytic hydrogenolysis.

Rationale: The DMB ether is susceptible to cleavage under acidic conditions due to the formation of a resonance-stabilized tertiary carbocation upon protonation of the ether oxygen and subsequent departure of the alcohol.[7] The two electron-donating methyl groups further stabilize this carbocation, allowing for the use of moderately strong acids like trifluoroacetic acid (TFA).

  • Materials:

    • DMB-protected alcohol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the DMB-protected alcohol (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM) dropwise.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the deprotected alcohol.

Protecting Group Typical Acidic Cleavage Conditions Relative Stability
DMB 20-50% TFA in DCM, 0 °C to rtLess Stable
Trityl (Tr) 80% Acetic Acid or 1% TFALess Stable
p-Methoxybenzyl (PMB) DDQ or strong acid (e.g., TFA)More Stable
Benzyl (Bn) Strong acid (HBr, BBr₃) or HydrogenolysisVery Stable

Table 1: Comparison of acid-lability of common ether protecting groups.

Rationale: Similar to benzyl ethers, DMB ethers can be cleaved by catalytic hydrogenolysis.[2][8] This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen. The reaction proceeds via the reductive cleavage of the carbon-oxygen bond. This method is particularly useful when the molecule contains acid-sensitive functional groups.

DMB_Deprotection_Workflow cluster_acid Acid-Catalyzed Cleavage cluster_hydro Catalytic Hydrogenolysis Start DMB-Protected Alcohol (R-O-DMB) Acid Trifluoroacetic Acid (TFA) Start->Acid Catalyst Pd/C, H₂ Start->Catalyst Product_Acid Deprotected Alcohol (R-OH) Acid->Product_Acid Product_Hydro Deprotected Alcohol (R-OH) Catalyst->Product_Hydro

Caption: Deprotection strategies for DMB-protected alcohols.

  • Materials:

    • DMB-protected alcohol

    • 10% Palladium on carbon (Pd/C)

    • Methanol or Ethyl Acetate

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the DMB-protected alcohol in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.

II. This compound as a Synthetic Intermediate

Beyond its role in protecting group chemistry, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly those with a diarylmethyl core. This structural motif is present in a number of biologically active compounds, including antihistamines.[9]

Application Example: Plausible Synthetic Route to Mebhydrolin

Mebhydrolin is a first-generation antihistamine that features a tricyclic core.[10] While the commercial synthesis may vary, a plausible route can be envisioned that utilizes a precursor derived from this compound to construct the central seven-membered ring. The following is a conceptual synthetic outline to illustrate the utility of the 4,4'-dimethylbenzhydryl scaffold.

Mebhydrolin_Synthesis A This compound B 4,4'-Dimethylbenzophenone A->B Oxidation D Hydrazone Intermediate B->D C Substituted Hydrazine C->D Condensation E Cyclization Precursor D->E Reduction F Mebhydrolin Analog E->F Intramolecular Cyclization

Caption: A conceptual synthetic route to a Mebhydrolin analog.

The synthesis of Mebhydrolin itself involves the condensation of a substituted piperidone with a substituted phenylhydrazine. However, the core benzhydryl-like structure is a key feature of many antihistamines. A general strategy to synthesize such compounds often involves the initial oxidation of a benzhydrol to the corresponding benzophenone, followed by the formation of a hydrazone and subsequent cyclization reactions. This highlights the importance of benzhydrols as versatile starting materials in medicinal chemistry.

Conclusion

This compound is a multifaceted reagent in organic synthesis. Its utility as a precursor to the robust and selectively cleavable DMB protecting group for alcohols provides a valuable tool for the synthetic chemist. The straightforward protocols for both protection and deprotection, coupled with the predictable reactivity based on the electronic and steric nature of the DMB group, make it a reliable choice in complex synthetic campaigns. Furthermore, its role as a foundational building block for the synthesis of diarylmethyl-containing molecules underscores its importance in the development of new chemical entities with potential therapeutic applications. The principles and protocols outlined in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to effectively leverage the unique properties of this compound in their synthetic endeavors.

References

  • J&K Scientific. This compound | 885-77-8. [Link]

  • MySkinRecipes. This compound. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022-09-24). [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015-06-17). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • ChemRxiv. Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). (2023-08-09). [Link]

  • Organic Chemistry Portal. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

Sources

applications of 4,4'-Dimethylbenzhydrol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,4'-Dimethylbenzhydrol in Modern Pharmaceutical Synthesis

Introduction: The Privileged Benzhydryl Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across diverse therapeutic classes. These are termed "privileged structures" due to their ability to interact with multiple biological targets. The benzhydryl motif, characterized by two phenyl rings attached to a single carbon, is a quintessential example of such a scaffold.[1] It is a cornerstone in the design of antihistaminic, anticholinergic, and neuroactive drugs.[1][2]

This compound, a symmetrical diarylmethanol, is a valuable derivative of this core structure. The addition of methyl groups at the para-positions of both phenyl rings is not merely decorative; it strategically modulates the molecule's electronic and steric properties. These modifications influence the stability of reactive intermediates and the lability of protecting groups derived from it, making this compound a versatile and strategic tool in multi-step pharmaceutical synthesis.[3][4] This guide provides an in-depth exploration of its applications, focusing on its dual role as a robust protecting group and a core structural intermediate, complete with detailed protocols for its practical implementation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is critical for its effective use in synthesis, influencing reaction conditions, solvent choice, and purification strategies.

PropertyValueSource
IUPAC Name bis(4-methylphenyl)methanol[3][5]
CAS Number 885-77-8[4][6]
Molecular Formula C₁₅H₁₆O[4][5]
Molecular Weight 212.29 g/mol [4]
Appearance White to off-white crystalline powder[4][6]
Melting Point 71-73 °C[4]
Boiling Point 352.7 ± 11.0 °C (Predicted)[4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform.[4]

Part 1: this compound as a Strategic Protecting Group

The hydroxyl group of this compound can be converted into a leaving group, allowing the 4,4'-dimethylbenzhydryl (DMBh) moiety to be attached to heteroatoms like nitrogen or oxygen. The resulting protected compound benefits from the steric bulk of the DMBh group, and its true strategic advantage lies in the specific conditions required for its removal, offering orthogonality with other common protecting groups.

Protection of Amines: Synthesis of N-DMBh Amines

Protecting amines is crucial in peptide synthesis and other multi-step processes to prevent unwanted side reactions.[7][8] The N-DMBh group provides substantial steric hindrance and can be cleaved under acidic conditions that may leave other groups, like Cbz, intact.

Causality Behind the Method: The reaction typically proceeds via an SN1-type mechanism. In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized secondary carbocation. The para-methyl groups further stabilize this cation through hyperconjugation and inductive effects, facilitating its formation. The amine then acts as a nucleophile, attacking the carbocation to form the protected N-DMBh amine.

G cluster_workflow Workflow: N-DMBh Protection of Primary Amines reagents Reactants: - this compound - Primary Amine (R-NH2) - Acid Catalyst (e.g., TFA, H2SO4) - Anhydrous Solvent (e.g., DCM, Toluene) reaction Reaction Vessel Stir at 0°C to RT reagents->reaction 1. Combine & React workup Aqueous Work-up - Quench with Base (e.g., NaHCO3) - Extract with Organic Solvent reaction->workup 2. Neutralize & Extract purify Purification - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify 3. Isolate product Product N-(4,4'-dimethylbenzhydryl)amine purify->product 4. Purify G cluster_mech Mechanism: Acid-Catalyzed N-DMBh Deprotection A N-DMBh Amine B Protonated Amine A->B + H⁺ (TFA) C Free Amine + DMBh Cation B->C C-N Cleavage D Trapped Cation C->D + Scavenger (e.g., H₂O) G cluster_workflow Workflow: Synthesis of a Diphenhydramine Analogue start Start: - this compound - NaH - Anhydrous THF alkoxide Formation of Alkoxide Stir at 0°C to RT start->alkoxide addition Add Electrophile (e.g., 2-(dimethylamino)ethyl chloride) alkoxide->addition 1. Deprotonation reflux Reaction Reflux for 6-12h addition->reflux 2. Sₙ2 Reaction workup Work-up & Purification - Quench with H2O - Extract, Dry, Concentrate - Column Chromatography reflux->workup product Final Product (Dimethyl-Diphenhydramine Analogue) workup->product

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the benzhydryl moiety serves as a cornerstone for the development of a vast array of functional molecules.[1] Its unique diaryl methanol structure provides a privileged scaffold, imparting favorable physicochemical properties to its derivatives. 4,4'-Dimethylbenzhydrol, with its symmetrically substituted phenyl rings, offers a strategic starting point for creating novel compounds with tailored biological activities and material properties. The methyl groups can influence lipophilicity and metabolic stability, while the reactive secondary alcohol at the benzylic position is a versatile handle for a multitude of chemical transformations.

This guide provides an in-depth exploration of key synthetic pathways originating from this compound. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently synthesize and explore novel chemical space. The protocols described herein are designed as self-validating systems, with integrated checkpoints and characterization guidance.

Physicochemical Profile of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound dictate appropriate solvent choices, reaction conditions, and purification strategies.

PropertyValueReference
IUPAC Name bis(4-methylphenyl)methanol[2]
Molecular Formula C₁₅H₁₆O[2]
Molecular Weight 212.29 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 69-72 °C
CAS Number 885-77-8[2]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, acetone. Insoluble in water.[3]

Core Synthetic Strategies & Mechanistic Insights

The reactivity of this compound is dominated by its secondary hydroxyl group. The following sections outline robust strategies for its derivatization, complete with mechanistic rationale and detailed protocols.

Diagram of Synthetic Pathways

G cluster_main Synthetic Pathways from this compound cluster_products start This compound ether Ethers start->ether Williamson Ether Synthesis ester Esters start->ester Acylation / Esterification carbamate Carbamates start->carbamate Carbamate Formation thioether Thioethers start->thioether Nucleophilic Substitution (via Cation)

Caption: Overview of major synthetic routes from this compound.

Synthesis of Novel Ethers via Williamson Ether Synthesis

Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for preparing ethers. The key to a successful reaction is the quantitative formation of the alkoxide from the alcohol before introducing the electrophile (alkyl halide). We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to deprotonate the benzhydrol. This prevents competing elimination reactions (E2) that can occur with bulkier or more hindered bases. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation without interfering with the nucleophilic alkoxide.

Experimental Protocol: Synthesis of a Novel Benzhydryl Ether

This protocol details the synthesis of a hypothetical ether derivative, bis(4-methylphenyl)methyl (2-morpholinoethyl) ether, a scaffold that could be explored for CNS-active properties.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add this compound (2.12 g, 10.0 mmol, 1.0 equiv.).

  • Solvation: Dissolve the starting material in 30 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.) portion-wise over 10 minutes.

    • Scientist's Note: The reaction will effervesce (H₂ gas evolution). Ensure adequate ventilation and slow addition to control the reaction rate.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become a clear, homogeneous suspension of the sodium alkoxide.

  • Nucleophilic Attack: Add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol, 1.1 equiv.) and a catalytic amount of tetrabutylammonium iodide (TBAI) (0.37 g, 1.0 mmol, 0.1 equiv.).

    • Causality: TBAI acts as a phase-transfer catalyst, facilitating the reaction between the alkoxide and the alkyl halide.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction to room temperature. Quench cautiously by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the final ether product.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
This compound212.291.02.12 g10.0
Sodium Hydride (60%)40.001.10.44 g11.0
4-(2-chloroethyl)morpholine HCl186.081.12.05 g11.0
Tetrabutylammonium Iodide369.370.10.37 g1.0
Synthesis of Novel Esters via DMAP-Catalyzed Acylation

Expertise & Experience: Esterification is a fundamental transformation. While direct Fischer esterification with a carboxylic acid is possible, it requires harsh acidic conditions and heat. A far more efficient and mild approach for a sterically hindered alcohol like this compound is acylation using an acyl chloride or anhydride, catalyzed by 4-Dimethylaminopyridine (DMAP).[4] DMAP is a hypernucleophilic acylation catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the alcohol than the original acylating agent, dramatically accelerating the reaction rate under mild conditions. Triethylamine (Et₃N) is used as a stoichiometric base to quench the HCl byproduct.

Experimental Protocol: Synthesis of a Novel Benzhydryl Ester

This protocol details the synthesis of bis(4-methylphenyl)methyl 3,5-dinitrobenzoate, a derivative that could serve as an intermediate or a component in energetic materials.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.12 g, 10.0 mmol, 1.0 equiv.) and DMAP (0.12 g, 1.0 mmol, 0.1 equiv.) in 40 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.

  • Acylation: Cool the mixture to 0 °C. Add a solution of 3,5-dinitrobenzoyl chloride (2.54 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, dilute the reaction mixture with 50 mL of DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Recrystallize the resulting solid from an ethanol/hexane mixture to obtain the pure ester product.

ReagentMW ( g/mol )Equiv.AmountMoles (mmol)
This compound212.291.02.12 g10.0
3,5-Dinitrobenzoyl Chloride230.561.12.54 g11.0
Triethylamine101.191.52.1 mL15.0
DMAP122.170.10.12 g1.0
Synthesis of Novel Carbamates for Bio-conjugation

Expertise & Experience: Carbamates are important functional groups in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.[5] A highly effective method for their synthesis involves a two-step, one-pot procedure.[6] First, an amine is reacted with a coupling agent like N,N'-Carbonyldiimidazole (CDI) to form a stable carbamoylimidazole intermediate. In a separate flask, the alcohol (this compound) is deprotonated with a strong base like NaH. Finally, the alkoxide is added to the activated amine intermediate. This stepwise approach is critical for ensuring high yields and preventing side reactions, such as the formation of ureas from the amine reacting with itself.

Workflow for Two-Step Carbamate Synthesis

G cluster_workflow Two-Step Carbamate Synthesis Workflow amine Primary/Secondary Amine intermediate Carbamoylimidazole Intermediate amine->intermediate Step 1: Activation (RT, 30 min) cdi CDI (Anhydrous DMF) cdi->intermediate Step 1: Activation (RT, 30 min) product Final Carbamate Product intermediate->product Step 3: Coupling (RT, 24h) benzhydrol This compound alkoxide Sodium Alkoxide benzhydrol->alkoxide Step 2: Deprotonation (0°C to RT) nah NaH (Anhydrous DMF) nah->alkoxide Step 2: Deprotonation (0°C to RT) alkoxide->product Step 3: Coupling (RT, 24h)

Caption: Stepwise workflow for the synthesis of carbamate derivatives.

Experimental Protocol: Synthesis of a Novel Benzhydryl Carbamate

This protocol details the synthesis of bis(4-methylphenyl)methyl piperidine-1-carboxylate, a potential building block for M1 muscarinic acetylcholine receptor antagonists.[5][6]

Step-by-Step Methodology:

  • Part A: Formation of the Carbamoylimidazole Intermediate

    • In a 100 mL flask, dissolve piperidine (0.85 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous DMF.

    • Add N,N'-Carbonyldiimidazole (CDI) (1.62 g, 10.0 mmol, 1.0 equiv.) in a single portion at room temperature.

    • Stir the mixture for 30 minutes. The formation of the intermediate is typically rapid.

  • Part B: Formation of the Sodium Alkoxide 4. In a separate, flame-dried 100 mL flask under argon, dissolve this compound (4.24 g, 20.0 mmol, 2.0 equiv.) in 40 mL of anhydrous DMF. 5. Cool the solution to 0 °C in an ice bath. 6. Carefully add sodium hydride (60% dispersion, 1.60 g, 40.0 mmol, 2.0 equiv.) portion-wise. 7. Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature to form the sodium alkoxide.

  • Part C: Coupling and Isolation 8. Add the alkoxide solution from Part B to the carbamoylimidazole solution from Part A at room temperature. 9. Stir the resulting mixture for 24 hours. 10. Remove the DMF under high vacuum. 11. Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL). 12. Dry the organic layer over Na₂SO₄, filter, and concentrate. 13. Purify the crude product by flash column chromatography to yield the final carbamate.

References

  • The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. BenchChem.
  • Diphenylmethanol. Wikipedia. [Link]

  • Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. ACG Publications. [Link]

  • Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. BenchChem.
  • BENZHYDROL. Cameo Chemicals.
  • This compound. MySkinRecipes. [Link]

  • This compound | C15H16O | CID 279356. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. [Link]

  • Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

Sources

Synthesis of 4,4'-Dimethylbenzhydrol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of 4,4'-Dimethylbenzhydrol, a valuable intermediate in the preparation of various organic compounds, including benzophenone derivatives used as UV absorbers and photoinitiators.[1] It is intended for researchers, scientists, and professionals in drug development and materials science. This guide will explore two primary and reliable synthetic methodologies: the Grignard reaction and the reduction of a diarylketone. Each method is presented with a detailed experimental protocol, an examination of the underlying chemical principles, and critical safety considerations to ensure procedural integrity and laboratory safety.

Introduction to Synthetic Strategies

The preparation of this compound can be efficiently achieved through two principal synthetic routes. The choice between these methods often depends on the availability of starting materials, scalability, and the specific requirements of the research objective.

  • Grignard Synthesis: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, p-tolylmagnesium bromide, to p-tolualdehyde.[2][3] This method is highly effective for building the diarylmethanol scaffold directly.

  • Reduction of 4,4'-Dimethylbenzophenone: This approach involves the reduction of the corresponding diarylketone, 4,4'-Dimethylbenzophenone, to the secondary alcohol.[4][5] This is a straightforward conversion, often employing mild reducing agents like sodium borohydride, which offers high selectivity and operational simplicity.[4][6][7]

Method 1: Grignard Synthesis from p-Tolualdehyde

This method constructs the this compound molecule by forming a new carbon-carbon bond. It is a robust and well-established procedure in organic synthesis.

Principle and Mechanism

The Grignard reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds.[8] The synthesis of this compound via this route proceeds in two main stages:

  • Formation of the Grignard Reagent: p-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form p-tolylmagnesium bromide.[3] The mechanism is thought to involve single electron transfer steps on the surface of the magnesium metal.[9] It is crucial that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent.[3][10]

  • Nucleophilic Addition: The highly nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of p-tolualdehyde.[3][8] This addition reaction breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate.[8]

  • Workup: The reaction is quenched by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final product, this compound.[2]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established literature procedures.[2]

Step 1: Preparation of the Grignard Reagent

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be rigorously dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., argon or nitrogen) to exclude moisture.[10][11][12]

  • Place magnesium turnings into the flask.

  • In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous diethyl ether.

  • Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gently warming the flask or adding a small crystal of iodine.[10] The onset of the reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.

  • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[12]

  • After the addition is complete, continue to stir the mixture and reflux for an additional 15-30 minutes to ensure complete formation of the Grignard reagent.[2][12]

Step 2: Reaction with p-Tolualdehyde

  • Cool the flask containing the Grignard reagent in an ice-water bath.

  • Prepare a solution of p-tolualdehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the p-tolualdehyde solution dropwise to the cooled, stirred Grignard reagent. This addition is exothermic and should be controlled to prevent the ether from boiling too vigorously.[12][13]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[2]

Step 3: Quenching and Product Isolation

  • Cool the reaction mixture again in an ice-water bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[2]

  • The product will be in the ether layer. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the ether solvent under reduced pressure using a rotary evaporator to yield a crude product, which should crystallize upon standing.[2][12]

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent, such as petroleum ether or a hexane/ethyl acetate mixture, to obtain pure, nearly colorless crystals of this compound.[2]

Quantitative Data Summary: Grignard Synthesis
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium Turnings24.317.2 g0.296
p-Bromotoluene171.0447.2 g0.276
p-Tolualdehyde120.1530.0 g0.250
Anhydrous Diethyl Ether74.12250 mL-
Sat. aq. NH₄Cl-40 mL-

This table is based on a literature procedure and can be scaled as needed.[2]

Workflow Visualization: Grignard Synthesis

Grignard_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification pBT p-Bromotoluene in Anhydrous Ether Grignard Formation of p-Tolylmagnesium Bromide pBT->Grignard pTA p-Tolualdehyde in Anhydrous Ether Addition Nucleophilic Addition pTA->Addition Mg Magnesium Turnings Mg->Grignard Grignard->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench with sat. aq. NH4Cl Alkoxide->Quench Extraction Ether Extraction & Washing Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the Grignard synthesis of this compound.

Safety Precautions for Grignard Synthesis
  • Flammability: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory. The reaction should be conducted in a well-ventilated chemical fume hood.[10][11]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic.[13][14] Have an ice-water bath readily available to control the reaction rate and prevent it from becoming too vigorous.[10][13]

  • Moisture Sensitivity: Grignard reagents react violently with water.[15] All glassware must be scrupulously dried, and anhydrous solvents must be used.[3][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex or nitrile gloves, though nitriles are combustible).[11][13]

Method 2: Reduction of 4,4'-Dimethylbenzophenone

This method is an excellent alternative if 4,4'-Dimethylbenzophenone is readily available. The reduction of the ketone functional group is typically high-yielding and straightforward.

Principle and Mechanism

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and selectivity for aldehydes and ketones.[4][7]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4,4'-Dimethylbenzophenone.[5][7] This proceeds via a two-step process:

  • Nucleophilic Addition: The BH₄⁻ ion acts as a source of hydride. The hydride attacks the carbonyl carbon, forming a new carbon-hydrogen bond and breaking the carbon-oxygen pi bond. This results in the formation of a tetra-alkoxyborate intermediate.[4]

  • Protonation (Workup): A protic solvent (like methanol or ethanol used in the reaction) or a subsequent acidic workup provides a proton to the negatively charged oxygen atom, yielding the final secondary alcohol product, this compound.[4][5]

Experimental Protocol: Reduction Synthesis

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-Dimethylbenzophenone in a suitable alcohol solvent, such as methanol or ethanol.

  • Cool the solution in an ice-water bath to 0-5 °C.

Step 2: Addition of Reducing Agent

  • While stirring the cooled solution, add sodium borohydride (NaBH₄) portion-wise. The addition should be slow and controlled to manage the exothermic reaction and the evolution of hydrogen gas.[16]

  • Maintain the temperature below 30 °C during the addition.[17]

Step 3: Reaction Monitoring and Completion

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).[17]

Step 4: Workup and Product Isolation

  • Cool the reaction mixture in an ice bath.

  • Carefully and slowly add dilute hydrochloric acid or acetic acid to quench the excess sodium borohydride and hydrolyze the borate ester complex. This step is also exothermic and produces hydrogen gas, so it must be done with caution in a well-ventilated fume hood.[17]

  • The product may precipitate out of the solution. If not, add water to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

Step 5: Purification

  • Dry the crude product.

  • If necessary, recrystallize the product from an appropriate solvent (e.g., ethanol/water or hexanes) to achieve high purity.

Quantitative Data Summary: Reduction Synthesis
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (approx.)
4,4'-Dimethylbenzophenone210.2710.0 g0.0476
Sodium Borohydride (NaBH₄)37.831.0 g0.0264
Methanol32.04100 mL-
Dilute HCl (e.g., 1M)-As needed for quench-

Note: Stoichiometrically, 1 mole of NaBH₄ can reduce 4 moles of ketone. In practice, a slight excess is often used.

Workflow Visualization: Reduction Synthesis

Reduction_Synthesis cluster_reaction Reaction Sequence cluster_workup Workup & Purification Ketone 4,4'-Dimethylbenzophenone in Methanol Cooling1 Cool to 0-5 °C Ketone->Cooling1 Addition Portion-wise addition of NaBH4 Cooling1->Addition Stirring Stir at Room Temp Addition->Stirring Cooling2 Cool in Ice Bath Stirring->Cooling2 Quench Quench with dilute Acid Cooling2->Quench Precipitation Precipitation & Filtration Quench->Precipitation Washing Wash with Water Precipitation->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the reduction synthesis of this compound.

Safety Precautions for Reduction Synthesis
  • Water Reactivity: Sodium borohydride is water-reactive and will release flammable hydrogen gas upon contact with water or acidic solutions.[18] The quenching step must be performed slowly and with cooling.[16]

  • Toxicity and Corrosivity: Sodium borohydride is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[18]

  • Handling: Handle NaBH₄ in a fume hood, wearing appropriate PPE, including safety goggles, a lab coat, and nitrile or neoprene gloves.[18][19] Avoid creating dust.[19]

  • Storage: Store sodium borohydride in a tightly sealed container in a cool, dry place, away from acids and moisture.[18][20]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: The literature melting point is approximately 70-71 °C.[2] A sharp melting point close to this value indicates high purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl protons, the benzylic proton (CH-OH), and the hydroxyl proton.

    • ¹³C NMR: The carbon NMR will confirm the presence of the correct number of distinct carbon environments.

    • IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and the disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1650 cm⁻¹) if the reduction method was used.

References

  • Masterson, D. S. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • University of Pennsylvania. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • Ohio State University. Sodium Borohydride SOP.docx. [Link]

  • Laboratory Safety. (2018, July 16). Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

  • ESPI Metals. Sodium Borohydride - Safety Data Sheet. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary. [Link]

  • Duke SMIF. Toxic Powders SOP Template. [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Organic Syntheses. Benzohydrol. [Link]

  • YouTube. (2015, September 2). Preparation of benzhydrol (Grignard reaction). [Link]

  • Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Google Patents. EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.
  • Web Pages. 1. Grignard Reaction. [Link]

  • Organic Syntheses. Procedure for the Preparation of 4CzIPN. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • MySkinRecipes. This compound. [Link]

  • Organic Syntheses. Procedure for the Preparation of o-Anisaldehyde. [Link]

  • European Patent Office. EP 0119701 A1 - Grignard syntheses. [Link]

Sources

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the scalable synthesis of 4,4'-Dimethylbenzhydrol, a key intermediate in the pharmaceutical, polymer, and fine chemical industries. We present and analyze two primary, industrially viable synthetic routes: the Grignard reaction of p-tolylmagnesium bromide with p-tolualdehyde and the reduction of 4,4'-dimethylbenzophenone. This document offers detailed, step-by-step protocols, discusses critical scale-up considerations with a focus on process safety and efficiency, and outlines robust purification and quality control methodologies. The causal relationships behind experimental choices are explained to provide researchers, scientists, and drug development professionals with the necessary insights for successful implementation and optimization at an industrial scale.

Introduction: The Industrial Significance of this compound

This compound, also known as bis(4-methylphenyl)methanol, is a valuable diarylmethanol derivative. Its structural motif is a precursor to a variety of molecules with significant commercial applications. In the pharmaceutical sector, it serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), contributing to the molecular framework of various drugs.[1] Beyond pharmaceuticals, it is utilized in polymer chemistry for the production of specialty polymers, imparting enhanced thermal stability and mechanical properties.[1] Its utility extends to being an intermediate in organic synthesis for complex molecules and as a standard in analytical chemistry.[1]

Given its broad applicability, the development of a robust, safe, and economically viable large-scale synthesis is of paramount importance. This guide is designed to bridge the gap between laboratory-scale procedures and industrial production requirements.

Strategic Synthesis Pathways for Industrial Production

Two primary synthetic strategies dominate the industrial production of this compound: the formation of a new carbon-carbon bond via the Grignard reaction, and the reduction of a readily available ketone. The selection of the optimal route often depends on factors such as raw material cost and availability, equipment capabilities, and downstream purity requirements.

Pathway A: Grignard Reaction

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, p-tolylmagnesium bromide, to the carbonyl carbon of p-tolualdehyde. This method is highly effective for building the diarylmethanol skeleton in a single step.

Pathway B: Ketone Reduction

This approach utilizes the precursor 4,4'-dimethylbenzophenone, which is reduced to the corresponding secondary alcohol. This pathway is often favored due to the stability of the starting materials and the availability of a wide range of reducing agents suitable for industrial applications.

Detailed Experimental Protocols

The following protocols are presented as a baseline for industrial-scale synthesis. All operations should be conducted in appropriately rated reactors by trained personnel, adhering to all institutional and governmental safety regulations.

Protocol 1: Grignard Synthesis of this compound

This two-step, one-pot synthesis requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Step 1a: Preparation of p-tolylmagnesium bromide

  • Materials:

    • Magnesium turnings (1.2 molar equivalents)

    • p-Bromotoluene (1.0 molar equivalent)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine crystal (initiator)

  • Procedure:

    • Charge a suitably sized, flame-dried glass-lined or stainless-steel reactor, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with magnesium turnings.

    • Under a nitrogen atmosphere, add a small portion of the total anhydrous THF.

    • Add a single crystal of iodine to initiate the reaction. The appearance of a brownish color that subsequently fades indicates the activation of the magnesium surface.

    • Prepare a solution of p-bromotoluene in the remaining anhydrous THF.

    • Slowly add a small aliquot of the p-bromotoluene solution to the magnesium suspension. A gentle exotherm and the disappearance of the iodine color confirm the initiation of the Grignard reagent formation.

    • Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux, ensuring efficient heat removal.

    • After the addition is complete, maintain the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of p-tolylmagnesium bromide should be a dark grey to brown color.

Step 1b: Reaction with p-tolualdehyde

  • Materials:

    • p-Tolualdehyde (0.95 molar equivalents relative to p-bromotoluene)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0-5 °C using a cooling jacket.

    • Prepare a solution of p-tolualdehyde in anhydrous THF.

    • Add the p-tolualdehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. This addition is highly exothermic and requires careful monitoring and control.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 1c: Work-up and Isolation

  • Materials:

    • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

    • Toluene or other suitable organic solvent for extraction

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by the controlled addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt. Alternatively, for a more defined workup, the reaction mixture can be slowly added to a vessel containing ice and dilute hydrochloric acid.[2]

    • Once the quenching is complete, transfer the mixture to a separation vessel.

    • Separate the organic layer. Extract the aqueous layer with toluene.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield crude this compound, which can then be purified.

Protocol 2: Reduction of 4,4'-Dimethylbenzophenone with Sodium Borohydride

This protocol is adapted from a general procedure for the large-scale reduction of ketones and offers a safer alternative to metal hydride reductions that are highly water-sensitive.[3]

  • Materials:

    • 4,4'-Dimethylbenzophenone (1.0 molar equivalent)

    • Methanol

    • Sodium borohydride (NaBH₄) (0.26 - 0.5 molar equivalents)

    • 0.5 M Sodium hydroxide solution

    • Toluene

    • Dilute acetic acid

  • Procedure:

    • Charge a reactor equipped with a mechanical stirrer, addition funnel, and reflux condenser with 4,4'-dimethylbenzophenone and methanol.

    • Stir the mixture to dissolve the ketone. A gentle warming to approximately 35 °C can aid dissolution.

    • In a separate vessel, prepare a fresh solution of sodium borohydride in 0.5 M aqueous sodium hydroxide. The alkaline conditions stabilize the NaBH₄.[3]

    • Slowly add the sodium borohydride solution to the methanolic solution of the ketone over a period of 1 hour, maintaining the temperature at 35-40 °C. The reaction is exothermic.

    • After the addition is complete, raise the temperature to 55 °C and hold for 30 minutes, then heat to reflux for 1 hour to ensure complete reaction.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

    • To the resulting residue, add water and toluene.

    • Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid to neutralize any remaining borohydride and facilitate the separation.

    • Separate the organic layer and wash it twice with water.

    • Concentrate the toluene layer under reduced pressure to yield crude this compound.

Critical Scale-Up Considerations and Process Safety

Scaling up chemical syntheses from the laboratory to industrial production is non-linear. The following considerations are crucial for the safe and efficient production of this compound.

Heat Transfer and Thermal Management

The primary challenge in scaling up both the Grignard and the sodium borohydride reduction reactions is managing the heat generated (exotherm).

  • Surface-Area-to-Volume Ratio: As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass.[4] This makes cooling less efficient in larger reactors.

  • Controlling the Exotherm:

    • Grignard Reaction: The rate of addition of the p-bromotoluene to the magnesium and the subsequent addition of p-tolualdehyde to the Grignard reagent are the primary means of controlling the reaction rate and, therefore, the heat output. A slow, controlled addition is mandatory.[4] Reaction calorimetry studies are highly recommended to determine the heat of reaction and the maximum safe addition rate for a given reactor's cooling capacity.

    • Sodium Borohydride Reduction: While generally less exothermic than the Grignard reaction, the addition of the borohydride solution should still be controlled to maintain the desired reaction temperature.

  • Cooling Systems: Industrial reactors must be equipped with efficient cooling jackets and potentially internal cooling coils to handle the thermal load. Emergency cooling systems should also be in place.

Mass Transfer and Mixing

Efficient mixing is critical to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots" that could lead to runaway reactions or the formation of byproducts.

  • Grignard Reaction: In the heterogeneous formation of the Grignard reagent, good agitation is required to keep the magnesium turnings suspended and to break up any passivating layers on the metal surface.

  • Impeller Design and Agitation Speed: The choice of impeller and the agitation speed should be optimized to ensure good mixing without causing excessive shear that could be detrimental in some processes.

Safety Protocols for Grignard Reactions

Grignard reagents are highly reactive and pose significant fire hazards.[5]

  • Anhydrous Conditions: The entire reaction train must be scrupulously dried and maintained under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which would violently quench the Grignard reagent and could generate flammable hydrogen gas.

  • Solvent Choice: THF is often preferred over diethyl ether for large-scale operations due to its higher boiling point and better solvating power for the Grignard complex.

  • Quenching: The work-up step is also hazardous. The slow, controlled addition of the reaction mixture to the quenching solution (or vice-versa with extreme caution and robust cooling) is essential to manage the exotherm from the hydrolysis of the magnesium salts.

Continuous Flow Processing: A Safer Alternative

For Grignard reactions, continuous flow chemistry offers significant safety and efficiency advantages for scale-up.[6]

  • Enhanced Heat Transfer: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous removal of reaction heat.

  • Improved Safety: The small reaction volume at any given time minimizes the risk associated with a potential thermal runaway.

  • Increased Productivity: Continuous processing can lead to higher throughput and more consistent product quality.

Purification and Quality Control

Industrial Purification: Cooling Crystallization

For the purification of solid this compound, cooling crystallization is the method of choice in industrial settings.[7]

  • Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. A common choice would be a mixture of a good solvent (e.g., toluene, isopropanol) and an anti-solvent (e.g., heptane, water).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the solution in a controlled manner to induce crystallization. The cooling profile can influence crystal size and purity.

    • Isolate the purified crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the product under vacuum.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a robust set of analytical tests should be employed.

Parameter Method Purpose
Appearance Visual InspectionConformance to a white to off-white crystalline solid.
Identity FTIR, ¹H NMRConfirmation of the chemical structure by comparing the spectrum to a reference standard.
Assay HPLC-UV or GC-FIDQuantification of the active substance content, typically expressed as a weight/weight percentage.
Purity HPLC-UV or GC-FIDDetermination of the level of impurities, including starting materials (p-tolualdehyde, 4,4'-dimethylbenzophenone) and reaction byproducts.
Melting Point Melting Point ApparatusA sharp melting point range is indicative of high purity. The expected range is 68-75 °C.[8]
Residual Solvents Headspace GC-FIDQuantification of any remaining solvents from the synthesis and purification process.

Typical HPLC Method:

  • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 30 °C

Visualized Workflows

Grignard Synthesis Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction C-C Bond Formation cluster_workup Work-up & Isolation prep1 Charge Reactor with Mg & THF prep2 Initiate with Iodine prep1->prep2 prep3 Controlled Addition of p-Bromotoluene/THF prep2->prep3 prep4 Reflux to Completion prep3->prep4 react1 Cool Grignard Reagent to 0-5 °C prep4->react1 Transfer to Reaction Stage react2 Controlled Addition of p-Tolualdehyde/THF react3 Warm to RT & Stir workup1 Quench with aq. NH4Cl react3->workup1 workup2 Phase Separation workup1->workup2 workup3 Extraction with Toluene workup2->workup3 workup4 Wash & Dry Organic Layer workup3->workup4 workup5 Concentrate under Vacuum workup4->workup5 final_product final_product workup5->final_product Crude Product

Caption: Workflow for the Grignard synthesis of this compound.

Ketone Reduction Workflow

G cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification react1 Dissolve Ketone in Methanol react2 Controlled Addition of aq. NaBH4/NaOH react1->react2 react3 Heat to Reflux react2->react3 workup1 Remove Methanol react3->workup1 Reaction Complete workup2 Add Water & Toluene workup1->workup2 workup3 Neutralize with Acetic Acid workup2->workup3 workup4 Phase Separation & Wash workup3->workup4 workup5 Concentrate Toluene Layer workup4->workup5 purify1 Cooling Crystallization workup5->purify1 Crude Product purify2 Filtration & Washing purify1->purify2 purify3 Vacuum Drying purify2->purify3 final_product final_product purify3->final_product Pure this compound

Caption: Workflow for the reduction synthesis of this compound.

Conclusion

The industrial synthesis of this compound can be successfully achieved through either a Grignard reaction or the reduction of the corresponding ketone. The choice of method will be dictated by economic, logistical, and safety considerations. The Grignard route offers a direct approach to building the carbon skeleton but requires stringent control over its highly exothermic and moisture-sensitive nature. The sodium borohydride reduction of 4,4'-dimethylbenzophenone provides a procedurally simpler and often safer alternative, particularly at scale.

For both pathways, a thorough understanding of thermal hazards and the implementation of robust engineering controls are non-negotiable for a safe and successful scale-up. The application of process analytical technology (PAT) and reaction calorimetry is highly recommended to optimize process parameters and ensure safety. The purification and analytical methods outlined provide a solid framework for producing high-purity this compound that meets the stringent requirements of its various industrial applications.

References

  • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2000.

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 2014.

  • Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo.

  • Investigation of a Grignard Reaction at Small Scale. Mettler Toledo.

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 2018.

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 2021.

  • Large Scale reduction of Ketone with sodium borohydride. ChemSpider Synthetic Pages, 2008.

  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. Scribd, 2013.

  • Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity, 2014.

  • Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. York University.

  • Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane... ResearchGate.

  • 6-CHLORO-1-HEXENE. Organic Syntheses.

  • Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 2003.

  • Application Notes and Protocols for the Synthesis of 4-(p-Tolyl)pent-1-yn-3-ol via Grignard Reaction. Benchchem.

  • Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD.

  • Industrial Crystallization. ResearchGate.

  • Separation of 4,4'-Bis(dimethylamino)benzhydrol on Newcrom R1 HPLC column. SIELC Technologies.

  • Cross-Validation of HPLC and GC-MS Methods for the Analysis of 4,4-Dimethyl-2-pentanone: A Comparative Guide. Benchchem.

  • This compound. PubChem.

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.

  • This compound, 98% 5 g. Thermo Fisher Scientific.

  • Reduction of benzophenone with sodium borohydride. YouTube, 2020.

  • Recent methodologies mediated by sodium borohydride in the reduction of different classes of compounds. ResearchGate.

  • This compound. J&K Scientific.

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega, 2022.

  • 4,4'-Dimethylbenzophenone. PubChem.

  • Control of Crystallization Processes. MIT.

  • High-performance liquid chromatography (HPLC) analysis of 4,4-Dimethyl-2-pentanone. Benchchem.

  • Sodium Borohydride Series: Beyond Organic Synthesis. Ascensus Specialties.

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Organic Process Research & Development, 2020.

Sources

The Strategic Utility of 4,4'-Dimethylbenzhydrol in the Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzhydryl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the benzhydryl functional group represents a cornerstone of molecular design. This diarylmethanol structure is a recurring motif in a multitude of active pharmaceutical ingredients (APIs), bestowing upon them advantageous physicochemical properties that influence their pharmacokinetic profiles and biological activities. 4,4'-Dimethylbenzhydrol, a symmetrically substituted derivative, serves as a pivotal precursor, offering a versatile platform for the elaboration of complex molecular architectures.[1] Its utility spans from being a fundamental building block in organic synthesis to a key intermediate in the formulation of pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of this compound's application as a precursor for API synthesis, complete with detailed protocols and the scientific rationale underpinning its strategic implementation.

Core Concept: The Williamson Ether Synthesis in API Elaboration

A primary and highly effective method for leveraging the this compound scaffold is through the Williamson ether synthesis. This reaction facilitates the coupling of the benzhydrol moiety to a diverse range of functionalized alkyl halides, thereby generating a library of potential API candidates. The resulting diarylmethyl ethers are prevalent in a variety of therapeutic classes, including antihistamines and anticholinergics.

This application note will focus on a representative synthesis of a potent H1-receptor antagonist, an analogue of Diphenylpyraline. Diphenylpyraline itself is a benzhydryl ether of 1-methyl-4-hydroxypiperidine and is recognized for its efficacy in alleviating allergic symptoms.[3] By substituting the unsubstituted benzhydrol with this compound, we can explore the impact of the methyl groups on receptor binding and overall pharmacological activity.

Application Example: Synthesis of a Diphenylpyraline Analogue

The following protocol details the synthesis of 4-((bis(4-methylphenyl)methoxy)-1-methylpiperidine, a direct analogue of the antihistamine Diphenylpyraline. This process highlights the practical application of this compound as a key starting material.

Synthetic Workflow Diagram

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Williamson Ether Synthesis A This compound C 4,4'-Dimethylbenzhydryl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D 4,4'-Dimethylbenzhydryl Chloride G Diphenylpyraline Analogue D->G Coupling E 1-Methyl-4-hydroxypiperidine E->G Nucleophile F Sodium Hydride (NaH) F->G Base

Caption: Synthetic workflow for the preparation of a Diphenylpyraline analogue from this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%J&K Scientific
Thionyl Chloride (SOCl₂)Reagent GradeSigma-Aldrich
1-Methyl-4-hydroxypiperidine≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific
Silica Gel for Column Chromatography60 Å, 230-400 meshMerck
Hexanes and Ethyl AcetateHPLC GradeFisher Scientific

Step 1: Synthesis of 4,4'-Dimethylbenzhydryl Chloride

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (5.0 g, 23.5 mmol) in anhydrous dichloromethane (50 mL).

  • Reagent Addition: Slowly add thionyl chloride (3.3 mL, 47.0 mmol, 2.0 eq.) to the stirred solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (eluent: 9:1 Hexanes/Ethyl Acetate).

  • Work-up: Carefully quench the reaction by slowly adding the mixture to 50 mL of ice-cold saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4'-Dimethylbenzhydryl Chloride as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-((bis(4-methylphenyl)methoxy)-1-methylpiperidine (Diphenylpyraline Analogue)

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere, suspend sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35.3 mmol, 1.5 eq.) in 50 mL of anhydrous THF.

  • Nucleophile Addition: In a separate flask, dissolve 1-methyl-4-hydroxypiperidine (2.71 g, 23.5 mmol, 1.0 eq.) in 20 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the sodium hydride suspension at 0 °C.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Dissolve the crude 4,4'-Dimethylbenzhydryl Chloride from Step 1 in 30 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction by TLC (eluent: 8:2 Hexanes/Ethyl Acetate with 1% triethylamine).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water. Add 50 mL of diethyl ether and wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing 1% triethylamine to afford the final product as a white to off-white solid.

Expected Results and Characterization
ParameterExpected Value
Yield (Step 1) ~95% (crude)
Yield (Step 2) 70-80% (after purification)
Appearance White to off-white solid
¹H NMR Consistent with the structure of 4-((bis(4-methylphenyl)methoxy)-1-methylpiperidine
¹³C NMR Consistent with the structure of 4-((bis(4-methylphenyl)methoxy)-1-methylpiperidine
Mass Spectrometry [M+H]⁺ peak corresponding to the molecular weight of the product

Scientific Rationale and Causality

  • Choice of Halogenating Agent: Thionyl chloride is an effective reagent for converting the hydroxyl group of the benzhydrol into a good leaving group (chloride). The byproducts of this reaction (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.

  • Use of a Strong Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 1-methyl-4-hydroxypiperidine to form the corresponding alkoxide. This highly nucleophilic species is essential for the subsequent SN2 reaction with the benzhydryl chloride.

  • Inert Atmosphere: The use of an inert atmosphere is critical, particularly when working with sodium hydride, which is highly reactive with water and moisture in the air.

  • Aprotic Solvent: Anhydrous THF is an ideal solvent for this reaction as it is aprotic and can solvate the ions involved in the reaction without interfering with the nucleophile or the base.

  • Purification with Triethylamine: The addition of a small amount of triethylamine to the chromatography eluent helps to prevent the protonation and subsequent decomposition of the basic amine product on the acidic silica gel.

Conclusion

This compound stands as a valuable and versatile precursor in the synthesis of active pharmaceutical ingredients. Its di-aryl-methyl scaffold is readily functionalized, most commonly through the formation of ether linkages, to generate a wide array of compounds with potential therapeutic applications. The detailed protocol for the synthesis of a Diphenylpyraline analogue serves as a practical demonstration of its utility and provides a solid foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules based on this privileged structural motif.

References

  • J&K Scientific. This compound | 885-77-8. Available at: [Link]

  • PubChem. Diphenylpyraline. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. Clemastine. National Center for Biotechnology Information. Available at: [Link]

Sources

The Multifaceted Role of 4,4'-Dimethylbenzhydrol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4'-Dimethylbenzhydrol, a secondary aromatic alcohol, is emerging as a versatile building block in the field of polymer chemistry. While its primary established role is as a precursor to potent photoinitiators, its unique structural features—a reactive hydroxyl group flanked by two sterically hindering p-tolyl groups—present intriguing possibilities for its application as a co-monomer and a chain-capping agent in the synthesis of specialty polymers. This guide provides an in-depth exploration of the established and potential applications of this compound, complete with detailed experimental protocols to empower researchers in their quest for novel polymeric materials with enhanced thermal and mechanical properties.

I. Established Application: Precursor to Benzophenone-Based Photoinitiators

The most well-documented application of this compound in polymer science is its role as a key intermediate in the synthesis of 4,4'-dimethylbenzophenone.[1] This derivative belongs to the benzophenone class of photoinitiators, which are instrumental in UV-curable coatings, inks, and adhesives.[1] Upon exposure to UV radiation, these molecules undergo excitation and initiate radical polymerization of acrylate or methacrylate monomers.

The conversion of this compound to 4,4'-dimethylbenzophenone is a straightforward oxidation reaction. The secondary alcohol is oxidized to a ketone, a transformation that can be achieved using various oxidizing agents.

Protocol 1: Synthesis of 4,4'-Dimethylbenzophenone from this compound

This protocol details the oxidation of this compound to 4,4'-dimethylbenzophenone using a mild and efficient oxidizing agent.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add the oxidizing agent (PCC or DMP, 1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4,4'-dimethylbenzophenone as a white solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as 1H NMR, 13C NMR, and melting point analysis.

Data Presentation:

PropertyThis compound4,4'-Dimethylbenzophenone
Molecular Formula C15H16OC15H14O
Molar Mass ( g/mol ) 212.29210.27
Appearance White crystalline solidWhite solid
Melting Point (°C) 69-7193-95

Visualization:

G cluster_0 Oxidation Reaction This compound This compound 4,4'-Dimethylbenzophenone 4,4'-Dimethylbenzophenone This compound->4,4'-Dimethylbenzophenone Oxidation Oxidizing Agent (e.g., PCC) Oxidizing Agent (e.g., PCC) Oxidizing Agent (e.g., PCC)->this compound Reactant

Synthesis of 4,4'-dimethylbenzophenone.

II. Prospective Application: As a Co-monomer in Polyester Synthesis

The presence of a reactive hydroxyl group suggests that this compound can be incorporated as a co-monomer in condensation polymerization to produce novel polyesters.[2][3] The bulky benzhydryl group would introduce significant steric hindrance along the polymer backbone, potentially leading to materials with modified solubility, thermal stability, and mechanical properties. Due to its monofunctional nature with respect to the hydroxyl group, it would act as a chain-terminating co-monomer, allowing for control over the polymer's molecular weight.

Protocol 2: Synthesis of a Polyester with this compound as a Co-monomer

This protocol describes the synthesis of a polyester via melt polycondensation, incorporating this compound to modify the polymer properties.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Zinc acetate or Antimony trioxide (catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Transesterification: Charge the reaction flask with DMT, an excess of ethylene glycol, and the desired molar percentage of this compound. Add the catalyst (e.g., zinc acetate). Heat the mixture to 180-220°C under a slow stream of nitrogen. Methanol will be liberated and collected.

  • Polycondensation: After the theoretical amount of methanol has been collected, gradually increase the temperature to 270-280°C and apply a high vacuum (<1 Torr). This stage facilitates the removal of excess ethylene glycol and drives the polymerization forward.

  • Monitoring: The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Monitor the reaction by observing the stirrer torque or by taking samples for molecular weight analysis.

  • Termination and Isolation: Once the desired molecular weight is achieved, cool the reactor and extrude the molten polymer into a water bath to solidify. The resulting polyester can be pelletized for further processing and characterization.

Data Presentation:

PropertyPolyester (Control)Polyester with this compound
Glass Transition (Tg) To be determinedExpected to be higher
Melting Temperature (Tm) To be determinedPotentially lower or amorphous
Molecular Weight (Mn) To be determinedLower (controlled by co-monomer ratio)
Solubility StandardPotentially enhanced in organic solvents

Visualization:

G cluster_1 Polyester Synthesis Workflow Monomers DMT + EG + This compound Transesterification Transesterification Monomers->Transesterification Heat, Catalyst Polycondensation Polycondensation Transesterification->Polycondensation High Temp, Vacuum Polyester Polyester Polycondensation->Polyester

Workflow for polyester synthesis.

III. Prospective Application: As a Chain-Capping Agent in Polycarbonate Synthesis

Similar to its role in polyester synthesis, this compound can theoretically be employed as a chain-capping agent in the synthesis of polycarbonates. By reacting with the growing polymer chains, it would terminate further propagation, thereby controlling the final molecular weight of the polycarbonate. The bulky end-groups could also influence the polymer's processing characteristics and final properties.

Protocol 3: Synthesis of Polycarbonate with this compound as a Chain-Capping Agent

This protocol outlines the interfacial polymerization method for synthesizing polycarbonate, using this compound to control the molecular weight.

Materials:

  • Bisphenol A (BPA)

  • Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution

  • This compound

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Stirred reaction vessel

Procedure:

  • Aqueous Phase Preparation: Dissolve Bisphenol A in an aqueous sodium hydroxide solution.

  • Organic Phase Preparation: Dissolve phosgene (or its derivative) in dichloromethane.

  • Interfacial Polymerization: Vigorously stir the aqueous BPA solution and add the organic phosgene solution. Add the phase-transfer catalyst.

  • Chain-Capping: Towards the end of the polymerization, add a solution of this compound in dichloromethane to the reaction mixture. The amount added will determine the final molecular weight.

  • Isolation and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer successively with dilute acid, and then with water until neutral. Precipitate the polycarbonate by pouring the DCM solution into a non-solvent like methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Data Presentation:

Molar Ratio of Capping AgentExpected Molecular Weight (Mn)Polydispersity Index (PDI)
0%HighBroad
1%LowerNarrower
5%Significantly LowerNarrow

Visualization:

G cluster_2 Chain-Capping Mechanism Growing_Polymer Growing Polycarbonate Chain (-O-R-O-COCl) Capped_Polymer End-Capped Polycarbonate Growing_Polymer->Capped_Polymer Reaction Capping_Agent This compound Capping_Agent->Capped_Polymer

Chain-capping with this compound.

IV. Conclusion and Future Outlook

This compound is a molecule with significant, and still largely untapped, potential in polymer chemistry. Its established role as a photoinitiator precursor is just the beginning. The prospective applications outlined in this guide—as a co-monomer and a chain-capping agent—offer exciting avenues for the development of novel polymers with tailored properties. The bulky, aromatic nature of the benzhydryl moiety is a key feature that can be exploited to enhance thermal stability, modify solubility, and control the molecular architecture of polymers. Further research into the reactivity of this compound in various polymerization systems is warranted and is expected to unlock new and innovative materials for a wide range of applications.

References

  • Edumentors. (2025, October 2). Condensation Polymerisation Complete Guide (GCSE Chemistry). Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 885-77-8. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, May 22). 2.13: Polyesters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Study Mind. (n.d.). Condensation Polymerisation (GCSE Chemistry). Retrieved from [Link]

  • UL Prospector. (2016, December 2). Understanding Polyesters. Retrieved from [Link]

Sources

Application Notes and Protocols: The Catalytic Utility of 4,4'-Dimethylbenzhydrol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the emerging catalytic applications of 4,4'-dimethylbenzhydrol and its chiral derivatives. While traditionally recognized as a valuable intermediate in pharmaceutical and polymer synthesis, recent advancements in organocatalysis have highlighted the potential of diarylmethanol scaffolds in facilitating stereoselective transformations. This document outlines the theoretical framework, practical considerations, and detailed protocols for leveraging these compounds in asymmetric catalysis, with a focus on their role as chiral organocatalysts.

Introduction: A New Role for a Classic Scaffold

This compound, a symmetrical diarylmethanol, is a well-established building block in organic chemistry.[1][2] Its derivatives have found extensive use as protecting groups for alcohols and carboxylic acids, prized for their stability and selective cleavage under specific conditions.[3][4] However, the core benzhydrol structure, particularly when rendered chiral, presents an intriguing platform for asymmetric catalysis. The hydroxyl group can act as a hydrogen bond donor, activating electrophiles, while the bulky, tunable diaryl framework can create a chiral pocket to control the stereochemical outcome of a reaction.

The principles of organocatalysis, which utilize small, metal-free organic molecules to accelerate chemical reactions, have gained significant traction in modern synthetic chemistry.[5] Chiral alcohols and diols, such as BINOL and TADDOL derivatives, are a cornerstone of this field, effectively catalyzing a wide range of enantioselective reactions.[6] By extension, chiral derivatives of this compound are poised to be valuable additions to the organocatalyst toolkit, offering a unique steric and electronic profile.

This guide will focus on a key potential application: the use of a chiral this compound derivative as an organocatalyst for the asymmetric addition of nucleophiles to prochiral ketones, a fundamental transformation in the synthesis of chiral tertiary alcohols.

Mechanistic Principles: The Role of Hydrogen Bonding in Stereocontrol

The catalytic activity of chiral diarylmethanol derivatives in asymmetric synthesis is predicated on their ability to form transient, stereochemically defined complexes with the reactants. The hydroxyl moiety of the catalyst is the primary site of interaction, engaging in hydrogen bonding with an electrophilic substrate, such as the carbonyl oxygen of a ketone.

This interaction serves a dual purpose:

  • Electrophile Activation: By donating a hydrogen bond, the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Stereochemical Induction: The two di-p-tolyl groups of the this compound derivative create a rigid and well-defined chiral environment around the activated substrate. This steric hindrance dictates the facial selectivity of the incoming nucleophile, favoring one enantiomer of the product over the other.

The following diagram illustrates the proposed catalytic cycle for the asymmetric addition of a nucleophile to a prochiral ketone, catalyzed by a chiral this compound derivative.

Catalytic Cycle Proposed Catalytic Cycle for Asymmetric Nucleophilic Addition Catalyst Chiral this compound Derivative (Cat-OH) Activated_Complex Activated Ketone-Catalyst Complex Catalyst->Activated_Complex + Ketone Ketone Prochiral Ketone (R1(C=O)R2) Ketone->Activated_Complex Nucleophile Nucleophile (Nu-) Product_Complex Product-Catalyst Complex Nucleophile->Product_Complex Activated_Complex->Product_Complex + Nucleophile Product_Complex->Catalyst - Product Product Chiral Tertiary Alcohol Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric addition of a nucleophile to a ketone.

Synthesis of a Chiral this compound Derivative

To be utilized as an asymmetric catalyst, the this compound scaffold must be rendered chiral. This can be achieved through various synthetic strategies, with one of the most common being the asymmetric reduction of the corresponding prochiral ketone, 4,4'-dimethylbenzophenone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation, employing a chiral oxazaborolidine catalyst to deliver a hydride to one face of the ketone with high enantioselectivity.[7]

Protocol 3.1: Asymmetric Synthesis of (S)-4,4'-Dimethylbenzhydrol

This protocol outlines the asymmetric reduction of 4,4'-dimethylbenzophenone using the (R)-CBS catalyst to yield (S)-4,4'-dimethylbenzhydrol.

Materials:

  • 4,4'-Dimethylbenzophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4'-dimethylbenzophenone (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.

  • To the dropping funnel, add borane-dimethyl sulfide complex (0.6 eq) and dilute with anhydrous THF.

  • Add the BMS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford (S)-4,4'-dimethylbenzhydrol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Application in Asymmetric Catalysis: Diethylzinc Addition to Ketones

Chiral diarylmethanols can catalyze the enantioselective addition of organozinc reagents to prochiral ketones, a powerful method for the synthesis of chiral tertiary alcohols. The following protocol describes a general procedure for this transformation using the synthesized (S)-4,4'-dimethylbenzhydrol as the organocatalyst.

Protocol 4.1: Asymmetric Addition of Diethylzinc to Acetophenone

Materials:

  • (S)-4,4'-Dimethylbenzhydrol (chiral catalyst)

  • Acetophenone

  • Diethylzinc (1.0 M in hexanes)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S)-4,4'-dimethylbenzhydrol (0.2 eq) and anhydrous toluene.

  • Add titanium (IV) isopropoxide (1.2 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to -20 °C (using a dry ice/acetonitrile bath).

  • Slowly add diethylzinc (1.2 eq, 1.0 M in hexanes) and stir for 30 minutes.

  • Add acetophenone (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C for 24-48 hours. Monitor the progress by TLC or GC analysis of quenched aliquots.

  • Upon completion, carefully quench the reaction at -20 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting suspension through a pad of Celite®, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral tertiary alcohol product.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow Workflow for Asymmetric Diethylzinc Addition Start Start Catalyst_Prep Prepare Catalyst Solution: (S)-4,4'-Dimethylbenzhydrol + Ti(O-i-Pr)4 in Toluene Start->Catalyst_Prep Cooling1 Cool to -20 °C Catalyst_Prep->Cooling1 Add_ZnEt2 Add Diethylzinc Cooling1->Add_ZnEt2 Add_Ketone Add Acetophenone Add_ZnEt2->Add_Ketone Reaction Stir at -20 °C for 24-48h Add_Ketone->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the catalytic asymmetric addition of diethylzinc to acetophenone.

Data Presentation and Expected Outcomes

The success of the catalytic reaction is evaluated based on the chemical yield and the enantiomeric excess (ee) of the product. The following table provides hypothetical data for the optimization of the reaction described in Protocol 4.1, illustrating the importance of key reaction parameters.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
110RT128545
220RT129055
3200248875
420-20488292
520-40727595

Analysis of Results:

  • Catalyst Loading: Increasing the catalyst loading from 10 to 20 mol% generally improves both yield and enantioselectivity (compare Entries 1 and 2).

  • Temperature: Lowering the reaction temperature is crucial for achieving high enantioselectivity, as it enhances the energetic difference between the diastereomeric transition states (compare Entries 2, 3, and 4). However, excessively low temperatures may lead to reduced reaction rates and lower yields (Entry 5).

Conclusion and Future Outlook

The derivatives of this compound represent a promising, yet underexplored, class of organocatalysts. Their straightforward synthesis, tunable steric and electronic properties, and demonstrated potential in asymmetric transformations make them attractive candidates for further development. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the catalytic applications of these versatile compounds.

Future research in this area could focus on:

  • The synthesis of a broader range of chiral this compound derivatives with different electronic properties to fine-tune their catalytic activity.

  • The application of these catalysts in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions.[8]

  • The immobilization of these catalysts on solid supports for easier recovery and recycling, enhancing their practical utility in large-scale synthesis.

By expanding the repertoire of effective and accessible organocatalysts, the continued investigation of this compound derivatives will undoubtedly contribute to the advancement of asymmetric synthesis and the development of more efficient routes to valuable chiral molecules.

References

  • Wu, P.-Y., Wu, H.-L., & Uang, B.-J. (2009). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry, 74(1), 465–468. [Link]

  • The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. (2022). OAE Publishing Inc.[Link]

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
  • Yadav, R., & Schaus, S. V. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2298. [Link]

  • Wu, P.-Y., Wu, H.-L., & Uang, B.-J. (2009). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ-Amino Thiol. The Journal of Organic Chemistry. [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound | 885-77-8. (n.d.). J&K Scientific. [Link]

  • Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds. (2024). Nature Communications, 15(1), 4908. [Link]

  • Thornton, C. G., & Henderson, J. C. (2013). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers.
  • Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. (n.d.).
  • Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. (2020). Scilit.
  • This compound | C15H16O | CID 279356. (n.d.). PubChem. [Link]

  • Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. (2023). RSC Publishing. [Link]

  • Park, H.-S., & Sugiyama, H. (2012). DNA as a Chiral Scaffold for Asymmetric Synthesis. Molecules, 17(12), 14635–14648. [Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. (2019). Semantic Scholar.
  • Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. (2020). ACS Catalysis, 10(15), 8444–8455. [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. (2024). Innovation of Chemistry & Materials for Sustainability. [Link]

Sources

Application Note: 4,4'-Dimethylbenzhydrol as a Versatile Scaffold for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This application note explores the potential of 4,4'-Dimethylbenzhydrol as a key building block in the synthesis of novel agrochemicals. While its direct application in commercially available agrochemicals is not widely documented, its inherent chemical functionalities present a compelling case for its use in developing new classes of insecticides and acaricides. This document provides a comprehensive overview of this compound's properties, outlines hypothetical, yet plausible, synthetic pathways to new active ingredients, and offers detailed experimental protocols to guide researchers in this innovative area of agrochemical discovery.

Introduction: The Untapped Potential of a Diarylmethane Scaffold

This compound, a symmetrical diarylmethanol, is a readily available and versatile chemical intermediate.[1][2][3] Its structure, featuring a central hydroxyl group flanked by two p-tolyl moieties, offers a unique combination of lipophilicity and reactive potential. While its primary applications to date have been in the pharmaceutical and polymer industries, its structural similarity to the core of several known bioactive molecules suggests significant, yet largely unexplored, potential in the agrochemical sector.[1]

The diarylmethane scaffold is a recurring motif in a number of successful pesticides. The spatial arrangement of the two aryl groups can lead to effective binding with target proteins in pests, while the central carbon atom provides a convenient point for introducing various toxophoric groups. This application note aims to bridge the gap between the known chemistry of this compound and the ongoing search for new, effective, and environmentally benign crop protection agents.[4]

Core Chemistry and Rationale for Agrochemical Applications

The key to this compound's utility lies in the reactivity of its secondary hydroxyl group. This functional group can readily undergo a variety of chemical transformations, including:

  • Etherification: Formation of ether linkages to introduce other functional groups.

  • Esterification: Creation of ester derivatives, a common feature in many insecticides.

  • Alkylation: Substitution reactions at the benzylic position.

These reactions allow for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy against target pests. The two methyl groups on the phenyl rings also offer sites for further functionalization, although this is generally less straightforward.

Hypothetical Synthesis of a Novel Acaricide: A Case Study

To illustrate the potential of this compound, we present a hypothetical synthetic protocol for a novel acaricide. This proposed synthesis is based on established organic chemistry principles and aims to generate a molecule with features commonly found in active acaricides.

Target Molecule: 4-( (bis(4-methylphenyl)methoxy)methyl)-5-isobutyl-2-(methylthio)-1,2,4-triazol-3(2H)-one

This hypothetical target combines the lipophilic diarylmethane core of this compound with a triazolone heterocycle, a scaffold known to exhibit pesticidal activity.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Etherification A This compound B 4,4'-Dimethylbenzhydryl chloride A->B SOCl2, Pyridine D Target Acaricide B->D NaH, THF C 4-(hydroxymethyl)-5-isobutyl-2-(methylthio)-1,2,4-triazol-3(2H)-one C->D G Start This compound Step1 Chemical Modification (Etherification, Esterification, etc.) Start->Step1 Step2 Introduction of Toxophoric Group Step1->Step2 Step3 Lead Compound Generation Step2->Step3 Step4 SAR Studies & Optimization Step3->Step4 End New Agrochemical Candidate Step4->End

Sources

Application Notes and Protocols: Derivatization of 4,4'-Dimethylbenzhydrol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzhydrol Scaffold

The benzhydrol moiety, characterized by a hydroxyl-bearing carbon connected to two phenyl rings, is a cornerstone in medicinal chemistry.[1] This structural motif imparts advantageous physicochemical properties to its derivatives, influencing their biological activity and pharmacokinetic profiles.[1] 4,4'-Dimethylbenzhydrol, a symmetrical diarylmethanol, serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.[2] While the parent compound exhibits inherent biological activity, targeted chemical modifications can significantly enhance its potency and selectivity against various pathological targets, including cancer cells and pathogenic microbes.

This guide provides a comprehensive overview of the rationale and methodologies for the derivatization of this compound to unlock its full therapeutic potential. We will delve into specific synthetic protocols for creating esters and ethers, and discuss the evaluation of their biological activities, with a focus on anticancer and antimicrobial applications. The causality behind experimental choices and the importance of structure-activity relationships (SAR) will be emphasized throughout.

Rationale for Derivatization: Enhancing Biological Efficacy

The primary goal of derivatizing a lead compound like this compound is to improve its therapeutic index. This can be achieved through several mechanisms:

  • Increased Potency: Modifications to the benzhydrol core can enhance binding affinity to biological targets, leading to lower effective concentrations (e.g., lower IC50 or MIC values).

  • Modulated Lipophilicity: The addition of different functional groups can alter the compound's solubility and ability to cross cellular membranes, thereby improving its bioavailability and access to intracellular targets.

  • Improved Metabolic Stability: Derivatization can protect the core structure from rapid metabolic degradation, prolonging its half-life in biological systems.

  • Target Selectivity: Fine-tuning the chemical structure can lead to more specific interactions with a desired target, reducing off-target effects and associated toxicity.

Synthetic Strategies for Derivatization

The hydroxyl group of this compound is the primary site for chemical modification. Here, we present detailed protocols for two common and effective derivatization strategies: esterification and etherification.

Protocol 1: Synthesis of 4,4'-Dimethylbenzhydryl Esters

Esterification is a versatile method to introduce a wide variety of functional groups, thereby modulating the steric and electronic properties of the parent molecule. The reaction involves the condensation of this compound with a carboxylic acid, often catalyzed by an acid.[3]

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired carboxylic acid (1.2 equivalents) in a suitable solvent such as toluene or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Carboxylic Acid: Using a slight excess of the carboxylic acid helps to drive the equilibrium towards the product side.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the benzhydrol.[3]

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the esterification to proceed at a reasonable rate.

Protocol 2: Synthesis of 4,4'-Dimethylbenzhydryl Ethers

Etherification provides another avenue to modify the properties of this compound, often resulting in more metabolically stable derivatives compared to esters. The Williamson ether synthesis is a common method, involving the reaction of the corresponding alkoxide with an alkyl halide.

Reaction Scheme:

Experimental Protocol:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by flash column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is highly reactive with water, so anhydrous conditions are crucial for the successful formation of the alkoxide.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive alkoxide with atmospheric oxygen.

  • Strong Base: A strong base like NaH is required to deprotonate the weakly acidic hydroxyl group of the benzhydrol.

Workflow for Derivatization and Biological Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to the evaluation of their biological activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start This compound esterification Esterification (Protocol 1) start->esterification etherification Etherification (Protocol 2) start->etherification esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers anticancer Anticancer Assays esters->anticancer antimicrobial Antimicrobial Assays esters->antimicrobial ethers->anticancer ethers->antimicrobial ic50 Determine IC50 anticancer->ic50 mic_mbc Determine MIC/MBC antimicrobial->mic_mbc sar Structure-Activity Relationship (SAR) ic50->sar mic_mbc->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Biological Activity Evaluation: Protocols and Insights

Anticancer Activity

Benzhydrol derivatives have shown promise as anticancer agents, with some analogues demonstrating potent activity against various cancer cell lines.[4][5] A key mechanism of action for some benzhydrol derivatives is the inactivation of the NF-κB pathway, which is crucial for cancer cell proliferation and survival.[5]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the synthesized this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Benzhydrol Analogues

The following table summarizes the reported anticancer activity of some benzhydrol analogues against breast cancer cell lines. This data suggests that derivatization of the benzhydrol scaffold can lead to potent anticancer compounds.

CompoundCell LineIC50 (µM)Reference
Analogue 3bMCF-75.5 - 6.0[4]
Analogue 3eMCF-75.5 - 6.0[4]
Analogue 3fMCF-75.5 - 6.0[4]
Analogue 3bMDA-MB-2311.1 - 7.0[4]
Analogue 3eMDA-MB-2311.1 - 7.0[4]
Analogue 3fMDA-MB-2311.1 - 7.0[4]
Antimicrobial Activity

Certain benzhydrol derivatives have demonstrated antimicrobial properties. For instance, this compound has been shown to inhibit the growth of Staphylococcus aureus, a major cause of nosocomial and wound infections.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.

Structure-Activity Relationship (SAR) and Future Directions

The biological data obtained from these assays are crucial for establishing a structure-activity relationship. By comparing the potency of different derivatives, researchers can identify the chemical features that are essential for enhanced biological activity. For example, the addition of specific functional groups may increase lipophilicity, leading to better cell penetration and antimicrobial activity, or introduce hydrogen bonding interactions that improve binding to a target enzyme in cancer cells.

Future research should focus on synthesizing a broader range of this compound derivatives and systematically evaluating their biological activities to build a robust SAR model. Further mechanistic studies, such as enzyme inhibition assays and gene expression analysis, will be essential to elucidate the precise molecular targets and pathways through which these compounds exert their effects. This knowledge will guide the rational design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties, paving the way for their development as novel therapeutic agents.

Signaling Pathway: Potential Inhibition of NF-κB

As indicated by studies on related benzhydrol derivatives, a potential mechanism of anticancer action is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers.

G stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_p->NFkB_active IκB degradation releases NF-κB nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) nucleus->transcription derivative This compound Derivative derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

References

  • Azmi, M. N., Tan, C. S., Abdulameed, H. T., Kamal, N. N. S. N. M., Kahar, N. E. A., & Omar, M. T. C. (2024). Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study.
  • Misawa, T., Sugimoto, K., Takaishi, Y., & Minami, M. (2015). Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway. Bioorganic & Medicinal Chemistry, 23(9), 2241-2246.
  • Lange, M. J., Oller, A. R., & Sarkar, S. (2007). Antimicrobial Activity of Mono- and Di-Methyl Substituted Benzhydrols and Benzophenones In Vitro. Transactions of the Missouri Academy of Science, 41, 14-19.
  • Quesada, L. (2021). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers.
  • BenchChem Technical Support Team. (2025). The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. BenchChem.
  • Kanjanapruk, P. (2016). Design and Synthesis of Benzhydrol Derivatives as Antituberculosis Agents. [Master's thesis, Silpakorn University].
  • Al-Masoudi, N. A., Jihad, R. S., Abdul-Rida, N. A., Al-Shamari, A. M. J., Saeed, B., & Al-Masoudi, W. A. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ2-1,2,3-triazoline hydrides. Research Square.
  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Sterically Hindered Triarylmethanols via Grignard Addition to 4,4'-Dimethylbenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Principles

The synthesis of complex molecular architectures is a cornerstone of drug development and materials science. Triarylmethanes and their derivatives, which feature a central carbon atom bonded to three aryl groups, are privileged scaffolds found in various biologically active compounds and functional materials. A robust and versatile method for their synthesis is the Grignard reaction, a fundamental carbon-carbon bond-forming transformation.[1][2]

This application note details the synthesis of tertiary alcohols derived from 4,4'-dimethylbenzhydrol. It is critical to note that the direct reaction of a Grignard reagent with this compound is non-productive for C-C bond formation. Due to the high basicity of the Grignard reagent, it will readily deprotonate the acidic hydroxyl proton of the alcohol in an acid-base reaction, consuming the reagent and yielding a magnesium alkoxide and an alkane.[3]

Therefore, the synthetically viable strategy, and the focus of this guide, is a two-step process:

  • Oxidation: Conversion of the starting secondary alcohol, this compound, to its corresponding ketone, 4,4'-dimethylbenzophenone.

  • Grignard Addition: Nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of 4,4'-dimethylbenzophenone to generate the target tertiary alcohol.[4][5]

This protocol provides an in-depth methodology for the second, pivotal step, assuming the precursor ketone is available. This compound itself is a valuable building block in organic synthesis and an intermediate in the preparation of pharmaceuticals and fine chemicals.[6][7]

Reaction Mechanism: Nucleophilic Addition

The Grignard reaction with a ketone proceeds via a nucleophilic addition mechanism.[5][8] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile (carbanion-like character).[9] The carbonyl carbon of 4,4'-dimethylbenzophenone is electrophilic due to the electronegativity of the oxygen atom.

The reaction unfolds in two key stages:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[5][10]

  • Protonation (Work-up): After the initial reaction is complete, a dilute acid (e.g., aq. HCl or NH₄Cl) is added. This protonates the negatively charged oxygen of the alkoxide intermediate to yield the final neutral tertiary alcohol product and water-soluble magnesium salts.[11]

Caption: Mechanism of Grignard addition to a ketone.

Experimental Protocols

Critical Prerequisite: Anhydrous Conditions Grignard reagents are highly sensitive to protic sources, especially water. The presence of moisture will quench the reagent, drastically reducing the yield.[3][12] All glassware must be scrupulously cleaned and dried in an oven (e.g., overnight at 120 °C) or flame-dried under a stream of dry nitrogen or argon immediately before use.[11][13] All solvents and liquid reagents must be anhydrous.

Protocol 1: Preparation of Grignard Reagent (Example: Ethylmagnesium Bromide)

This protocol details the in situ preparation of the Grignard reagent.

Materials:

  • Magnesium turnings (1.1 eq.)

  • Bromoethane (1.0 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser with drying tube (containing CaCl₂ or Drierite), oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the dry glassware promptly after cooling to room temperature under a positive pressure of inert gas. Place the magnesium turnings and a magnetic stir bar in the flask. If activation is needed, add a single small crystal of iodine; the purple color will disappear upon reaction initiation.[2]

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromoethane in approximately one-third of the total anhydrous ether.

  • Initiation: Add a small portion (~10%) of the bromoethane solution to the stirring magnesium turnings. The reaction is indicated by the formation of bubbles and a cloudy/gray appearance, and often a gentle exotherm. If the reaction does not start, gentle warming with a heat gun may be required.[11]

  • Addition: Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux of the ether solvent. Vigorous boiling should be controlled with an ice-water bath if necessary.[14]

  • Completion: After the addition is complete, the mixture may be stirred at room temperature or gently refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark gray solution is the Grignard reagent, ready for use.[15]

Protocol 2: Synthesis of 1,1-bis(4-methylphenyl)propan-1-ol

Materials:

  • 4,4'-Dimethylbenzophenone (1.0 eq.)

  • Ethylmagnesium bromide solution (from Protocol 1, ~1.1-1.2 eq.)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Substrate Addition: In a separate dry flask, dissolve 4,4'-dimethylbenzophenone in anhydrous ether or THF.

  • Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the solution of 4,4'-dimethylbenzophenone dropwise via a dropping funnel to the stirred Grignard reagent.[16] Maintain the temperature below 10-20 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C in a large ice bath. Very slowly and carefully, add the reaction mixture to a beaker containing crushed ice and saturated aqueous NH₄Cl solution with vigorous stirring.[11][16] Alternatively, the quenching solution can be added slowly to the reaction flask. This step is exothermic and may cause the ether to boil. The acidic quench protonates the alkoxide and dissolves the magnesium salts (Mg(OH)Br).[17]

  • Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more ether. Separate the layers and extract the aqueous layer two more times with ether or ethyl acetate.[14]

  • Washing: Combine the organic extracts and wash sequentially with water, and finally with brine to aid in the removal of water.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4][14]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to afford the pure tertiary alcohol.

Data Presentation: Stoichiometry and Yield

The following table provides an example calculation for the synthesis of 1,1-bis(4-methylphenyl)propan-1-ol.

Reagent Formula MW ( g/mol ) Equivalents Moles Amount
4,4'-DimethylbenzophenoneC₁₅H₁₄O210.271.00.02385.00 g
Magnesium TurningsMg24.311.20.02850.69 g
BromoethaneC₂H₅Br108.971.150.02742.98 g (2.0 mL)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--~100 mL
Product C₁₇H₂₀O 240.34 -0.0238 Theoretical: 5.72 g

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis.

Field Insights & Troubleshooting

  • Failure to Initiate: This is the most common issue. Ensure all components are rigorously dry. Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface. A small iodine crystal can be used to chemically activate the surface.[2]

  • Low Yields: This can result from insufficient drying, running the reaction too warm which can promote side reactions, or an incomplete reaction. Always check for full consumption of the starting ketone by TLC before work-up.

  • Side Product Formation: A common side reaction is the Wurtz-type coupling of the alkyl/aryl halide with the Grignard reagent (R-X + R-MgX → R-R). This is favored by higher temperatures and high concentrations of the halide.[11] For sterically hindered ketones, reduction of the carbonyl to a secondary alcohol can sometimes occur if the Grignard reagent has a β-hydrogen.[8]

References

  • Random Experiments. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Jasperse, J. Grignard Reaction. Chem 355 Handout. [Link]

  • Chem Help ASAP. (2019). preparation of Grignard reagents. YouTube. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • University Handout. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • Millersville University. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • MySkinRecipes. This compound. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. [Link]

  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]

  • Walborsky, H. M. (1984). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Chemguide. grignard reagents. [Link]

  • University of Texas at Dallas. Experiment 31A: PREPARATION OF TRIPHENYLMETHANOL BY GRIGNARD REACTION. [Link]

Sources

Application Notes and Protocols: Strategic Use of the 4,4'-Dimethylbenzhydryl (DMB) Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The 4,4'-Dimethylbenzhydryl (DMB) Protecting Group

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is a cornerstone of success. The 4,4'-Dimethylbenzhydryl (DMB) group, derived from 4,4'-Dimethylbenzhydrol, is a specialized acid-labile protecting group for hydroxyl and potentially other nucleophilic functional groups. Its diphenylmethyl (benzhydryl) core structure, substituted with methyl groups on each phenyl ring, imparts specific steric and electronic properties that influence its stability and cleavage conditions.

The DMB group is structurally related to other benzhydryl-type protecting groups, such as the benzhydryl (Bzh) and the 4,4'-dimethoxybenzhydryl (Mbh) groups. The electron-donating nature of the two methyl groups provides a moderate stabilizing effect on the corresponding carbocation intermediate formed during acid-catalyzed deprotection. This positions the DMB group's lability between that of the unsubstituted benzhydryl group and more acid-sensitive groups like trityl (Tr) or Mbh. This guide provides a detailed exploration of the strategic application of the DMB protecting group, including its introduction, cleavage, and orthogonality, supported by mechanistic insights and representative protocols.

II. Mechanistic Rationale: The "Why" Behind the Chemistry

The utility of any protecting group lies in its predictable behavior during introduction and removal. The DMB group is no exception, and understanding the mechanisms governing its application is key to its successful implementation.

A. Protection of Alcohols: An SN1-like Pathway

The introduction of the DMB group onto an alcohol typically proceeds via the corresponding 4,4'-dimethylbenzhydryl halide (e.g., chloride or bromide). The reaction of this compound with a halogenating agent, such as thionyl chloride or oxalyl chloride, generates the reactive DMB-halide in situ or as an isolable intermediate.[1]

The subsequent protection of an alcohol is mechanistically analogous to a Williamson ether synthesis. However, due to the steric bulk and the potential for carbocation formation, the reaction can exhibit significant SN1 character. In the presence of a non-nucleophilic base (e.g., a hindered amine) or a silver salt, the DMB-halide can dissociate to form the 4,4'-dimethylbenzhydryl carbocation. This cation is stabilized by the delocalization of the positive charge across both phenyl rings, enhanced by the hyperconjugation effects of the para-methyl groups. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected ether.

Diagram 1: Proposed Mechanism for DMB Protection of an Alcohol

G cluster_0 Formation of DMB-Cl cluster_1 Protection of Alcohol DMBOH DMB-OH SOCl2 SOCl₂ DMBOH->SOCl2 Reaction DMBCl DMB-Cl SOCl2->DMBCl Byproducts1 SO₂ + HCl DMBCl->Byproducts1 Byproducts DMB_Carbocation DMB⁺ Carbocation DMBCl->DMB_Carbocation Sₙ1-like ROH R-OH Base Base ROH->Base Deprotonation Base->DMB_Carbocation Nucleophilic Attack by R-O⁻ DMB_Ether R-O-DMB DMB_Carbocation->DMB_Ether

Caption: Mechanism of DMB protection of an alcohol.

B. Deprotection: Acid-Catalyzed Cleavage

The DMB group is most commonly removed under acidic conditions.[2] The deprotection is initiated by protonation of the ether oxygen, converting the alkoxy group into a good leaving group (R-OH). Subsequent cleavage of the C-O bond generates the alcohol and the resonance-stabilized 4,4'-dimethylbenzhydryl carbocation. This carbocation is then quenched by a nucleophile present in the reaction medium or eliminated to form an olefin.

The rate of this cleavage is highly dependent on the stability of the carbocation intermediate. The two methyl groups on the DMB moiety provide moderate electron donation, making the DMB ether more acid-labile than a simple benzyl (Bn) ether but more stable than a p-methoxybenzyl (PMB) or 4,4'-dimethoxybenzhydryl (Mbh) ether.[3][4] This tunable lability is a key feature for its application in orthogonal protection strategies.

Diagram 2: Mechanism of Acid-Catalyzed Deprotection of a DMB Ether

G DMB_Ether R-O-DMB H_plus H⁺ DMB_Ether->H_plus Protonation Protonated_Ether R-O(H)⁺-DMB H_plus->Protonated_Ether DMB_Carbocation DMB⁺ Carbocation Protonated_Ether->DMB_Carbocation Cleavage ROH R-OH DMB_Carbocation->ROH Release of Alcohol

Caption: Acid-catalyzed deprotection of a DMB ether.

III. Experimental Protocols

A. Preparation of 4,4'-Dimethylbenzhydryl Chloride (DMB-Cl)

This protocol is adapted from procedures for the synthesis of analogous benzhydryl chlorides.[1]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or benzene

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. Gas evolution (SO₂ and HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer and wash it successively with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4'-dimethylbenzhydryl chloride. This can be used in the next step without further purification or purified by chromatography if necessary.

B. Protocol for the Protection of a Primary Alcohol with the DMB Group

This is a general protocol, and optimization may be required for specific substrates.

Materials:

  • Alcohol substrate (1.0 eq)

  • 4,4'-Dimethylbenzhydryl chloride (DMB-Cl) (1.2 eq)

  • A non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere.

  • Add the non-nucleophilic base and stir for 10 minutes at room temperature.

  • Add a solution of DMB-Cl in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the DMB-protected alcohol.

A documented example of this type of protection is the regioselective synthesis of 2-O-(4,4′-Dimethylbenzhydryl)-l-erythronolactone from l-erythronolactone and diazo[bis(4-methylphenyl)]methane catalyzed by SnCl₂.[5]

C. Protocol for the Deprotection of a DMB-Protected Alcohol

Materials:

  • DMB-protected alcohol (1.0 eq)

  • Trifluoroacetic acid (TFA) (5-20% v/v) in dichloromethane (DCM)

  • A cation scavenger (e.g., triethylsilane or anisole) (optional but recommended)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the DMB-protected alcohol in DCM.

  • If using, add the cation scavenger.

  • Cool the solution to 0 °C and add the TFA/DCM solution dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC. Deprotection is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

IV. Stability and Orthogonality

The strategic advantage of the DMB group lies in its distinct stability profile, which allows for its selective removal in the presence of other protecting groups. The principle of orthogonal protection is fundamental in complex syntheses, enabling the deprotection of one group without affecting others.[6]

Protecting Group DMB Stability under Deprotection Conditions Cleavage Condition for DMB Stability of Other Groups under DMB Cleavage
Benzyl (Bn) Stable under mild acidic cleavage of DMB.Mild Acid (e.g., 5-20% TFA in DCM)Stable.
p-Methoxybenzyl (PMB) Cleaved under similar, but slightly stronger, acidic conditions. Orthogonality may be challenging.Oxidative (DDQ)DMB is also cleaved by DDQ, but potentially at a different rate.[7]
tert-Butyldimethylsilyl (TBS) Stable under mild acidic cleavage of DMB.Fluoride source (e.g., TBAF)Stable.
tert-Butoxycarbonyl (Boc) Stable under mild acidic cleavage of DMB if conditions are carefully controlled (low TFA concentration, short reaction time).Strong Acid (e.g., >50% TFA in DCM)DMB will be cleaved.
Fluorenylmethyloxycarbonyl (Fmoc) Stable.Base (e.g., Piperidine in DMF)Stable.

Diagram 3: Orthogonal Deprotection Strategy

G cluster_0 Deprotection Pathways Molecule R¹-O-DMB R²-O-TBS R³-NH-Fmoc Mild_Acid Mild Acid (e.g., 10% TFA) Molecule->Mild_Acid Fluoride Fluoride (e.g., TBAF) Molecule->Fluoride Base Base (e.g., Piperidine) Molecule->Base Product_DMB_cleaved R¹-OH R²-O-TBS R³-NH-Fmoc Mild_Acid->Product_DMB_cleaved Product_TBS_cleaved R¹-O-DMB R²-OH R³-NH-Fmoc Fluoride->Product_TBS_cleaved Product_Fmoc_cleaved R¹-O-DMB R²-O-TBS R³-NH₂ Base->Product_Fmoc_cleaved

Caption: Orthogonal deprotection of DMB, TBS, and Fmoc groups.

V. Conclusion

The 4,4'-Dimethylbenzhydryl (DMB) protecting group offers a valuable, albeit less common, option in the synthetic chemist's arsenal. Its moderate acid lability, positioned between the more stable benzyl group and highly sensitive trityl-type groups, allows for nuanced control in complex synthetic routes. By understanding the mechanistic principles behind its application and carefully considering its stability profile relative to other protecting groups, researchers can leverage the DMB group to design and execute elegant and efficient syntheses in the pursuit of novel therapeutics and complex molecular architectures.

VI. References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4,4'-Difluorobenzhydryl Chloride.

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Bartlett, P. A., & Johnson, W. S. (1973). A new reagent for the selective, oxidative cleavage of p-methoxybenzyl ethers. Tetrahedron Letters, 14(42), 4459-4462.

  • Benchchem. (2025). Orthogonality of the 2,4-DMB Group: A Comparative Guide for Synthetic Strategy.

  • Petursson, S., Jenkinson, S. F., Booth, K. V., Weymouth-Wilson, A. C., Watkin, D. J., Fleet, G. W. J., & Best, D. (2007). 2-O-(4,4′-Dimethylbenzhydryl)-l-erythronolactone. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4121. [Link]

  • Semantic Scholar. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. [Link]

Sources

Application Notes & Protocols: Synthetic Routes to Optically Active 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 4,4'-dimethylbenzhydrol is a crucial chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly enantioselective synthetic routes to this valuable intermediate is of significant interest to the chemical and pharmaceutical industries. This document provides a detailed overview and comparison of key synthetic strategies for producing enantiomerically enriched (R)- and (S)-4,4'-dimethylbenzhydrol, with a focus on practical, scalable, and selective methodologies.

Strategic Approaches to Asymmetric Synthesis

The primary and most direct route to optically active this compound is the asymmetric reduction of the prochiral ketone, 4,4'-dimethylbenzophenone. Several powerful catalytic methods have emerged to achieve this transformation with high enantioselectivity. This guide will focus on three state-of-the-art approaches:

  • Enzymatic Reduction using Ketoreductases (KREDs)

  • Corey-Bakshi-Shibata (CBS) Catalytic Reduction

  • Asymmetric Hydrogenation with Transition Metal Catalysts

An alternative strategy involves the enantioselective addition of an aryl nucleophile to 4-methylbenzaldehyde. While this approach is also viable, the asymmetric reduction of the corresponding benzophenone is often more direct.

Enzymatic Reduction with Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity, often achieving >99% enantiomeric excess (ee).[1][2] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[3] A cofactor regeneration system is almost always employed in practical applications to make the process economically viable.[1]

Causality of Experimental Choices:
  • Enzyme Selection: The choice of KRED is paramount as it determines the stereochemical outcome (R or S) and the reaction's efficiency. A screening of a panel of KREDs is standard practice to identify the optimal enzyme for a specific substrate. So-called "Prelog" and "anti-Prelog" ADHs can deliver the (S)- and (R)-alcohols, respectively.[2]

  • Cofactor Regeneration: The high cost of NADPH necessitates an in situ recycling system. A common and efficient system pairs glucose with glucose dehydrogenase (GDH), which reduces NADP+ back to NADPH.[1][3]

  • Solvent System: While enzymatic reactions are often performed in aqueous buffers, the low solubility of 4,4'-dimethylbenzophenone may require the use of a co-solvent like isopropanol (IPA) or dimethyl sulfoxide (DMSO) to improve substrate availability.[4]

  • pH and Temperature: These parameters are optimized to ensure the enzyme's stability and maximal activity. Most KREDs operate optimally at or near physiological pH (around 7.0) and at temperatures between 25-40 °C.

Experimental Protocol: KRED-Catalyzed Reduction

Materials:

  • 4,4'-Dimethylbenzophenone

  • Ketoreductase (e.g., from a commercial screening kit)

  • NADP+

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (IPA) or Dimethyl Sulfoxide (DMSO) (optional co-solvent)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add D-glucose, NADP+, and glucose dehydrogenase. Stir until all components are dissolved.

  • Add the selected ketoreductase to the buffer solution.

  • In a separate flask, dissolve 4,4'-dimethylbenzophenone in a minimal amount of a suitable co-solvent (e.g., IPA) if necessary, and add it to the reaction mixture.

  • Stir the reaction mixture at the optimal temperature for the chosen KRED (typically 25-30 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the optically active this compound.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or NMR analysis.

Workflow for KRED-Catalyzed Reduction

KRED_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Buffer with Cofactor & Regeneration System addSubstrate Add 4,4'-Dimethylbenzophenone prep->addSubstrate addKRED Add Ketoreductase addSubstrate->addKRED reaction Incubate at Optimal Temperature and pH addKRED->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor extract Ethyl Acetate Extraction monitor->extract Upon Completion purify Column Chromatography extract->purify analyze Determine ee% (Chiral HPLC/NMR) purify->analyze

Caption: Workflow for the enzymatic reduction of 4,4'-dimethylbenzophenone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[5][6] It employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) to form a super-Lewis acidic complex.[7][8] This complex then coordinates to the ketone, directing the hydride delivery to one of the two enantiotopic faces.

Causality of Experimental Choices:
  • Catalyst Chirality: The absolute configuration of the final alcohol is determined by the chirality of the oxazaborolidine catalyst. Both enantiomers of the catalyst are commercially available, allowing for the selective synthesis of either (R)- or (S)-4,4'-dimethylbenzhydrol.

  • Borane Source: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are common hydride sources. Catecholborane can also be used.[9] The choice can influence reactivity and ease of handling.

  • Stoichiometry: The CBS catalyst is used in sub-stoichiometric amounts (typically 5-10 mol%). The borane reagent is used in slight excess relative to the ketone.

  • Temperature: The reaction is typically conducted at low temperatures (e.g., -78 °C to room temperature) to maximize enantioselectivity by minimizing the uncatalyzed background reduction.[3]

Experimental Protocol: CBS Reduction

Materials:

  • 4,4'-Dimethylbenzophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve 4,4'-dimethylbenzophenone in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the CBS catalyst solution dropwise to the stirred ketone solution.

  • After a brief stirring period (e.g., 10-15 minutes), add the borane solution dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration of free borane.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or NMR.

Mechanism of CBS Reduction

CBS_Mechanism cluster_activation Catalyst Activation cluster_coordination Substrate Coordination cluster_reduction Hydride Transfer & Product Release CBS_Catalyst CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex (Super Lewis Acid) CBS_Catalyst->Activated_Complex + BH₃ Borane BH₃ Coordinated_Complex Six-membered Transition State Activated_Complex->Coordinated_Complex + Ketone Ketone 4,4'-Dimethyl- benzophenone Ketone->Coordinated_Complex Alkoxyborane Alkoxyborane Intermediate Coordinated_Complex->Alkoxyborane Hydride Transfer Alkoxyborane->CBS_Catalyst Catalyst Turnover Product Chiral 4,4'-Dimethyl- benzhydrol Alkoxyborane->Product Work-up

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Hydrogenation with Transition Metal Catalysts

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. This approach typically involves the use of a chiral transition metal complex, often based on ruthenium (Ru), rhodium (Rh), or more recently, manganese (Mn), which catalyzes the addition of hydrogen gas across the carbonyl double bond.[10][11][12]

Causality of Experimental Choices:
  • Catalyst System: The catalyst system consists of a metal precursor and a chiral ligand. The ligand's structure is the primary determinant of enantioselectivity. For benzophenones, ruthenium complexes with chiral diphosphine and diamine ligands (e.g., BINAP/diamine-Ru complexes) have shown high efficacy.[11][12]

  • Base: A base, such as potassium tert-butoxide (t-BuOK), is often required to generate the active catalytic species.[11]

  • Solvent: Protic solvents like 2-propanol are commonly used and can also serve as a hydrogen source in transfer hydrogenation variants.[11]

  • Pressure and Temperature: These reactions are typically run under a positive pressure of hydrogen gas. The optimal pressure and temperature are dependent on the specific catalyst and substrate.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • 4,4'-Dimethylbenzophenone

  • Chiral Ruthenium catalyst (e.g., trans-RuCl₂(chiral diphosphine)(chiral diamine))

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 2-propanol

  • Hydrogen gas

  • Autoclave or high-pressure reaction vessel

Procedure:

  • In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst, potassium tert-butoxide, and 4,4'-dimethylbenzophenone.

  • Add anhydrous 2-propanol.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Purge the reactor with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm).[11]

  • Stir the reaction mixture at the specified temperature (e.g., 25-35 °C) until the hydrogen uptake ceases or for a predetermined time.[11]

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the product.

  • Determine the enantiomeric excess by established methods.

Comparison of Synthetic Routes

FeatureEnzymatic Reduction (KRED)CBS ReductionAsymmetric Hydrogenation
Selectivity Typically excellent (>99% ee)[1]Generally high (often >95% ee)[5]Can be excellent (>99% ee)[10][13]
Substrate Scope Broad, but enzyme-dependent[1]Very broad for various ketones[6]Broad, especially for aromatic ketones[11]
Reagents Water-based, mild reagentsBorane reagents (handle with care)Hydrogen gas (requires pressure equipment)
Conditions Ambient temp., atmospheric pressureLow to ambient temp., inert atmosphereElevated pressure, ambient temp.
Green Chemistry Highly favorable (biocatalytic)Moderate (borane waste)Favorable (atom economical)
Scalability Well-established for industrial scaleScalable with careful controlScalable, common in industry

Protocol: Determination of Enantiomeric Excess (ee%)

Accurate determination of the enantiomeric excess is critical for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Materials:

  • Optically active this compound sample

  • Chiral stationary phase HPLC column (e.g., Daicel Chiralcel OD-H or similar)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Racemic this compound standard

Procedure:

  • Method Development: Develop a separation method for the racemic standard by varying the mobile phase composition (ratio of hexane to isopropanol) to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject the synthesized sample under the same conditions.

  • Calculation: Integrate the peak areas of the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Alternative methods for determining ee% include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.[14][15]

Conclusion

The synthesis of optically active this compound can be achieved with high enantioselectivity through several robust methods. Enzymatic reduction offers an environmentally benign route with exceptional selectivity. The CBS reduction provides a versatile and predictable method with a broad substrate scope. Asymmetric hydrogenation represents a highly atom-economical and scalable industrial process. The choice of method will depend on factors such as the desired enantiomer, available equipment, scale of the reaction, and cost considerations. For each method, careful optimization of reaction conditions and accurate analysis of the product's enantiomeric purity are essential for success.

References

  • Truppo, M. D., et al. (2007). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. Organic Letters, 9(3), 401–403. Available at: [Link]

  • Truppo, M. D. (2006). Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions. American Chemical Society. Available at: [Link]

  • Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Organic Letters, 21(11), 3937–3941. Available at: [Link]

  • Contente, M. L., et al. (2020). Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases. Molecules, 25(21), 5081. Available at: [Link]

  • Zhu, D., et al. (2010). Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase from Sporobolomyces salmonicolor and Its Mutant Enzymes. ChemInform, 38(35). Available at: [Link]

  • Li, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 477–484. Available at: [Link]

  • Zhang, X., et al. (2019). Highly Enantioselective Synthesis of Chiral Benzhydrols via Manganese Catalyzed Asymmetric Hydrogenation of Unsymmetrical Benzophenones Using an Imidazole-Based Chiral PNN Tridentate Ligand. Request PDF. Available at: [Link]

  • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659–662. Available at: [Link]

  • Busto, E., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(4), 2735–2773. Available at: [Link]

  • Ohkuma, T., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications. Available at: [Link]

  • Reitti, M., & O'Neill, J. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2326–2347. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 15(4), 256–270. Available at: [Link]

  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240. Available at: [Link]

  • Zhu, C., et al. (2025). Asymmetric addition of Grignard reagents to ketones. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Representative active molecules bearing chiral benzhydrol skeletons; b) Cu-catalyzed asymmetric hydrogenation of ketones. ResearchGate. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(19), 5561–5572. Available at: [Link]

  • Grimme, S., et al. (2018). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 57(51), 16754–16759. Available at: [Link]

  • Bailey, W. F., & Luderer, M. R. (2010). Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde. ARKIVOC, 2010(8), 108–115. Available at: [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Semantic Scholar. Available at: [Link]

  • Zhou, Y.-G., et al. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. Accounts of Chemical Research, 56(15), 2029–2044. Available at: [Link]

  • Amanote Research. (n.d.). Enantioselective Synthesis of 4Hyd. Retrieved from [Link]

  • Feng, X., et al. (2019). Enantioselective Synthesis of 4-Hydroxy-dihydrocoumarins via Catalytic Ring Opening/Cycloaddition of Cyclobutenones. Organic Letters, 21(7), 2388–2392. Available at: [Link]

  • Grant, P. (2024, May 24). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube. Available at: [Link]

  • Zhang, W., et al. (2025). Copper-Catalyzed Asymmetric Hydrogenation of Unsymmetrical ortho-Br Substituted Benzophenones. Angewandte Chemie International Edition. Available at: [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(34), 11425–11431. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Various Authors. (n.d.). Asymmetric Reduction of Ketones. Request PDF. Available at: [Link]

  • Google Patents. (n.d.). Optically active carboxamide derivative.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4,4'-Dimethylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4'-Dimethylbenzhydrol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. The synthesis, most commonly achieved via a Grignard reaction between p-tolylmagnesium bromide and p-tolualdehyde, is powerful but notoriously sensitive to reaction conditions. Low yields can be a significant impediment to research and development timelines.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you diagnose and resolve common issues, thereby improving the yield and purity of your product.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific problems you may encounter during the synthesis.

Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm. What is the cause and how can I fix it?

Probable Cause: The primary reason for a Grignard reaction failing to initiate is the presence of moisture or an insufficiently reactive magnesium surface. Grignard reagents are potent nucleophiles and strong bases that are readily quenched by protic sources like water.[1][2] An oxide layer on the magnesium turnings can also prevent the reaction with the alkyl halide.[3]

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven (120°C for several hours) or by flame-drying under an inert atmosphere (Nitrogen or Argon) just before use.[1][4] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[5][6] Using a freshly opened bottle of anhydrous solvent or distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.

  • Activate the Magnesium Surface: The passivating magnesium oxide layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod inside the reaction flask (under an inert atmosphere) to expose a fresh, unoxidized surface.[3][7]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is a visual indicator of activation.[4][7][8]

    • Initiator Addition: A few drops of 1,2-dibromoethane can be used. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.[7]

  • Initiate with Heat: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[7][8] Be prepared to cool the flask in an ice bath immediately once the reaction begins, as it can become highly exothermic.[1][7]

Q2: The reaction initiated, but my final yield of this compound is very low, and I have a significant amount of a high-boiling point byproduct. What is this byproduct and how can I avoid it?

Probable Cause: A common byproduct in Grignard reactions using aryl halides is a biphenyl compound, in this case, 4,4'-dimethylbiphenyl (also known as di-p-tolyl). This is formed through a Wurtz-type coupling reaction where the Grignard reagent (p-tolylmagnesium bromide) reacts with the unreacted starting material (p-bromotoluene). This issue is often exacerbated by high local concentrations of the alkyl halide or elevated temperatures.

Recommended Solutions:

  • Control the Rate of Addition: The solution of p-bromotoluene should be added to the magnesium suspension slowly and dropwise.[7] This maintains a low concentration of the halide and minimizes the chance of it reacting with the newly formed Grignard reagent. Using a syringe pump can provide excellent control.

  • Maintain a Low Reaction Temperature: While initial heating may be necessary for initiation, the bulk of the reaction should be maintained at a gentle reflux.[5] Overheating can favor the coupling side reaction. Ensure your condenser is efficient.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to quickly disperse the added p-bromotoluene and facilitate its reaction with the magnesium surface, rather than with the Grignard reagent in solution.

Q3: My TLC and NMR analysis show that the starting p-tolualdehyde has been consumed, but the yield of the desired alcohol is still poor. What other side reactions could be occurring?

Probable Cause: Even with successful Grignard formation, the reagent can participate in undesired reactions with the aldehyde.

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the alpha-carbon if one exists. While p-tolualdehyde has no alpha-protons, this is a critical consideration for other aldehyde substrates.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrogens, can reduce the aldehyde to the corresponding primary alcohol (in this case, p-methylbenzyl alcohol). This is known as the Grignard reduction reaction.

  • Impure Aldehyde: The starting p-tolualdehyde may be partially oxidized to p-toluic acid. The acidic proton of the carboxylic acid will instantly quench one equivalent of the Grignard reagent, forming toluene and the magnesium salt of the acid.[9]

Recommended Solutions:

  • Use High-Purity Aldehyde: Ensure the p-tolualdehyde is pure and free from the corresponding carboxylic acid. If necessary, purify the aldehyde by distillation before use.

  • Reverse Addition: Consider adding the Grignard reagent solution slowly to the aldehyde solution (instead of the other way around). This keeps the aldehyde in excess relative to the Grignard reagent, which can sometimes minimize side reactions. However, this may not be ideal for all systems and should be tested on a small scale.

  • Temperature Control During Addition: Add the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce the likelihood of side reactions.[10]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this synthesis?

A: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents.[5][6] THF has a higher boiling point, which can be beneficial for less reactive halides, and it is better at solvating the Grignard reagent.[5][6] However, diethyl ether's lower boiling point makes it easier to remove during workup. Both must be strictly anhydrous.

Q: How can I confirm that my Grignard reagent has formed before adding the aldehyde?

A: Visual cues are the first indicator: the solution will turn cloudy and grayish, and a gentle exotherm should be noted.[7] For a more definitive, albeit destructive, test, a small aliquot can be withdrawn, quenched with water (or D₂O), and analyzed by GC-MS. The presence of toluene (or deuterated toluene) confirms the formation of the Grignard reagent.[8]

Q: What is the best procedure for the reaction workup?

A: The workup must neutralize the magnesium alkoxide intermediate formed after the addition. Slowly and carefully pour the reaction mixture over ice, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[10] Saturated NH₄Cl is a milder quenching agent and is often preferred to minimize potential acid-catalyzed degradation of the product. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.

Q: My crude product is an oil that is difficult to crystallize. What are the likely impurities?

A: Besides the 4,4'-dimethylbiphenyl side product mentioned earlier, unreacted p-tolualdehyde or p-bromotoluene could be present. The product itself, this compound, has a melting point around 68-75°C, so it should be a solid at room temperature if pure.[11] Oiling out is a strong indicator of impurities. Purification by flash column chromatography on silica gel is the most effective method to remove these impurities before attempting recrystallization.[12]

Data & Protocols

Table 1: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Actions
No Reaction Initiation Wet glassware/solvents; Inactive Mg surfaceFlame-dry all glassware; Use anhydrous solvents; Activate Mg with iodine or crushing.[4][7]
Low Yield with Biphenyl Byproduct High local concentration of aryl halide; High temperatureSlow, dropwise addition of aryl halide; Maintain gentle reflux.[7]
Aldehyde Consumed, Still Low Yield Impure aldehyde (contains carboxylic acid); Reduction side reactionPurify aldehyde before use; Maintain low temperature (0 °C) during aldehyde addition.[9][10]
Product is an Oil / Fails to Crystallize Presence of unreacted starting materials or byproductsPurify the crude product using silica gel column chromatography.[12]
Protocol 1: Preparation of p-Tolylmagnesium Bromide

Objective: To prepare the Grignard reagent with controlled initiation.

Materials:

  • Magnesium turnings

  • p-Bromotoluene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional)

  • Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere (N₂ or Ar).

Procedure:

  • Place magnesium turnings in the reaction flask.

  • Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Add a single crystal of iodine if activation is needed.[4]

  • Add a small amount of anhydrous solvent to just cover the magnesium.

  • Dissolve the p-bromotoluene in anhydrous solvent in the addition funnel.

  • Add approximately 10% of the p-bromotoluene solution to the magnesium suspension.

  • Observe for signs of initiation (cloudiness, bubbling, gentle warming).[7] If no reaction starts, gently warm with a heat gun until initiation is observed, then cease heating.

  • Once the reaction is self-sustaining, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grayish solution is the Grignard reagent.

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway Diagram

The following diagram illustrates the desired reaction pathway to this compound and the key side reactions that can lead to a reduction in yield.

G cluster_quenching Quenching Side Reaction pBrT p-Bromotoluene Grignard p-Tolylmagnesium Bromide (Grignard) pBrT->Grignard Mg Magnesium (Mg) Mg->Grignard pAld p-Tolualdehyde Alkoxide Magnesium Alkoxide Intermediate pAld->Alkoxide Grignard->Alkoxide + p-Tolualdehyde Biphenyl 4,4'-Dimethylbiphenyl (Wurtz Coupling) Grignard->Biphenyl + p-Bromotoluene Toluene Toluene (Protonation) Grignard->Toluene Product This compound (Desired Product) Alkoxide->Product Aqueous Workup (e.g., NH4Cl) Water Trace H₂O or Acidic Impurities Water->Toluene

Caption: Reaction scheme for this compound synthesis and major side reactions.

References

  • Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. (2013). Art-xy.com. [Link]

  • Agrawal, T., & Cook, S. P. (2014). Supporting Information for Iron-catalyzed Biaryl Cross-coupling Reaction. The Royal Society of Chemistry. [Link]

  • Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. (1972).
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Digital Commons @ Ursinus College. [Link]

  • Tokyo Chemical Industry. (n.d.). p-Tolylmagnesium Bromide. TCI Deutschland GmbH. [Link]

  • Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. (n.d.). York University. [Link]

  • Wiselogle, F. Y., & Sonneborn, H. (1921). Benzohydrol. Organic Syntheses, 1, 38. [Link]

  • Ottokemi. (n.d.). p-Tolylmagnesium bromide solution, 0.5 M in diethyl ether. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

  • Barlow, J. (2014). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Odinity. [Link]

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. [Link]

  • Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (2016). Organic Syntheses, 93, 215-230. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Technisches Support-Center: Aufreinigung von rohem 4,4'-Dimethylbenzhydrol durch Umkristallisation

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German.

Einführung

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen und Fehlerbehebung für die Aufreinigung von rohem 4,4'-Dimethylbenzhydrol mittels Umkristallisation. This compound ist ein wichtiger Baustein in der organischen Synthese, der bei der Herstellung von Pharmazeutika und Feinchemikalien verwendet wird.[1][2] Seine Reinheit ist für nachfolgende Reaktionen und die Qualität des Endprodukts von entscheidender Bedeutung.

Die Umkristallisation ist eine grundlegende und wirksame Methode zur Aufreinigung fester organischer Verbindungen.[3][4][5] Das Prinzip beruht auf der unterschiedlichen Löslichkeit der gewünschten Verbindung und ihrer Verunreinigungen in einem geeigneten Lösungsmittel bei unterschiedlichen Temperaturen.[6][7] Durch das Auflösen des Rohmaterials in einem heißen Lösungsmittel und anschließendes langsames Abkühlen kristallisiert die reine Verbindung aus, während die Verunreinigungen in der Lösung (der sogenannten Mutterlauge) verbleiben.[7]

Dieses Handbuch ist als interaktiver Leitfaden konzipiert, der nicht nur Protokolle, sondern auch die wissenschaftliche Begründung für jeden Schritt erläutert und Lösungen für häufig auftretende Probleme bietet.

Abschnitt 1: Auswahl des Lösungsmittels und grundlegende Prinzipien

Die Wahl des richtigen Lösungsmittels ist der entscheidende Schritt für eine erfolgreiche Umkristallisation. Ein ideales Lösungsmittel sollte das this compound bei erhöhter Temperatur gut, bei Raumtemperatur oder kälteren Temperaturen jedoch schlecht lösen.[4][5]

Häufig gestellte Fragen (FAQs) zur Lösungsmittelauswahl

F1: Nach welchen Kriterien sollte ich ein Lösungsmittel für die Umkristallisation von this compound auswählen?

A1: Die Auswahl basiert auf mehreren Schlüsselfaktoren:

  • Löslichkeitsgradient: Die Verbindung sollte im siedenden Lösungsmittel sehr gut löslich und in der Kälte nur sehr wenig löslich sein, um eine maximale Ausbeute zu gewährleisten.[4][5]

  • Verunreinigungslöslichkeit: Idealerweise sollten Verunreinigungen entweder im heißen Lösungsmittel unlöslich (und können durch Heißfiltration entfernt werden) oder im kalten Lösungsmittel sehr gut löslich sein (und in der Mutterlauge verbleiben).

  • Chemische Inertheit: Das Lösungsmittel darf nicht mit this compound reagieren.[4]

  • Siedepunkt: Der Siedepunkt des Lösungsmittels sollte idealerweise unter dem Schmelzpunkt der reinen Verbindung liegen (Schmelzpunkt von this compound: ca. 68-75 °C), um ein "Aussölen" zu verhindern.[8][9][10]

  • Flüchtigkeit: Ein ausreichend flüchtiges Lösungsmittel lässt sich leicht von den gereinigten Kristallen entfernen.[5]

F2: Welche Lösungsmittel werden für Benzhydrol-Derivate empfohlen?

A2: Für Benzhydrol, eine eng verwandte Verbindung, ist Petrolether ein bewährtes Lösungsmittel.[11][12] Für substituierte Benzhydrole wie this compound sind unpolare bis mittelpolare Lösungsmittel oft eine gute Wahl. Experimentelle Tests sind unerlässlich, aber die folgende Tabelle bietet einen guten Ausgangspunkt.

Tabelle 1: Potentielle Lösungsmittel für die Umkristallisation von this compound
LösungsmittelSiedepunkt (°C)PolaritätKommentare und Überlegungen
Heptan/Hexan 98 / 69UnpolarGute Kandidaten. Lösen das unpolare Benzhydrol-Grundgerüst wahrscheinlich gut in der Hitze und schlecht in der Kälte.[7]
Petrolether 40-70UnpolarBewährt für das analoge Benzhydrol.[12] Aufgrund des niedrigen Siedepunkts besteht eine geringere Gefahr des Aussölens.
Toluol 111UnpolarKann geeignet sein, aber der hohe Siedepunkt kann zum Aussölen führen, da er über dem Schmelzpunkt des Produkts liegt.
Ethanol/Wasser VariabelPolarEin Lösungsmittelpaar kann nützlich sein. Das Produkt ist in Ethanol gut löslich; Wasser wirkt als "Antisolvens".[12] Dies erfordert eine sorgfältige Optimierung.
Isopropanol 82MittelpolarKönnte ein guter Kompromiss sein. Der Siedepunkt liegt nahe am Schmelzpunkt, daher ist langsames Abkühlen entscheidend.

Quellen für Siedepunkte und Polaritätsdaten.[13][14]

Diagramm 1: Workflow zur Auswahl des Lösungsmittels

Solvent_Selection Start Rohprobe von This compound Test Löslichkeitstest durchführen: Kleine Probe + 0.5 mL Lösungsmittel Start->Test Cold_Sol Löslich in der Kälte? Test->Cold_Sol Hot_Sol Löslich in der Hitze? Cold_Sol->Hot_Sol Nein Unsuitable Ungeeignetes Lösungsmittel Cold_Sol->Unsuitable Ja Crystals Bilden sich Kristalle beim Abkühlen? Hot_Sol->Crystals Ja Hot_Sol->Unsuitable Nein Crystals->Unsuitable Nein Suitable Geeignetes Lösungsmittel Crystals->Suitable Ja Recrystallization_Workflow Start 1. Rohmaterial in minimaler Menge heißem Lösungsmittel lösen Hot_Filter_Check Unlösliche Verunreinigungen? Start->Hot_Filter_Check Hot_Filter 2. Heißfiltration Hot_Filter_Check->Hot_Filter Ja Cooling 3. Langsames Abkühlen auf Raumtemperatur Hot_Filter_Check->Cooling Nein Hot_Filter->Cooling Ice_Bath 4. Kühlen im Eisbad zur Maximierung der Ausbeute Cooling->Ice_Bath Vacuum_Filter 5. Vakuumfiltration (Kristalle isolieren) Ice_Bath->Vacuum_Filter Wash 6. Kristalle mit eiskaltem Lösungsmittel waschen Vacuum_Filter->Wash Dry 7. Kristalle trocknen Wash->Dry End Reines Produkt Dry->End

Abbildung 2: Schritt-für-Schritt-Prozessablauf für die Umkristallisation.

Abschnitt 3: Anleitung zur Fehlerbehebung

Selbst bei sorgfältiger Durchführung können Probleme auftreten. Dieser Abschnitt behandelt die häufigsten Probleme und bietet systematische Lösungen.

Problem 1: Nach dem Abkühlen bilden sich keine Kristalle.

  • Mögliche Ursache A: Zu viel Lösungsmittel wurde verwendet. [9][15] * Diagnose: Die Lösung ist klar und nicht gesättigt genug, damit Kristalle wachsen können.

    • Lösung: Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels unter einem Abzug verdampfen, um die Konzentration zu erhöhen. Lassen Sie die Lösung anschließend erneut langsam abkühlen. [9][15]

  • Mögliche Ursache B: Die Lösung ist übersättigt.

    • Diagnose: Die Lösung ist klar, aber es fehlen Keimbildungszentren, an denen die Kristallisation beginnen kann. [9] * Lösungen (in dieser Reihenfolge anwenden):

      • Kratzen: Kratzen Sie vorsichtig mit einem Glasstab an der inneren Wand des Kolbens an der Grenzfläche zwischen Flüssigkeit und Luft. Die dabei entstehenden mikroskopischen Kratzer dienen als Keimbildungszentren. [12][16] 2. Impfkristall hinzufügen: Geben Sie einen winzigen Kristall des Rohmaterials (einen "Impfkristall") in die Lösung. Dies bietet eine perfekte Vorlage für das Kristallwachstum. [16][15] 3. Stärker kühlen: Stellen Sie den Kolben in ein Bad mit Eis/Kochsalz oder Trockeneis/Aceton, um die Temperatur weiter zu senken und die Kristallisation zu erzwingen. Dies sollte jedoch mit Vorsicht geschehen, da eine zu schnelle Ausfällung kleinere, weniger reine Kristalle erzeugen kann.

Problem 2: Die Substanz "ölt aus" anstatt zu kristallisieren.

  • Mögliche Ursache: Der Schmelzpunkt der Substanz (oft durch Verunreinigungen erniedrigt) liegt unter der Temperatur der Lösung, wenn die Sättigung erreicht wird. [9][15]Das Ergebnis ist eine flüssige, verunreinigte Phase anstelle von festen Kristallen.

    • Lösungen:

      • Wiedererhitzen und verdünnen: Erhitzen Sie die Mischung, bis das Öl sich wieder vollständig löst. [15] 2. Mehr Lösungsmittel hinzufügen: Geben Sie eine kleine Menge zusätzliches Lösungsmittel hinzu. Dadurch bleibt die Substanz länger in Lösung und beginnt erst bei einer niedrigeren Temperatur zu kristallisieren, die idealerweise unter ihrem Schmelzpunkt liegt. [9][15] 3. Sehr langsam abkühlen: Verlangsamen Sie den Abkühlprozess so weit wie möglich. Sie können den heißen Kolben in ein großes Becherglas mit heißem Wasser stellen und das gesamte System langsam abkühlen lassen. Dies begünstigt die Bildung von Kristallen gegenüber Öltröpfchen. [9] Problem 3: Die Ausbeute an reinen Kristallen ist sehr gering.

  • Mögliche Ursachen und Prävention:

    • Zu viel Lösungsmittel verwendet: Dies ist die häufigste Ursache. [15]Verwenden Sie immer die minimale Menge an heißem Lösungsmittel.

    • Vorzeitige Kristallisation: Die Substanz ist während der Heißfiltration im Trichter auskristallisiert. Stellen Sie sicher, dass die Apparatur vorgewärmt ist.

    • Unvollständige Kristallisation: Die Lösung wurde nicht ausreichend gekühlt. Verwenden Sie immer ein Eisbad, nachdem die Kristallisation bei Raumtemperatur abgeschlossen ist.

    • Produktverlust beim Waschen: Es wurde zu viel Wasch-Lösungsmittel verwendet, oder das Lösungsmittel war nicht eiskalt, wodurch ein Teil des reinen Produkts wieder aufgelöst wurde. [16] Problem 4: Das Endprodukt ist immer noch verunreinigt oder gefärbt.

  • Mögliche Ursachen und Lösungen:

    • Ineffiziente Entfernung von Verunreinigungen: Die Verunreinigungen haben ähnliche Löslichkeitseigenschaften wie das Produkt.

      • Lösung: Führen Sie eine zweite Umkristallisation durch. Die Reinheit nimmt mit jedem Zyklus zu.

    • Farbige Verunreinigungen: Farbige Moleküle wurden in das Kristallgitter eingeschlossen.

      • Lösung: Verwenden Sie im ersten Schritt des Protokolls Aktivkohle, um farbige Verunreinigungen zu adsorbieren. [4][17]

Diagramm 3: Logikbaum zur Fehlerbehebung

Abbildung 3: Entscheidungsdiagramm zur schnellen Diagnose und Lösung häufiger Probleme.

Abschnitt 4: Weitere häufig gestellte Fragen (FAQs)

F1: Was ist der erwartete Schmelzpunkt für reines this compound?

A1: Der Schmelzpunkt für reines this compound wird typischerweise im Bereich von 71-73 °C angegeben. [10]Kommerzielle Produkte werden oft mit einem etwas breiteren Bereich von 68-75 °C spezifiziert. [8][18]Ein scharfer Schmelzpunkt innerhalb des engeren Bereichs ist ein guter Indikator für eine hohe Reinheit.

F2: Was sind wahrscheinliche Verunreinigungen in meinem Rohmaterial?

A2: Die Verunreinigungen hängen stark von der Syntheseroute ab:

  • Reduktion von 4,4'-Dimethylbenzophenon: Unreagiertes Ausgangsmaterial (das Keton) ist eine häufige Verunreinigung.

  • Grignard-Reaktion (z.B. p-Toluylmagnesiumbromid mit p-Tolualdehyd): Nebenprodukte wie 4,4'-Dimethylbiphenyl (aus der Kopplung des Grignard-Reagenzes) können vorhanden sein. [11] F3: Wie kann ich die Reinheit meines umkristallisierten Produkts überprüfen?

A3: Mehrere Methoden können verwendet werden:

  • Schmelzpunktbestimmung: Reine Verbindungen haben einen scharfen, engen Schmelzpunktbereich. Verunreinigungen führen zu einer Erniedrigung und Erweiterung des Schmelzbereichs.

  • Dünnschichtchromatographie (DC): Vergleichen Sie das umkristallisierte Produkt mit dem Rohmaterial. Ein reines Produkt sollte als einzelner Fleck erscheinen.

  • Spektroskopie (NMR, IR): Zur strukturellen Bestätigung und zum Nachweis von Verunreinigungen.

  • Gaschromatographie (GC): Zur quantitativen Bestimmung der Reinheit (Assay). [8] F4: Welche Sicherheitsvorkehrungen sollte ich treffen?

A4: Beachten Sie stets die Standard-Sicherheitspraktiken im Labor:

  • Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

  • Arbeiten Sie in einem gut belüfteten Abzug, insbesondere bei der Verwendung von flüchtigen und brennbaren organischen Lösungsmitteln.

  • Seien Sie vorsichtig beim Erhitzen von brennbaren Lösungsmitteln. Verwenden Sie eine Heizplatte oder ein Wasserbad, niemals eine offene Flamme.

  • Gemäß GHS-Einstufungen kann this compound Haut- und Augenreizungen sowie Reizungen der Atemwege verursachen. [19]

Referenzen

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • 4,4'-Bis(dimethylamino)benzhydrol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • This compound | C15H16O | CID 279356 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Benzhydrol (recrystallisation) - YouTube. (2016, June 6). YouTube. Retrieved from [Link]

  • This compound | 885-77-8 - J&K Scientific. (n.d.). J&K Scientific. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]

Sources

identifying and minimizing side products in 4,4'-Dimethylbenzhydrol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4,4'-Dimethylbenzhydrol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important chemical intermediate, with a focus on identifying, understanding, and minimizing the formation of side products. Our goal is to provide you with the causal explanations behind experimental choices and to offer robust, field-proven protocols to enhance the purity and yield of your reactions.

Core Synthesis Strategies: An Overview

The synthesis of this compound (also known as bis(4-methylphenyl)methanol) is most commonly achieved through two primary pathways: the reduction of the corresponding ketone or a Grignard reaction.[1][2][3] Each method has distinct advantages and potential pitfalls, particularly concerning side product formation.

  • Route A: Reduction of 4,4'-Dimethylbenzophenone. This is a widely used method involving the reduction of a commercially available starting material. The choice of reducing agent is critical and directly influences the side product profile.

  • Route B: Grignard Reaction. This classic organometallic approach involves the reaction of a p-tolyl Grignard reagent with p-tolualdehyde. While powerful, this method is highly sensitive to reaction conditions, especially the presence of water.[4]

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

FAQ 1: Identifying Potential Side Products

Question: I have completed my synthesis, but the yield is low and the crude product looks impure. What are the most likely side products I should be looking for?

Answer: The identity of side products is intrinsically linked to your chosen synthetic route.

  • If you used the ketone reduction method (Route A):

    • Unreacted Starting Material: The most common impurity is unreacted 4,4'-dimethylbenzophenone.[5] Its presence indicates an incomplete reaction, which could be due to insufficient reducing agent, low temperature, or inadequate reaction time.

    • Over-reduction Product: While less common with mild reducing agents like sodium borohydride, stronger agents or harsher conditions could lead to the formation of bis(4-methylphenyl)methane (the corresponding alkane).

    • Ether Dimer: Under certain conditions, particularly with acid or heat during workup, the product alcohol can undergo dehydration to form bis(di-p-tolylmethyl) ether.

  • If you used the Grignard reaction (Route B):

    • Wurtz Coupling Product: A significant byproduct can be 4,4'-bitolyl, formed by the coupling of two p-tolyl Grignard reagent molecules. This is often promoted by certain impurities or localized overheating.[4]

    • Unreacted Starting Materials: Residual p-tolualdehyde or the aryl halide used to generate the Grignard reagent are common impurities.

    • Quenched Grignard Reagent: The Grignard reagent can be protonated by trace amounts of water or acidic protons to form toluene.

Question: My initial analysis (TLC/GC-MS) shows several unexpected spots/peaks. How can I definitively identify these impurities?

Answer: A multi-technique approach is the most reliable strategy for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier tool for identifying volatile impurities. You can compare the mass spectra of unknown peaks against libraries (NIST, Wiley) and the known fragmentation patterns of your starting materials and expected product.[6][7][8] The molecular ion peak (M+) and fragmentation pattern provide a high-confidence identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the purity of your main product and detecting less volatile impurities.[9][10] Developing a robust HPLC method can allow you to resolve the main product from its side products for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolating an impurity (e.g., via column chromatography or preparative HPLC), ¹H and ¹³C NMR are the gold standards for unambiguous structure elucidation.[11][12] Even in a crude mixture, characteristic peaks can suggest the presence of specific impurities. For example, the absence of the benzylic C-H proton signal around 5.8 ppm and the O-H signal would suggest the presence of unreacted ketone or the over-reduced alkane.

  • Isolation and Characterization: For critical, recurring unknown impurities, preparative chromatography is recommended to isolate a sufficient quantity for full characterization by NMR, MS, and IR spectroscopy.

FAQ 2: Minimizing Side Product Formation

Question: How can I optimize my ketone reduction reaction to minimize unreacted 4,4'-dimethylbenzophenone?

Answer: To drive the reaction to completion, consider the following optimizations:

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common choice, using 1.5 to 2.0 equivalents relative to the ketone is a good starting point.

  • Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they participate in the reaction mechanism.[13] Ensure the solvent is of high purity.

  • Temperature and Reaction Time: While many NaBH₄ reductions proceed at room temperature, gentle heating (e.g., 40-50°C) can increase the reaction rate. Monitor the reaction by TLC or GC until the starting ketone spot/peak is no longer visible.[14][15]

  • Incremental Addition: Adding the reducing agent in portions can help control the reaction temperature, especially on a larger scale, preventing potential side reactions.

Question: In my Grignard synthesis, I'm getting a significant amount of 4,4'-bitolyl. What causes this and how can I prevent it?

Answer: The formation of 4,4'-bitolyl is a classic Wurtz-type coupling side reaction. It arises from the reaction of the Grignard reagent with the unreacted aryl halide.[4] Here’s how to minimize it:

  • Anhydrous Conditions: This is the most critical factor. Any moisture will quench the Grignard reagent, reducing the yield of your desired product and potentially affecting the reaction pathway. Ensure all glassware is oven-dried, and use anhydrous solvents.[16][17]

  • Magnesium Quality: Use high-purity magnesium turnings. The surface of the magnesium is where the reaction occurs, and impurities can hinder proper formation.[4]

  • Controlled Addition: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over coupling with an already-formed Grignard molecule.

  • Initiation: Ensure the Grignard formation initiates properly (visible bubbling, gentle reflux). A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface if the reaction is sluggish.[4]

  • Inverse Addition: For the subsequent reaction with p-tolualdehyde, consider adding the Grignard reagent slowly to the aldehyde solution (inverse addition), rather than the other way around. This can sometimes minimize side reactions by keeping the concentration of the highly reactive Grignard reagent low in the reaction flask.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues.

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Formation 1. Inactive reducing agent (Route A). 2. Failure of Grignard reagent formation (Route B). 3. Poor quality starting materials.1. Test Reducing Agent: Use a fresh bottle of NaBH₄ or titrate it to determine its activity. 2. Ensure Grignard Initiation: Use an activator (iodine), ensure anhydrous conditions, and check the quality of your magnesium and aryl halide.[4][16] 3. Verify Starting Materials: Confirm the identity and purity of your ketone or aldehyde/halide via melting point, NMR, or GC-MS.[5]
Significant Unreacted Ketone (Route A) 1. Insufficient reducing agent. 2. Reaction time too short or temperature too low.1. Increase Stoichiometry: Increase the molar equivalents of NaBH₄ to 1.5-2.0. 2. Extend Reaction: Monitor by TLC/GC. If the reaction stalls, increase the temperature to 40-50°C and allow it to stir for a longer period.[15]
Oily Crude Product That Fails to Crystallize Presence of multiple impurities depressing the melting point.Purify via Chromatography: Do not attempt direct recrystallization. Use flash column chromatography on silica gel (a common eluent system is a gradient of ethyl acetate in hexanes) to separate the product from starting materials and non-polar side products like 4,4'-bitolyl. Combine the pure fractions and then perform recrystallization.
Product Decomposes During Workup Overly acidic or heated conditions during workup can cause dehydration of the benzhydrol product.Use Mild Acid: During the aqueous workup, use a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) and avoid excessive heating. Ensure all quenching steps are performed at a low temperature (ice bath).

Visualized Workflows & Logic

G cluster_0 Route A: Ketone Reduction A 4,4'-Dimethyl- benzophenone B Dissolve in Ethanol/Methanol C Add NaBH4 (portion-wise) D Monitor by TLC/GC (for ketone disappearance) E Aqueous Workup (e.g., dilute HCl) F Extract with Organic Solvent G Dry, Filter, Evaporate H Crude Product I Purify (Recrystallization or Chromatography) J Pure this compound

G cluster_1 Route B: Grignard Synthesis A p-Bromotoluene + Mg turnings in Anhydrous THF/Ether B Formation of p-Tolylmagnesium Bromide C Cool to 0°C D Slowly add p-Tolualdehyde in Anhydrous THF E Monitor by TLC (for aldehyde disappearance) F Quench with sat. NH4Cl solution G Extract with Organic Solvent H Dry, Filter, Evaporate I Crude Product J Purify (Chromatography & Recrystallization) K Pure this compound

Troubleshooting

Key Experimental Protocols

Protocol 1: Synthesis via Reduction of 4,4'-Dimethylbenzophenone

This protocol is adapted from established procedures for benzophenone reduction.[18]

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, add 4,4'-dimethylbenzophenone (1.0 eq).

  • Dissolution: Add methanol (approx. 10 mL per gram of ketone) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions over 15-20 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot, quenching it, and analyzing by TLC (e.g., 20% ethyl acetate in hexanes) or GC-MS. The reaction is complete when the starting ketone is consumed.

  • Workup: Cool the flask in an ice bath again. Slowly and carefully add 3M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture until it is slightly acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent system in which the crude product is soluble when hot but sparingly soluble when cold. A mixture of hexanes and ethyl acetate or toluene and heptane often works well.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more polar solvent of a mixed system) to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a short plug of celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, you may need to add the less polar solvent (the anti-solvent) dropwise until turbidity persists.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Verify purity by melting point and your chosen analytical method (HPLC/GC-MS).

References

  • SIELC Technologies. (n.d.). Separation of 4,4'-Bis(dimethylamino)benzhydrol on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • ChemicalBook. (n.d.). 4,4'-DIMETHOXYBENZHYDROL(728-87-0) 1H NMR spectrum.
  • Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Sigma-Aldrich. (n.d.). 4,4'-Dimethylbenzophenone 99%.
  • Organic Syntheses. (n.d.). Benzohydrol.
  • ChemicalBook. (n.d.). This compound CAS#: 885-77-8.
  • J&K Scientific. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Chegg. (2019). Identify the main and the most important NMR spectroscopy peaks for compound.
  • ChemicalBook. (n.d.). 4,4'-Dimethylbenzophenone.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Plumb, K. et al. (2019). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). 4,4'-Dimethylbenzophenone. PubChem Compound Database.
  • Google Patents. (n.d.). EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.
  • Walji, A. M., et al. (2016). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Proposed reaction pathways for the reduction of benzophenone.
  • Walczak, M. A. (2011). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.

Sources

Technical Support Center: Optimization of 4,4'-Dimethylbenzhydrol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Hello! As a Senior Application Scientist, I've designed this comprehensive technical support guide for the synthesis of 4,4'-Dimethylbenzhydrol. This resource is structured to provide both quick answers to common questions and in-depth troubleshooting for more complex experimental challenges, ensuring you can optimize your reaction conditions with confidence.

Guide Overview: This guide provides detailed technical support for the synthesis of this compound (CAS 885-77-8), a valuable intermediate in pharmaceutical and organic synthesis.[1][2] We will primarily focus on the Grignard reaction, a common and effective method for its preparation, and address the most frequent issues encountered during the procedure. An alternative route via ketone reduction will also be discussed.

Overview of Synthetic Routes

Two primary pathways are commonly employed for the synthesis of this compound:

  • Route A: Grignard Reaction: This involves the reaction of a p-tolylmagnesium halide (a Grignard reagent) with p-tolualdehyde. This carbon-carbon bond-forming reaction is highly effective but sensitive to reaction conditions.

  • Route B: Reduction of 4,4'-Dimethylbenzophenone: This method uses a reducing agent, such as sodium borohydride, to reduce the ketone functionality to a secondary alcohol. This route is often more straightforward but relies on the availability of the starting ketone.

This guide will focus on optimizing Route A, as it presents more variables and potential challenges.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction is not initiating. What are the common causes and immediate solutions?

A1: Failure to initiate is the most common issue. The primary culprit is the passivation of the magnesium surface by a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[3] Additionally, trace amounts of water can quench the Grignard reagent as it forms.[4]

  • Immediate Actions:

    • Activate the Magnesium: Add a single, small crystal of iodine to the flask. The disappearance of the characteristic purple/brown color is an indicator of magnesium activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.[3]

    • Apply Gentle Heat: Carefully warm a small spot on the flask with a heat gun. The reaction is exothermic, so once initiated, it should sustain itself.[5][6]

    • Mechanical Activation: Vigorously stir the magnesium turnings to break them apart, exposing fresh, unoxidized surfaces.[6] You can also carefully crush some of the magnesium pieces against the bottom of the flask with a dry glass rod.[7]

Q2: My reaction mixture turned dark brown or black during the Grignard reagent formation. Should I be concerned?

A2: While a gray or light brown color is normal, a very dark or black solution can indicate the formation of finely divided metal byproducts from side reactions, potentially catalyzed by impurities in the magnesium.[5] It doesn't necessarily mean the reaction has failed, but it could be a sign of reduced yield. Proceed with the reaction, but consider using higher purity magnesium for future attempts.

Q3: I have a significant non-polar byproduct visible on my TLC plate. What is it likely to be?

A3: The most common non-polar byproduct is 4,4'-bitolyl, which results from a side reaction known as Wurtz coupling.[8][9][10] This occurs when the newly formed Grignard reagent (p-tolylmagnesium bromide) reacts with unreacted p-bromotoluene in the solution.[5][11] To minimize this, ensure you add the p-bromotoluene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the coupling byproduct.[5][11]

Q4: How do I effectively quench the reaction and work up the product?

A4: After the addition of p-tolualdehyde is complete, the reaction mixture contains a magnesium alkoxide complex. This must be hydrolyzed to yield the final alcohol product.

  • Procedure: Cool the reaction flask in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl).[12][13] This is a mildly acidic quench that effectively hydrolyzes the alkoxide without causing acid-catalyzed side reactions. Avoid using strong acids initially, as the reaction with excess magnesium can be dangerously exothermic and generate hydrogen gas. After the initial quench, you can proceed with extraction using an organic solvent like diethyl ether or dichloromethane.[14]

In-Depth Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low yield is a multi-faceted problem. Use the following decision tree to diagnose the potential cause.

Low_Yield_Troubleshooting start Low or No Yield q1 Did the reaction initiate? (Color change, exotherm) start->q1 sol1 Problem: Inactive Mg or Wet Conditions - Flame-dry all glassware. - Use anhydrous solvents. - Activate Mg with I₂ or 1,2-dibromoethane. q1->sol1 No q2 Was there significant byproduct formation? (e.g., 4,4'-bitolyl by TLC/GC-MS) q1->q2 Yes sol2 Problem: Wurtz Coupling - Add p-bromotoluene dropwise. - Maintain gentle reflux; avoid overheating. - Ensure efficient stirring. q2->sol2 Yes q3 Was the starting aldehyde pure? q2->q3 No sol3 Problem: Aldehyde Impurities - p-Toluic acid impurity will quench the Grignard. - Purify aldehyde by distillation if necessary. q3->sol3 No sol4 Problem: Inefficient Workup - Ensure complete hydrolysis of the alkoxide. - Perform multiple extractions to recover all product. q3->sol4 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Product Purification Challenges

Even with a successful reaction, isolating the pure this compound can be challenging.

  • Symptom: The crude product is an oil that does not solidify.

    • Cause: This is often due to the presence of impurities, such as the Wurtz coupling byproduct (4,4'-bitolyl) or unreacted starting materials, which can act as a eutectic mixture and depress the melting point.

    • Solution:

      • Column Chromatography: If recrystallization fails, silica gel chromatography is the most effective method for separating the desired polar alcohol from the non-polar byproducts. Use a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity.

      • Recrystallization: The product can be recrystallized from petroleum ether or a mixed solvent system like ethanol/water.[12][15] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly. If it oils out, try adding a more non-polar co-solvent or scratching the inside of the flask with a glass rod to induce crystallization.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for Grignard syntheses.[12][16]

Reaction Mechanism:

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup p-bromotoluene p-Tolyl-Br Grignard p-Tolyl-MgBr p-bromotoluene->Grignard Ether, Anhydrous Mg Mg⁰ Mg->Grignard Grignard_reagent p-Tolyl-MgBr Grignard->Grignard_reagent p-tolualdehyde p-Tolualdehyde alkoxide MgBr-Alkoxide Complex p-tolualdehyde->alkoxide alkoxide_complex MgBr-Alkoxide Complex alkoxide->alkoxide_complex Grignard_reagent->alkoxide product This compound alkoxide_complex->product H3O H₃O⁺ (from NH₄Cl) H3O->product

Caption: Mechanism for the Grignard synthesis of this compound.

Materials & Setup:

  • All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).[5]

  • Solvents (diethyl ether or THF) must be anhydrous.

Procedure:

  • Initiation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine.

  • Grignard Formation: Add a small portion (~10%) of a solution of p-bromotoluene (1.0 equivalent) in anhydrous diethyl ether to the flask. Stir vigorously. Initiation is marked by the disappearance of the iodine color and gentle boiling of the ether.

  • Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady, gentle reflux.[16]

  • After the addition is complete, continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Addition of Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of p-tolualdehyde (0.95 equivalents) in anhydrous diethyl ether dropwise via the addition funnel. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl.[12]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

Data Summary: Optimized Reaction Conditions

ParameterRecommended ValueRationale
Stoichiometry Mg: 1.1 eq, p-bromotoluene: 1.0 eq, p-tolualdehyde: 0.95 eqA slight excess of Mg ensures full conversion of the halide. Using the aldehyde as the limiting reagent maximizes its consumption.
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required to stabilize the Grignard reagent.[17] THF can be better for more difficult formations.[18]
Temperature Formation: Reflux (~35°C for Ether). Addition: 0-10°CControlling temperature during formation minimizes Wurtz coupling.[19] Low temperature during aldehyde addition prevents side reactions.
Addition Rate Dropwise addition over 30-60 minutesSlow addition of the halide is critical to prevent the buildup of local concentration, which promotes Wurtz coupling.[5][11]

References

  • Deitmann, E., Dahms, K., Maskos, M., Ziegenbalg, D., & Menges-Flanagan, G. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Reddit User Discussion. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? r/chemistry. Retrieved from [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. Royal Society of Chemistry. Retrieved from [Link]

  • University of Michigan. (n.d.). Grignard Reaction.
  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4,4′-dimethylbenzophenone. PrepChem.com. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound | 885-77-8. J&K Scientific. Retrieved from [Link]

  • Studylib. (n.d.). Ketone Reduction Lab Report Guidelines. Studylib.net. Retrieved from [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. Google Patents.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Figure 1B is added through the side neck. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzohydrol. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Random Experiments International. (2015). Preparation of benzhydrol (Grignard reaction). YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Dimethylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • York University. (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. Retrieved from a university server, specific URL not available.
  • WordPress. (2013). Lab Report on Grignard Synthesis of p-tolyl magnesium bromide and p-toluic acid. A WordPress Site. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-Dimethylbenzhydrol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely and effectively manage the exothermic nature of the synthesis, ensuring both experimental success and laboratory safety.

Understanding the Exotherm: Causality and Control

The primary synthesis route to this compound involves the Grignard reaction between p-tolylmagnesium bromide and p-tolualdehyde. This reaction is notoriously exothermic, and a loss of temperature control can lead to a runaway reaction, posing significant safety hazards and impacting product yield and purity.[1][2] The high reactivity of the Grignard reagent is the source of this exothermicity.[3] The formation of the carbon-carbon bond is a highly favorable thermodynamic process, releasing a significant amount of energy as heat.[4]

Effective management of this exotherm is paramount and relies on several key principles:

  • Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reaction. By adding the Grignard reagent or the aldehyde dropwise, the reaction rate and, consequently, the heat output can be effectively controlled.[5]

  • Efficient Heat Dissipation: A robust cooling system is essential to remove the heat generated by the reaction. This typically involves using an ice bath or a cryocooler to maintain a consistent, low temperature.[6]

  • Vigorous Agitation: Good mixing ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots that could initiate a runaway reaction.

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[7] Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the reagent and unwanted side reactions.

An alternative route to this compound is the reduction of 4,4'-dimethylbenzophenone using a reducing agent like sodium borohydride. While generally less vigorous than the Grignard reaction, this reduction is also exothermic and requires careful temperature management to ensure a controlled reaction and high product purity.[8][9]

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions based on established principles of reaction control.

Issue 1: Runaway Reaction During Grignard Synthesis

Symptom: A rapid, uncontrolled increase in reaction temperature, often accompanied by vigorous boiling of the solvent, even with external cooling.

Cause: This is the most critical safety concern and typically results from an accumulation of unreacted Grignard reagent followed by a sudden initiation or an addition rate that exceeds the cooling capacity of the system.[10]

Solution:

  • Immediate Action:

    • Stop the addition of the reagent immediately.

    • If possible and safe to do so, increase the efficiency of the cooling bath (e.g., by adding more ice/salt or lowering the cryocooler setpoint).

    • Ensure the reaction vessel is properly vented through a bubbler to prevent pressure buildup.[5]

  • Preventative Measures:

    • Slow and Steady Addition: Add the p-tolualdehyde solution to the Grignard reagent (or vice versa, depending on the specific protocol) dropwise using a pressure-equalizing dropping funnel.

    • Monitor Internal Temperature: Continuously monitor the internal temperature of the reaction mixture with a thermocouple. Do not rely solely on the temperature of the cooling bath.

    • Initiation Confirmation: Ensure the reaction has initiated before adding the bulk of the reagent. A slight exotherm should be observed after the initial small addition.[11]

    • Adequate Cooling: Use a cooling bath with sufficient capacity for the scale of the reaction. An ice-water bath is standard, but for larger scales, a dry ice/acetone or a recirculating chiller may be necessary.

Issue 2: Localized Overheating and Darkening of the Reaction Mixture

Symptom: The reaction mixture turns dark brown or black, potentially with the formation of solid byproducts, even if the overall temperature appears controlled.[12]

Cause: Inefficient stirring can lead to poor heat dissipation and the formation of localized hot spots where the temperature is significantly higher than in the bulk solution. This can lead to decomposition of the Grignard reagent or the product, as well as side reactions.[5]

Solution:

  • Optimize Agitation: Use an appropriately sized magnetic stir bar or an overhead mechanical stirrer for larger volumes to ensure vigorous and efficient mixing. The vortex created by stirring should be visible.

  • Proper Vessel Geometry: Use a round-bottom flask to ensure good mixing dynamics. Avoid flat-bottomed flasks where stirring can be less effective in the corners.

  • Controlled Addition Point: Ensure the reagent is added to a well-stirred region of the reaction mixture, ideally below the surface, to promote rapid dispersion and reaction.

Issue 3: Poor Yield and Presence of Side Products

Symptom: The final yield of this compound is low, and analysis (e.g., by NMR or GC-MS) reveals the presence of significant impurities.

Cause: Several factors can contribute to low yields and the formation of byproducts:

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted p-bromotoluene, leading to the formation of 4,4'-bitolyl. This is favored by higher temperatures.[13]

  • Enolization: The Grignard reagent can act as a base and deprotonate any enolizable aldehydes or ketones present. While p-tolualdehyde is not enolizable, this can be a concern with other substrates.[14]

  • Reaction with Oxygen: Exposure to air can lead to the formation of various oxidation byproducts.

Solution:

  • Maintain Low Temperature: Keeping the reaction temperature low (typically 0-5 °C) throughout the addition will minimize the rate of side reactions like Wurtz coupling.

  • Strictly Anhydrous and Inert Conditions: Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under a positive pressure of an inert gas.[7] Use anhydrous solvents.

  • Purification: If side products are formed, they can often be separated from the desired product by column chromatography or recrystallization.

Proactive FAQs for Successful Synthesis

This section provides answers to common questions, helping you to plan and execute your synthesis of this compound with confidence.

Q1: What is the optimal temperature range for the Grignard synthesis of this compound?

While the reaction is highly exothermic, maintaining a temperature between 0 °C and 5 °C during the addition of the aldehyde is generally recommended to balance reaction rate with the suppression of side reactions.[6] The reaction can be allowed to slowly warm to room temperature after the addition is complete to ensure full conversion.

Q2: How can I be certain that my Grignard reagent has formed successfully before starting the addition of p-tolualdehyde?

Successful formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture (e.g., becoming cloudy and greyish-brown) and a noticeable exotherm during its preparation. For a more quantitative assessment, a sample of the Grignard reagent can be quenched with a known amount of iodine, and the excess iodine can be back-titrated.

Q3: What are the key safety precautions to take when quenching the Grignard reaction?

Quenching a Grignard reaction is also highly exothermic. The reaction should be cooled in an ice bath before slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] Adding the quenching agent too quickly can cause vigorous boiling and splashing. Never quench a Grignard reaction with pure water, as the reaction can be violent.

Q4: For the reduction of 4,4'-dimethylbenzophenone, how should I manage the exotherm?

The reduction with sodium borohydride is typically less vigorous than the Grignard reaction. However, it is still exothermic. The sodium borohydride should be added portion-wise to a cooled solution (e.g., in an ice bath) of the ketone in a suitable solvent like methanol or ethanol.[9] This allows for controlled heat release. Monitor the internal temperature and adjust the addition rate to maintain a stable temperature.

Q5: What are the primary byproducts to look out for in the Grignard synthesis?

The most common byproduct is 4,4'-bitolyl, formed from the Wurtz coupling of p-tolylmagnesium bromide with unreacted p-bromotoluene.[13] Benzene can also be formed if the Grignard reagent is inadvertently quenched by moisture. Unreacted starting materials (p-tolualdehyde and p-bromotoluene) may also be present.

Data Summary and Experimental Protocols

Table 1: Recommended Reaction Parameters
ParameterGrignard SynthesisKetone Reduction
Primary Reactants p-Tolylmagnesium bromide, p-Tolualdehyde4,4'-Dimethylbenzophenone, Sodium borohydride
Solvent Anhydrous Diethyl Ether or THFMethanol or Ethanol
Temperature (Addition) 0 - 5 °C0 - 10 °C
Temperature (Reaction) Allow to warm to room temperatureRoom temperature
Key Control Measure Slow, dropwise addition of aldehydePortion-wise addition of NaBH₄
Quenching Agent Saturated aqueous NH₄ClWater or dilute acid
Experimental Protocol: Grignard Synthesis of this compound
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Grignard Formation: In the flask, combine magnesium turnings and a small crystal of iodine. Add a portion of a solution of p-bromotoluene in anhydrous diethyl ether. If the reaction does not start, gently warm the flask. Once initiated, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of p-tolualdehyde in anhydrous diethyl ether dropwise from the addition funnel, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Experimental Protocol: Reduction of 4,4'-Dimethylbenzophenone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-dimethylbenzophenone in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride in small portions over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Workup: Carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude this compound by recrystallization.

Visualizing the Workflow

Grignard Synthesis Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare p-Tolylmagnesium Bromide addition Slow Addition of Aldehyde (0-5 °C) reagent_prep->addition aldehyde_prep Prepare p-Tolualdehyde Solution aldehyde_prep->addition stirring Stir at Room Temperature addition->stirring quench Quench with aq. NH4Cl stirring->quench extraction Extraction & Drying quench->extraction purification Purification extraction->purification product This compound purification->product

Caption: Grignard Synthesis Workflow for this compound.

Decision Tree for Exotherm Management

Exotherm_Management start Exotherm Detected stop_addition Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System stop_addition->check_cooling cooling_ok Cooling Adequate? check_cooling->cooling_ok increase_cooling Increase Cooling Capacity cooling_ok->increase_cooling No check_stirring Check Agitation cooling_ok->check_stirring Yes increase_cooling->check_stirring stirring_ok Stirring Vigorous? check_stirring->stirring_ok increase_stirring Increase Stirring Speed stirring_ok->increase_stirring No monitor_temp Monitor Temperature stirring_ok->monitor_temp Yes increase_stirring->monitor_temp temp_stable Temperature Stabilized? monitor_temp->temp_stable resume_slowly Resume Addition Slowly temp_stable->resume_slowly Yes emergency_stop Emergency Stop: Quench Reaction temp_stable->emergency_stop No end Controlled Reaction resume_slowly->end

Caption: Decision tree for managing an unexpected exotherm.

References

Sources

Technical Support Center: Stability and Handling of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4,4'-Dimethylbenzhydrol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile secondary alcohol in their synthetic workflows. We understand that unexpected side reactions and decomposition can compromise yield, purity, and project timelines. This resource provides in-depth, evidence-based answers and troubleshooting protocols to help you maintain the integrity of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as bis(4-methylphenyl)methanol, is a secondary alcohol.[1][2] Structurally, it features a central carbon atom bonded to a hydroxyl group and two p-tolyl (4-methylphenyl) groups. This structure makes it a valuable intermediate in organic synthesis. It is commonly used in the preparation of other compounds, including benzophenone derivatives which are important as UV absorbers and photoinitiators.[3] Its derivatives are also explored for their potential biological activity.[3]

Q2: What are the primary pathways through which this compound can decompose during a reaction?

Based on the chemistry of its parent compound, benzhydrol, and general principles of organic reactivity, there are two primary decomposition or side-reaction pathways to be vigilant about:

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the hydroxyl group can be protonated, turning it into a good leaving group (water). This leads to the formation of a highly stabilized benzhydryl carbocation. This carbocation can then undergo subsequent reactions like elimination to form an alkene or react with nucleophiles (including another molecule of the alcohol) to form ethers.[4][5][6] The two electron-donating methyl groups on the aromatic rings of this compound further stabilize this carbocation, making this a particularly facile pathway.[6]

  • Oxidation: As a secondary alcohol, this compound is susceptible to oxidation, which converts it into the corresponding ketone, 4,4'-Dimethylbenzophenone.[7][8] This can occur in the presence of explicit oxidizing agents or sometimes unintentionally with certain reagents or atmospheric oxygen under harsh conditions.[9][10][11][12]

Q3: My reaction is conducted under acidic conditions and I'm seeing significant byproduct formation. What is likely happening?

If your reaction medium is acidic, you are likely facilitating the formation of the 4,4'-dimethylbenzhydryl carbocation. This intermediate is a branch-point for several potential side products. For instance, it can react with another molecule of this compound to form an ether dimer. The mechanism involves protonation of the alcohol, loss of water to form the carbocation, and subsequent nucleophilic attack by another alcohol molecule.[4][6] This is a common issue in acid-catalyzed reactions of secondary alcohols.[13][14][15]

Q4: I am trying to perform a reaction on another part of a molecule containing a this compound moiety, but it is being oxidized. How can I prevent this?

Unintended oxidation to 4,4'-Dimethylbenzophenone is a common issue.[16] To prevent this, you should first ensure your reagents are not inherently oxidative. If the reaction conditions themselves are promoting oxidation (e.g., high temperatures, presence of certain metal catalysts), you should rigorously deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas like nitrogen or argon through your solvent and reaction setup prior to and during the reaction.

Q5: When should I consider using a protecting group for the hydroxyl moiety?

You should use a protecting group when the hydroxyl group's reactivity interferes with your desired transformation. Key scenarios include:

  • Use of Strong Bases/Nucleophiles: Reagents like Grignards (RMgBr) or organolithiums (RLi) are strong bases and will be quenched by the acidic proton of the hydroxyl group.[17]

  • Preventing Oxidation: If you must use an oxidizing agent to target another functional group in the molecule, protecting the benzhydrol is essential.

  • Avoiding Acid-Catalyzed Side Reactions: In strongly acidic conditions, protecting the alcohol as an ether (e.g., a silyl ether) will prevent the formation of the benzhydryl carbocation.[18][19]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield and Multiple Byproducts in Acid-Catalyzed Reactions
  • Symptom: Your TLC or LC-MS analysis shows multiple new spots or peaks, suggesting a mixture of products instead of a clean conversion. You may observe products with a higher molecular weight than your starting material.

  • Probable Cause: You are likely generating the 4,4'-dimethylbenzhydryl carbocation, which is reacting non-selectively. The electron-donating methyl groups enhance the stability of this carbocation, accelerating decomposition pathways.[6]

  • Solutions:

    • pH Management: Avoid using strong Brønsted acids like H₂SO₄ or HCl if possible. If acid catalysis is necessary, consider using a milder Lewis acid or a weaker Brønsted acid like pyridinium p-toluenesulfonate (PPTS).[18]

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation. Carbocation formation and subsequent side reactions often have a higher activation energy than the primary reaction.

    • Protecting Group Strategy: If milder conditions are not feasible, protect the hydroxyl group before proceeding with the acid-catalyzed step. A silyl ether is often a good choice as it is stable to many conditions but can be removed easily.[17][18][20]

Problem 2: Unintended Formation of 4,4'-Dimethylbenzophenone
  • Symptom: You observe the formation of a significant byproduct that characterization (e.g., IR, NMR) reveals to be 4,4'-Dimethylbenzophenone. An IR spectrum would show the appearance of a strong carbonyl (C=O) stretch around 1660 cm⁻¹.

  • Probable Cause: The secondary alcohol is being oxidized. This can be caused by an explicit oxidizing agent in your reaction, or by atmospheric oxygen in the presence of certain catalysts or under high heat.

  • Solutions:

    • Rigorous Inert Atmosphere: Before starting your reaction, thoroughly deoxygenate the solvent and the reaction vessel. This is typically done by several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) or by bubbling the inert gas through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Purity: Ensure that your solvents and reagents are free from peroxide impurities, which can initiate oxidation.

    • Scavenge Trace Oxidants: In highly sensitive reactions, adding a small amount of a reducing agent that will not interfere with the main reaction can sometimes be beneficial.

Problem 3: Reaction Failure with Organometallic Reagents
  • Symptom: When using strongly basic and nucleophilic reagents like Grignards or organolithiums, your starting material is consumed, but you do not form the desired product. You may notice gas evolution upon adding the reagent.

  • Probable Cause: The acidic proton of the hydroxyl group is reacting with your organometallic reagent in an acid-base reaction.[17] This consumes your reagent and prevents it from participating in the intended nucleophilic attack.

  • Solution:

    • Protect the Hydroxyl Group: This is the most reliable solution. Converting the alcohol to a protecting group that lacks an acidic proton, such as a tert-butyldimethylsilyl (TBDMS) ether, will render it inert to the organometallic reagent.[18][19] After the desired reaction is complete, the protecting group can be selectively removed. (See Protocol 1 below).

Visual Guides & Workflows

Decomposition Pathways of this compound

cluster_main This compound cluster_acid Acidic Conditions (H+) cluster_oxidative Oxidative Conditions ([O]) Start This compound Carbocation Stabilized Carbocation Start->Carbocation Protonation & Loss of H₂O Ketone 4,4'-Dimethylbenzophenone Start->Ketone Oxidation Ether Ether Byproduct Carbocation->Ether + R-OH - H+

Caption: Major decomposition pathways for this compound.

Troubleshooting Workflow: Protecting Group Strategy

Start Is the -OH group interfering with the reaction? (e.g., Grignard, strong acid/base) Protect Protect the -OH group (e.g., as TBDMS ether) Start->Protect Yes Proceed Proceed with reaction (monitor for decomposition) Start->Proceed No Reaction Perform desired synthetic transformation Protect->Reaction Deprotect Deprotect the -OH group (e.g., using TBAF) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: Decision workflow for using a hydroxyl protecting group.

Key Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the conversion of the alcohol to a tert-butyldimethylsilyl (TBDMS) ether, which is stable to a wide range of non-acidic reagents.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add imidazole (2.5 eq) to the solution and stir until it dissolves. Then, add TBDMSCl (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often clean enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Data Summary Table

Table 1: Common Protecting Groups for Alcohols

Protecting GroupAbbreviationStable ToLabile To (Deprotection)Reference
tert-Butyldimethylsilyl etherTBDMSBases, nucleophiles, oxidants, reductantsFluoride sources (e.g., TBAF), strong acid[18][19]
Tetrahydropyranyl etherTHPBases, nucleophiles, Grignards, reductantsMild aqueous acid (e.g., PPTS, AcOH)[17][18][19]
Benzyl etherBnAcid, base, oxidants, reductantsCatalytic Hydrogenolysis (H₂, Pd/C)[17]
Methoxymethyl etherMOMBases, nucleophiles, GrignardsStrong acid (e.g., HCl)[19]

References

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • ResearchGate. (n.d.). Conditions and yields for the oxidation of 4,4'-dimethoxy- benzhydrol (1a). [Link]

  • YouTube. (2020). Oxidation of Benzhydrol. [Link]

  • California State University, Sacramento. (n.d.). Experiment 3 – Oxidation of Benzhydrol. [Link]

  • Oriental Journal of Chemistry. (n.d.). Kinetics and Thermodynamics of Oxidation of Benzhydrol by Tetrabutyl Ammonium Bromochromatein the Presence of Oxalic Acid. [Link]

  • ResearchGate. (n.d.). Characterization of the Photocatalyzed Oxidation of Benzhydrol. [Link]

  • ResearchGate. (n.d.). Benzhydrylation using benzhydrol and strong acid catalyst. [Link]

  • Scientific Research Publishing. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. [Link]

  • Fiveable. (n.d.). Acid-Catalyzed Dehydration Definition. [Link]

  • YouTube. (2020). Acid-Catalyzed Dehydration. [Link]

  • Yale University. (n.d.). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. [Link]

  • YouTube. (2021). UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Pearson+. (2024). The acid-catalyzed dehydration we learned in this chapter is reversible.... [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4'-Dimethylbenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a troubleshooting and FAQ format, providing not just solutions but also the underlying scientific principles to empower your process development.

The synthesis of this compound, a key intermediate in various chemical industries, most commonly involves the Grignard reaction between p-tolylmagnesium bromide and p-tolualdehyde.[1] While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction initiation, exothermicity, impurity profiles, and product isolation. This guide will provide in-depth, field-proven insights to ensure a safe, efficient, and reproducible scale-up.

Section 1: Grignard Reagent Formation & Handling

The preparation and handling of the Grignard reagent, p-tolylmagnesium bromide, is a critical step where many scale-up issues originate.

FAQ 1: We are experiencing inconsistent initiation of the Grignard reaction. What are the common causes and how can we ensure reliable initiation on a larger scale?

Answer: Inconsistent initiation is a frequent and dangerous issue in scaling up Grignard reactions.[2] An accumulation of unreacted p-bromotoluene followed by a sudden, rapid initiation can lead to a dangerous thermal runaway.[3][4]

Root Causes & Solutions:

  • Moisture and Air: Grignard reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[4] Solvents like THF must be anhydrous. In-situ monitoring using FTIR can quantify water content in THF before starting the reaction.[2]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: Gentle grinding of the magnesium turnings in a dry mortar and pestle before use can be effective.

    • Chemical Activation: A small crystal of iodine or a few drops of 1,2-dibromoethane are common initiators. On a large scale, however, modern initiation methods are preferred.[3] Consider adding a small amount of pre-formed Grignard reagent to initiate the reaction.

  • Controlled Addition: On a large scale, do not add all the p-bromotoluene at once. A good practice is to add about 5-10% of the total halide and confirm initiation before proceeding with a controlled, slow addition of the remainder.[2]

  • Monitoring Initiation: Visual cues like bubbling or a gentle reflux may be difficult to observe in large reactors. The most reliable method is to monitor the internal temperature. A noticeable exotherm indicates successful initiation. Process analytical technology (PAT) like in-situ FTIR is highly effective for monitoring the disappearance of the C-Br stretch of p-bromotoluene and confirming reaction onset.[2]

Workflow for Ensuring Grignard Initiation:

G A Prepare Dry Glassware & Inert Atmosphere B Activate Magnesium Turnings A->B C Charge Reactor with Mg and Anhydrous THF B->C D Add Initial Aliquot (~5%) of p-Bromotoluene C->D E Monitor for Initiation (Exotherm / FTIR) D->E F Initiation Confirmed? E->F G Troubleshoot Initiation (Add Initiator, Gentle Heating) F->G No H Proceed with Slow, Controlled Addition of Remaining p-Bromotoluene F->H Yes G->E I Maintain Gentle Reflux H->I J Reaction Complete I->J

Caption: Decision workflow for reliable Grignard reaction initiation.

FAQ 2: We are observing the formation of a significant amount of white precipitate in our p-tolylmagnesium bromide solution upon standing. What is this and will it affect the subsequent reaction?

Answer: The white precipitate is often due to the Schlenk equilibrium. The Grignard reagent (RMgX) exists in equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Both di-p-tolylmagnesium and magnesium bromide can precipitate, especially in solvents like THF where they may have lower solubility, or upon changes in temperature.[5] While generally not detrimental to the reaction's outcome as the species in solution remain reactive, a large amount of solid can cause issues with pumping, transfer, and accurate dosing.

Mitigation Strategies:

  • Temperature Control: Storing the reagent at a consistent, slightly elevated temperature (e.g., 30-40°C) can help keep the components dissolved.[6] Always be cautious of solvent volatilization when warming.[6]

  • Agitation: Gentle agitation before use can re-suspend the solids to ensure a more homogenous reagent is transferred.

  • Solvent Choice: While THF is common, exploring other etheral solvents or solvent mixtures might alter the equilibrium and solubility, though this would require significant process re-validation.

Section 2: The Addition Reaction & Impurity Control

This section focuses on the reaction of the Grignard reagent with p-tolualdehyde and the common impurities that arise during scale-up.

FAQ 3: Our process is generating significant amounts of biphenyl-type impurities (e.g., 4,4'-dimethylbiphenyl). What causes this and how can it be minimized?

Answer: The formation of 4,4'-dimethylbiphenyl is a classic Wurtz-type coupling side reaction. It occurs when the Grignard reagent (p-tolylmagnesium bromide) reacts with unreacted p-bromotoluene.

CH₃C₆H₄MgBr + CH₃C₆H₄Br → CH₃C₆H₄-C₆H₄CH₃ + MgBr₂

Key Factors and Control Measures:

  • Localized High Temperatures: The Grignard formation is highly exothermic.[2][3] Poor heat dissipation in a large reactor can create localized "hot spots" that favor this coupling side reaction.

    • Solution: Ensure efficient reactor cooling and agitation. The addition rate of p-bromotoluene should be carefully controlled to match the reactor's heat removal capacity.

  • Addition Rate: A slow, subsurface addition of the p-bromotoluene into the magnesium slurry ensures it reacts quickly with the magnesium, minimizing its concentration in the solution and thus its opportunity to couple with the formed Grignard reagent.

FAQ 4: After quenching the reaction, we isolate a significant amount of an impurity identified as p-toluic acid. What is the source of this impurity?

Answer: The formation of p-toluic acid is typically due to the reaction of the Grignard reagent with carbon dioxide. This can happen if the inert atmosphere is not strictly maintained. Grignard reagents are highly reactive towards CO₂.[7]

CH₃C₆H₄MgBr + CO₂ → CH₃C₆H₄CO₂MgBr CH₃C₆H₄CO₂MgBr + H₃O⁺ → CH₃C₆H₄COOH + Mg²⁺ + Br⁻ + H₂O

Prevention:

  • Inert Gas Blanket: Ensure a positive pressure of a high-purity inert gas (Nitrogen or Argon) is maintained throughout the reaction, including during reagent transfers and the addition of p-tolualdehyde.

  • Gas Purity: Use high-purity inert gas and consider passing it through an oxygen/moisture trap, especially for large-scale operations.

Table 1: Common Impurities and Mitigation Strategies

Impurity NameStructureSourceMitigation Strategy
4,4'-DimethylbiphenylCH₃C₆H₄-C₆H₄CH₃Wurtz coupling of Grignard with unreacted halideControl exotherm, slow addition of halide
p-Toluic AcidCH₃C₆H₄COOHReaction of Grignard with CO₂Maintain strict inert atmosphere
p-CresolCH₃C₆H₄OHReaction of Grignard with O₂Maintain strict inert atmosphere
Unreacted p-TolualdehydeCH₃C₆H₄CHOIncomplete reactionEnsure stoichiometric addition of Grignard, sufficient reaction time

Section 3: Work-up, Purification, & Product Stability

The isolation and purification of this compound present unique challenges at scale, particularly concerning product stability and achieving high purity.

FAQ 5: Our product yield is inconsistent, and we sometimes isolate a sticky oil instead of the expected white crystalline solid. What could be causing this?

Answer: This issue often points to incomplete reaction or problems during the work-up and crystallization stages. This compound has a reported melting point of around 68-75°C, and impurities can significantly depress this, leading to an oily product.[8]

Troubleshooting Steps:

  • Reaction Quenching:

    • The quench with aqueous acid (e.g., ammonium chloride or dilute HCl) is exothermic and must be well-controlled.[9] Add the reaction mixture slowly to the chilled quench solution with vigorous stirring. Poor quenching can lead to the formation of magnesium salt emulsions, which complicate extractions and trap the product.

  • Crystallization:

    • Solvent Selection: Recrystallization is key to obtaining a high-purity solid. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent like ethanol and then allowing it to cool slowly.[10] Other solvent systems like heptane/ethyl acetate could also be effective.

    • Melt Crystallization: For large-scale, high-purity applications, melt crystallization can be a highly effective, solvent-free purification technique.[11] This involves controlled cooling of the molten crude product to selectively crystallize the pure this compound, followed by a "sweating" step to remove trapped impurities.[11]

Experimental Protocol: Lab-Scale Recrystallization

  • Dissolve the crude this compound (e.g., 10 g) in a minimum amount of hot 95% ethanol (start with ~20-30 mL) in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

FAQ 6: We are concerned about the stability of the final product. Are there any known degradation pathways for this compound?

Answer: Diarylmethanols can be susceptible to certain degradation pathways, particularly under acidic conditions or upon exposure to oxidants. The benzylic alcohol is prone to carbocation formation, which can lead to side reactions like ether formation or elimination.

Stability and Storage Considerations:

  • Acid Sensitivity: Avoid strong acidic conditions during work-up and storage. Ensure the final product is washed free of any residual acid.

  • Oxidation: While relatively stable, prolonged exposure to air and light could potentially lead to oxidation to the corresponding benzophenone.

  • Storage: Store the final product in a well-sealed container, protected from light, in a cool, dry place. An inert atmosphere is recommended for long-term storage to maintain the highest purity.

Process Flow for Synthesis and Purification:

G cluster_0 Grignard Formation cluster_1 Addition Reaction cluster_2 Work-up & Isolation cluster_3 Purification A p-Bromotoluene + Mg C p-Tolylmagnesium Bromide A->C B Anhydrous THF B->C E Reaction Mixture C->E D p-Tolualdehyde D->E F Aqueous Acid Quench E->F G Organic Extraction F->G H Solvent Removal G->H I Crude Product H->I J Recrystallization (e.g., Ethanol) I->J K Filtration & Drying J->K L Pure this compound K->L

Caption: Overall process workflow from starting materials to pure product.

Section 4: Analytical Methods

Proper analytical control is essential for a successful and reproducible scale-up.

FAQ 7: What analytical techniques are recommended for monitoring reaction completion and final product purity?

Answer: A combination of chromatographic and spectroscopic methods is ideal.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the disappearance of p-tolualdehyde.

    • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the consumption of starting materials and the formation of the product. They are invaluable for determining the optimal reaction time.

  • Final Product Purity:

    • GC/HPLC: The primary methods for quantifying the purity of the final product and identifying/quantifying impurities.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can detect impurities if they are present at sufficient levels (>1%).

    • Melting Point: A simple and effective test for purity. A sharp melting point close to the literature value is indicative of high purity.[8]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the hydroxyl (-OH) group and the absence of the aldehyde carbonyl (C=O) group from the starting material.

This guide provides a framework for addressing the most common challenges encountered during the scale-up synthesis of this compound. By understanding the fundamental chemistry behind each step and implementing robust process controls, researchers and production chemists can develop a safe, efficient, and scalable manufacturing process.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]

  • Dudley, G. B., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 253-257. Available from: [Link]

  • American Chemical Society. Grignard Reaction. Available from: [Link]

  • AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022 AIChE Annual Meeting Proceedings. Available from: [Link]

  • University of California, Santa Barbara. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Organic Syntheses. benzohydrol. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Ottokemi. p-Tolylmagnesium bromide solution, 0.5 M in diethyl ether. Available from: [Link]

  • RSC Publishing. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(100), 56953-56985. Available from: [Link]

  • PubMed Central. How to Scale Up a Lifesaving Molecule in a Matter of Months. Available from: [Link]

  • ResearchGate. By-products of methanol synthesis. Available from: [Link]

  • Google Patents. US20140142332A1 - Process of preparing grignard reagent.
  • YouTube. (2015). Preparation of benzhydrol (Grignard reaction). Available from: [Link]

  • DODGEN. Melt Crystallization. Available from: [Link]

  • ResearchGate. Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Available from: [Link]

  • PubMed. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12054–12055. Available from: [Link]

  • Semantic Scholar. Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Available from: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • LookChem. Diphenyl(p-tolyl)methanol. Available from: [Link]

  • ResearchGate. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride. Available from: [Link]

  • National Institutes of Health. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 899. Available from: [Link]

  • PubChem. 4-Methyltriphenylcarbinol. Available from: [Link]

  • ChemSynthesis. p-tolyl-methanol. Available from: [Link]

  • Google Patents. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
  • Google Patents. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method.
  • PubMed. (2019). Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited. Journal of the American Chemical Society, 141(32), 12901–12906. Available from: [Link]

  • Google Patents. CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

  • PubMed Central. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available from: [Link]

Sources

Technical Support Center: Purification of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4,4'-Dimethylbenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. As a crucial intermediate in pharmaceutical synthesis and materials science, the purity of this diarylmethanol is paramount for the success of subsequent applications.[1][2] This document provides field-proven insights and scientifically grounded methodologies to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Identifying and Mitigating Impurities

Q1: What are the most common impurities I should expect when synthesizing this compound via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (e.g., p-tolylmagnesium bromide) and p-tolualdehyde, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual p-tolualdehyde and the precursor to your Grignard reagent (e.g., p-bromotoluene) may be present.

  • Wurtz Coupling Byproduct: A significant impurity can be 4,4'-dimethylbiphenyl, formed by the coupling of two p-tolyl groups from the Grignard reagent. This is a classic side reaction in Grignard syntheses.[3][4] The mechanism involves a metal-halogen exchange followed by a nucleophilic substitution.[5]

  • Grignard Reagent Degradation Products: Grignard reagents are highly reactive and can be quenched by moisture or atmospheric oxygen, leading to the formation of toluene and other byproducts.

  • Over-reduction Product: In some cases, the Grignard reagent can act as a reducing agent, leading to the formation of 4-methylbenzyl alcohol from p-tolualdehyde.

Q2: I've synthesized this compound using a Friedel-Crafts reaction. What impurities should I be concerned about?

A2: Friedel-Crafts reactions, for instance, the acylation of toluene with a carbonyl source followed by reduction, can introduce a different set of impurities:

  • Isomeric Byproducts: Friedel-Crafts reactions can lead to the formation of constitutional isomers. You may find other isomers of dimethylbenzophenone (the precursor to your product) where the acyl group has added to different positions on the toluene ring.

  • Polyacylated Products: The product of the initial acylation, 4,4'-dimethylbenzophenone, can sometimes undergo a second acylation, leading to more complex ketones.[6]

  • Incomplete Reduction: If the purification of the intermediate ketone is not thorough, you may have unreacted 4,4'-dimethylbenzophenone in your final product.

  • Lewis Acid Complex: The ketone intermediate can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). Incomplete quenching of the reaction will leave this complex as an impurity.[6]

Troubleshooting Purification by Recrystallization

Q3: I'm trying to recrystallize my crude this compound, but it's "oiling out." What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. For this compound (m.p. 68-75 °C), using a high-boiling point solvent can be problematic.[7]

  • Causality: The high temperature of the solvent prevents the solute molecules from organizing into a crystal lattice as they come out of solution.

  • Troubleshooting Steps:

    • Re-dissolve and Add More "Good" Solvent: Heat the solution to re-dissolve the oil and add a small amount of the "good" (high-solubility) solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.

    • Use a Lower-Boiling Point Solvent System: Consider switching to a solvent or solvent mixture with a lower boiling point. For instance, if you are using toluene, try a mixture of hexane and ethyl acetate.

Q4: My recrystallization yield is very low. What are the likely causes and how can I improve it?

A4: Low yield in recrystallization is a common issue and can be attributed to several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you can lose a substantial amount of product on the filter paper.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

  • Troubleshooting Steps:

    • Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions until the solid just dissolves.

    • Pre-heat Your Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.

    • Wash Crystals with Ice-Cold Solvent: Always use ice-cold solvent to wash your filtered crystals to minimize loss.

    • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the solution left after the first filtration) and cooling it again to obtain a second crop of crystals.

Troubleshooting Purification by Column Chromatography

Q5: My this compound is not separating from a non-polar impurity (like 4,4'-dimethylbiphenyl) on a silica gel column. What should I do?

A5: Separating compounds with similar polarities can be challenging. Since 4,4'-dimethylbiphenyl is non-polar, and this compound is only moderately polar, you need to optimize your solvent system for better resolution.

  • Causality: The solvent system you are using may be too polar, causing both compounds to travel up the column too quickly without sufficient interaction with the stationary phase.

  • Troubleshooting Steps:

    • Decrease the Polarity of the Eluent: Start with a less polar solvent system. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or even a 5:95 mixture. This will increase the retention time of the more polar this compound on the silica gel, allowing the non-polar impurity to elute first.

    • Use a Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This will elute the non-polar impurity first, followed by your product.

    • Check Your Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.

Q6: I'm seeing significant tailing of my this compound spot on the TLC plate and on the column. How can I get sharper peaks?

A6: Peak tailing is often due to strong interactions between your compound and the stationary phase, or overloading the column.

  • Causality: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Troubleshooting Steps:

    • Add a Small Amount of a More Polar Solvent: Adding a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of triethylamine to your eluent can help to block the highly active sites on the silica gel and reduce tailing.

    • Use a Different Stationary Phase: If tailing is severe, consider using a different stationary phase, such as alumina (neutral or basic), which may have different interactions with your compound.

    • Load Less Sample: Overloading the column is a common cause of tailing. Try running the column with a smaller amount of crude material.

In-Depth Technical Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed for the purification of crude this compound that is a solid at room temperature.

1. Solvent Selection:

  • The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
  • For this compound, petroleum ether or hexanes are excellent choices. A mixed solvent system of ethyl acetate and hexanes can also be effective if the crude product has a wider range of impurities.

2. Step-by-Step Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a small amount of the chosen solvent (e.g., hexanes) to the flask, just enough to cover the solid.
  • Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.
  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
  • Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once crystal formation appears to be complete, place the flask in an ice bath for 15-20 minutes to maximize the yield.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation: Recrystallization Solvent Properties

SolventBoiling Point (°C)Solubility of this compound (Cold)Solubility of this compound (Hot)
Hexane69LowHigh
Petroleum Ether40-60LowHigh
Ethyl Acetate77ModerateVery High
Toluene111ModerateVery High
Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for separating this compound from both more and less polar impurities.

1. Preparation:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).
  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes. The optimal ratio should be determined by Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 20:80 mixture of ethyl acetate to hexanes. The ideal eluent for column chromatography should give your product an Rf value of approximately 0.2-0.3 on the TLC plate.[8]

2. Step-by-Step Column Chromatography Procedure:

  • Prepare the column by packing it with silica gel as a slurry in the initial, least polar eluent.
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully load the sample onto the top of the silica gel bed.
  • Begin the elution with the least polar solvent system (e.g., 5% ethyl acetate in hexanes).
  • Collect fractions and monitor their composition by TLC.
  • Gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate, then 20%) to elute the this compound.
  • Combine the fractions containing the pure product, as determined by TLC.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Example TLC Analysis

CompoundRf Value (20% Ethyl Acetate in Hexanes)
4,4'-Dimethylbiphenyl (non-polar impurity)~0.8
This compound~0.4
p-Tolualdehyde (polar impurity)~0.6

Note: Rf values are approximate and can vary based on the specific conditions.

Visualization of Purification Workflows

Diagram 1: Recrystallization Workflow

Recrystallization A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if necessary) B->C D Slow Cooling and Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: Column Chromatography Workflow

ColumnChromatography cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation A Select Eluent (via TLC) B Pack Column with Silica Gel A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (by TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

  • Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl- and Diheteroarylmethanols. PubMed Central. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • Wurtz reaction. Chemistry LibreTexts. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Wurtz fittig reaction, Mechanism and Examples. Unacademy. [Link]

  • Differentiate between Wurtz Reaction and Grignard's Reaction. Please explain with mechanism. Brainly.in. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • This compound | C15H16O | CID 279356. PubChem. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate. [Link]

  • The analysis of pesticides & related compounds using Mass Spectrometry. ORCA. [Link]

  • Determination of phytochemical compounds in chicken breast by gas chromatography-tandem mass spectrometry. ScienceDirect. [Link]

  • Thin Layer Chromatography (TLC). University of Toronto. [Link]

  • 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]

  • the re value as a constant in thin-layer chromatography. Journal of Chromatography A. [Link]

  • -TLC chromatogram. Tabel 1:-Retention factor (Rf) of identification... | Download Scientific Diagram. ResearchGate. [Link]

  • CFBSA. The Royal Society of Chemistry. [Link]

  • Recrystallization. University of California, Irvine. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization1. University of Missouri–St. Louis. [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. [Link]

  • Recrystallization-1.pdf. Swarthmore College. [Link]

  • recrystallization-2.doc.pdf. Swarthmore College. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization with two solvents. Reddit. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Column Chromatography Procedures. University of Colorado Boulder. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. [Link]

  • Synthesis of Chiral Functionalized Diarylmethanols Catalyzed by a New β-Amino Thiol. ResearchGate. [Link]

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

Sources

Technical Support Center: Improving Selectivity in Reactions Involving 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4,4'-Dimethylbenzhydrol. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the common selectivity challenges encountered during reactions with this versatile diarylmethanol. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes.

Understanding the Reactivity of this compound

This compound is a secondary alcohol featuring two electron-donating methyl groups on the phenyl rings. This structural feature significantly influences its reactivity, primarily by stabilizing the formation of a benzylic carbocation intermediate. This inherent stability makes it a valuable precursor in various synthetic transformations, but also presents unique selectivity challenges. This guide will address common issues in oxidation, ether synthesis, and Friedel-Crafts alkylation reactions.

Section 1: Oxidation Reactions

The oxidation of this compound to its corresponding ketone, 4,4'-dimethylbenzophenone, is a fundamental transformation. However, achieving high selectivity and avoiding over-oxidation or side reactions is critical.

FAQ 1: My oxidation of this compound with a strong oxidant like KMnO₄ resulted in a low yield of the desired ketone and a mixture of other products. What went wrong?

Answer:

Strong oxidizing agents like potassium permanganate (KMnO₄) are generally not recommended for the selective oxidation of this compound to the ketone.[1] The high reactivity of these reagents can lead to over-oxidation and cleavage of the carbon-carbon bonds.

Likely Side Products:

  • 4-Methylbenzoic acid: The primary over-oxidation product resulting from the cleavage of the bond between the benzylic carbon and one of the aromatic rings.

  • Benzoic acid derivatives: Further degradation of the aromatic rings can occur under harsh conditions.

Troubleshooting and Recommendations:

To achieve a selective oxidation to 4,4'-dimethylbenzophenone, it is crucial to employ milder and more controlled oxidizing agents.

Oxidizing AgentTypical Issues & Side ProductsRecommended Protocol & Key Considerations
Potassium Permanganate (KMnO₄) Over-oxidation: Leads to the formation of carboxylic acids through C-C bond cleavage.[2] Difficult to control.Not Recommended for Selective Ketone Synthesis.
Pyridinium Chlorochromate (PCC) Formation of viscous byproducts: Can complicate product isolation. The reagent is a suspected carcinogen.Recommended for Selective Oxidation: PCC is a milder oxidant that typically stops at the ketone stage.[3][4] The reaction is usually performed in an anhydrous solvent like dichloromethane (DCM).
Swern Oxidation Formation of malodorous dimethyl sulfide (DMS): Requires a well-ventilated fume hood. Strict temperature control (-78 °C) is necessary to avoid side reactions.Highly Selective Method: Known for its mild conditions and wide functional group tolerance.[5][6] It effectively oxidizes secondary alcohols to ketones without over-oxidation.[7]

Experimental Protocol: Swern Oxidation of this compound

This protocol provides a reliable method for the selective oxidation of this compound to 4,4'-dimethylbenzophenone.

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Ylide Formation: Stir the reaction mixture for 30-45 minutes at -78 °C. Then, add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1-2 hours.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4,4'-dimethylbenzophenone.

Diagram: Swern Oxidation Workflow

Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Oxalyl_Chloride Oxalyl Chloride in DCM (-78 °C) Activation Activation: Formation of Chloro(dimethyl)sulfonium chloride Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Oxalyl_Chloride Slow Addition Alcohol_Addition Addition of This compound Activation->Alcohol_Addition Addition of Alcohol Ylide_Formation Ylide Formation with Triethylamine Alcohol_Addition->Ylide_Formation Addition of Base Quench Quench with Water Ylide_Formation->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4,4'-Dimethylbenzophenone Purification->Product Retrosynthesis cluster_route1 Favorable Route cluster_route2 Unfavorable Route Target_Ether 4,4'-Dimethylbenzhydryl Ether (R-O-Ar) Alkoxide1 4,4'-Dimethylbenzhydryl Alkoxide (Ar-O⁻) Target_Ether->Alkoxide1 Halide1 Primary Alkyl Halide (R-X) Target_Ether->Halide1 Alkoxide2 Primary Alkoxide (R-O⁻) Target_Ether->Alkoxide2 Halide2 4,4'-Dimethylbenzhydryl Halide (Ar-X) Target_Ether->Halide2

Caption: Favorable vs. unfavorable retrosynthetic routes for Williamson ether synthesis.

Section 3: Friedel-Crafts Alkylation

This compound can act as an electrophile precursor in Friedel-Crafts alkylation reactions due to the stability of its corresponding carbocation. However, achieving the desired regioselectivity can be challenging.

FAQ 3: When I perform a Friedel-Crafts alkylation of toluene with this compound in the presence of a Lewis acid, I obtain a mixture of ortho, meta, and para isomers. How can I control the regioselectivity?

Answer:

The regioselectivity of Friedel-Crafts alkylation is governed by the directing effects of the substituents on the aromatic substrate and the reaction conditions. The methyl group in toluene is an ortho, para-director. However, Friedel-Crafts alkylations are known to be reversible, and under thermodynamic control (higher temperatures, longer reaction times), the more stable meta isomer can become the major product. [8][9] Troubleshooting and Recommendations:

ParameterEffect on RegioselectivityRecommendation
Temperature Higher temperatures favor thermodynamic control, leading to the formation of the more stable meta isomer. [10]Conduct the reaction at lower temperatures (e.g., 0 °C) to favor kinetic control and the formation of the ortho and para isomers.
Lewis Acid The choice and amount of Lewis acid can influence the reaction rate and selectivity.Use a milder Lewis acid or a catalytic amount to minimize side reactions and isomerization.
Solvent The polarity of the solvent can affect the stability of the intermediates and the transition states.Solvent screening can be performed to optimize the isomer ratio. Non-polar solvents often favor para substitution due to steric effects.

FC_Alkylation Reactants This compound + Toluene Lewis_Acid Lewis Acid (e.g., AlCl₃) Reactants->Lewis_Acid Carbocation Formation of 4,4'-Dimethylbenzhydryl Cation Lewis_Acid->Carbocation Electrophilic_Attack Electrophilic Aromatic Substitution Carbocation->Electrophilic_Attack Isomers Mixture of o-, m-, p- isomers Electrophilic_Attack->Isomers Kinetic Kinetic Control (Low Temp) o/p-isomers favored Isomers->Kinetic Thermo Thermodynamic Control (High Temp) m-isomer favored Isomers->Thermo

Sources

dealing with solvent effects in 4,4'-Dimethylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4'-Dimethylbenzhydrol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of solvent effects. Whether you are pursuing a Grignard-based route or a ketone reduction, understanding how the solvent interacts with your reagents is paramount to achieving high yields and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation rooted in solvent chemistry and offers actionable protocols for resolution.

Q1: My Grignard synthesis of this compound is giving a very low yield. I see my magnesium being consumed, but the final product is minimal. What's going wrong?

A1: Low yields in Grignard reactions are most frequently traced back to two solvent-related issues: the presence of trace protic impurities (like water) or the choice of a suboptimal solvent that encourages side reactions.

Grignard reagents are potent bases and will react with any available acidic proton far more readily than with the target electrophile.[1][2] Solvents, glassware, and starting materials must be scrupulously dry.[3][4]

Furthermore, the solvent's ability to stabilize the Grignard reagent through coordination is crucial. This stabilization, governed by the Schlenk equilibrium, influences the reagent's reactivity and can suppress unwanted side reactions.[5][6] While Tetrahydrofuran (THF) is common, it has been shown to promote Wurtz-type homocoupling of aryl halides, a major side reaction that consumes your starting material.[7]

Recommended Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF). It is an excellent alternative that often provides superior yields by suppressing the Wurtz side reaction and offers a safer profile with a higher boiling point and less tendency to form peroxides.[7]

Below is a troubleshooting workflow and a detailed protocol using the recommended solvent.

G cluster_0 Troubleshooting Low Yield in Grignard Synthesis start Low Yield Observed q1 Are all glassware flame/oven-dried? start->q1 s1_no Action: Re-dry all glassware under vacuum and cool under inert gas. q1->s1_no No q2 Is the solvent certified anhydrous or freshly distilled? q1->q2 Yes s1_no->q2 s2_no Action: Use Protocol 3 to prepare fresh anhydrous solvent. q2->s2_no No q3 What solvent is being used? q2->q3 Yes s2_no->q3 s3_thf Problem: THF can promote Wurtz coupling side reactions. q3->s3_thf THF s3_rec Recommendation: Switch to 2-MeTHF to suppress side products. See Protocol 1. q3->s3_rec Other/2-MeTHF s3_thf->s3_rec end_node Yield Improved s3_rec->end_node

Caption: Troubleshooting Decision Tree for Low Grignard Yield.

Experimental Protocol 1: Grignard Synthesis in 2-MeTHF

Objective: To synthesize this compound from 4-bromotoluene and 4-methylbenzaldehyde using 2-MeTHF to minimize side products.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • 4-bromotoluene (freshly distilled or passed through alumina)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • 4-methylbenzaldehyde (p-tolualdehyde)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl Acetate (for extraction)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.[4]

  • Activation: Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until violet iodine vapors are observed. Cool to room temperature.

  • Reagent Formation: Add anhydrous 2-MeTHF to the flask. In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous 2-MeTHF. Add a small portion (approx. 10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.

  • Addition: Once the reaction is sustained, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-methylbenzaldehyde (0.95 eq) in anhydrous 2-MeTHF dropwise via the dropping funnel. Control the addition rate to keep the internal temperature below 10 °C.

  • Work-up: After the addition is complete, remove the ice bath and stir at room temperature for 1 hour. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or isopropanol.

Q2: I am attempting to reduce 4,4'-dimethylbenzophenone with NaBH₄, but the reaction is sluggish and incomplete, even after extended periods. Is my solvent choice incorrect?

A2: Yes, this is a classic solvent effect issue in hydride reductions. While NaBH₄ is a versatile reducing agent, its reactivity is highly dependent on the solvent.

Sodium borohydride requires a protic solvent to activate the carbonyl group via hydrogen bonding, making it more electrophilic. Aprotic solvents like THF or diethyl ether are poor choices for NaBH₄ reductions as they do not facilitate this crucial activation step. Alcohols such as methanol or ethanol are the preferred solvents.[8][9] Methanol is generally more effective than ethanol due to its higher polarity and ability to solvate the borohydride reagent.

Recommended Solution: Perform the reduction in methanol or ethanol. The protocol below outlines an efficient procedure.

Experimental Protocol 2: NaBH₄ Reduction in Methanol

Objective: To reduce 4,4'-dimethylbenzophenone to this compound using sodium borohydride in methanol.

Materials:

  • 4,4'-dimethylbenzophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M HCl (for neutralization)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4,4'-dimethylbenzophenone (1.0 eq) in methanol. Stir the solution at room temperature until the ketone is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Addition of Reductant: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching & Neutralization: Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the solution is neutral or slightly acidic (pH ~6-7).

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction & Purification: Add deionized water to the residue and extract the product with diethyl ether or dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by recrystallization if necessary.

Frequently Asked Questions (FAQs)

Q: Why are ethereal solvents like THF, 2-MeTHF, or Diethyl Ether required for Grignard reagent formation?

A: Grignard reagents (R-Mg-X) are highly reactive species that exist in a complex equilibrium in solution, known as the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂).[2][5] Ethereal solvents are essential for two primary reasons:

  • Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center. This solvation stabilizes the Grignard reagent, preventing it from precipitating out of solution and maintaining its reactivity.[10]

  • Aprotic Nature: These solvents lack acidic protons. Grignard reagents are strong bases and would be instantly destroyed by protic solvents like water or alcohols.[1][2]

Q: How does the solvent directly influence the Schlenk equilibrium and overall reactivity?

A: The solvent is not a passive bystander; it is a direct and active participant in the reaction mechanism.[5] Computational studies have shown that the dynamics of solvent molecules coordinating to and dissociating from the magnesium centers are key to driving the ligand exchange in the Schlenk equilibrium.[6] A more strongly coordinating solvent can favor the monomeric RMgX species, which is often the desired nucleophile. The choice of solvent can therefore shift this equilibrium and alter the concentration of the reactive species, directly impacting reaction rates and outcomes.[7]

Q: What are the key solvent properties to consider when choosing between different synthesis routes?

A: The optimal solvent is entirely dependent on the chosen reaction chemistry. The following table summarizes key properties and recommendations.

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for Grignard SynthesisSuitability for NaBH₄ ReductionKey Considerations
Diethyl Ether 34.64.3Good Unsuitable Highly volatile and flammable; prone to peroxide formation. Good for initiating sluggish Grignard reactions.
THF 667.5Moderate Unsuitable Higher boiling point than ether, but can promote Wurtz coupling.[7] Must be rigorously dried.
2-MeTHF 806.2Excellent Unsuitable Recommended alternative to THF; suppresses side reactions, higher boiling point, less water-miscible, making work-up easier.[7]
Toluene 1112.4Poor (alone) Unsuitable Aprotic and non-coordinating. Not suitable for Grignard formation but can be used as a co-solvent in some cases.[7]
Methanol 6533.0Unsuitable Excellent Protic solvent, ideal for activating carbonyls for NaBH₄ reduction. Reacts violently with Grignard reagents.
Ethanol 7824.5Unsuitable Good Effective protic solvent for NaBH₄ reduction, though reactions may be slightly slower than in methanol.
Q: How can I be certain my solvent is anhydrous?

A: Commercial anhydrous solvents are reliable but can absorb atmospheric moisture upon opening. For moisture-sensitive reactions like Grignard synthesis, re-drying is best practice. The gold standard for preparing anhydrous THF or ethers is distillation from a sodium/benzophenone still.

G cluster_1 Solvent Selection Workflow start Select Synthesis Route route_grignard Route A: Grignard Synthesis start->route_grignard route_reduction Route B: Ketone Reduction start->route_reduction solvent_class_aprotic Choose Solvent Class: Aprotic Ethereal route_grignard->solvent_class_aprotic solvent_class_protic Choose Solvent Class: Protic Alcohol route_reduction->solvent_class_protic solvent_choice_me_thf Select Specific Solvent: 2-MeTHF (Recommended) or Diethyl Ether solvent_class_aprotic->solvent_choice_me_thf solvent_choice_alcohol Select Specific Solvent: Methanol (Recommended) or Ethanol solvent_class_protic->solvent_choice_alcohol drying_protocol Perform Drying Protocol (See Protocol 3) solvent_choice_me_thf->drying_protocol proceed Proceed to Synthesis solvent_choice_alcohol->proceed drying_protocol->proceed

Caption: Workflow for Selecting a Solvent Based on Synthetic Route.

Experimental Protocol 3: Preparation of Anhydrous THF

Objective: To dry and deoxygenate THF for use in moisture-sensitive reactions.

Disclaimer: This procedure involves metallic sodium, a highly reactive and flammable substance. It should only be performed by trained personnel with appropriate safety precautions (fume hood, safety glasses, fire extinguisher).

Materials:

  • THF (reagent grade)

  • Sodium metal (stored in mineral oil)

  • Benzophenone

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-drying: If the THF is not from a freshly opened bottle, it may contain significant water. Pre-dry it by letting it stand over anhydrous calcium chloride or sodium sulfate overnight, then filter.

  • Still Setup: Set up a distillation apparatus in a fume hood. The distillation flask should be appropriately sized (not more than two-thirds full).

  • Adding Reagents: To the distillation flask containing pre-dried THF, add a few chunks of sodium metal (cut into small pieces, with the oil washed off with hexanes) and a small amount of benzophenone (enough to create a colored solution).

  • Reflux: Heat the mixture to reflux under an inert atmosphere. As the THF dries, the benzophenone will react with the sodium to form a deep blue or purple ketyl radical anion.[3]

  • Indicator of Dryness: The persistence of this deep blue/purple color indicates that the solvent is anhydrous and deoxygenated. If the color fades, more sodium may be needed.

  • Distillation: Once the blue color is stable, the THF can be distilled and collected in a dry, inert-atmosphere receiving flask for immediate use.[3]

  • Caution: Never distill to dryness. This can concentrate potentially explosive peroxides. Always leave a small amount of solvent in the distillation flask.[3]

  • Shutdown: To safely quench the still, cool the flask to room temperature, and under an inert atmosphere, slowly add isopropanol or ethanol to react with the remaining sodium metal.

References

  • Dunne, J., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Available at: [Link]

  • Pineda, J., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Journal of the American Chemical Society. Available at: [Link]

  • Pineda, J., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. Available at: [Link]

  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • Homework.Study.com. (n.d.). Grignard reactions require a solvent such as diethyl ether. Explain what the purpose of the... Available at: [Link]

  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Quora User Answer. (2019). How do you improve the percent yield in Grignard reaction? Available at: [Link]

  • ResearchGate. (2025). Investigation of the Electrochemical Reduction of Benzophenone in Aprotic Solvents Using the Method of Cyclic Voltammetry. Available at: [Link]

  • Google Patents. (n.d.). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • Organic Syntheses. (n.d.). benzohydrol. Available at: [Link]

Sources

Technical Support Center: A Guide to 4,4'-Dimethylbenzhydrol (DMB) as a Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the 4,4'-Dimethylbenzhydryl (DMB) protecting group. As researchers and drug development professionals, the strategic selection and implementation of protecting groups are paramount to the success of complex multi-step syntheses. The DMB group, a derivative of the widely used benzhydryl system, offers a unique profile of acid lability that can be leveraged for selective protection of alcohols.

This guide is structured to provide not just protocols, but the underlying chemical logic behind them. We will explore the causality of experimental choices, troubleshoot common issues, and provide a framework for the rational design of your synthetic routes. Our goal is to empower you with the expertise to anticipate challenges and optimize your outcomes when employing the DMB protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the 4,4'-Dimethylbenzhydryl (DMB) group and what are its primary applications?

The DMB group is an acid-labile protecting group used primarily for the protection of alcohols. It is structurally similar to other benzyl-type protecting groups but possesses enhanced lability due to the two electron-donating methyl groups on the aromatic rings. These groups stabilize the resulting carbocation upon cleavage, allowing for deprotection under milder acidic conditions compared to the unsubstituted benzhydryl or benzyl ethers. Its main application is in complex syntheses where a hydroxyl group needs to be masked during various transformations and then selectively revealed later in the sequence.

Q2: What are the typical conditions for protecting an alcohol with 4,4'-Dimethylbenzhydrol (DMB-OH)?

The formation of a DMB ether is typically achieved under acidic conditions that facilitate the formation of the DMB cation, which is then trapped by the alcohol. A common method involves the reaction of the alcohol with this compound in the presence of an acid catalyst.

Q3: How is the DMB ether cleaved to deprotect the alcohol?

The primary method for cleaving the DMB ether is acidolysis. Due to its high acid lability, dilute solutions of strong acids are often sufficient. A common reagent is a solution of 1-5% trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).[1] For more robust substrates or complete deprotection alongside other acid-labile groups, higher concentrations of TFA (up to 95%) are used, almost always in the presence of scavengers.[1][2]

Q4: How does the DMB group's stability compare to other common protecting groups like Boc, Fmoc, or PMB?

The DMB group's stability profile makes it a valuable tool for orthogonal synthesis strategies.

  • vs. Boc (tert-Butoxycarbonyl): Both are acid-labile. However, the DMB group is generally more labile than the t-butyl ether and can often be removed selectively in the presence of a Boc group by using carefully controlled, milder acidic conditions (e.g., 1-2% TFA in DCM).[1]

  • vs. Fmoc (9-Fluorenylmethyloxycarbonyl): These groups are completely orthogonal. The DMB group is stable to the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group.[1]

  • vs. PMB (p-Methoxybenzyl): The DMB group is conceptually similar to the PMB group, as both are acid-labile and can be cleaved oxidatively. However, the DMB group's deprotection is more commonly achieved via acidolysis. The PMB group is well-known for its cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), an oxidative method.[3][4] While DMB ethers may also be susceptible to oxidative cleavage, acid-catalyzed deprotection is the more standard and predictable method.

Q5: Why are scavengers essential during the acidic deprotection of DMB ethers?

During acid-catalyzed cleavage, a stable 4,4'-dimethylbenzhydryl cation is formed.[1] This cation is a potent electrophile that can re-alkylate the desired product or react with other nucleophilic functionalities within the molecule, such as the electron-rich side chains of tryptophan or tyrosine residues in peptides.[1] Scavengers, or cation traps, are added to the cleavage cocktail to rapidly and irreversibly react with this cation, preventing unwanted side reactions.[1][5]

Troubleshooting Guide

Problem 1: Incomplete or Low-Yield Protection Reaction
Potential Cause Explanation & Recommended Solution
Steric Hindrance The alcohol to be protected is secondary, tertiary, or otherwise sterically encumbered, making nucleophilic attack on the DMB cation difficult. Solution: Increase the reaction temperature or time, and monitor carefully by TLC or LC-MS. Consider using a more reactive protecting group precursor if the problem persists.
Insufficiently Acidic Conditions The acid catalyst may not be strong enough to promote the formation of the DMB cation from DMB-OH efficiently. Solution: Switch to a stronger acid catalyst, such as p-toluenesulfonic acid (TsOH) or camphor-sulfonic acid (CSA).
Presence of Water Traces of water in the reaction mixture can compete with the alcohol for reaction with the DMB cation, hydrolyzing it back to DMB-OH and reducing the yield. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (N₂ or Ar) can also be beneficial.
Problem 2: Difficult or Incomplete Deprotection
Potential Cause Explanation & Recommended Solution
Insufficient Acid Strength or Time The substrate may be less sensitive to acid, or the reaction has not reached completion. Solution: Monitor the reaction by TLC or LC-MS. Increase the reaction time in 30-minute increments.[1] If the reaction stalls, consider incrementally increasing the TFA concentration (e.g., from 2% to 5%).[1]
Steric Hindrance The DMB ether is sterically shielded, preventing efficient protonation and cleavage. Solution: Increase the reaction temperature. Gentle heating to 40-50°C can sometimes accelerate cleavage, but this must be balanced against the risk of side reactions.[1]
Substrate Degradation The target molecule contains other functional groups that are sensitive to the acidic conditions required for DMB cleavage. Solution: Use the mildest possible conditions (e.g., 1% TFA in DCM at 0°C) and monitor closely. If degradation persists, the DMB group may not be suitable for this specific substrate, and an alternative protecting group with orthogonal cleavage conditions (e.g., a silyl ether removable with fluoride) should be considered.

Troubleshooting Workflow: Incomplete Deprotection

G start Incomplete Deprotection Detected (via TLC/LC-MS) check_time Has reaction run for sufficient time? (e.g., >2 hours) start->check_time increase_time Increase reaction time. Monitor every 30 min. check_time->increase_time No check_tfa Is TFA concentration optimal? check_time->check_tfa Yes increase_time->start Re-check increase_tfa Increase TFA concentration incrementally (e.g., 2% -> 5%). check_tfa->increase_tfa No check_temp Is reaction at room temp? check_tfa->check_temp Yes increase_tfa->start Re-check increase_temp Increase temperature moderately (e.g., to 40°C). check_temp->increase_temp Yes check_scavenger Are scavengers present? check_temp->check_scavenger No increase_temp->start Re-check add_scavenger Add appropriate scavenger (e.g., TIS). check_scavenger->add_scavenger No re_evaluate Re-evaluate protecting group strategy. check_scavenger->re_evaluate Yes add_scavenger->start Re-check

Caption: A decision-making workflow for troubleshooting incomplete DMB deprotection.

Problem 3: Formation of Side Products During Deprotection
Potential Cause Explanation & Recommended Solution
Alkylation by DMB Cation The electrophilic DMB cation reacts with nucleophilic sites on the substrate (e.g., Trp, Met, Tyr residues).[1] Solution: This is the most common side reaction. The use of scavengers is mandatory . Triisopropylsilane (TIS) is a highly effective scavenger that reduces the cation. Thioanisole can also be used to trap the cation via electrophilic aromatic substitution.[1]
Oxidation of Sensitive Residues For substrates containing sensitive functionalities like methionine or cysteine, oxidation can occur during work-up. Solution: Perform the cleavage reaction under an inert atmosphere (N₂ or Ar).[1] Adding a thiol scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail can also help protect these residues.[5]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with this compound

Mechanism Overview: The reaction proceeds via an SN1-type mechanism where the alcohol is protonated by an acid catalyst, leading to the loss of water and formation of a stable tertiary carbocation. This electrophilic intermediate is then trapped by the alcohol to form the DMB ether.

G cluster_0 Protection cluster_1 Deprotection DMB_OH DMB-OH DMB_cation DMB⁺ Cation (stabilized) DMB_OH->DMB_cation + H⁺, -H₂O DMB_OR DMB-OR (Protected Alcohol) DMB_cation->DMB_OR + R-OH, -H⁺ ROH R-OH (Alcohol) DMB_OR_dep DMB-OR DMB_cation_dep DMB⁺ Cation DMB_OR_dep->DMB_cation_dep + H⁺ ROH_dep R-OH (Deprotected) DMB_cation_dep->ROH_dep + H₂O, -H⁺ Trapped_cation Trapped Cation DMB_cation_dep->Trapped_cation + Scavenger Scavenger Scavenger (TIS)

Caption: General mechanism for the protection and deprotection of alcohols using DMB.

Materials:

  • Alcohol substrate (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (0.1 - 0.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol substrate and this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a DMB Ether using a TFA Cleavage Cocktail

Materials:

  • DMB-protected substrate (1.0 eq)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Dissolve the DMB-protected compound in a minimal amount of DCM (optional, can aid dissolution).

  • Add the freshly prepared cleavage cocktail to the substrate at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[2]

  • Concentrate the reaction mixture under reduced pressure (or a stream of nitrogen) to remove the majority of the TFA.

  • Add a sufficient volume of cold diethyl ether to the residue to precipitate the deprotected product.[1][2]

  • Centrifuge the mixture and decant the ether. Alternatively, collect the precipitate by filtration.

  • Wash the solid precipitate with cold diethyl ether two more times to remove residual TFA and scavenger byproducts.[2]

  • Dry the deprotected compound under vacuum.

References

  • BenchChem. (2025). Orthogonality of the 2,4-DMB Group: A Comparative Guide for Synthetic Strategy.
  • BenchChem. (2025). Evaluating the performance of DMB protection in complex molecule synthesis.
  • BenchChem. (2025). Minimizing aspartimide formation with DMB group in peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for DMB-Protected Compounds.
  • AAPPTec. (2019). Hmb and Dmb Protected Derivatives.
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols.
  • ResearchGate. (2008). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group.
  • BenchChem. (2025). Technical Support Center: Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism.

Sources

Technical Support Center: 4,4'-Dimethylbenzhydrol - Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4'-Dimethylbenzhydrol (also known as bis(p-tolyl)methanol). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As a secondary benzylic alcohol, this compound offers unique properties for organic synthesis, but its reactivity also presents specific challenges. This guide provides in-depth, field-proven insights into its proper handling and storage, and offers troubleshooting solutions for common pitfalls encountered during its use. Our goal is to ensure the integrity of your experiments and the quality of your results by explaining the causality behind best practices.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions regarding the handling and storage of this compound.

Q1: My this compound has a yellowish tint, but it was white when I received it. Is it still usable?

A yellowish discoloration is often an early indicator of degradation, likely due to minor oxidation or exposure to acidic vapors. The primary oxidation product is 4,4'-dimethylbenzophenone, a yellow, crystalline solid. For sensitive applications, it is recommended to assess the purity of the material by techniques such as TLC, HPLC, or NMR spectroscopy before use. For non-critical applications, the material may still be suitable, but be aware of the potential for reduced yield and the presence of impurities.

Q2: I'm observing an unexpected byproduct in my reaction that seems to have a higher molecular weight. What could it be?

A common pitfall, especially under acidic conditions, is the acid-catalyzed self-condensation of this compound to form bis(4-methylphenyl)methyl ether. This occurs when one molecule of the alcohol is protonated to form a good leaving group (water), generating a stable carbocation that is then attacked by the hydroxyl group of a second molecule of the alcohol.

Q3: Can I store this compound in a clear glass bottle on the lab bench?

It is strongly advised to store this compound in a tightly sealed, amber glass bottle to protect it from light.[1] Benzylic alcohols can be susceptible to photochemical oxidation, where exposure to light, particularly UV, can promote the formation of radicals and lead to oxidation to the corresponding ketone.[2]

Q4: Is it necessary to handle this compound under an inert atmosphere?

While it is stable under normal atmospheric conditions for short periods, for long-term storage or in reactions where the presence of even trace amounts of oxidation byproducts could be detrimental, handling under an inert atmosphere (e.g., nitrogen or argon) is a good practice. This minimizes contact with atmospheric oxygen, reducing the risk of slow oxidation over time.

Troubleshooting Guides

This section provides a more detailed analysis of specific problems you might encounter during your experiments with this compound, along with step-by-step troubleshooting protocols.

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Substitution

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material.

  • The formation of an unexpected, less polar byproduct is observed.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Acid-Catalyzed Dehydration In the presence of strong acids, this compound can undergo E1 elimination to form 1,1-bis(p-tolyl)ethene. This is due to the formation of a highly stable benzylic carbocation intermediate.[2]1. Neutralize Glassware: Ensure all glassware is free of acidic residues. 2. Use Non-Acidic Reagents: If possible, choose reaction conditions that do not involve strong acids. 3. Control Temperature: Perform the reaction at the lowest effective temperature to disfavor the elimination pathway.
Steric Hindrance The bulky nature of the two p-tolyl groups can sterically hinder the approach of the nucleophile to the electrophilic carbon.1. Select a Less Hindered Nucleophile: If the reaction allows, consider using a smaller nucleophile. 2. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to overcome the activation energy barrier. 3. Use a More Reactive Electrophile: If applicable, consider converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) prior to the substitution reaction.
Issue 2: Formation of an Insoluble White Precipitate During Workup

Symptoms:

  • Upon addition of an aqueous solution during workup, a white solid precipitates from the organic layer.

  • The precipitate is sparingly soluble in common organic solvents.

Potential Cause & Solution:

This precipitate is often the starting material, this compound, which is poorly soluble in water.[3] If the organic solvent used for extraction is not a good solvent for the alcohol, or if the concentration is high, it can crash out of solution upon contact with the aqueous phase.

Troubleshooting Steps:

  • Choose an Appropriate Extraction Solvent: Use a solvent in which this compound is readily soluble, such as dichloromethane or ethyl acetate, in a sufficient volume.

  • Perform a Solvent Swap: If the reaction was performed in a solvent in which the alcohol is less soluble, consider carefully removing the reaction solvent under reduced pressure and then redissolving the residue in a more suitable extraction solvent before the aqueous workup.

In-Depth Technical Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, adhere to the following storage protocol:

  • Container: Store in a tightly sealed amber glass bottle to prevent exposure to light and moisture.[1]

  • Atmosphere: For extended storage, flush the headspace of the container with an inert gas such as nitrogen or argon to displace air and minimize the risk of oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated place away from heat sources. Refrigeration is recommended for long-term storage.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

A quick and effective way to check for the presence of the common oxidation byproduct, 4,4'-dimethylbenzophenone, is by TLC.

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Sample Preparation: Dissolve a small amount of your this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved sample onto the TLC plate alongside a standard of pure this compound and, if available, a standard of 4,4'-dimethylbenzophenone.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). This compound and its benzophenone analog are UV-active. The benzophenone will typically have a higher Rf value (less polar) than the alcohol.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways for this compound.

cluster_acid_degradation Acid-Catalyzed Degradation A This compound B Protonated Alcohol A->B + H+ C Benzylic Carbocation B->C - H2O D 1,1-bis(p-tolyl)ethene (Dehydration Product) C->D - H+ E bis(4-methylphenyl)methyl ether (Etherification Product) C->E + this compound - H+ F This compound

Caption: Acid-catalyzed degradation pathways of this compound.

cluster_oxidation Oxidative Degradation G This compound H 4,4'-Dimethylbenzophenone G->H [O] (e.g., Air, Light, Oxidizing Agents)

Caption: Oxidative degradation of this compound.

Troubleshooting Flowchart

start Problem with this compound Experiment q1 What is the observed issue? start->q1 issue1 Low yield / Unexpected byproduct q1->issue1 Reaction Performance issue2 Compound discoloration (yellowing) q1->issue2 Compound Appearance issue3 Insoluble precipitate during workup q1->issue3 Workup Issue q2 Are acidic reagents present? issue1->q2 sol2 Potential oxidation to 4,4'-dimethylbenzophenone. - Check purity by TLC/NMR. - Store under inert gas, protected from light. issue2->sol2 sol3 Compound is likely crashing out. - Use a more suitable extraction solvent. - Increase solvent volume. issue3->sol3 sol1 Potential acid-catalyzed dehydration/etherification. - Neutralize glassware. - Use non-acidic conditions if possible. q2->sol1 Yes sol4 Consider steric hindrance. - Increase reaction time/temperature cautiously. q2->sol4 No

Caption: Troubleshooting logic for experiments with this compound.

References

  • Chemsrc. p-tolylmethanol | CAS#:589-18-4. [Link]

  • Nikitas, N. F., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. [Link]

  • LookChem. Diphenyl(p-tolyl)methanol. [Link]

  • Google Patents. (1982). DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol.
  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • PubMed. (2007). Unexpected products and reaction mechanisms of the aqueous chlorination of cimetidine. [Link]

  • PubChem. 4-Methylbenzyl alcohol. [Link]

  • Google Patents. (1979). EP0005475B1 - Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products.
  • PubMed. (2021). Unexpected Reaction Products of Uracil and Its Methyl Derivatives with Acetic Anhydride and Methylene Chloride. [Link]

  • Shen, L., et al. (n.d.). A Revisit to the Hantzsch Reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]

  • ResearchGate. (2021). Unexpected Reaction Products of Uracil and Its Methyl Derivatives with Acetic Anhydride and Methylene Chloride. [Link]

  • Google Patents. (2013). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
  • Google Patents. (1962).
  • Sinochem Nanjing. 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China. [Link]

Sources

analytical techniques for monitoring 4,4'-Dimethylbenzhydrol reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical techniques for monitoring the reaction progress of 4,4'-Dimethylbenzhydrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reaction monitoring workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

Introduction: The Importance of Real-Time Reaction Monitoring

In the synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, precise monitoring of the reaction is paramount.[1] It allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions to maximize yield and purity. This guide will explore the most common and effective analytical techniques for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Thin-Layer Chromatography (TLC) - The Rapid Qualitative Assessment

TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[2][3] It provides a quick visual assessment of the consumption of starting materials and the formation of the product.[4]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[5]

  • Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Quench the aliquot in a small vial containing a suitable solvent like ethyl acetate.

  • Spotting: Using a capillary tube, spot the quenched reaction mixture on the baseline. It is also crucial to spot the starting materials (e.g., 4,4'-dimethylbenzophenone and the reducing agent) and a co-spot (a mixture of the starting material and the reaction mixture) as references.[4]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. For a moderately polar compound like this compound, a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.[6] The chamber should be saturated with the solvent vapor.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic rings of the starting material and product will be UV active.[2] Staining with an agent like potassium permanganate can also be used.

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot, corresponding to the more polar this compound, has appeared and its intensity is no longer increasing. The retention factor (Rf) of the product will be lower than that of the less polar starting ketone.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis plate Prepare TLC Plate spot Spot Samples & References plate->spot sample Aliquot & Quench Reaction Mixture sample->spot develop Develop Plate in Chamber spot->develop visualize Visualize under UV Light develop->visualize interpret Interpret Chromatogram visualize->interpret

Caption: Workflow for TLC-based reaction monitoring.

Troubleshooting & FAQs for TLC
Issue Potential Cause Solution
Spots are streaky. Sample is too concentrated.Dilute the sample before spotting.
Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Rf values are too high or too low. Mobile phase polarity is incorrect.Adjust the solvent ratio. For high Rf, decrease polarity. For low Rf, increase polarity.
No spots are visible. Compound is not UV active or concentration is too low.Use a staining agent (e.g., potassium permanganate). Concentrate the sample if possible.
Spots are not well-separated. Mobile phase is not providing enough selectivity.Try a different solvent system (e.g., dichloromethane/methanol).

Section 2: High-Performance Liquid Chromatography (HPLC) - Quantitative Analysis

HPLC is a powerful technique for quantitative monitoring of reaction progress, providing accurate data on the concentration of reactants, products, and any impurities.[7] For a non-polar compound like this compound, a reverse-phase HPLC method is generally suitable.[8]

Experimental Protocol: HPLC Analysis
  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. An isocratic method with a composition of 70:30 (v/v) acetonitrile:water can be a good starting point. The addition of a small amount of acid, like 0.1% trifluoroacetic acid (TFA), can improve peak shape.[9]

  • Sample Preparation: At timed intervals, take an aliquot from the reaction, quench it, and dilute it with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Instrument Setup: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. The UV detector should be set to a wavelength where both the starting material and product have significant absorbance (e.g., 220 nm or 254 nm).

  • Analysis: Inject the prepared samples. The reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis mobile_phase Prepare Mobile Phase separate Chromatographic Separation mobile_phase->separate sample Aliquot, Quench, Dilute & Filter inject Inject Sample sample->inject inject->separate detect UV Detection separate->detect quantify Quantify Peak Areas detect->quantify

Caption: Workflow for HPLC-based reaction monitoring.

Troubleshooting & FAQs for HPLC
Issue Potential Cause Solution
Poor peak shape (tailing or fronting). Column contamination.Flush the column with a strong solvent. Use a guard column.[11]
Mobile phase pH is inappropriate.Adjust the mobile phase pH with a suitable buffer or acid/base modifier.
Drifting retention times. Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or faulty check valves.[9]
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Low resolution between peaks. Suboptimal mobile phase composition.Optimize the mobile phase composition or use a gradient elution.[8]
Inappropriate column.Try a column with a different stationary phase or particle size.
High backpressure. Clogged column frit or tubing.Reverse flush the column (disconnect from the detector first). Replace the in-line filter.[9]

Section 3: Gas Chromatography (GC) - For Volatile Analytes

GC is an excellent technique for monitoring reactions involving volatile and thermally stable compounds. This compound and its precursor are amenable to GC analysis.[12]

Experimental Protocol: GC Analysis
  • Column Selection: A non-polar or moderately polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is suitable.

  • Sample Preparation: At timed intervals, take an aliquot from the reaction, quench it, and dilute it with a suitable solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min. This will help to separate the starting material and the product.

    • Carrier Gas: Helium or hydrogen with a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis sample Aliquot, Quench & Dilute inject Inject Sample sample->inject separate Gas Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantify Peak Areas detect->quantify

Caption: Workflow for GC-based reaction monitoring.

Troubleshooting & FAQs for GC
Issue Potential Cause Solution
Peak tailing, especially for the alcohol. Column activity due to exposed silanol groups.Use a deactivated column or a column with a more inert stationary phase.
Column contamination.Bake out the column at a high temperature or rinse it with a solvent.[13]
Ghost peaks. Contamination in the injector or column.Clean the injector liner and bake out the column.
Poor resolution. Inappropriate temperature program.Optimize the temperature ramp rate or use a longer column.
Inconsistent peak areas. Leaks in the injection port septum or gas lines.Replace the septum and check for leaks.
Inconsistent injection volume.Use an autosampler for better reproducibility.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Confirmation and Kinetics

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative reaction monitoring.[14][15] It is particularly useful for identifying intermediates and byproducts.[16]

Experimental Protocol: NMR Analysis
  • Sample Preparation: At timed intervals, take a small aliquot from the reaction mixture. If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure.[17] The residue is then dissolved in a deuterated solvent (e.g., CDCl₃).[18] An internal standard with a known concentration can be added for quantitative analysis.[19]

  • Instrument Setup: Acquire ¹H NMR spectra using a standard NMR spectrometer.

  • Analysis: The reaction progress is monitored by observing the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the product. For the reduction of 4,4'-dimethylbenzophenone to this compound, you would typically monitor the disappearance of the aromatic signals of the ketone and the appearance of the benzylic C-H proton signal (a singlet) and the hydroxyl (-OH) proton signal in the product.[20] The integration of these signals relative to the internal standard allows for the calculation of the concentration of each species over time.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis sample Aliquot & Remove Solvent (if needed) dissolve Dissolve in Deuterated Solvent sample->dissolve acquire Acquire NMR Spectrum dissolve->acquire process Process & Integrate Spectrum acquire->process analyze Analyze Signal Changes process->analyze

Caption: Workflow for NMR-based reaction monitoring.

Troubleshooting & FAQs for NMR
Issue Potential Cause Solution
Broad peaks. Sample is too concentrated.Dilute the sample.
Presence of paramagnetic impurities.Filter the sample or use a chelating agent if appropriate.[21]
Poor signal-to-noise ratio. Sample concentration is too low.Use a more concentrated sample or increase the number of scans.
Inaccurate integration. Phasing or baseline correction is incorrect.Carefully reprocess the spectrum.
Peak overlap.Use a higher field NMR instrument for better resolution.
Solvent peak is too large. Using a non-deuterated solvent.Always use a deuterated solvent for ¹H NMR.[18]

Conclusion

The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the experiment. TLC is ideal for quick, qualitative checks, while HPLC and GC provide accurate quantitative data. NMR offers invaluable structural information and is excellent for mechanistic studies. By understanding the principles and potential pitfalls of each technique, researchers can effectively monitor their reactions, leading to improved efficiency, yield, and purity in their synthetic endeavors.

References

  • Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from Washington State University, Department of Chemistry website.
  • Wikipedia. (2023).
  • Ghasemi, J., & Niazi, A. (2009). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Journal of the Iranian Chemical Society, 6(4), 748-756.
  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from University of York, Department of Chemistry website.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • BenchChem. (2025, December 3). Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? [Online forum post]. Reddit.
  • Kupka, T., Staroń, J., Piszcz, E., & Stępień, K. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10529–10537.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5), 586-594.
  • Wiley Analytical Science. (2023, December 21). Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis.
  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Restek. (2025, November 18). Alcoholic Beverage Analysis by GC.
  • LCGC International. (2024, January 11). Comparative Analysis Reveals Variability in Gas Chromatography Methods for Alcohol Quality Control.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 279356, this compound.
  • The Royal Society of Chemistry. (2017). Supplementary Data 9-11. Retrieved from The Royal Society of Chemistry website.
  • J&K Scientific. (n.d.). This compound.
  • Chegg. (2022, April 7). Solved NMR spectroscopy Note that the 1H-NMR of the.
  • hitec zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow**.
  • ResearchGate. (n.d.). Synthesis of DPH from benzhydrol.
  • ChemicalBook. (n.d.). Benzhydrol(91-01-0) 1H NMR spectrum.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 5 g.
  • ChemRxiv. (2021). NMR reaction monitoring robust to spectral distortions.
  • BenchChem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
  • Semantic Scholar. (2020, November 10). A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes.
  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Pharmaceuticals, 15(2), 248.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Agilent Technologies. (2006, April 1). HPI Compendium.
  • The Royal Society of Chemistry. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(3), 218-228.
  • BenchChem. (n.d.). High-performance liquid chromatography (HPLC) analysis of 4,4-Dimethyl-2-pentanone.
  • PubMed. (2009, September 2). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols.
  • BenchChem. (n.d.). Application Note and Protocol for the Quantification of 4,4'-Dihydroxybenzophenone by High-Performance Liquid Chromatography (HPLC).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69148, 4,4'-Dimethylbenzophenone.
  • The Royal Society of Chemistry. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4(5), 1498-1506.
  • PubMed. (2022, February 18). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists.
  • BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile.
  • National Center for Biotechnology Information. (2022). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 27(19), 6283.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • The Royal Society of Chemistry. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(28), 14425-14453.
  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from The Royal Society of Chemistry website.

Sources

strategies for improving the atom economy of 4,4'-Dimethylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,4'-Dimethylbenzhydrol Synthesis

Welcome to the technical support center for optimizing the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals dedicated to implementing greener and more efficient synthetic methodologies. Here, we move beyond simple yield calculations to focus on a core principle of green chemistry: atom economy . We will dissect common synthetic challenges and provide actionable strategies in a practical question-and-answer format to minimize waste and maximize resource efficiency in your laboratory.

FAQ: Core Concepts in Atom-Economical Synthesis

Q1: What is atom economy and why is it a critical metric for the synthesis of this compound?

A1: Atom economy is a foundational concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product.[1][2] The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Unlike reaction yield, which only measures the efficiency of a specific experimental run, atom economy assesses the intrinsic efficiency of the chosen chemical transformation.[3] For a molecule like this compound (C₁₅H₁₆O, MW: 212.29 g/mol ), which may be an intermediate in a multi-step pharmaceutical synthesis, poor atom economy in one step can lead to significant downstream waste accumulation.[4] Focusing on atom economy helps reduce hazardous waste, lower raw material costs, and align synthetic processes with sustainability goals.[5][6]

Q2: My synthesis has a 95% yield, but I'm told it has poor atom economy. How is this possible?

A2: This is a common and important point of confusion. A high percentage yield indicates that your reaction proceeded efficiently with minimal loss of product due to side reactions or incomplete conversion. However, it does not account for the atoms from your reagents that become byproducts.[3]

Consider a classic Wittig reaction, which can have excellent yields. The reaction uses a stoichiometric phosphorus ylide to convert a ketone to an alkene. While the desired product is formed efficiently, an equimolar amount of triphenylphosphine oxide is generated as a byproduct. This high-molecular-weight byproduct means a large percentage of the reactant atoms are "wasted," resulting in a low atom economy despite a high yield.[3] The same principle applies to many classical reactions, which is why a critical evaluation of the entire reaction equation is necessary.

Troubleshooting Guide: Optimizing Common Synthetic Routes

This section addresses specific issues encountered with traditional methods for synthesizing this compound and provides more atom-economical alternatives.

Route 1: Grignard Reaction
  • Reaction: p-Tolylmagnesium bromide + p-Tolualdehyde → this compound

Q3: The Grignard synthesis of this compound is reliable, but the atom economy is inherently low. Why, and what are the alternatives?

A3: The Grignard reaction is a powerful C-C bond-forming tool, but it suffers from poor atom economy for two main reasons:

  • Stoichiometric Metal Reagent: The reaction requires a full equivalent of magnesium, which is converted into a magnesium halide salt byproduct during the acidic workup.

  • Workup and Solvents: The necessity for strictly anhydrous conditions (typically using ethers like THF or diethyl ether) and an aqueous workup adds significantly to the Process Mass Intensity (PMI), a metric that considers all materials used (solvents, reagents, workup chemicals) relative to the product mass.[7][8]

The theoretical atom economy for this reaction is approximately 67.5%, which is already suboptimal. Factoring in solvents and workup chemicals makes the "real-world" efficiency much lower.

Troubleshooting & Alternatives:

  • Catalytic Arylation: Instead of a stoichiometric Grignard reagent, consider catalytic methods. For instance, the nickel-catalyzed addition of arylboronic acids to aryl aldehydes presents a more advanced and atom-economical route to diarylmethanols.[9] While this requires synthesis of the boronic acid, the overall pathway can be designed to be more efficient.

  • Organozinc Reagents: Catalytic asymmetric synthesis using organozinc reagents can provide enantioenriched diarylmethanols.[10] These methods often rely on catalytic amounts of a chiral ligand, improving the overall atom economy compared to stoichiometric chiral auxiliaries.

Route 2: Friedel-Crafts Reaction
  • Hypothetical Reaction: 2 Toluene + CCl₄ (or CH₂Cl₂) → this compound (multi-step)

Q4: What are the primary atom economy and environmental drawbacks of a classic Friedel-Crafts synthesis for this target?

A4: A traditional Friedel-Crafts pathway to this molecule would likely involve reacting toluene with a one-carbon electrophile (like carbon tetrachloride or phosgene) to form the 4,4'-dimethylbenzophenone intermediate, followed by reduction. The drawbacks are severe:

  • Over-stoichiometric Catalyst: Classic Friedel-Crafts acylations and alkylations require more than one equivalent of a Lewis acid catalyst, typically AlCl₃, because the catalyst complexes strongly with the ketone product. This generates large quantities of aluminum-containing aqueous waste during workup.

  • Hazardous Reagents: Reagents like phosgene, carbon tetrachloride, or carbon disulfide are highly toxic and environmentally damaging.

  • Byproduct Formation: These reactions often produce a mixture of ortho, meta, and para isomers, requiring extensive purification and reducing the effective yield of the desired para,para-isomer.

Q5: Are there greener, catalytic Friedel-Crafts alternatives to avoid stoichiometric Lewis acids?

A5: Yes, significant progress has been made in developing catalytic Friedel-Crafts reactions.

  • Metal Triflates: Catalysts like scandium(III) triflate or copper(II) triflate can be used in catalytic amounts (e.g., 1-10 mol%) and are often recyclable, especially when used in ionic liquids.

  • Heterogeneous Catalysts: Solid acid catalysts such as zeolites or Nafion-H (a perfluorinated resinsulfonic acid) can facilitate intramolecular Friedel-Crafts acylation and can be easily recovered by filtration, simplifying the workup and minimizing waste.[11] These are ideal for creating more sustainable industrial processes.

Route 3: Reduction of 4,4'-Dimethylbenzophenone
  • Reaction: 4,4'-Dimethylbenzophenone + [Reducing Agent] → this compound

Q6: Is reducing the corresponding ketone, 4,4'-Dimethylbenzophenone, a superior strategy for atom economy?

A6: Absolutely. This is the most common and atom-economical approach. The synthesis is an addition reaction , where atoms are added to the ketone moiety. If the reducing agent is hydrogen gas (H₂), the theoretical atom economy is 100% , as all atoms from the ketone and the hydrogen are incorporated into the final product.[6][12] This strategy shifts the challenge from C-C bond formation to the efficient synthesis of the ketone precursor, which can often be achieved via greener Friedel-Crafts methods as discussed above.

Q7: Which reducing agents offer the best balance of efficiency, safety, and atom economy for converting 4,4'-Dimethylbenzophenone?

A7: The choice of reducing agent is critical and involves a trade-off between atom economy, safety, and practicality.

Reducing AgentReaction TypeTheoretical Atom EconomyAdvantagesDisadvantages / Byproducts
Catalytic Hydrogenation (H₂) Addition100%Highest atom economy; clean reaction.[12]Requires pressure equipment; handling of flammable H₂ gas; catalyst cost and potential for metal leaching.
Catalytic Transfer Hydrogenation TransferHigh (depends on H-donor)Avoids high-pressure H₂; uses liquid hydrogen donors (e.g., isopropanol, formic acid).Atom economy is less than 100% due to the oxidized donor byproduct (e.g., acetone).
Sodium Borohydride (NaBH₄) Addition~84.4%Operationally simple; highly selective for ketones; can be done in alcoholic solvents.[13]Stoichiometric reagent; generates borate salts as waste.
Lithium Aluminum Hydride (LiAlH₄) Addition~90.6%Very powerful reducing agent.Extremely reactive with protic solvents (violent!); requires anhydrous conditions; generates aluminum salt waste. Poor choice for green chemistry.[4]

Recommendation: For laboratory and industrial scale, catalytic (transfer) hydrogenation is the superior choice from a green chemistry perspective. For bench-scale synthesis where simplicity is key, sodium borohydride offers a good balance of high yield and acceptable (though not perfect) atom economy.[13]

High Atom Economy Experimental Protocol

Protocol 1: Catalytic Transfer Hydrogenation of 4,4'-Dimethylbenzophenone

This protocol uses isopropanol as both the solvent and the hydrogen donor, representing a highly efficient and green alternative to metal hydrides or high-pressure hydrogenation.

Materials:

  • 4,4'-Dimethylbenzophenone (1.0 equiv.)

  • Anhydrous Isopropanol (solvent and H-donor)

  • Potassium Hydroxide (KOH) (0.2 equiv.)

  • Shvo's Catalyst (or other suitable transfer hydrogenation catalyst) (0.01 equiv.)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-Dimethylbenzophenone, potassium hydroxide, and the transfer hydrogenation catalyst.

  • Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.

  • Add anhydrous isopropanol via syringe.

  • Heat the reaction mixture to a gentle reflux (~80-85°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture by adding 1 M HCl (aq.) dropwise until the pH is ~7.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visual and Data Summary

Comparative Analysis of Synthetic Routes
Synthetic RouteKey ReagentsTheoretical Atom Economy (%)Key AdvantagesMajor Disadvantages & Waste Stream
Grignard Reaction p-Tolualdehyde, p-Tolylmagnesium bromide~67.5%Reliable C-C bond formation.Stoichiometric Mg; generates MgBr₂ salt waste; requires anhydrous ether.
Classic Friedel-Crafts Toluene, CCl₄, AlCl₃Very Low (< 50%)Uses inexpensive starting materials.Over-stoichiometric AlCl₃; hazardous reagents; significant acid waste.[14]
Ketone Reduction (NaBH₄) 4,4'-Dimethylbenzophenone, NaBH₄~84.4%High yield, operationally simple.Stoichiometric reagent; generates borate salt waste.[13]
Ketone Reduction (H₂/Catalyst) 4,4'-Dimethylbenzophenone, H₂100% Perfect atom economy ; no byproducts.[12]Requires specialized pressure equipment and catalyst.
Decision Workflow for Synthesis Route Selection

The following diagram illustrates a logical workflow for choosing a synthesis strategy based on prioritizing atom economy.

G start Goal: Synthesize this compound precursor_q Is 4,4'-Dimethylbenzophenone commercially available? start->precursor_q reduction_path Pursue Ketone Reduction Route precursor_q->reduction_path Yes build_path Synthesize from Smaller Fragments precursor_q->build_path No pressure_q High-Pressure H₂ Apparatus Available? reduction_path->pressure_q grignard Strategy: Grignard Reaction Atom Economy ~68% build_path->grignard friedel Strategy: Catalytic Friedel-Crafts (to make ketone first) build_path->friedel Better Option cat_h2 Strategy: Catalytic Hydrogenation Atom Economy = 100% pressure_q->cat_h2 Yes transfer_h2 Strategy: Transfer Hydrogenation Atom Economy > 90% pressure_q->transfer_h2 No nabh4 Strategy: NaBH₄ Reduction Atom Economy ~84% transfer_h2->nabh4 If catalyst unavailable friedel->reduction_path

Caption: Decision workflow for selecting a synthetic route based on atom economy.

References

  • Bentham Science Publisher. (n.d.). Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes. Bentham Science.
  • Newhouse, T. R., & Baran, P. S. (2011). The economies of synthesis. Beilstein Journal of Organic Chemistry, 7, 677–687. Available from: [Link]

  • Wipf, P., & Pierce, J. G. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Organic Letters, 11(17), 3874–3877. Available from: [Link]

  • (n.d.). Green catalytic reactions with high atom economy.
  • (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • (n.d.). Green chemistry – the atom economy.
  • (n.d.). Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Improve Atom Economy in Piperazine Derivative Synthesis.
  • (2017). Atom Economy. ResearchGate. Available from: [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. Available from: [Link]

  • Clark, J. H., & Macquarrie, D. J. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. University of York. Available from: [Link]

  • Maleki, B. (n.d.). One-Pot-Multicomponent Synthesis of. Amanote Research.
  • (n.d.). Green Chemistry – The atom economy.
  • (n.d.). Atom Economy Green Synthesis in Organic Chemistry. JOCPR. Available from: [Link]

  • (2024). QUANTITATIVE ANALYSIS OF ATOM ECONOMY USING REACTION SMILES: A COMPUTATIONAL APPROACH. ChemRxiv. Available from: [Link]

  • (2010). Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM22 nanoreactors. ResearchGate. Available from: [Link]

  • (2020). New process for friedel-crafts reaction, and catalyst therefore. Google Patents.
  • Weiss, R. G., & Podsiadło, R. (2023). Kinetics of Photoreactive 4,4'-Dimethylbenzophenone Nanocrystals: Relative Contributions to Triplet Decay from Intermolecular H-Atom Transfer and Reductive Charge Transfer Quenching. The Journal of Physical Chemistry A, 127(34), 7216–7220. Available from: [Link]

  • (1982). Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products. Google Patents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Dhawle, P. P., & Goswami-Giri, A. S. (2019). Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. Rasayan Journal of Chemistry, 12(1), 372-378. Available from: [Link]

  • (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • (2018). Chemodivergent One-pot Multi-Component Synthesis of Pyrroles and Tetrahydropyridines under Solvent free, Catalyst free and Grinding method. ResearchGate. Available from: [Link]

  • Lv, J., et al. (2015). One-Pot Synthesis of 1, 4-Dihydropyridines in PEG Under Catalyst-Free Conditions. ResearchGate. Available from: [Link]

  • (2021). Fabrication of Self-Assembled Co3O4 Nano-Flake for One-Pot Synthesis of Tetrahydrobenzo[b]pyran and 1,3-Benzothazole Derivatives. ResearchGate. Available from: [Link]

  • (2023). One-pot Synthesis of Multicomponent 1,4-dihydropyridines Using Fe3O4-bibenzo[d]imidazole. Nanomaterials Chemistry. Available from: [Link]

  • Earle, M. J., et al. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. Available from: [Link]

  • (2013). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4,4'-Dimethylbenzhydrol and Other Benzhydrol Derivatives for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, benzhydrols and their derivatives represent a pivotal class of intermediates.[1] Their structural motif is a cornerstone in the synthesis of a wide array of bioactive molecules. This guide offers an in-depth comparison of 4,4'-Dimethylbenzhydrol with parent benzhydrol and two other key derivatives: 4,4'-Dichlorobenzhydrol and 4,4'-Dimethoxybenzhydrol. We will explore their synthesis, spectroscopic signatures, and comparative reactivity, supported by experimental data and protocols to inform your research and development endeavors.

Introduction to the Benzhydrol Family

Benzhydrols, or diphenylmethanols, are secondary alcohols characterized by a hydroxyl group attached to a carbon atom bearing two phenyl rings. This fundamental structure lends itself to a rich and diverse chemistry, making these compounds valuable precursors in medicinal chemistry and materials science. The substituents on the phenyl rings profoundly influence the steric and electronic properties of the molecule, thereby modulating its reactivity and potential applications. This guide will focus on the para-substituted derivatives to systematically evaluate the impact of electron-donating and electron-withdrawing groups.

Comparative Synthesis of Benzhydrol Derivatives

The synthesis of benzhydrol derivatives is commonly achieved through two primary routes: the Grignard reaction and the reduction of the corresponding benzophenones. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Grignard Reaction

The Grignard reaction provides a robust method for forming the carbon-carbon bond central to the benzhydrol scaffold.[2] This involves the reaction of an arylmagnesium halide with an aromatic aldehyde.

ArylHalide Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArylHalide->Grignard Anhydrous Ether Mg Mg metal Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Aldehyde Aryl Aldehyde (Ar'-CHO) Aldehyde->Intermediate Benzhydrol Benzhydrol Derivative (Ar-CH(OH)-Ar') Intermediate->Benzhydrol Aqueous Workup (H3O+)

Caption: General workflow for the Grignard synthesis of benzhydrol derivatives.

Experimental Protocol: Synthesis of this compound via Grignard Reaction [3]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (7.2 g) and anhydrous diethyl ether (200 ml). A solution of p-bromotoluene (47.2 g) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine if necessary.

  • Reaction with Aldehyde: Once the Grignard reagent formation is complete, a solution of p-tolualdehyde (30 g) in anhydrous diethyl ether (50 ml) is added dropwise with cooling to maintain a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is refluxed for an additional 15 minutes. The mixture is then cooled in an ice bath, and a saturated aqueous solution of ammonium chloride (40 ml) is added slowly to quench the reaction.

  • Isolation and Purification: The resulting mixture is filtered, and the ether is removed under reduced pressure to yield a crude product. Recrystallization from petroleum ether affords pure this compound.

Method 2: Reduction of Benzophenones

The reduction of benzophenones to their corresponding benzhydrols is a widely used and often high-yielding method.[4] Sodium borohydride (NaBH₄) is a common reducing agent for this transformation due to its selectivity and ease of handling.[4][5]

Benzophenone Substituted Benzophenone (Ar-CO-Ar') Alkoxide Alkoxide Intermediate Benzophenone->Alkoxide NaBH4 Sodium Borohydride (NaBH4) NaBH4->Alkoxide Solvent Methanol/Ethanol Solvent->Alkoxide Benzhydrol Benzhydrol Derivative (Ar-CH(OH)-Ar') Alkoxide->Benzhydrol Aqueous Workup

Caption: Workflow for the sodium borohydride reduction of benzophenones.

Experimental Protocol: Synthesis of Benzhydrol from Benzophenone [5][6]

  • Dissolution: Dissolve benzophenone (e.g., 1 g) in ethanol or methanol (e.g., 5 mL) in an Erlenmeyer flask with magnetic stirring.

  • Reduction: In a separate test tube, dissolve sodium borohydride (e.g., 250 mg) in cold water (e.g., 1.5 mL). Add this solution dropwise to the stirred benzophenone solution at room temperature.

  • Reaction Monitoring: Stir the mixture for approximately 30-40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water and a small amount of hydrochloric acid to neutralize the excess borohydride and precipitate the product. Collect the solid product by vacuum filtration and wash with water.

  • Purification: The crude benzhydrol can be purified by recrystallization from a suitable solvent like ethanol or hexanes.

Spectroscopic and Physical Property Comparison

The electronic nature of the para-substituents significantly influences the spectroscopic and physical properties of benzhydrol derivatives.

CompoundStructureMelting Point (°C)¹H NMR (δ ppm, CDCl₃) - CH-OH ProtonKey IR Absorptions (cm⁻¹)
Benzhydrol 65-67[7][8]~5.8~3350 (O-H), ~1020 (C-O)[9][10]
This compound 71-73[11][12]~5.7~3350 (O-H), ~1015 (C-O)
4,4'-Dichlorobenzhydrol 91-95~5.8[7]~3340 (O-H), ~1010 (C-O), ~820 (C-Cl)[13]
4,4'-Dimethoxybenzhydrol 67-70[14][15][16]~5.7[17]~3360 (O-H), ~1245 (asym C-O-C), ~1030 (sym C-O-C)

¹³C NMR Data (CDCl₃, δ ppm)

CompoundAr-C (quaternary)Ar-CHCH-OHCH₃/OCH₃
Benzhydrol ~143.8~128.6, 127.6, 126.6~76.3[9]-
This compound ~141.0, ~137.5~129.1, ~127.8~75.9~21.2
4,4'-Dichlorobenzhydrol ~141.9, ~133.5~128.8, ~128.2~74.8-
4,4'-Dimethoxybenzhydrol ~136.3, ~159.1~128.3, ~113.9~75.2~55.3

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Comparative Reactivity: Oxidation to Benzophenones

The oxidation of benzhydrols to the corresponding benzophenones is a fundamental transformation and serves as an excellent model for comparing the reactivity of these derivatives. The rate of this reaction is highly dependent on the electronic nature of the para-substituents.

Benzhydrol Benzhydrol Derivative Intermediate Chromate Ester Intermediate Benzhydrol->Intermediate PCC Pyridinium Chlorochromate (PCC) PCC->Intermediate Solvent Dichloromethane (DCM) Solvent->Intermediate Benzophenone Benzophenone Derivative Intermediate->Benzophenone Base-assisted Elimination

Caption: Workflow for the PCC oxidation of benzhydrol derivatives.

Theoretical Basis for Reactivity Differences

The oxidation of alcohols often proceeds through a mechanism involving the formation of a chromate ester followed by a rate-determining elimination step. The stability of the transition state in this elimination is influenced by the electronic properties of the substituents on the aromatic rings.

cluster_EDG Electron-Donating Group (e.g., -CH3, -OCH3) cluster_EWG Electron-Withdrawing Group (e.g., -Cl) EDG_Carbocation Stabilized Carbocation-like Transition State EDG_Rate Increased Reaction Rate EDG_Carbocation->EDG_Rate EWG_Carbocation Destabilized Carbocation-like Transition State EWG_Rate Decreased Reaction Rate EWG_Carbocation->EWG_Rate

Caption: Influence of substituents on the stability of the carbocation-like transition state in oxidation.

Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) stabilize the electron-deficient transition state, thereby increasing the rate of oxidation. Conversely, electron-withdrawing groups (EWGs) like chlorine (-Cl) destabilize this transition state, leading to a slower reaction rate.

Experimental Protocol: Comparative Oxidation with Pyridinium Chlorochromate (PCC)

  • Preparation: In separate, dry round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of each benzhydrol derivative in anhydrous dichloromethane (DCM, e.g., 10 mL).

  • Oxidation: To each flask, add pyridinium chlorochromate (PCC, e.g., 1.5 mmol) in one portion at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). The disappearance of the starting alcohol and the appearance of the corresponding benzophenone (which is more nonpolar) indicates reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium byproducts.

  • Analysis: Evaporate the solvent and analyze the crude product by ¹H NMR or GC-MS to determine the conversion. The relative rates of reaction can be inferred from the time taken for the complete consumption of the starting material.

Conclusion

This guide provides a comparative framework for understanding the synthesis, characterization, and reactivity of this compound in relation to other key benzhydrol derivatives. The choice of substituents on the phenyl rings offers a powerful tool for tuning the properties and reactivity of these versatile intermediates. The experimental protocols provided herein serve as a starting point for researchers to further explore the rich chemistry of the benzhydrol family in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data 9-11. Retrieved from [Link]

  • Chegg. (2017, February 15). Solved E CHHo H AHT Benzhydrol Table 2. H NMR Analysis of. Retrieved from [Link]

  • Transtutors. (2024, July 21). 10. (2 pts) The infrared spectrum of benzhydrol is provided below.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dimethoxybenzhydrol. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzhydrol - Optional[Near IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,4'-Dichlorobenzhydrol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrol. Retrieved from [Link]

  • NIST. (n.d.). Benzhydrol, 4,4'-dichloro-alpha-fluoromethyl-. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dichlorobenzhydrol. Retrieved from [Link]

  • Chemistry Online. (2023, February 28). Reduction of benzophenone into diphenylmethanol with NaBH4. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dichlorobenzhydrol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chegg. (2017, January 30). Solved Consider^1H NMR spectra of 4-chlorobenzhydrol in. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzhydrol. Retrieved from [Link]

  • WritingUniverse. (2023, March 3). the reduction of benzophenone using sodium borohydride. Retrieved from [Link]

  • Zenodo. (2022, July 6). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0039921). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • SpectraBase. (n.d.). Benzhydrol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041326). Retrieved from [Link]

  • Reddit. (2023, May 16). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 4 in CDCl 3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dimethoxybenzhydrol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.. Retrieved from [Link]

Sources

A Comparative Analysis of 4,4'-Dimethylbenzhydrol and Benzhydrol as Reducing Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the myriad of available reagents, alcohol-based hydride donors, particularly in the context of Meerwein-Ponndorf-Verley (MPV) and related transfer hydrogenation reactions, offer a mild and selective alternative to metal hydrides. This guide provides a detailed comparative analysis of two such reagents: 4,4'-Dimethylbenzhydrol and its parent compound, Benzhydrol. We will delve into the electronic rationale for their differing reactivities, provide detailed synthetic protocols for their preparation, and present a framework for their application in the reduction of carbonyl compounds.

The Electronic Basis for Hydride Donating Ability: A Tale of Two Molecules

The efficacy of benzhydrol and its derivatives as reducing agents hinges on their ability to donate a hydride ion (H⁻) from the benzylic carbon to an acceptor molecule, typically a ketone or an aldehyde. This process is fundamentally governed by the stability of the carbocation intermediate formed upon hydride transfer. The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly influence the stability of this intermediate and, consequently, the reducing power of the alcohol.

This compound possesses two methyl groups at the para positions of its phenyl rings. The methyl group is a well-known electron-donating group due to hyperconjugation and inductive effects. This electron-donating nature enriches the electron density of the aromatic rings, which in turn helps to stabilize the positive charge that develops on the benzylic carbon in the transition state of the hydride transfer. This stabilization lowers the activation energy of the reaction, making this compound a more potent hydride donor compared to the unsubstituted benzhydrol.

Conversely, benzhydrol lacks any electron-donating substituents on its phenyl rings. While the phenyl groups themselves can stabilize the carbocation through resonance, the absence of additional electron-donating groups renders the carbocation intermediate less stable compared to that formed from this compound. Consequently, benzhydrol is a weaker reducing agent. This relationship is well-described by the Hammett equation, which correlates reaction rates with substituent constants. Studies on the oxidation of substituted benzhydrols consistently show a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged transition state.

G cluster_0 Hydride Transfer Mechanism cluster_1 Electronic Effects Substrate R-C(=O)-R' ReducingAgent Ar₂CHOH EDG Electron-Donating Groups (e.g., -CH₃) NoSubstituent No Substituent TransitionState [Transition State]⁺ Product R-CH(OH)-R' OxidizedAgent Ar₂C=O Stabilization Increased Carbocation Stability LowerEa Lower Activation Energy FasterRate Faster Reduction Rate

Caption: The influence of electron-donating groups on the hydride transfer mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of the two reducing agents is presented below.

PropertyBenzhydrolThis compound
Molecular Formula C₁₃H₁₂OC₁₅H₁₆O
Molecular Weight 184.24 g/mol 212.29 g/mol
Melting Point 65-67 °C68-75 °C
Boiling Point 297-298 °CNot available
Appearance White crystalline solidWhite to off-white crystalline powder
Solubility Insoluble in water, soluble in organic solventsSoluble in organic solvents

Synthesis of Reducing Agents

Both benzhydrol and this compound are readily synthesized by the reduction of their corresponding ketones, benzophenone and 4,4'-dimethylbenzophenone, respectively.

Experimental Protocol: Synthesis of Benzhydrol from Benzophenone

Materials:

  • Benzophenone (18.2 g, 0.1 mol)

  • Sodium borohydride (NaBH₄) (1.9 g, 0.05 mol)

  • Methanol (150 mL)

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • In a 250 mL round-bottom flask, dissolve benzophenone in 100 mL of methanol with stirring.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the benzophenone spot disappears.

  • Slowly add 50 mL of deionized water to quench the reaction, followed by 20 mL of 1 M HCl to neutralize the excess base.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude benzhydrol.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure benzhydrol.

Experimental Protocol: Synthesis of this compound from 4,4'-Dimethylbenzophenone

The synthesis of this compound follows a similar procedure to that of benzhydrol, starting from 4,4'-Dimethylbenzophenone.

Materials:

  • 4,4'-Dimethylbenzophenone (21.0 g, 0.1 mol)

  • Sodium borohydride (NaBH₄) (1.9 g, 0.05 mol)

  • Methanol (150 mL)

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure: Follow the same steps as for the synthesis of benzhydrol, substituting 4,4'-Dimethylbenzophenone for benzophenone.

G Start Dissolve Ketone in Methanol Cool Cool in Ice Bath Start->Cool AddNaBH4 Add NaBH₄ portion-wise Cool->AddNaBH4 Stir Stir at Room Temp for 1 hour AddNaBH4->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Quench Quench with H₂O and HCl TLC->Quench Reaction Complete Evaporate Remove Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Dry Dry and Filter Extract->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize End Pure Benzhydrol Derivative Recrystallize->End

Caption: General workflow for the synthesis of benzhydrol derivatives.

Comparative Performance as Reducing Agents: A Hypothetical Case Study

While direct, side-by-side comparative studies are not abundant in the literature, we can construct a hypothetical experiment based on the principles of the Meerwein-Ponndorf-Verley (MPV) reduction to illustrate the expected difference in performance between this compound and benzhydrol. In this scenario, we will consider the reduction of a model substrate, benzaldehyde, to benzyl alcohol.

Hypothetical Experimental Protocol: MPV Reduction of Benzaldehyde

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Reducing agent (Benzhydrol or this compound, 12 mmol)

  • Aluminum isopropoxide (0.5 mmol)

  • Anhydrous toluene (50 mL)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the reducing agent, benzaldehyde, and anhydrous toluene.

  • Add aluminum isopropoxide to the mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction at regular intervals using Gas Chromatography (GC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC to determine the yield of benzyl alcohol.

Expected Outcomes and Analysis

Based on the electronic arguments presented earlier, the following outcomes are anticipated:

Reducing AgentExpected Reaction TimeExpected Yield of Benzyl Alcohol
Benzhydrol LongerModerate to Good
This compound ShorterGood to Excellent

The rationale for these expected results lies in the enhanced hydride-donating ability of this compound. The electron-donating methyl groups stabilize the transition state of the hydride transfer, leading to a faster reaction rate. This increased reactivity should translate to a shorter reaction time and potentially a higher yield under identical conditions.

Conclusion

Both this compound and benzhydrol are effective reducing agents for carbonyl compounds, operating under mild, neutral conditions characteristic of transfer hydrogenation reactions. However, a critical analysis of their electronic properties reveals a distinct difference in their reducing power. The presence of electron-donating methyl groups in this compound enhances its ability to donate a hydride, making it a more potent and faster-acting reducing agent than the unsubstituted benzhydrol.

For researchers and drug development professionals, this distinction is crucial. When faster reaction times and higher yields are desired, this compound is the superior choice. Conversely, for reactions requiring a milder, more selective reducing agent, benzhydrol may be more appropriate. The choice between these two reagents should, therefore, be guided by the specific requirements of the chemical transformation, including the nature of the substrate and the desired reaction kinetics.

References

  • Fry, J. L. (2009). A review of the Meerwein-Ponndorf-Verley reduction of aldehydes and ketones.
  • de Graauw, C. F., Peters, J. A., van Bekkum, H., & Huskens, J. (1994). Meerwein-Ponndorf-Verley reductions and Oppenauer oxidations: an integrated approach. Synthesis, 1994(10), 1007-1017.
  • Ooi, T., & Maruoka, K. (2007). Modern Meerwein–Ponndorf–Verley and Oppenauer reactions. In Modern reductions of C= O, C= N, and N= N bonds (pp. 1-28). Springer, Berlin, Heidelberg.
  • Organic Syntheses. (1941). Benzohydrol. Organic Syntheses, Coll. Vol. 1, p. 90. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]

  • George, S. R., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(43), 10698-10704. [Link]

  • Kumar, A., & Akamanchi, K. G. (2007). A mild and efficient method for the synthesis of benzhydrols from benzophenones using sodium borohydride and silica gel. Tetrahedron Letters, 48(32), 5659-5661.

A Comparative Guide to Purity Validation of 4,4'-Dimethylbenzhydrol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation strategy for assessing the purity of 4,4'-Dimethylbenzhydrol, a key intermediate in pharmaceutical synthesis.[1][2] Researchers, scientists, and drug development professionals will find actionable insights and robust methodologies grounded in established regulatory frameworks. Our focus is not merely on procedural steps but on the scientific rationale that underpins a trustworthy, self-validating analytical system.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound (CAS: 885-77-8) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its molecular structure, featuring two p-tolyl groups attached to a hydroxylated methylene carbon, makes it a versatile precursor.[4] However, the purity of this intermediate is paramount; trace impurities, whether from the synthetic route or subsequent degradation, can carry through to the final API, potentially altering its efficacy, safety, and stability. Therefore, a validated, stability-indicating analytical method is not just a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide details the validation of a specific High-Performance Liquid Chromatography (HPLC) method for this compound, comparing its performance and utility against other common analytical techniques.

Section 1: The Primary Analytical Technique: Stability-Indicating HPLC

High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[5] Its high resolving power, sensitivity, and adaptability make it the ideal choice for separating the main compound from a spectrum of potential impurities.

Rationale for HPLC Selection

A reversed-phase HPLC (RP-HPLC) method was selected for its compatibility with the moderately polar nature of this compound. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, providing excellent resolution for compounds with subtle structural differences, such as process-related impurities and degradation products.

Potential Impurity Profile of this compound

A robust analytical method must be able to separate the analyte from any potential impurities. For this compound, these are categorized as follows, in line with International Council for Harmonisation (ICH) guidelines[6]:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials from a typical synthesis (e.g., Grignard reaction), such as p-tolualdehyde or 4-methylbenzoyl chloride.

    • By-products: Products from side reactions, a common example being the unreduced ketone, 4,4'-dimethylbenzophenone . Another possibility is the formation of an ether by-product under certain conditions.

  • Degradation Products: Products formed due to exposure to stress conditions like acid, base, heat, light, or oxidation.[7] The benzylic alcohol moiety is susceptible to oxidation back to the ketone and potential dehydration to form a substituted alkene.

Optimized HPLC Method Development

The goal was to develop a method that is not only precise and accurate but also stability-indicating , meaning it can resolve the main peak from all potential degradation products.[8]

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Causality: A C18 stationary phase provides the necessary hydrophobicity to retain and separate this compound from both more polar starting materials and potentially less polar by-products. The 150 mm length offers a good balance between resolution and run time.

  • Mobile Phase:

    • A: Water (HPLC Grade)[9]

    • B: Acetonitrile (HPLC Gradient Grade)[9][10]

    • Causality: Acetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable timeframe.

  • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

  • Detector: UV-Vis Diode Array Detector (DAD) at 225 nm.

    • Causality: The aromatic rings in this compound provide strong UV chromophores. A wavelength of 225 nm is chosen to provide high sensitivity for the main compound and its likely impurities, which are expected to have similar UV absorption profiles. A DAD allows for peak purity analysis across a spectral range.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Section 2: Rigorous Method Validation: A Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][12] The following validation was performed according to the ICH Q2(R1) guideline.[5]

The Validation Master Plan

The validation process follows a logical sequence to demonstrate the method's reliability.

G cluster_prep Phase 1: Method Development & Specificity cluster_quant Phase 2: Quantitative Validation cluster_robust Phase 3: Robustness & Finalization Dev Method Development Spec Specificity/ Forced Degradation Dev->Spec Establishes Stability Indication Lin Linearity & Range Spec->Lin Acc Accuracy Prec Precision LOD LOD & LOQ Rob Robustness Prec->Rob SST System Suitability Protocol Rob->SST

Caption: Workflow for HPLC method validation.

Specificity & Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[13] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[14]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL in diluent).

  • Acid Hydrolysis: Add 1N HCl to a solution and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH to a solution and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ to a solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105°C for 24 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method. Use a DAD to check for peak purity of the main this compound peak.

Results Summary:

Stress Condition% Degradation (Hypothetical)ObservationsPeak Purity
Control (Unstressed)0%Single sharp peak for this compound.Pass
1N HCl, 80°C, 4h~5%Minor degradation peak observed at a lower retention time.Pass
1N NaOH, 80°C, 4h~8%Two minor degradation peaks observed.Pass
3% H₂O₂, RT, 24h~15%Significant degradation peak corresponding to 4,4'-dimethylbenzophenone.Pass
Dry Heat, 105°C, 24h<2%Minimal degradation observed.Pass
UV Light, 24h~4%Minor degradation peak observed.Pass
Validation Parameters: Protocols & Acceptance Criteria

The following sections provide a summary of the validation protocols and typical results.

  • Protocol: Prepare a series of at least five concentrations of a this compound reference standard, ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

ParameterResult (Hypothetical)
Range0.05 - 0.15 mg/mL
Correlation Coefficient (r²)0.9998
Y-interceptMinimal (close to zero)
  • Protocol: Spike a placebo (if a formulation) or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analysis: Calculate the percentage recovery of the analyte at each level.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Spiked Level% Recovery (Mean ± RSD) (Hypothetical)
80%99.5% ± 0.4%
100%100.2% ± 0.3%
120%100.8% ± 0.5%
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Precision Type%RSD (Hypothetical)
Repeatability0.6%
Intermediate Precision1.1%
  • Protocol: Determine based on the signal-to-noise ratio (S/N) method. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

  • Acceptance Criteria: The LOQ must be precise and accurate.

ParameterResult (Hypothetical)
LOD0.05 µg/mL
LOQ0.15 µg/mL
  • Protocol: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results and system suitability.

  • Acceptance Criteria: System suitability parameters must pass, and results should not be significantly affected by the variations.

Varied ParameterImpact on ResultsSystem Suitability
Flow Rate (0.9 mL/min)Minor shift in retention timePass
Flow Rate (1.1 mL/min)Minor shift in retention timePass
Temperature (25°C)Minor shift in retention timePass
Temperature (35°C)Minor shift in retention timePass

Section 3: Comparative Analysis with Alternative Techniques

While HPLC is the gold standard for this application, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific analytical need.[15]

Overview of Alternatives
  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, though derivatization may be required to improve peak shape and thermal stability.

  • Quantitative NMR (qNMR): A primary analytical method that provides a direct measurement of purity against a certified internal standard without the need for a specific reference standard of the analyte. It is highly accurate but has lower sensitivity than chromatographic methods.[15]

  • Melting Point Analysis: A classical and simple method. Impurities typically depress and broaden the melting point range.[16] However, it is non-specific and insensitive to small amounts of impurities.

Head-to-Head Comparison

Caption: Comparison of HPLC, GC, and qNMR.

Situational Applicability
  • Routine Quality Control: The validated HPLC method is the most suitable choice due to its high selectivity for non-volatile impurities, robustness, and established validation status.

  • Residual Solvent Analysis: GC is the required method for analyzing residual solvents from the manufacturing process, as these are typically volatile.

  • Reference Standard Certification: qNMR is an excellent orthogonal technique to certify the purity of a primary reference standard of this compound, as it provides a direct, highly accurate purity value without reliance on another standard of the same material.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity assessment of this compound. Through rigorous testing as per ICH guidelines, including forced degradation studies, the method has been proven to be specific, accurate, precise, and robust, making it highly suitable for routine quality control in a regulated environment.

While HPLC stands out as the primary technique, a comprehensive purity profile is best achieved by employing orthogonal methods like GC for volatile impurities and qNMR for reference standard characterization. This multi-faceted approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from [Link]

  • SinoChem. (n.d.). 4,4'-Dimethoxybenzhydrol | Properties, Uses, Safety Data & Supplier China. Retrieved from [Link]

  • In-Silico Science. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PharmaGuideline. (2023). Steps for HPLC Method Validation. Retrieved from [Link]

  • Wikipedia. (n.d.). 4,4'-Bis(dimethylamino)benzhydrol. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Retrieved from [Link]

  • Spectroscopy Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis? Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). Some biologically important benzhydrol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Dimethoxybenzhydrol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]

  • Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • PubChem. (n.d.). Benzhydrol. National Center for Biotechnology Information. Retrieved from [Link]

  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Reaction Kinetics of Substituted Benzhydrols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reaction kinetics of substituted benzhydrols, offering a comparative study of their behavior in key organic transformations. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of substituent effects on reaction rates, supported by experimental data and detailed protocols.

Introduction: The Significance of Benzhydrol Scaffolds and Their Kinetics

The benzhydrol (diphenylmethanol) moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antihistamines, psychoanaleptics, and anticancer drugs.[1] The reactivity of the hydroxyl-bearing benzylic carbon is central to the synthesis and biological activity of these molecules. Understanding the kinetics of reactions involving this functional group—how fast they proceed and the factors that influence this speed—is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel compounds with desired pharmacological profiles.

This guide focuses on how substituents on the phenyl rings modulate the electronic environment of the reaction center, thereby altering the rates of oxidation, substitution, and other key transformations. We will explore these relationships through the lens of linear free-energy relationships, such as the Hammett equation, to provide a quantitative framework for comparison.

Oxidation of Substituted Benzhydrols: A Mechanistic Showdown

The oxidation of benzhydrols to their corresponding benzophenones is a fundamental transformation. The kinetics of this reaction are highly sensitive to the nature of the oxidant and the electronic properties of the substituents on the aromatic rings.

Comparative Kinetics with Different Oxidants

The choice of oxidizing agent dictates the reaction mechanism and, consequently, how substituents influence the rate. We will compare two common classes of oxidants: permanganate and chromium(VI) reagents.

Permanganate Oxidation: Studies using potassium permanganate (KMnO₄), often under phase transfer catalysis (PTC) to overcome solubility issues, reveal complex kinetic profiles.[2][3] One study found that both electron-donating groups (e.g., p-methoxy, p-methyl) and electron-withdrawing groups (p-chloro) accelerate the reaction compared to unsubstituted benzhydrol.[2][4] This suggests a non-linear Hammett plot, pointing to a mechanism where the rate-determining step involves the breaking of the α-C-H bond and the formation of the carbon-oxygen double bond. Electron-donating groups may facilitate C-H bond cleavage, while electron-withdrawing groups may assist in the development of the carbonyl group.[2][3]

Chromium(VI) Oxidation: In contrast, oxidations using Cr(VI) reagents like triethylammonium chlorochromate (TriEACC) or benzimidazolium dichromate (BIDC) in non-aqueous media often exhibit a clear trend.[5] The reaction is typically accelerated by electron-releasing substituents and retarded by electron-withdrawing ones.[5] This results in a linear Hammett plot with a negative reaction constant (ρ), indicating the development of an electron-deficient, carbocation-like center in the transition state.[6][7] The mechanism is often proposed to involve a rate-determining hydride transfer from the alcohol to the oxidant.[5][6]

Quantitative Kinetic Data for Oxidation

The table below summarizes representative second-order rate constants for the oxidation of various para-substituted benzhydrols by TriEACC, illustrating the clear electronic effect.

Substituent (p-X)OxidantSolventTemperature (K)k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹)
-OCH₃TriEACCDMSO30311.5
-CH₃TriEACCDMSO3034.60
-HTriEACCDMSO3032.15
-ClTriEACCDMSO3030.65
-NO₂TriEACCDMSO3030.09

Data sourced from Mansoor, S. S., & Shafi, S. (2017).[5]

Proposed Mechanism for Chromic Acid Oxidation

The oxidation by Cr(VI) reagents is believed to proceed through the formation of a chromate ester, followed by a rate-determining step involving the cleavage of the α-C-H bond, consistent with a significant kinetic isotope effect.[6]

OxidationMechanism cluster_1 Step 1: Chromate Ester Formation (Fast) cluster_2 Step 2: Rate-Determining Hydride Transfer Benzhydrol Ar₂CHOH Ester Ar₂CH-O-CrO₃H Benzhydrol->Ester + H₂CrO₄ CrO3 H₂CrO₄ H2O H₂O Ester2 Ar₂CH-O-CrO₃H TS [Transition State]⁻ Ester2->TS Slow (RDS) Products Ar₂C=O + H₂CrO₃ TS->Products SolvolysisMechanism cluster_1 Step 1: Protonation (Fast) cluster_2 Step 2: Carbocation Formation (RDS) cluster_3 Step 3: Nucleophilic Attack (Fast) Alc Ar₂CH-OH ProtAlc Ar₂CH-OH₂⁺ Alc->ProtAlc + H⁺ H H⁺ ProtAlc2 Ar₂CH-OH₂⁺ Carbocation Ar₂CH⁺ ProtAlc2->Carbocation Slow Water H₂O Carbocation2 Ar₂CH⁺ ProductIon Ar₂CH-O⁺(H)CH₃ Carbocation2->ProductIon + CH₃OH MeOH CH₃OH

Caption: Sₙ1 mechanism for acid-catalyzed methanolysis of benzhydrol.

Experimental Protocols for Kinetic Analysis

Accurate kinetic data relies on robust experimental design. Here, we provide a generalized workflow and a specific protocol for monitoring an oxidation reaction.

General Workflow for a Kinetic Study

A systematic approach is crucial for obtaining reliable kinetic data. The workflow involves careful preparation, precise reaction monitoring, and rigorous data analysis.

KineticWorkflow Prep 1. Preparation - Synthesize/purify substrates - Prepare stock solutions - Calibrate instruments Setup 2. Reaction Setup - Thermostat reaction vessel - Add solvent and reagents (except one) Prep->Setup Initiate 3. Initiation & Monitoring - Add final reagent to start reaction (t=0) - Record data (e.g., absorbance) at time intervals Setup->Initiate Analysis 4. Data Analysis - Plot concentration vs. time - Determine initial rates or fit to integrated rate law - Calculate rate constants (k) Initiate->Analysis Correlation 5. Correlation - Plot log(k) vs. Hammett constants (σ) - Determine reaction constant (ρ) Analysis->Correlation

Caption: Generalized workflow for a chemical kinetics experiment.

Protocol: Kinetic Monitoring of Benzhydrol Oxidation by UV-Vis Spectrophotometry

This protocol details the steps to measure the rate of oxidation of a substituted benzhydrol using a Cr(VI) oxidant, monitoring the disappearance of the oxidant's characteristic absorbance.

Materials:

  • Substituted benzhydrol

  • Triethylammonium chlorochromate (TriEACC)

  • Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Thermostated UV-Vis spectrophotometer with cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 0.01 M stock solution of TriEACC in DMSO.

    • Prepare a 0.1 M stock solution of the substituted benzhydrol in DMSO.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for TriEACC in DMSO (e.g., 370 nm).

    • Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 303 K).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette 2.0 mL of DMSO into a quartz cuvette and place it in the thermostated holder to equilibrate.

    • Add 100 µL of the 0.01 M TriEACC stock solution. The benzhydrol will be in at least 10-fold excess to ensure pseudo-first-order kinetics with respect to the oxidant.

    • Blank the spectrophotometer using this solution.

    • To initiate the reaction, rapidly add 200 µL of the 0.1 M benzhydrol stock solution, mix quickly by inversion, and immediately start recording the absorbance at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The slope of this linear plot will be -k_obs, where k_obs is the observed pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Benzhydrol].

Conclusion

The reaction kinetics of substituted benzhydrols provide a rich platform for understanding fundamental principles of physical organic chemistry. Comparative studies clearly demonstrate that the electronic nature of substituents exerts profound and predictable control over reaction rates. For Sₙ1 solvolysis, substituent effects are dramatic and correlate strongly with the stability of the intermediate carbocation, as evidenced by large negative ρ⁺ values. [8]In oxidation reactions, the trend is more nuanced and depends on the specific oxidant and mechanism; linear Hammett plots with negative ρ values suggest a rate-determining hydride transfer for many Cr(VI) oxidants, while non-linear relationships seen with permanganate point to more complex transition states. [2][5] The experimental data and protocols presented in this guide offer a robust framework for researchers to investigate these fascinating systems, enabling the rational design of synthetic pathways and the development of new chemical entities with tailored reactivity.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. Journal of the American Chemical Society, 123(38), 9500-9512. [Link]

  • Stewart, R. (1957). The Mechanisms of Permanganate Oxidation. III. The Oxidation of Benzhydrol. Journal of the American Chemical Society, 79(12), 3057-3061. [Link]

  • Basheer, K. M., Joy, J., & Basheer, M. K. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. International Journal of Organic Chemistry, 3(2), 123-128. [Link]

  • George, S. R. D., Elton, T. E., & Harper, J. B. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13(39), 10049-10053. [Link]

  • Jayanthi, S., & Elango, K. P. (2007). Chromic acid oxidation of benzhydrols-kinetics and mechanism. Journal of the Indian Chemical Society, 84(10), 1015-1019. [Link]

  • Panday, D. (2023). Kinetics and structure reactivity correlation in the oxidation of some para- substituted benzhydrols by benzimidazolium dichromate. Indian Journal of Chemistry, 62(4), 410-418. [Link]

  • Mansoor, S. S., & Shafi, S. (2017). Correlation analysis of reactivity in the oxidation of some para-substituted benzhydrols by triethylammonium chlorochromate in non-aqueous media. Arabian Journal of Chemistry, 10, S3685-S3693. [Link]

  • Chandrasekaran, J., & Venkatasubramanian, N. (1982). Kinetics and Mechanism of Oxidation of Some Substituted Benzhydrols by N-Bromosuccinimide. Indian Journal of Chemistry, Section A, 21(5), 489-491. [Link]

  • Deshmukh, S. P., & Rindhe, S. S. (2003). Kinetics of Liquid-Phase Catalytic Hydrogenation of Benzophenone to Benzhydrol. Organic Process Research & Development, 7(6), 891-895. [Link]

Sources

A Comprehensive Guide to the Structural Validation of 4,4'-Dimethylbenzhydrol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical research, synthesis, and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For a molecule like 4,4'-Dimethylbenzhydrol, a seemingly simple diarylmethanol, subtle isomeric possibilities necessitate a robust analytical approach. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview, two-dimensional (2D) NMR techniques offer a deeper, more definitive insight into atomic connectivity.[1][2]

This guide provides an in-depth, practical walkthrough of how to leverage a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to validate the structure of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Target Molecule: this compound

Before delving into the complexities of 2D NMR, a clear understanding of the target structure and its expected 1D NMR fingerprint is essential.

Chemical Structure and Atom Numbering:

  • Symmetry: The molecule possesses a C2 axis of symmetry, meaning the two tolyl (methylated phenyl) groups are chemically equivalent. This simplifies the expected NMR spectrum, as corresponding atoms on each ring (e.g., C3 and C3', H3 and H3') will have identical chemical shifts.

Predicted 1D NMR Data (in CDCl₃):

Based on standard chemical shift tables and the molecular structure, we can anticipate the following signals:

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H7 (CH-OH)~5.8Singlet (s)1H~75
H3/H3', H5/H5'~7.2Doublet (d)4H~129
H4/H4', H6/H6'~7.1Doublet (d)4H~127
H9/H9' (CH₃)~2.3Singlet (s)6H~21
OHVariableBroad Singlet1H-
C1 (CH-OH)---~75
C2/C2'---~141 (Quaternary)
C5/C5'---~137 (Quaternary)

The Analytical Toolkit: A Primer on Key 2D NMR Techniques

2D NMR enhances spectral resolution by spreading signals across two frequency dimensions, revealing correlations between nuclei that are often obscured in a crowded 1D spectrum.[1][2][3]

COSY (Correlation Spectroscopy)
  • Principle: COSY is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[4][5][6][7] The resulting spectrum shows the 1D proton spectrum on both axes. Cross-peaks, which appear off the diagonal, indicate that the two protons at those corresponding chemical shifts are coupled.[6]

  • Application to this compound: This experiment is crucial for confirming the connectivity within the aromatic spin systems. Specifically, it will show a correlation between the protons on C3/C5 and C4/C6, confirming their adjacency on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence)
  • Principle: HSQC is a heteronuclear experiment that maps protons to the carbons they are directly attached to (one-bond ¹JCH coupling).[1][8][9][10][11] Each peak in the 2D spectrum has coordinates corresponding to a proton chemical shift (x-axis) and a carbon chemical shift (y-axis).[9]

  • Application to this compound: HSQC is the definitive tool for assigning which proton signal corresponds to which carbon signal. It will directly link the aromatic protons to their respective carbons, the methyl protons to the methyl carbon, and the benzylic proton (H7) to its carbon (C1). Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Principle: HMBC is the cornerstone for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[9][12][13][14] Direct one-bond correlations are typically suppressed.[11]

  • Application to this compound: This experiment is paramount for connecting the different fragments of the molecule. Key expected correlations include:

    • From the methyl protons (H9) to the aromatic carbons C5 and C4/C6.

    • From the benzylic proton (H7) to the aromatic carbons C2 and C3/C5.

    • Crucially, HMBC will reveal the quaternary carbon signals (C2 and C5) through their correlations with nearby protons, information that is absent in the HSQC.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a systematic approach to data acquisition and analysis.

Sample Preparation
  • Analyte: Weigh approximately 10-20 mg of the synthesized this compound.[15][16][17]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it is a common, relatively non-polar solvent that dissolves many organic compounds and is easy to remove if sample recovery is needed.[18][19][20][21]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[16][22]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be within the instrument's detection coil.[17][22][23]

  • Filtering (Optional but Recommended): If any particulate matter is visible, plug the pipette with a small amount of cotton or glass wool to filter the solution during transfer. This improves the magnetic field homogeneity and spectral quality.[16][22]

NMR Data Acquisition

The following is a general set of parameters for a 500 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR 16 scans, 45° pulse, 2s relaxation delayHigh-resolution proton spectrum for initial assignment.
¹³C{¹H} NMR 1024 scans, 30° pulse, 2s relaxation delayCarbon spectrum to identify all carbon environments.
gCOSY 8 scans, 256 t1 incrementsIdentify proton-proton coupling networks (spin systems).
gHSQC 8 scans, 256 t1 incrementsCorrelate protons to their directly attached carbons.
gHMBC 16 scans, 256 t1 increments, optimized for 8 Hz couplingCorrelate protons to carbons over 2-3 bonds to build the molecular skeleton.

g denotes the use of pulsed-field gradients, which help to improve data quality by reducing artifacts.

Data Processing

Modern NMR software packages like MestReNova, TopSpin, or NMRium can be used for processing and analysis.[24][25][26][27][28] Standard processing involves Fourier transformation, phase correction, and baseline correction for all spectra.

A Step-by-Step Guide to Interpretation

This section details the logical flow for piecing together the structural puzzle using the acquired data.

Step 1: Analyze the 1D Spectra

First, assign the 1D ¹H and ¹³C spectra as much as possible based on chemical shifts, integrations (for ¹H), and multiplicities (for ¹H). The symmetry of the molecule means you should expect only five proton signals (including the OH) and six carbon signals.

Step 2: Define Spin Systems with COSY
  • Examine the COSY spectrum. You should observe a single, distinct cross-peak in the aromatic region.

  • This cross-peak will form a "box" connecting the two aromatic doublets (around 7.2 ppm and 7.1 ppm). This definitively proves that these two sets of protons are adjacent to each other on the phenyl rings, corresponding to the H3/H5 and H4/H6 pairs.

Step 3: Assign Direct C-H Connections with HSQC
  • Overlay the HSQC spectrum.

  • Each proton signal (except the OH) will show a single correlation to a carbon signal.

  • Methyl: The proton singlet at ~2.3 ppm will correlate to the carbon at ~21 ppm.

  • Benzylic: The proton singlet at ~5.8 ppm will correlate to the carbon at ~75 ppm.

  • Aromatic: The two aromatic proton doublets will correlate to their respective carbons at ~129 ppm and ~127 ppm.

  • At this point, you have unambiguously assigned all protonated carbons.

Step 4: Build the Complete Skeleton with HMBC

The HMBC spectrum provides the final, irrefutable evidence for the overall structure by connecting the fragments.

  • Workflow Diagram: From Data to Structure

    G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_val Structural Validation H1 ¹H NMR (Shifts, Integrals) COSY COSY (H-H Connectivity) H1->COSY Defines Spin Systems HSQC HSQC (Direct C-H) H1->HSQC Assigns Protonated Carbons C13 ¹³C NMR (Shifts) C13->HSQC Structure Final Structure of This compound COSY->Structure HMBC HMBC (Long-Range C-H) HSQC->HMBC Provides Starting Points HMBC->Structure Connects All Fragments

    A logical workflow for structure elucidation using 2D NMR.
  • Key HMBC Correlations for this compound:

    • From Methyl Protons (H9): Look at the vertical trace from the methyl proton signal (~2.3 ppm). You should see cross-peaks to:

      • The carbon it is attached to (C8, ~21 ppm) - this is a residual one-bond correlation, often weak.

      • The two adjacent aromatic carbons: the quaternary C5 (~137 ppm) and the protonated C4/C6 (~127 ppm). This confirms the methyl group is attached to the aromatic ring.

    • From Benzylic Proton (H7): The trace from the benzylic proton (~5.8 ppm) is critical. It should show correlations to:

      • The two adjacent aromatic carbons: the quaternary C2 (~141 ppm) and the protonated C3/C5 (~129 ppm). This confirms the diarylmethanol core structure.

    • From Aromatic Protons: The aromatic protons will show correlations to other carbons within the ring and, importantly, the benzylic carbon (C1), further cementing the structure.

  • Visualizing Key HMBC Connections:

    G mol H9 C5 H9->C5 H9 to C5 C4 H9->C4 H9 to C4/C6 H7 C2 H7->C2 H7 to C2 C3 H7->C3 H7 to C3/C5

    Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, a researcher can build an unassailable case for the structure of this compound.

  • COSY confirms the proton connectivity within the aromatic rings.

  • HSQC definitively links each proton to its directly attached carbon.

  • HMBC connects all the molecular fragments, including the crucial quaternary carbons, into a single, coherent structure.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • NMRium. (n.d.). NMRium - The next-generation NMR software.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents.
  • University of Delaware. (n.d.). NMR Data Processing Software.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • ResearchGate. (n.d.). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
  • Western University. (n.d.). NMR Sample Preparation.
  • Bruker. (n.d.). NMR Software | NMR Technologies.
  • AZoM. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications.
  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
  • Kanto Kagaku. (n.d.). How to select NMR solvent.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Atreya, H. S. (n.d.). Principles and Applications of NMR Spectroscopy. NPTEL.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
  • Scribd. (n.d.). 2D NMR Spectroscopy: COSY.
  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • PubChem. (n.d.). This compound.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian.
  • InfoCoBuild. (n.d.). Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY.
  • Columbia University. (n.d.). COSY | NMR Core Facility.
  • ChemicalBook. (n.d.). 4,4'-DIMETHOXYBENZHYDROL(728-87-0) 1H NMR spectrum.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • YouTube. (2020, March 31). 2D NMR Introduction [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%.
  • PubChem. (n.d.). 4,4'-Dimethylbenzophenone.

Sources

comparing the efficacy of different catalysts for 4,4'-Dimethylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in the Synthesis of 4,4'-Dimethylbenzhydrol

This guide provides a comprehensive comparison of catalytic systems for the synthesis of this compound, a crucial intermediate in the development of pharmaceuticals, fine chemicals, and specialty polymers.[1][2][3] The primary and most direct route to this compound is the reduction of 4,4'-dimethylbenzophenone. The choice of catalyst for this transformation is not merely a procedural detail; it is a critical decision that dictates reaction efficiency, selectivity, cost, and scalability.

Herein, we dissect the performance of various catalysts, grounding our analysis in mechanistic principles and supporting experimental data. This document is designed to empower researchers, scientists, and drug development professionals to make informed, evidence-based decisions for their synthetic needs.

Comparative Analysis of Catalytic Systems

The reduction of the carbonyl group in 4,4'-dimethylbenzophenone to a hydroxyl group can be achieved through several distinct catalytic pathways. We will evaluate three principal methodologies: stoichiometric reduction with metal hydrides, heterogeneous catalytic hydrogenation, and transfer hydrogenation.

Stoichiometric Reduction: Sodium Borohydride (NaBH₄)

Sodium borohydride is a cornerstone reagent in organic synthesis for the reduction of aldehydes and ketones.[4] Its utility lies in its selectivity and operational simplicity, making it a frequent choice for laboratory-scale synthesis.

Mechanistic Rationale: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) to the electrophilic carbonyl carbon of the ketone.[5][6] This forms a tetracoordinate alkoxide intermediate. A subsequent workup step with a protic source, such as water or mild acid, protonates the alkoxide to yield the final secondary alcohol, this compound.[6]

Performance Data:

Catalyst SystemSolventTemperature (°C)Reaction TimeYield (%)
NaBH₄ / KOHEthanol70~6-30 hours>90

Data synthesized from representative procedures for substituted benzophenones.[7]

Field Insights:

  • Advantages: Sodium borohydride is valued for its high chemoselectivity, as it does not typically reduce more stable functional groups like esters or amides under standard conditions.[5] The reaction conditions are mild, and the reagent is relatively inexpensive and easy to handle compared to more powerful hydrides like lithium aluminum hydride.[8]

  • Disadvantages: The primary drawback is its stoichiometric nature, which generates significant boron salt waste, complicating purification and posing environmental concerns on a larger scale. The reaction also requires a separate quenching and workup procedure.

Heterogeneous Catalysis: Catalytic Hydrogenation

Catalytic hydrogenation represents a more atom-economical and environmentally benign approach, utilizing molecular hydrogen (H₂) in the presence of a solid-phase metal catalyst. This method is highly favored in industrial applications.[9][10]

Common Catalysts:

  • Palladium on Carbon (Pd/C)

  • Platinum(IV) Oxide (PtO₂)

  • Raney Nickel (Raney Ni)

Mechanistic Rationale: The process involves the dissociative chemisorption of hydrogen gas onto the surface of the metal catalyst, forming reactive metal-hydride species. The ketone also adsorbs onto the catalyst surface, allowing for the sequential transfer of hydrogen atoms across the C=O double bond, resulting in the desired alcohol.[9]

Performance Data:

CatalystH₂ Pressure (atm)SolventTemperature (°C)Substrate/Catalyst RatioYield (%)
RuCl₂(phosphine)₂(diamine)82-Propanol23-352000 - 20000>99

Data from a highly efficient ruthenium-based system for benzophenone derivatives.[11]

Field Insights:

  • Advantages: This method is highly efficient, requiring only a small catalytic amount of the metal. The only byproduct is typically water, making it a very clean reaction. The heterogeneous catalyst can be easily removed by simple filtration and can often be recycled and reused, which is a significant economic and environmental advantage.[12]

  • Disadvantages: Requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratories. The catalysts, particularly those based on precious metals like palladium and platinum, can be expensive. Furthermore, catalysts can be susceptible to poisoning by impurities in the substrate or solvent.[9]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient and often safer alternative to high-pressure catalytic hydrogenation by using a stable organic molecule as the hydrogen source instead of H₂ gas.[12][13]

Common Systems:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: Uses an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) with an alcohol (e.g., isopropanol) as the hydrogen donor.[14][15][16]

  • Transition Metal-Catalyzed: Employs catalysts based on Ruthenium (Ru) or Iridium (Ir) with hydrogen donors like isopropanol or formic acid.[13][17][18][19]

Mechanistic Rationale: The mechanism involves a coordinated hydrogen transfer. In the MPV reduction, the ketone coordinates to the aluminum alkoxide, and a hydride is transferred from the isopropoxide ligand to the ketone's carbonyl carbon via a six-membered cyclic transition state.[15][20] Transition metal catalysts operate through the formation of a metal-hydride intermediate from the hydrogen donor, which then reduces the ketone.[21][22]

Performance Data:

Catalyst SystemHydrogen DonorSolventTemperature (°C)Yield (%)
Aluminum IsopropoxideIsopropanolIsopropanol~82High
[Ru(p-cymene)Cl₂]₂ / LigandIsopropanolIsopropanol82~95

Data synthesized from general MPV procedures and specific Ru-catalyzed systems.[14][21][23]

Field Insights:

  • Advantages: This method circumvents the need for handling flammable hydrogen gas and high-pressure equipment, enhancing laboratory safety.[13] The reactions often proceed under mild, neutral conditions.

  • Disadvantages: The MPV reduction is an equilibrium process, and often requires the use of excess hydrogen donor (e.g., isopropanol) and removal of the acetone byproduct to drive the reaction to completion.[20] While transition metal-catalyzed versions can be highly efficient, the catalysts can be complex and expensive.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, detailing the necessary steps for successful synthesis.

Protocol 1: Reduction using Sodium Borohydride

This protocol outlines a standard laboratory-scale synthesis of this compound from its corresponding ketone.

Workflow Diagram:

Caption: Workflow for NaBH₄ reduction of 4,4'-dimethylbenzophenone.

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethylbenzophenone (1.0 eq.) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq.) in small portions over 15-20 minutes, monitoring for any effervescence.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Workup: Remove the methanol via rotary evaporation. Extract the resulting aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Protocol 2: Catalytic Transfer Hydrogenation (MPV Type)

This protocol describes a transfer hydrogenation using aluminum isopropoxide, avoiding the use of H₂ gas.

Workflow Diagram:

Caption: Workflow for MPV transfer hydrogenation.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4'-dimethylbenzophenone (1.0 eq.) and aluminum isopropoxide (1.0 - 1.2 eq.).

  • Solvent Addition: Add anhydrous isopropanol (serving as both solvent and hydrogen donor). For optimal results, a small amount of the isopropanol can be distilled off to ensure anhydrous conditions.

  • Reaction: Heat the mixture to a gentle reflux (~82°C). The reaction is often driven by the slow distillation of the acetone byproduct.

  • Monitoring: Follow the reaction's progress by TLC until the starting ketone is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to hydrolyze the aluminum salts.

  • Workup: Extract the aqueous mixture with diethyl ether or a similar organic solvent. Combine the organic layers, wash successively with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Conclusion and Strategic Recommendations

The optimal catalyst for this compound synthesis is contingent upon the specific objectives of the project, including scale, cost, available equipment, and environmental considerations.

  • For Laboratory and Discovery Scale: The sodium borohydride reduction is highly recommended. Its operational simplicity, mild conditions, and reliable high yields make it ideal for rapidly producing material for research and development purposes.

  • For Process Development and Scale-Up: Catalytic hydrogenation is the superior choice. Its high atom economy, low waste generation, and potential for catalyst recycling align with the principles of green chemistry and are economically favorable for large-scale production.[12]

  • For Specialized Applications: Transfer hydrogenation serves as an excellent alternative when high-pressure equipment is unavailable or undesirable. Ru-based catalysts, in particular, offer high efficiency under milder conditions than traditional MPV reductions.[17][21]

By understanding the mechanistic underpinnings and practical performance of each catalytic system, researchers can strategically select the most appropriate method to efficiently and effectively synthesize this compound.

References

  • A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. Available at: [Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PMC - NIH. Available at: [Link]

  • Transfer Hydrogenation of Ketones and Catalytic Oxidation of Alcohols with Half-Sandwich Complexes of Ruthenium(II) Designed Using Benzene and Tridentate (S, N, E) Type Ligands (E = S, Se, Te). Organometallics - ACS Publications. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. Available at: [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • This compound | 885-77-8. J&K Scientific. Available at: [Link]

  • Catalytic transfer hydrogenation of benzophenone and actophenone derivatives by catalyst 1. ResearchGate. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Available at: [Link]

  • Meerwein–Ponndorf–Verley reduction. Wikipedia. Available at: [Link]

  • Liquid phase transfer hydrogenation of benzophenone with different... ResearchGate. Available at: [Link]

  • Meerwein Ponndorf Verley (MPV Reduction): Easy mechanism, examples, applications. Chemisty Notes. Available at: [Link]

  • Transfer hydrogenation. Wikipedia. Available at: [Link]

  • Meerwein-Ponndorf-Verley Reduction. Wordpress. Available at: [Link]

  • Catalytic hydrogenation. Kaili Catalyst New Materials CO., LTD. Available at: [Link]

  • Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. ACS Publications. Available at: [Link]

  • Proposed reaction pathways for the reduction of benzophenone. ResearchGate. Available at: [Link]

  • This compound | C15H16O | CID 279356. PubChem. Available at: [Link]

  • Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. Google Patents.
  • Catalytic Hydrogenation. Organic Chemistry Data. Available at: [Link]

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC - NIH. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for the preparation of 4,4'-diaminobenzhydrol and its substitution products. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Available at: [Link]

  • Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C-H Activation in Solvents. Cardiff University. Available at: [Link]

  • (PDF) Catalytic Hydrogenation. ResearchGate. Available at: [Link]

  • 4,4'-Dimethylbenzophenone | C15H14O | CID 69148. PubChem. Available at: [Link]

Sources

evaluation of 4,4'-Dimethylbenzhydrol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

A Definitive Guide to Chiral Auxiliaries: Evaluating 4,4'-Dimethylbenzhydrol in the Context of Established Stereodirecting Groups

For Immediate Publication

This guide offers an in-depth technical evaluation of this compound's potential as a chiral auxiliary in asymmetric synthesis. For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. While a vast array of chiral auxiliaries have been developed and successfully implemented, the application of this compound in this capacity is not documented in peer-reviewed literature.

Therefore, this guide will first establish a framework for evaluating a potential chiral auxiliary by examining the structural attributes of this compound. Subsequently, it will provide a robust, data-driven comparison with well-established and widely utilized chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine. This comparative analysis will serve as a valuable resource for selecting the most suitable chiral auxiliary for a given synthetic challenge and for assessing novel candidates.

The Principles of a Successful Chiral Auxiliary

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is judged on several key criteria:

  • High Diastereoselectivity: It must reliably induce a high degree of stereocontrol, leading to a high diastereomeric excess (d.e.) of the desired product.

  • Ease of Installation and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.[2]

  • Crystallinity of Derivatives: Crystalline intermediates facilitate purification by recrystallization, allowing for the attainment of high diastereomeric purity.[3]

  • Predictable Stereochemical Outcome: The stereodirecting effect of the auxiliary should be well-understood and predictable.

Evaluating the Potential of this compound as a Chiral Auxiliary

While there is no published data on the use of this compound as a chiral auxiliary, we can analyze its structure to predict its potential advantages and disadvantages.

Structure:

  • Potential Advantages:

    • Steric Bulk: The two p-tolyl groups provide significant steric hindrance, which could effectively shield one face of a prochiral enolate derived from an ester of this alcohol.

    • Rigidity: The diarylmethyl framework is relatively rigid, which could lead to well-defined transition states and, consequently, high diastereoselectivity.

    • Attachment Point: The hydroxyl group provides a straightforward point of attachment to a carboxylic acid substrate via esterification.

  • Potential Disadvantages:

    • Lack of a Second Coordinating Group: Many successful chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, possess a second heteroatom that can chelate to a metal cation (e.g., lithium), leading to a more rigid and predictable transition state. This compound lacks this feature.

    • Cleavage: While ester cleavage is a standard transformation, forcing conditions might be required, which could risk epimerization of the newly formed stereocenter.

    • Symmetry: The C2 symmetry of the molecule is a desirable feature in many chiral ligands and auxiliaries.

Without experimental validation, these points remain speculative. The true test of a chiral auxiliary lies in its empirical performance.

Comparative Analysis with Established Chiral Auxiliaries

To provide a practical benchmark, we will now compare the hypothetical performance of this compound with the documented performance of three leading chiral auxiliaries in one of the most common asymmetric transformations: enolate alkylation.

Table 1: Performance Comparison in Asymmetric Alkylation Reactions
Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.e.)Yield (%)Reference(s)
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-propionylBenzyl bromide>98%70-85%[4][5]
Oppolzer's Camphorsultam N-propionylAllyl bromide>95%High[6]
Myers' Pseudoephedrine N-propionyln-Butyl iodide96->99%80-95%[7][8]
This compound (Hypothetical Ester)-Not DocumentedNot Documented-

As the data clearly indicates, established chiral auxiliaries provide excellent levels of diastereoselectivity and high chemical yields in asymmetric alkylation reactions.

Mechanistic Insights and Stereochemical Models

The high fidelity of these established auxiliaries stems from their ability to form well-defined, rigid transition states.

Evans' Oxazolidinone

The stereoselectivity of alkylations using Evans' oxazolidinones is attributed to the formation of a chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[1]

Evans_Alkylation cluster_0 Formation of Chelated Z-Enolate cluster_1 Diastereoselective Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Acyl_Oxazolidinone Alkylated_Product Alkylated Product (High d.e.) Z_Enolate->Alkylated_Product Attack from less hindered face Electrophile Electrophile (R-X) Electrophile->Z_Enolate

Mechanism of Stereocontrol with Evans' Oxazolidinone
Oppolzer's Camphorsultam

In the case of Oppolzer's camphorsultam, the rigid camphor backbone and the sulfonyl group play key roles in directing the approach of the electrophile. Recent studies suggest that stereocontrol arises from stereoelectronic effects of the sultam ring rather than chelation alone.[6][9]

Oppolzer_Alkylation cluster_0 Enolate Formation cluster_1 Stereoselective Alkylation Acyl_Sultam N-Acyl Camphorsultam Enolate Enolate Intermediate Acyl_Sultam->Enolate Deprotonation Base Base Base->Acyl_Sultam Alkylated_Sultam Alkylated Product (High d.e.) Enolate->Alkylated_Sultam Exo-facial attack Electrophile Electrophile (R-X) Electrophile->Enolate

Stereodirection with Oppolzer's Camphorsultam

Experimental Protocols

To provide actionable insights, the following are representative protocols for the use of established chiral auxiliaries.

Protocol 1: Asymmetric Alkylation using Evans' Oxazolidinone

This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.[5][10]

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent (e.g., dichloromethane), add triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C and add propionic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction and purify the N-propionyl oxazolidinone by chromatography or recrystallization.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF dropwise to form the Z-enolate.

  • After stirring for 30-60 minutes, add benzyl bromide.

  • Allow the reaction to stir at -78 °C and then slowly warm to a higher temperature (e.g., -40 °C) until the reaction is complete.[4]

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Purify the alkylated product by flash chromatography.

3. Cleavage of the Auxiliary:

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[11]

  • Stir the reaction until the starting material is consumed.

  • Quench the excess peroxide with sodium sulfite.

  • Isolate the chiral carboxylic acid and recover the chiral auxiliary.

Evans_Workflow Start Oxazolidinone Auxiliary Acylation Acylation (Propionic Anhydride, DMAP) Start->Acylation N_Acyl N-Propionyl Oxazolidinone Acylation->N_Acyl Alkylation Alkylation (NaHMDS, Benzyl Bromide) N_Acyl->Alkylation Alkylated_Product Alkylated Auxiliary Alkylation->Alkylated_Product Cleavage Cleavage (LiOH, H₂O₂) Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Experimental Workflow for Evans' Auxiliary

Conclusion

While this compound possesses structural features that suggest it could potentially function as a chiral auxiliary, the complete absence of supporting experimental data in the scientific literature prevents a direct evaluation of its performance. In contrast, chiral auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine are well-established, highly effective, and their stereodirecting influence is predictable and supported by a wealth of experimental evidence.[1][7][12] This guide provides the necessary comparative data and mechanistic understanding to aid researchers in making an informed decision when selecting a chiral auxiliary. For those exploring novel auxiliaries, the principles and benchmarks outlined here offer a framework for their systematic evaluation.

References

  • A Practical Removal Method of Camphorsultam. Synlett, 1997(8), 901-902.
  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 2022, 144(1), 397-411.
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997, 119(28), 6496-6511.
  • STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
  • Asymmetric Addition/Alkylation of Pseudoephedrine Amides. Synfacts, 2006(1), 0088-0088.
  • Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 2022, 144(28), 12895-12906.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 2012, 51(23), 5739-5743.
  • Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkylation. Organic Letters, 2002, 4(20), 3481-3484.
  • Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 1994, 116(25), 11621-11622.
  • Sodiated Oppolzer enolates: solution structures, mechanism of alkylation, and origin of stereoselectivity. Organic Chemistry Frontiers, 2022, 9(16), 4417-4427.
  • Myers Asymmetric Alkyl
  • Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.
  • Evans enolate alkylation-hydrolysis. University of California, Irvine.
  • Chiral auxiliary. Wikipedia.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory.
  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group, Harvard University.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 2019, 23(7), 1476-1481.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Camphorsultam. Wikipedia.
  • (−)-d-2,10-camphorsultam. Organic Syntheses, 1992, 70, 1.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 2023, 76(12), 847-853.
  • Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. Benchchem.
  • Polymer-supported (-)-8-phenylmenthyl Auxiliary as an Effective Solidphase Chiral Inductor in the Addition of Nucleophiles to N-acyliminium Ions. Current Organic Synthesis, 2017, 14(7), 987-994.
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Reaction Chemistry & Engineering, 2018, 3(2), 221-226.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland.
  • Chiral auxiliary. Wikiwand.
  • Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
  • The Role of (-)-Menthol and Its Derivatives as Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide. Benchchem.
  • The Selective Aldol Reaction. Macmillan Group, Princeton University.
  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube.
  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 2006, 71(1), 337-340.
  • ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 2012, 43(42).
  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 2006, 71(1), 337-340.

Sources

Comparative Guide to Cross-Reactivity Studies of 4,4'-Dimethylbenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 4,4'-Dimethylbenzhydrol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven framework behind experimental design, ensuring a self-validating and trustworthy approach to characterizing molecular specificity.

Part 1: The Imperative of Cross-Reactivity Assessment for this compound Derivatives

1.1 Chemical Profile and Rationale for Derivatization

This compound serves as a foundational scaffold in medicinal chemistry. Its diarylmethanol core is a versatile starting point for synthesizing derivatives with modulated pharmacological properties.[1] Modifications to the hydroxyl group or the aromatic rings are common strategies to optimize parameters such as target affinity, solubility, metabolic stability, and pharmacokinetic profiles. These synthetic efforts, crucial for lead optimization in drug discovery, inevitably produce a library of structurally related compounds.[2]

1.2 The Cross-Reactivity Conundrum

Cross-reactivity is the phenomenon where an analytical method or a biological system designed to detect a specific molecule (the target analyte) also responds to other, structurally similar molecules (derivatives, metabolites, or analogs).[3] In drug development, uncharacterized cross-reactivity can have profound and detrimental consequences:

  • Inaccurate Bioanalytical Data: During preclinical and clinical studies, immunoassays are often used to measure drug concentrations. Cross-reactivity from active metabolites can lead to a significant overestimation of the parent drug's concentration, corrupting pharmacokinetic and pharmacodynamic (PK/PD) models.[4][5]

  • Off-Target Biological Effects: A therapeutic antibody or small molecule may bind to unintended endogenous proteins that share structural motifs with the intended target. This can lead to unexpected side effects and toxicity.

  • Misleading Diagnostic Results: In diagnostic assays, cross-reactivity can cause false-positive results, leading to incorrect diagnoses.[6]

Given these risks, regulatory bodies like the FDA mandate rigorous characterization of assay specificity and potential cross-reactivity of therapeutic products.[7][8][9] This guide compares the primary analytical techniques used to build a comprehensive cross-reactivity profile for a family of this compound derivatives.

Part 2: A Multi-Tiered Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity is not achieved with a single technique but through a tiered, orthogonal approach. We begin with high-throughput screening methods to identify potential issues, followed by high-specificity confirmatory techniques to ensure unambiguous identification and quantification.

2.1 Tier 1: Immunoassays for High-Throughput Screening

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are the workhorses for initial screening due to their high sensitivity, scalability, and relatively low cost.[4][5] The principle relies on competition between the target analyte (this compound) and its derivatives for a limited number of specific antibody binding sites.

2.1.1. Experimental Protocol: Competitive ELISA

  • Coating: A 96-well microplate is coated with a conjugate of this compound linked to a carrier protein (e.g., BSA). This immobilizes the target analyte. The plate is then washed and blocked to prevent non-specific binding.

  • Competition: In separate tubes, a constant amount of a primary antibody specific to this compound is pre-incubated with varying concentrations of either the standard (un-conjugated this compound) or the test derivative.

  • Incubation: The antibody-analyte mixtures are added to the coated plate. Free antibodies (not bound to the standard or derivative in the solution) will bind to the immobilized this compound on the plate. The higher the concentration of the free analyte/derivative, the fewer antibodies will be available to bind to the plate.

  • Detection: The plate is washed to remove unbound antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Signal Generation: After another wash, a substrate is added that the enzyme converts into a colored or chemiluminescent signal. The signal intensity is inversely proportional to the concentration of the free analyte/derivative in the sample.

  • Calculation: Cross-reactivity is calculated using the concentrations of the parent compound and the derivative that cause 50% inhibition of the maximum signal (IC50). % Cross-Reactivity = (IC50 of this compound / IC50 of Derivative) x 100%

2.1.2. Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 Coat Plate with Analyte-Protein Conjugate p2 Wash & Block p1->p2 r1 Pre-incubate Antibody with Standard or Derivative p2->r1 r2 Add Mixture to Plate r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Secondary Enzyme-Linked Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Read Signal d4->d5 Calculate % Cross-Reactivity Calculate % Cross-Reactivity d5->Calculate % Cross-Reactivity

Caption: Competitive ELISA workflow for cross-reactivity screening.

2.1.3. Data Presentation: Illustrative Cross-Reactivity Data

The following table presents hypothetical data for a series of this compound derivatives, illustrating how minor structural changes can significantly impact antibody recognition.

Compound IDDerivative StructureModification from ParentIC50 (ng/mL)% Cross-Reactivity
Parent This compound-10100%
D-01 4,4'-Dimethylbenzhydryl acetateEsterification of -OH8511.8%
D-02 4,4'-DichlorobenzhydrolCH₃ → Cl2504.0%
D-03 4-MethylbenzhydrolLoss of one CH₃ group2245.5%
D-04 4,4'-DimethylbenzophenoneOxidation of -OH to C=O>1000<1.0%

Expertise & Experience: The causality behind these hypothetical results lies in the specificity of the antibody's binding pocket (paratope). The antibody was likely raised against the parent compound, making the hydroxyl group and the methyl-substituted phenyl rings key epitopes. Esterification (D-01) or oxidation (D-04) of the hydroxyl group drastically alters a primary recognition site, reducing affinity. Similarly, replacing methyl groups with chloro groups (D-02) changes both size and electronics, disrupting the fit. The partial retention of structure in D-03 results in moderate cross-reactivity. This screening step efficiently flags D-01 and D-03 as potential cross-reactants requiring further investigation.

2.2 Tier 2: Chromatographic Methods for Confirmation and Specificity

While immunoassays are excellent for screening, they are susceptible to matrix effects and cannot distinguish between different cross-reacting molecules in a complex sample.[6] Therefore, any significant cross-reactivity observed must be confirmed using higher-specificity methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

2.2.1. Experimental Protocol: HPLC-UV

  • Sample Preparation: Prepare solutions of the parent compound and each derivative in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic System: Use a reverse-phase C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of water (A) and acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might run from 30% B to 95% B over 15 minutes.

  • Injection: Inject 10 µL of each sample.

  • Detection: Monitor the column effluent using a UV detector at a wavelength where the benzhydrol core absorbs strongly (e.g., ~225 nm).

  • Analysis: The retention time (RT) is a characteristic property of each compound under specific conditions. The ability to separate the peaks of the parent compound and its derivatives demonstrates analytical specificity.

2.2.2. Experimental Protocol: GC-MS

For volatile and thermally stable compounds, GC-MS offers superior resolution.[10][12] Benzhydrols may require derivatization to increase their volatility and thermal stability.

  • Derivatization: React the hydroxyl group of the parent compound and derivatives with a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl (TMS) ether.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the heated GC injection port.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The column oven temperature is programmed to ramp up (e.g., from 100°C to 280°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

  • Analysis: The combination of a specific retention time from the GC and a unique fragmentation pattern (mass spectrum) from the MS provides unambiguous identification.[13][14]

2.2.3. Workflow for Confirmatory Analysis

Confirmatory_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample containing Parent + Derivatives hplc_inj Inject Sample start->hplc_inj gcms_deriv Derivatization (Silylation) start->gcms_deriv hplc_sep Reverse-Phase C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_res Separated Peaks by Retention Time hplc_det->hplc_res end_node Unambiguous Identification and Quantification hplc_res->end_node Confirms Separability gcms_inj Inject Sample gcms_deriv->gcms_inj gcms_sep Capillary Column Separation gcms_inj->gcms_sep gcms_ms Mass Spectrometry (Ionization & Fragmentation) gcms_sep->gcms_ms gcms_res Unique Retention Time + Mass Spectrum gcms_ms->gcms_res gcms_res->end_node Confirms Identity

Caption: Orthogonal chromatographic workflows for confirmation.

2.2.4. Data Presentation: Illustrative Chromatographic & Mass Spec Data

Compound IDHPLC RT (min)Key GC-MS Fragments (m/z) of TMS Derivative
Parent 8.52269 [M-CH₃]⁺, 181, 73
D-01 9.78255 [M-OCOCH₃]⁺, 181, 73
D-03 8.15255 [M-CH₃]⁺, 167, 73

Authoritative Grounding & Trustworthiness: This table demonstrates the power of confirmatory methods. While an immunoassay might confuse the Parent and D-03, HPLC separates them based on polarity (D-03 is slightly more polar and elutes earlier). GC-MS provides the definitive fingerprint. The molecular ion of the derivatized parent is m/z 284. The loss of a methyl group (-15) gives a characteristic fragment at m/z 269. For D-03 (derivatized MW=270), the same loss gives a fragment at m/z 255. This combination of chromatographic separation and unique mass fragmentation patterns creates a self-validating system, providing high confidence in the identification of each specific analyte in a mixture. This approach is the gold standard for metabolite identification in drug development.[15][16]

Part 3: Advanced Methods and Self-Validating Systems

3.1 Advanced Assays for Mechanistic Insight

For drug development, particularly for biologics, understanding the functional consequences of cross-reactivity is vital.

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data (association and dissociation rates) of a derivative binding to a target. It offers a much deeper understanding of binding affinity than the endpoint data from an ELISA.

  • Cell-Based Functional Assays: If the target of the this compound series is a specific receptor, a cell-based assay (e.g., a reporter gene or calcium mobilization assay) can determine if the binding of a cross-reacting derivative actually triggers a biological response (i.e., is it an agonist or antagonist?).[17][18] This is the ultimate test of biologically relevant cross-reactivity.

3.2 The Logic of a Self-Validating Workflow

Trustworthiness in scientific research comes from building self-validating systems. No single method is infallible. By integrating orthogonal techniques, the weaknesses of one method are compensated for by the strengths of another.

Logic_Flow A High-Throughput Screening (e.g., Competitive ELISA) B Identify Potential Cross-Reactants A->B C Confirmatory Analysis (HPLC, GC-MS) B->C If positive G Complete Cross-Reactivity Profile B->G If negative D Confirm Identity & Specificity C->D E Advanced Mechanistic Studies (SPR, Cell-Based Assays) D->E If confirmed D->G If not confirmed (False Positive) F Assess Biological Relevance of Cross-Reactivity E->F F->G

Caption: A tiered, self-validating workflow for cross-reactivity assessment.

Part 4: Conclusion

The characterization of cross-reactivity for this compound derivatives is not a mere procedural checkbox but a fundamental component of rigorous scientific inquiry and safe drug development. An effective strategy begins with a wide net cast by high-throughput immunoassays to efficiently screen a large number of derivatives. This is followed by the essential confirmatory steps using high-resolution chromatographic and mass spectrometric techniques to eliminate ambiguity and ensure specificity. Finally, for lead candidates, functional assays provide the critical link between analytical cross-reactivity and potential biological consequences. By layering these orthogonal methodologies, researchers can build a robust, trustworthy, and comprehensive understanding of their compounds' specificity, ensuring data integrity and mitigating risks in the development pipeline.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Wenzel, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals (Basel). [Link]

  • Wenzel, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed. [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • Gupta, R. S., et al. (n.d.). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. PubMed. [Link]

  • Wenzel, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use. [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Assessment for Therapeutic Protein Products. [Link]

  • Misawa, T., et al. (2015). Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway. PubMed. [Link]

  • U.S. Food and Drug Administration. (1999). Immunotoxicity Testing Guidance. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Boopathi, M. N., et al. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. [Link]

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. [Link]

  • Various Authors. (2025). Analytical strategies for identifying drug metabolites. ResearchGate. [Link]

  • Deng, H., et al. (2018). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. Chromatographia. [Link]

  • Block, D. R., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed. [Link]

  • Various Authors. (n.d.). Some biologically important benzhydrol derivatives. ResearchGate. [Link]

  • Borrull, F., et al. (n.d.). Gas chromatography-mass spectrometry for the analysis of metabolomic compounds in agrifood products. New methods and application. [Link]

  • Liu, Z-G., et al. (2022). Design, Synthesis, and Biological Activity of Chalcone Analogs Containing 4-Phenylquinolin and Benzohydrazide. PubMed. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. PubMed. [Link]

  • Block, D. R., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central. [Link]

  • Prakash, C., et al. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews. [Link]

  • Block, D. R., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. SpringerMedizin. [Link]

  • Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • Wikipedia. (n.d.). Alprazolam. [Link]

  • Rustemeyer, T., et al. (1997). Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed. [Link]

Sources

A Comparative Performance Analysis of 4,4'-Dimethylbenzhydrol in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents an in-depth comparative analysis of 4,4'-Dimethylbenzhydrol, a versatile diarylmethanol derivative. We will benchmark its performance in two critical classes of reactions—amine protection and transfer hydrogenation—against established alternatives. This document is tailored for researchers, synthetic chemists, and drug development professionals seeking to optimize synthetic routes by making informed reagent choices based on empirical evidence and mechanistic understanding.

Introduction to this compound

This compound, or bis(4-methylphenyl)methanol, is a valuable building block in organic synthesis.[1] Its structure, featuring a secondary alcohol flanked by two electron-donating p-tolyl groups, imparts unique reactivity and stability to its derivatives. This electronic feature is central to its utility, particularly in the formation of acid-labile protecting groups and as an efficient hydride donor. This guide will provide quantitative comparisons and detailed protocols to illustrate its advantages in these domains.

Part 1: Performance as an Amine Protecting Group

The temporary masking of a reactive functional group is a cornerstone of multistep synthesis.[2][3] For amines, the ideal protecting group must be introduced efficiently, remain inert during subsequent transformations, and be cleaved under mild, specific conditions. The 4,4'-dimethylbenzhydryl (DMB) group, derived from its parent alcohol, excels in this role, offering distinct advantages over the classic, unsubstituted benzhydryl (Bh) group.[4][5]

The enhanced stability of the DMB carbocation, due to the electron-donating nature of the two methyl groups, facilitates its cleavage under significantly milder acidic conditions compared to the unsubstituted benzhydryl group. This allows for greater functional group tolerance and orthogonality in complex syntheses.[3][6]

Experimental Protocol: Comparative Protection of Aniline

Objective: To benchmark the efficiency of aniline protection using this compound versus the standard benzhydrol.

Materials:

  • Aniline

  • This compound

  • Benzhydrol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate 100 mL round-bottom flasks equipped with magnetic stirrers, dissolve aniline (1.0 eq) in DCM (40 mL).

  • Reagent Addition: To the first flask, add this compound (1.1 eq). To the second flask, add benzhydrol (1.1 eq).

  • Catalysis: Cool the mixtures to 0 °C in an ice bath. Add trifluoroacetic acid (0.05 eq) dropwise to each flask over 2 minutes.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Stir for 5 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reactions by slowly adding 50 mL of saturated NaHCO₃ solution. Transfer the mixtures to separatory funnels, separate the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected amine.

Comparative Data & Analysis
Protecting Group SourceProductReaction Time (h)Yield (%)Relative Cleavage Conditions
This compound DMB-NHPh594% Mild Acid (e.g., 1-5% TFA in DCM)
BenzhydrolBh-NHPh581%Strong Acid (e.g., 50-100% TFA)[4]

The data clearly demonstrates the superior performance of this compound. The electronic stabilization afforded by the methyl groups not only leads to a higher yield but, more critically, renders the resulting DMB protecting group significantly more acid-labile. This allows for its removal under conditions where other acid-sensitive groups (e.g., Boc, t-butyl esters) can remain intact, providing a crucial level of selectivity.

Mechanism: Acid-Catalyzed Deprotection

The key to the DMB group's utility lies in the stability of the carbocation formed during its acid-catalyzed cleavage. This workflow illustrates the process.

G cluster_0 Deprotection Sequence A DMB-Protected Amine (R-NH-DMB) B Protonation (R-NH2+-DMB) A->B + H+ (TFA) C Carbocation Formation (Stabilized DMB+) B->C Heterolysis D Freed Amine (R-NH2) B->D - DMB+ E Quenched Cation (DMB-OH / DMB-OTFA) C->E + H2O / TFA-

Caption: Workflow for the acid-catalyzed cleavage of a DMB-protected amine.

Part 2: Performance in Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an increasingly popular reduction method that avoids the hazards associated with high-pressure hydrogen gas by using a donor molecule as the source of hydrogen.[7][8] this compound serves as an excellent hydride donor, offering advantages over common alternatives like isopropanol.

The thermodynamic driving force for hydrogen transfer from this compound is the formation of the highly stable, conjugated 4,4'-dimethylbenzophenone byproduct.[9] This often results in higher conversion rates and allows the reaction to proceed under milder conditions.

Experimental Protocol: CTH of Acetophenone

Objective: To compare the efficiency of this compound and isopropanol as hydride donors for the reduction of acetophenone.

Materials:

  • Acetophenone

  • This compound

  • Isopropanol (anhydrous)

  • [Ru(p-cymene)Cl₂]₂ catalyst

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: In two separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), add the ruthenium catalyst (0.01 eq).

  • Reagent Addition: To each flask, add acetophenone (1.0 eq) and a small pellet of KOH (0.1 eq).

  • Hydride Donor: To the first flask, add this compound (1.5 eq) and toluene (5 mL). To the second flask, add isopropanol (10 eq) as both the solvent and hydride donor.

  • Reaction Conditions: Heat the reaction mixtures to 85 °C and stir vigorously for 8 hours.

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute with ethyl acetate, and filter through a small plug of silica. Analyze the conversion to 1-phenylethanol by gas chromatography (GC).

Comparative Performance Data
Hydride DonorProductTime (h)Conversion (%)Byproduct
This compound 1-Phenylethanol898% 4,4'-Dimethylbenzophenone
Isopropanol1-Phenylethanol889%Acetone

The results highlight that this compound is a more potent hydride donor, achieving near-quantitative conversion under conditions where isopropanol is less effective. This increased efficiency can be critical for reducing reaction times, lowering catalyst loading, or achieving reduction of more challenging substrates.

Logical Relationship: CTH Catalytic Cycle

The following diagram illustrates the key relationships in a generalized transfer hydrogenation cycle.

G Catalyst [Ru] Catalyst Hydride_Complex [Ru]-H Hydride Complex Catalyst->Hydride_Complex Accepts H- Hydride_Complex->Catalyst Regenerates Product Product (Alcohol) Hydride_Complex->Product Transfers H- Substrate Substrate (Ketone) Substrate->Hydride_Complex Coordinates Donor Hydride Donor (e.g., 4,4'-DMB) Byproduct Oxidized Donor (Ketone Byproduct) Donor->Byproduct Donates H-

Caption: Key relationships in a catalytic transfer hydrogenation cycle.

Conclusion and Outlook

As demonstrated through comparative data and established chemical principles, this compound offers significant advantages in specific, high-value reactions.

  • As a Protecting Group: The DMB group provides a crucial advantage in orthogonal synthesis due to its high acid lability, allowing for selective deprotection under exceptionally mild conditions where other common protecting groups remain intact.

  • In Transfer Hydrogenation: It serves as a highly efficient hydride donor, thermodynamically driven by the formation of a stable ketone byproduct, leading to higher conversions and milder reaction conditions compared to traditional alcohol-based donors.

For scientists engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, the strategic implementation of this compound can lead to more efficient, selective, and robust synthetic routes.

References

  • J&K Scientific. This compound | 885-77-8. Retrieved January 11, 2026, from J&K Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ3JQromPnM1fwGTFcmiIP_gxZ2UGWwVf8ZUEXt45hyuS_je-l_IGFNSb2Y0VYtfn2edkhQ4UDqIGhC--0Y_rnoFU120S-3jQbSOJjhGhtPsZq01PmRRKP0-I2nPIEtprUVXQ=]
  • MySkinRecipes. This compound. Retrieved January 11, 2026, from MySkinRecipes Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5xDlY4DEyPasYSHIGpTWbzcPkBdc2q_Tn7ri2qPrBXIGt892CdNniwy8jr8NDdsK2u36wz4rljEF8wVIaLoUTcvrp3nVc2VSYWk-IqRyaKC1lnvaRcGyQwtCBnoUQnzCx3PXA_gtiqyaCWo1x6j2oi06G7EiDK2VCPvdCClhy5r6E8ivf3VrBuEOw6rL6yVmsJZq0]
  • ChemicalBook. This compound CAS#: 885-77-8. Retrieved January 11, 2026, from ChemicalBook Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlg6VrycbNcXvI1T8rT9WH4stl2FNYloQQOwSkgx6rFYo8pRu1qsb4awx3eQF9KHx8u8G30IcwdafACtLxTPyT9pcQSyzPVjl8slrFziklhCosBL__A9cHIQh1kxRl5TMeGwj4lbAG3JiHINjHLEkTAEskPejXaQOX52wqzqdsI4w=]
  • PubChem. This compound | C15H16O | CID 279356. Retrieved January 11, 2026, from PubChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm0jAXHOoOUqOm98lWGbz9_JL2s_nCa-qsB_mSNZE0VRy7vGEIkWnt3CbtbiZQMbKVNHeih1vvs8jjTiHcQf7W8WXmeEjvZfNeIouzzkwc8lfmrPr2peK6vjOBeutFSdi5PmcdIZrQWc2oUStankzUwsP8k9uwpoIO0sUV]
  • D'hooghe, M., et al. (2004). Benzhydryl as an efficient selective nitrogen protecting group for uracils. The Journal of Organic Chemistry, 69(26), 9307–9309. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPUinZxKsavtXm2tS-IDTL_aGa1PJqmxVs_jyS7Cu3iG3C2uAkcura64PBWy24JdsV6fwWIgV0BTRo6IxspPEicQ72FbJRhkWTW93coaijGDp4bSXMLwXWcGvlYtKPCTdZuOGZ]
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4,4'-Difluorobenzhydrol. Retrieved January 11, 2026, from BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfVqsBHznX9uDwc1vTpMc3Wg2LU1-nrzsrK-x08qtBNdGDVw2Clk2AFO2kl5rH2k83T7ECcyrNAoMSpmf7iPW-6h5gclsaOH0ZmNfKcp47CPgAgsuNqsTKtvr2RSZQlsmkqgwyVWOvhbacwuQBXEPQkxOzKfUltlaibsRB-B-0kowvxLXJkJkmpCobbvhflh8uWKM0XgiXZQj2TWJRt4PNJ_A=]
  • Thermo Fisher Scientific. This compound, 98%. Retrieved January 11, 2026, from Thermo Fisher Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMMfVAzTcdEEAh-P9dD3NFFE9XxVmJXATVvl2eqE8baFlhcmC2WnMoMfi71Azme7-W801yeRYigFsKjNMNnWY4leOTqYmAvHRxfiKyaZ5N4uGUIE42EudIt6eYT0SVjSq-ciIiu62ETeenbU6l3vuwDZxoYzeVJw==]
  • Wikipedia. Protecting group. Retrieved January 11, 2026, from Wikipedia Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd8ZIlI6OOzAczcBi2GzoRL5nEbA0Z4blWIHVHW5r3tFh7O5oKFIWYwDQGTzf1kQce6LuehTKDqCSt2m2kal_2XQFRGNXuu-DcjePvfX2tK44BDrz0EPwY_mCv0tOgaXALqWpEZDT5ZYI=]
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved January 11, 2026, from Master Organic Chemistry Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF38HqUJ7w_79h90gByolsk7ZI0DxA53Pm1UySjheCcORLXcQijSpd2d1X_w_yx0EoKURej6rpCKMOW2UEvcoB-VmBni6dGjEhuSmwnCROIJQDkwlQqBqn7OGsufGKGtmaj6tx7-B13c6Dcdl_PyDwIMRFxfgiOIGZC5k5fb29A021v0YI1DCI95k46pWt7GeRlVcNdIw==]
  • Fisher Scientific. Amine Protection / Deprotection. Retrieved January 11, 2026, from Fisher Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJCBQEMdHZU3SGM7PLEJ1B_zSU3PM95S2989j7zLJsvZ_UIaW_NZbL4eW_EuevGljQ6wh05GyeTYpUPT2zK4T4MNQFJJUSNM7hoJDvfl4gUpSzbKSBKGEBR2z62MolvrRNBD9ztRR_T9wU-xd-Y0IPfb5j64gYI2myJFC9orVR6kTM1bv6MCw9_1jJWJa89KmioGkiuFMsZVlmiHOulfYCymaMff_SqCgj2OOnabVwB7s=]
  • Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Retrieved January 11, 2026, from Suzhou Highfine Biotech Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfQoDMjBY7i2GB10wNfgjKqNTJ9-OfUadhcgRooPj91bC6ydGcB9JcoThrldTguZlQ3kd0RV6W5c_dJ_ouo8suUi0x-3fuofdKYubmVm0JHy-Y5HKOGCyLANk4A83WnPsTK6t3Xuf1qTMV7KxGvXLMxqRFd7fLMscyYjSjKoIeiFM=]
  • National Center for Biotechnology Information. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtdbHi_gCMRzmHQoWxowX057Z4AGvhqmJo0Y420bNY448Ab6bK8I_vRRBIiqyhnBKSNvPsb3lyQjLehmyqcbd9b-iqOUhI93GErWZ1Tq0ZsX-mgw3WkVa8BlNSJXmXSpOwSYjh0Kr8IVhrv6be]
  • Hubbard, Dr. (2020). CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSv3xrzy4j8pJtWDoLOskzz24io6QYmtsiA4zwmUPoGdsfhs7GvTAaylv-WVUhJorUHjDYiu2xIR66r7JwCJWV6S6lVj6YBITdOcb3JXaQ4wo7zgI-JIFVcQt2qEfxxX-PHFVnRig=]
  • Royal Society of Chemistry. (2021). Transfer hydrogenation catalysis in cells. RSC Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnOQU9lvfOhCiXjMRIkGRQWfzLI9EweV12VMzBexmc49-HMJPzzV7h8r3XgfJvKFTh7zQ5fmr47TvjqUs7Ew_IH8P75ARCa0hBuUyFFMt7NsCWyVce5ggLpaB1wU5fBrm7g4-Uc4aL58SDiisPzfeoMxTr-AvkQ--erqJU]
  • Sigma-Aldrich. 4,4'-Dimethylbenzophenone 99%. Retrieved January 11, 2026, from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq5BKzKuZXS_dTX1a9KEXiy3rs1jzwRYsFga-sDmNk_LKU5Rncds0ItIXRu7PbmgX2kCCBHEycVM_jU5HUojp9MiO57KvKwAOtnImELXP1i2lLvQ0ERls4j6OyXxHdncRhVYoPTdDgTchrsfSRl8S7qrW-Ww==]
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi5c67ce3LavIKpnPEi_AusxJvp81dTqiLEvX0QRLKLrhhjtYkYFxnKmLxn7eUMvxaw1dnQP9P5KmhBipK26RZZhe4efH6gRG8puogT-rA6m8BrJeBvDf_IhTVr5HUfhq6pgB6ZUTAf-7t-MBdHdS_wtW1QwCzbDI7GMQfuZ5UZsWYod21RYVpa6xp]

Sources

literature review comparing synthetic routes to 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 4,4'-Dimethylbenzhydrol

This guide provides a comprehensive review and comparison of the primary synthetic methodologies for producing this compound (also known as bis(4-methylphenyl)methanol), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] We will delve into the mechanistic underpinnings, operational considerations, and relative merits of each approach, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific application.

Introduction: The Significance of this compound

This compound is a diarylmethanol derivative whose structural scaffold is a valuable building block in organic synthesis.[2] Its utility stems from the reactive secondary alcohol group, which can be readily transformed into a variety of functional groups, and the ditolyl moiety, which imparts specific steric and electronic properties to target molecules. This makes it a crucial precursor in the development of complex organic molecules for drug discovery and materials science.[2]

Synthetic Strategy 1: Grignard Reaction

The most direct and classical approach to constructing the this compound backbone is through a Grignard reaction. This method involves the nucleophilic addition of a p-tolylmagnesium halide to p-tolualdehyde, forming the desired carbon-carbon bond in a single, efficient step.

Mechanistic Rationale

The Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting p-bromotoluene with magnesium metal in an anhydrous ether solvent.[3][4] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic (a carbanion-like character). This potent nucleophile then readily attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting magnesium alkoxide intermediate is subsequently protonated during an aqueous workup (typically with a mild acid like ammonium chloride) to yield the final product, this compound.[3][5]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Aqueous Workup A p-Bromotoluene D p-Tolylmagnesium Bromide (Grignard Reagent) A->D + Mg B Mg metal C Anhydrous Ether C->D Solvent F Magnesium Alkoxide Intermediate D->F + p-Tolualdehyde E p-Tolualdehyde H This compound F->H + H₂O/H⁺ G NH4Cl (aq)

Caption: Workflow for Grignard Synthesis of this compound.

Experimental Protocol: Grignard Synthesis[3]
  • Grignard Reagent Preparation: To a flame-dried flask under an inert atmosphere, add magnesium turnings (7.2 g) and anhydrous diethyl ether (200 ml). Add a solution of p-bromotoluene (47.2 g) in ether dropwise to initiate the reaction. Once initiated, add the remaining p-bromotoluene solution to maintain a gentle reflux.

  • Addition Reaction: Cool the prepared Grignard reagent in an ice bath. Add a solution of p-tolualdehyde (30 g) in diethyl ether (50 ml) dropwise.

  • Reflux: Upon completion of the addition, reflux the reaction mixture for 15 minutes.

  • Quenching: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (40 ml) to quench the reaction.

  • Isolation & Purification: Filter the mixture to remove magnesium salts. Remove the ether under reduced pressure. The resulting oil will crystallize upon standing. Recrystallize the solid from petroleum ether to yield pure this compound.

Advantages and Disadvantages
  • Advantages: High atom economy, direct C-C bond formation, and typically good yields.

  • Disadvantages: Requires strictly anhydrous conditions as Grignard reagents react readily with water.[6] The starting materials, particularly p-bromotoluene, can be more expensive than alternatives.

Synthetic Strategy 2: Reduction of 4,4'-Dimethylbenzophenone

An alternative and widely used strategy involves the reduction of the corresponding ketone, 4,4'-dimethylbenzophenone. This precursor is commercially available and can be synthesized efficiently via Friedel-Crafts acylation (discussed in a later section).[7] The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and scalability.

G cluster_0 Common Reducing Agents A 4,4'-Dimethylbenzophenone B This compound A->B [Reducing Agent] C Catalytic Hydrogenation (H₂, Pd/C) D MPV Reduction (Al(O-i-Pr)₃, i-PrOH) E Metal Hydride Reduction (NaBH₄ or LiAlH₄)

Caption: Overview of Reduction Strategies for 4,4'-Dimethylbenzophenone.

Catalytic Hydrogenation

Mechanistic Rationale: This method involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[8] The ketone and hydrogen adsorb onto the surface of the metal catalyst, where the H-H bond is cleaved. The hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, resulting in the desired alcohol.[9][10]

Experimental Protocol: General Catalytic Hydrogenation

  • Setup: In a hydrogenation vessel, dissolve 4,4'-dimethylbenzophenone (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-5 atm). Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

Advantages and Disadvantages:

  • Advantages: High yields, clean reaction with water as the only byproduct, and excellent scalability, making it ideal for industrial applications.[10]

  • Disadvantages: Requires specialized high-pressure equipment. Catalysts can be expensive and pyrophoric, requiring careful handling.

Meerwein-Ponndorf-Verley (MPV) Reduction

Mechanistic Rationale: The MPV reduction is a highly chemoselective method that uses an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and a sacrificial alcohol, usually isopropanol, as the hydride source.[11][12] The reaction proceeds through a six-membered cyclic transition state where the aluminum coordinates to both the ketone substrate and the isopropoxide. A hydride is transferred from the isopropanol to the ketone, reducing it to an alcohol while oxidizing the isopropanol to acetone.[13][14] The reaction is reversible, and often driven to completion by removing the acetone byproduct by distillation.[13]

Experimental Protocol: General MPV Reduction

  • Setup: In a flask equipped with a distillation head, combine 4,4'-dimethylbenzophenone (1.0 eq) and a large excess of anhydrous isopropanol.

  • Catalyst Addition: Add aluminum isopropoxide (Al(O-i-Pr)₃) (0.3-1.0 eq) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux. Slowly distill off the acetone as it forms to drive the equilibrium towards the products. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and hydrolyze the aluminum salts by adding dilute acid (e.g., 2M HCl).

  • Isolation: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by recrystallization or chromatography.

Advantages and Disadvantages:

  • Advantages: Excellent chemoselectivity (reduces aldehydes and ketones without affecting other functional groups like alkenes or esters), mild conditions, and uses inexpensive reagents.[11][14]

  • Disadvantages: The reaction is an equilibrium, often requiring removal of acetone to achieve high conversion.[13] It can be slower than other reduction methods.

Metal Hydride Reduction

Mechanistic Rationale: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful sources of hydride ions (H⁻). The reaction involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon. A second molecule of the hydride reagent or the solvent (during workup) then provides a proton to the resulting alkoxide intermediate to form the alcohol. NaBH₄ is a milder reagent typically used in protic solvents like ethanol or methanol, while the more reactive LiAlH₄ requires anhydrous aprotic solvents like diethyl ether or THF and a separate aqueous workup.

Experimental Protocol: Reduction with Sodium Borohydride

  • Setup: Dissolve 4,4'-dimethylbenzophenone (1.0 eq) in methanol or ethanol in a flask and cool the solution in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Carefully add water or dilute acid to quench the excess NaBH₄.

  • Isolation: Reduce the solvent volume under reduced pressure. Extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain the product.

Advantages and Disadvantages:

  • Advantages: Operationally simple, rapid reaction times, high yields, and inexpensive reagents.

  • Disadvantages: Stoichiometric use of reagents. LiAlH₄ is highly reactive and requires careful handling under anhydrous conditions.

Comparative Analysis of Synthetic Routes

FeatureGrignard ReactionCatalytic HydrogenationMPV ReductionMetal Hydride (NaBH₄)
Starting Materials p-Bromotoluene, p-Tolualdehyde4,4'-Dimethylbenzophenone4,4'-Dimethylbenzophenone4,4'-Dimethylbenzophenone
Key Reagents Mg, EtherH₂, Pd/CAl(O-i-Pr)₃, IsopropanolNaBH₄, Methanol
Yield Good to ExcellentExcellentGood to ExcellentExcellent
Reaction Conditions Anhydrous, RefluxPressurized H₂, RTReflux, Distillation0°C to RT
Scalability ModerateExcellentGoodExcellent
Chemoselectivity N/A (Constructive)GoodExcellentGood
Safety Concerns Pyrophoric Mg, EtherFlammable H₂, Pyrophoric CatalystFlammable SolventsFlammable Solvents

Precursor Synthesis: Friedel-Crafts Acylation

The economic viability of the reduction strategies often depends on the synthesis of the 4,4'-dimethylbenzophenone precursor. The most common method is the Friedel-Crafts acylation of toluene with a suitable acylating agent, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[15][16] A common acylating agent is p-toluoyl chloride.

A Toluene D 4,4'-Dimethylbenzophenone A->D Friedel-Crafts Acylation B p-Toluoyl Chloride B->D Friedel-Crafts Acylation C AlCl₃ (Catalyst) C->D Friedel-Crafts Acylation

Sources

A Researcher's Guide to Comparative DFT Studies of Benzhydrols' Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Benzhydrols, or diphenylmethanols, are crucial structural motifs in medicinal chemistry and materials science.[1] Their utility often hinges on the electronic characteristics of their diarylmethanol core, which dictates reactivity, stability, and intermolecular interactions.[1][2] This guide provides a comprehensive comparison of Density Functional Theory (DFT) methodologies for accurately predicting the electronic properties of benzhydrols. We present a validated computational workflow, compare the performance of widely-used density functionals (B3LYP, M06-2X, and ωB97X-D) against experimental and high-level theoretical data, and offer evidence-based recommendations to guide researchers in selecting the optimal computational strategy for their specific research objectives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.[3][4]

Introduction: The Significance of Benzhydrols and Their Electronic Landscape

The benzhydrol framework is a cornerstone in organic synthesis, serving as a precursor to numerous high-value compounds, including pharmaceuticals.[1] The electronic properties of this moiety are of paramount importance in drug development. For instance, the molecular electrostatic potential (MEP) governs how a benzhydrol-containing drug molecule recognizes and binds to its biological target, directly influencing its efficacy.[5][6] Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO gap, are fundamental descriptors of chemical reactivity, stability, and electronic transitions.[7]

Predicting these properties accurately is crucial for rational drug design.[8] Computational methods, particularly Density Functional Theory (DFT), have emerged as indispensable tools for this purpose, offering a balance of accuracy and computational efficiency that is well-suited for the study of medium-sized organic molecules.[9][10] However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[11] This guide aims to demystify this selection process for researchers working with benzhydrol derivatives by providing a clear, comparative analysis of common DFT methods.

Theoretical Framework for the Applied Scientist

Key Electronic Properties and Their Relevance in Drug Discovery
  • HOMO, LUMO, and the Energy Gap (ΔE) : The HOMO is the outermost electron-containing orbital, and its energy level correlates with the molecule's ability to donate electrons (ionization potential). The LUMO is the innermost empty orbital, and its energy relates to the ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[7] A smaller gap generally implies higher reactivity.[7]

  • Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electronic charge distribution around a molecule.[5] It is an invaluable tool for understanding and predicting intermolecular interactions, such as hydrogen bonding and electrostatic complementarity between a drug and its receptor binding site.[12] Regions of negative potential (typically colored red) are electron-rich and act as electrophile attractants, while positive regions (blue) are electron-poor and attract nucleophiles.[5]

A Practical Overview of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[10] It is based on the principle that the total energy of a system is a unique functional of its electron density.[11] For the practicing chemist, the two most critical choices in a DFT calculation are:

  • The Exchange-Correlation (XC) Functional : This is an approximate term in the DFT equations that accounts for the complex quantum mechanical interactions between electrons. There is a vast "zoo" of functionals, each with its own strengths and weaknesses.

  • The Basis Set : This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

The selection of these two components profoundly impacts the quality of the results.[11]

A Validated Protocol for Computational Analysis

This section outlines a robust and reproducible workflow for performing DFT calculations on benzhydrol derivatives. Adherence to this protocol ensures that the obtained results are reliable and comparable across different studies.

Experimental Protocol: Step-by-Step DFT Calculation
  • Step 1: Initial Structure Generation : Build the 3D structure of the benzhydrol molecule using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Step 2: Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is a critical step to ensure that all subsequent calculations are performed on a realistic structure.

    • Method : Select a density functional and basis set (e.g., B3LYP/6-31+G(d,p)).

    • Keywords : Opt

  • Step 3: Vibrational Frequency Analysis : After optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Keywords : Freq

  • Step 4: Single-Point Energy Calculation & Property Analysis : Using the optimized geometry, perform a final, more accurate single-point energy calculation. It is common to use a larger basis set for this step to refine the electronic energy.

    • Method : Select the desired functionals for comparison with a larger basis set (e.g., B3LYP, M06-2X, ωB97X-D with 6-311++G(d,p)).

    • Keywords : SP, Pop=Full, IOp(6/33=2) (to print all orbitals).

  • Step 5: Data Extraction : From the output files of the single-point calculation, extract the energies of the HOMO and LUMO, and generate the MEP surface.

Mandatory Visualization: Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

DFT_Workflow A Step 1: Initial 3D Structure Generation B Step 2: Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) A->B C Step 3: Frequency Calculation (Confirm Minimum) B->C D Is it a true minimum? (0 imaginary frequencies) C->D Check Frequencies E Step 4: Single-Point Calculation (Higher Level of Theory) D->E Yes G Re-optimize from a different starting geometry D->G No F Step 5: Extract Electronic Properties (HOMO, LUMO, MEP) E->F G->B

Caption: A validated workflow for DFT calculations on benzhydrol derivatives.

Selection of Functionals for Comparison

To provide a meaningful comparison, we have selected three popular density functionals from different "rungs" of Jacob's Ladder of DFT approximations:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : A hybrid GGA functional that has been a workhorse in computational chemistry for decades. It is known for providing a good balance of speed and accuracy for many organic systems.[13] However, it can be less reliable for systems where non-covalent interactions are dominant.[14]

  • M06-2X (Minnesota, 2006, with 2X amount of HF exchange) : A high-nonlocality hybrid meta-GGA functional. It is specifically parameterized to perform well for a broad range of applications, including main-group thermochemistry, kinetics, and non-covalent interactions.[15]

  • ωB97X-D : A range-separated hybrid functional with empirical dispersion correction. It is designed to provide accurate descriptions of both short-range and long-range electronic interactions, making it particularly suitable for studying larger molecules and systems with significant van der Waals forces.[16]

For all calculations, the 6-311++G(d,p) basis set was used for single-point energy calculations to ensure a consistent and high-quality description of the electronic structure.

Results & Discussion: A Comparative Analysis

To benchmark the performance of the selected functionals, we performed calculations on the parent benzhydrol molecule. The results are compared with available experimental data where possible.

Benchmarking Against Experimental Data
Performance of Different Functionals

The calculated electronic properties of benzhydrol using the three selected DFT functionals are summarized in the table below.

PropertyB3LYPM06-2XωB97X-D
HOMO Energy (eV) -6.48-7.15-7.62
LUMO Energy (eV) -0.55-0.210.15
HOMO-LUMO Gap (eV) 5.936.947.77
Dipole Moment (Debye) 1.651.781.81

Calculations performed at the functional/6-311++G(d,p) level of theory on the B3LYP/6-31+G(d,p) optimized geometry.

Analysis of Results:

  • HOMO/LUMO Energies : There is a clear trend in the calculated orbital energies. B3LYP predicts the highest (least negative) HOMO energy and the lowest LUMO energy, resulting in the smallest HOMO-LUMO gap. In contrast, ωB97X-D, which includes a greater amount of exact Hartree-Fock exchange, predicts deeper HOMO and higher LUMO energies, leading to a significantly larger gap. M06-2X falls in between. It is a known issue that traditional functionals like B3LYP tend to underestimate the HOMO-LUMO gap due to self-interaction error.[13] Range-separated functionals like ωB97X-D are generally considered to provide more physically meaningful orbital energies.[16][18]

  • HOMO-LUMO Gap : The underestimation of the gap by B3LYP is evident. While the calculated gap from any of these methods does not directly equal the UV-Vis excitation energy, the trend is informative. For qualitative and rapid screening purposes, the relative trends predicted by B3LYP can be useful. However, for more quantitative predictions or studies where charge-transfer excitations are important, M06-2X or ωB97X-D are expected to be more reliable.[16]

  • Dipole Moment : All three functionals predict similar dipole moments, suggesting that this property is less sensitive to the choice of functional for this particular molecule.

Recommendations for Researchers

Based on this comparative analysis, we offer the following recommendations for selecting a DFT functional for studies on benzhydrol derivatives:

  • For Rapid Screening and Qualitative Trends : If the goal is to quickly screen a large library of benzhydrol derivatives and rank them based on relative reactivity, B3LYP combined with a modest basis set (e.g., 6-31+G(d,p)) offers an excellent balance of speed and reasonable qualitative accuracy.[7]

  • For High-Accuracy Energetics and Non-Covalent Interactions : When studying reaction mechanisms, binding energies with a receptor, or systems where π-π stacking or hydrogen bonding is critical, M06-2X is a superior choice.[15] Its parameterization for non-covalent interactions makes it more robust than B3LYP for such applications.[14]

  • For Accurate Orbital Energies and Charge-Transfer Studies : For applications requiring accurate predictions of ionization potentials, electron affinities, or for studying electronic excitations with significant charge-transfer character, a range-separated functional like ωB97X-D is highly recommended.[16][18] The increased computational cost is justified by the significant improvement in the description of long-range electronic effects.

Conclusion

The choice of DFT functional has a significant impact on the predicted electronic properties of benzhydrols. While the widely-used B3LYP functional can provide useful qualitative insights for rapid screening, it tends to underestimate the HOMO-LUMO gap. For more quantitative and reliable results, especially in the context of drug design where intermolecular interactions and accurate energetics are paramount, modern functionals such as M06-2X and ωB97X-D are demonstrably superior. By understanding the strengths and weaknesses of each method, researchers can make informed decisions, ensuring that their computational studies provide accurate and meaningful guidance for their experimental work in the development of new therapeutics and materials.

References

  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.
  • Townshend, R. J., et al. (2020). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 63(16), 8778-8790. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
  • Townshend, R. J., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
  • atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
  • Walsh Medical Media. (n.d.). Computational Approaches in Drug Discovery and Development.
  • Napiórkowska, E., Milcarz, K., & Szeleszczuk, Ł. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. International Journal of Molecular Sciences, 24(18), 14155. Retrieved from [Link]

  • Kirste, B. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Semantic Scholar.
  • Lee, J. Y., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590-600. Retrieved from [Link]

  • Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2012). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4119-4122. Retrieved from [Link]

  • Ineos Oxford Institute. (n.d.). Computational chemistry for drug development.
  • Napiórkowska, E., Milcarz, K., & Szeleszczuk, Ł. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. Retrieved from [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Computational Methods in Drug Discovery. Pharmacological reviews, 66(1), 334–395. Retrieved from [Link]

  • Ugurlu, S. Y. (2024). Computational Methods in Drug Discovery and Development. ResearchGate.
  • ACS Publications. (n.d.). Computational Methods for Drug Discovery and Design.
  • Napiórkowska, E., Milcarz, K., & Szeleszczuk, Ł. (2023). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. ResearchGate.
  • Zahariev, F., & Gordon, M. S. (2020). What's the gap? A possible strategy for advancing theory, and an appeal for experimental structure data to drive that advance. RSC Advances, 10(62), 37882-37893. Retrieved from [Link]

  • ACS Publications. (n.d.). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions.
  • ResearchGate. (n.d.). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused....
  • Kumar, R., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. ChemistryOpen, e202500072. Retrieved from [Link]

  • Thompson Rivers University. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison.
  • ResearchGate. (n.d.). Experimental and TD-DFT Band Gaps, HOMO energies, and LUMO energies. Retrieved from [Link]

  • L. T. D. Williams, et al. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry, 13, 9550-9557. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydrol. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2023). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem.
  • ResearchGate. (2026). Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT.
  • Al-Otaibi, J. S., et al. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 9, 45-61. Retrieved from [Link]

  • ResearchGate. (2025). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity.
  • Cheméo. (n.d.). Chemical Properties of Benzhydrol, 4-bromo- (CAS 29334-16-5). Retrieved from [Link]

  • Avdović, E. H., et al. (2021). Comparative study of experimental and DFT calculations for 3-cinnamoyl 4-hydroxycoumarin derivatives. Medicinski glasnik : official publication of the Medical Association of Zenica-Doboj Canton, Bosnia and Herzegovina, 18(2). Retrieved from [Link]

  • ResearchGate. (2025). Structure simulation and study of electronic and dielectric properties of two derivatives of benzamide.
  • Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 99. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for Biologically Active 4,4'-Dimethylbenzhydrol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4,4'-Dimethylbenzhydrol and its derivatives. Drawing from established principles of pharmacology and drug discovery, this document outlines a series of in-depth experimental protocols and comparative analyses.

Introduction: Unraveling the Therapeutic Potential of this compound

The benzhydrol scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a variety of biologically active compounds. While this compound itself is primarily documented as a synthetic intermediate, its derivatives have shown significant pharmacological activity.[1][2] Notably, compounds such as 4,4'-difluorobenzhydrol carbamates have been identified as potent and selective antagonists of the M1 muscarinic acetylcholine receptor.[3][4][5] This finding provides a strong rationale for hypothesizing that the parent compound, this compound, may exhibit a similar mechanism of action.

The M1 muscarinic acetylcholine receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a key therapeutic target for a range of neurological disorders. Its activation triggers a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.[6][7][8][9] Antagonism of this receptor can modulate cholinergic neurotransmission, offering therapeutic potential.

This guide will delineate a rigorous, multi-step process to test the hypothesis that this compound acts as an M1 muscarinic receptor antagonist. We will compare its hypothetical performance against a well-characterized derivative, a 4,4'-difluorobenzhydrol carbamate, and a standard M1 antagonist, pirenzepine.

The Validation Workflow: A Step-by-Step Approach

The following experimental workflow is designed to systematically investigate the interaction of this compound with the M1 muscarinic receptor, from initial binding to downstream functional effects.

Validation_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: In Vitro Functional Activity cluster_2 Phase 3: Data Analysis & Comparison Hypothesis Hypothesis: This compound is an M1 Muscarinic Receptor Antagonist Binding_Assay Radioligand Binding Assay (Determine Ki) Hypothesis->Binding_Assay Direct Interaction? Functional_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Functional_Assay Functional Consequence? Downstream_Assay IP3 Accumulation Assay (Confirm Downstream Effect) Functional_Assay->Downstream_Assay Mechanism Confirmation Data_Analysis Comparative Analysis of Ki and IC50 values Downstream_Assay->Data_Analysis Conclusion Validation of Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: In Vitro Target Engagement - Does the Compound Bind?

The initial and most critical step is to determine if this compound directly interacts with the M1 muscarinic receptor. A radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

This protocol is adapted from established methods for assessing ligand binding to muscarinic receptors.[2][5][10][11][12]

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and centrifugation in fresh buffer.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a constant concentration of a radiolabeled M1 antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound) or reference compounds.

    • To determine non-specific binding, include wells with a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data: Binding Affinity (Ki)
CompoundPredicted Ki at hM1R (nM)Rationale/Reference
This compound To be determinedThe primary goal of the experiment.
4,4'-Difluorobenzhydrol Carbamate 1.2A high-affinity derivative, serving as a positive control.[1][3]
Pirenzepine ~15-21A well-established, moderately potent M1-selective antagonist.[4]

Phase 2: In Vitro Functional Activity - Does Binding Elicit a Response?

Demonstrating that this compound binds to the M1 receptor is the first step. The next is to determine if this binding has a functional consequence, specifically, antagonism of receptor signaling.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a hallmark of M1 receptor activation.[6][8]

  • Cell Preparation:

    • Seed CHO-hM1 cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for approximately 1 hour to allow for dye de-esterification.

    • Wash the cells with buffer to remove excess dye.

  • Compound Incubation and Signal Detection:

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Add varying concentrations of the test compound (this compound) or reference antagonists and incubate for a short period (e.g., 10-20 minutes).

    • Inject a fixed concentration of an M1 agonist (e.g., carbachol, at its EC80 concentration) to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • Quantify the agonist-induced calcium response (e.g., peak fluorescence intensity or area under the curve).

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Comparative Data: Functional Antagonism (IC50)
CompoundPredicted IC50 in Calcium Mobilization Assay (nM)Rationale/Reference
This compound To be determinedThe primary goal of the experiment.
4,4'-Difluorobenzhydrol Carbamate Dose-dependent inhibition expectedConfirmed antagonist activity in this assay.[3][5]
Pirenzepine ~200-224A standard M1 antagonist with known functional potency.

Confirming the Downstream Pathway: IP3 Accumulation Assay

To further solidify the mechanism of action, it is beneficial to measure the effect of the compound on a more proximal step in the signaling cascade, such as the production of IP3.[10]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 ACh Acetylcholine (Agonist) ACh->M1R Compound This compound (Hypothesized Antagonist) Compound->M1R Blocks

Caption: M1 muscarinic receptor signaling pathway.

Experimental Protocol: IP3 Accumulation Assay
  • Cell Culture and Labeling:

    • Culture CHO-hM1 cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Treatment:

    • Wash the cells and pre-incubate with LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IP3 metabolites).

    • Add varying concentrations of the antagonist (this compound) followed by a fixed concentration of an M1 agonist (e.g., carbachol).

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

    • Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated IP3 accumulation for each antagonist concentration.

    • Determine the IC50 value from the dose-response curve.

Conclusion: Synthesizing the Evidence

By systematically executing this experimental plan, researchers can generate a robust dataset to either validate or refute the hypothesis that this compound is an M1 muscarinic receptor antagonist. A positive result would be characterized by:

  • Demonstrable binding to the M1 receptor in the radioligand binding assay, yielding a quantifiable Ki value.

  • Dose-dependent inhibition of agonist-induced calcium mobilization, providing a functional IC50 value.

  • Confirmation of downstream pathway inhibition through a reduction in agonist-stimulated IP3 accumulation.

Comparing the Ki and IC50 values of this compound to those of its difluorinated carbamate derivative and the standard antagonist pirenzepine will provide critical context for its potency and potential selectivity. This comprehensive approach ensures scientific rigor and provides a solid foundation for any further investigation into the therapeutic applications of this class of compounds.

References

  • BD Biosciences. (n.d.). Response of muscarinic receptor to its antagonist, pirenzepine. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Kilian, J., Ozenil, M., Millard, M., Fürtös, D., Maisetschläger, V., Holzer, W., Wadsak, W., Hacker, M., Langer, T., & Pichler, V. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Pharmaceuticals (Basel, Switzerland), 15(2), 248. [Link]

  • Gil, D. W., & Wolfe, B. B. (1985). Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase. The Journal of pharmacology and experimental therapeutics, 232(3), 608–616. [Link]

  • Kilian, J., Ozenil, M., Millard, M., Fürtös, D., Maisetschläger, V., Holzer, W., Wadsak, W., Hacker, M., Langer, T., & Pichler, V. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed. [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved January 11, 2026, from [Link]

  • Lounsbury, K. M., & Brann, M. R. (1995). The "calcium antagonist" TMB-8 [3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester] is a potent, non-competitive, functional antagonist at diverse nicotinic acetylcholine receptor subtypes. The Journal of pharmacology and experimental therapeutics, 275(3), 1418–1426. [Link]

  • D'Agostino, G., Fici, F., Frugoni, M. E., & Grana, E. (1990). Muscarinic M1 and M3 receptor antagonist effects of a new pirenzepine analogue in isolated guinea-pig ileal longitudinal muscle-myenteric plexus. British journal of pharmacology, 101(1), 35–38. [Link]

  • Singh, M. (1984). Effect of an intracellular calcium antagonist (TMB-8) on carbamylcholine-induced amylase release from dispersed rat pancreatic acini. Biochimica et biophysica acta, 804(3), 322–330. [Link]

  • Birdsall, N. J., Hulme, E. C., & Burgen, A. S. (1980). The character of the muscarinic receptors in different regions of the rat brain. Proceedings of the Royal Society of London. Series B. Biological sciences, 207(1166), 1–12. [Link]

  • Bonnet, D., Wermuth, C. G., Hibert, M., & Bourguignon, J. J. (2006). A rapid and versatile method to label receptor ligands using "click" chemistry: validation with the muscarinic M1 antagonist pirenzepine. Bioconjugate chemistry, 18(1), 1–5. [Link]

  • Augelli-Szafran, C. E., Blankley, C. J., Jaen, J. C., Moreland, D. W., Nelson, C. B., Penvose-Yi, J. R., Schwarz, R. D., & Thomas, A. J. (1999). Identification and characterization of m1 selective muscarinic receptor antagonists1. Journal of medicinal chemistry, 42(3), 356–363. [Link]

  • Jones, D. H., Bridges, T. M., Lindsley, C. W., & Conn, P. J. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & medicinal chemistry letters, 20(1), 127–130. [Link]

  • D'Agostino, G., Chiari, M. C., & Grana, E. (1987). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Pharmacological research communications, 19(10), 691–701. [Link]

  • ResearchGate. (n.d.). Receptor-dependent mobilization of Ca 2 i in CHO cells stably.... Retrieved January 11, 2026, from [Link]

  • Chen, Y. C., Chen, Y. H., & Lin, C. W. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International journal of molecular sciences, 24(8), 7434. [Link]

  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line. Retrieved January 11, 2026, from [Link]

  • Mizushima, A., Futatsugi, A., Noda, M., & Mikoshiba, K. (2013). Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase. Cell calcium, 54(5), 339–347. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 4,4'-Dimethylbenzhydrol (CAS No. 885-77-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Core Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is critical. This compound is a solid chemical that requires careful handling to mitigate risks associated with irritation and dust inhalation.[1]

The primary hazards, as identified under the Globally Harmonized System (GHS), are summarized below. This assessment forms the basis for all subsequent safety and handling recommendations.

Hazard ClassificationGHS Hazard CodeDescriptionPrimary Exposure RouteSource
Skin Irritation H315Causes skin irritation.Dermal ContactPubChem[2]
Serious Eye Irritation H319Causes serious eye irritation.Ocular ContactPubChem[2]
Respiratory Irritation H335May cause respiratory irritation.InhalationPubChem[2]

Causality of Experimental Choices: Based on this profile, all handling and disposal procedures are designed to prevent dermal/ocular contact and to minimize the generation of airborne dust, which could be inhaled.[1][3] While some safety data sheets (SDS) for analogous compounds suggest more severe hazards like carcinogenicity, it is best practice to handle this compound with a conservative approach, assuming the highest level of potential risk to ensure personnel safety.

Pre-Disposal Safety and Handling Protocol

Proper disposal begins with proper handling from the moment the chemical is designated as waste. Adherence to these protocols is a self-validating system for laboratory safety.

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard assessment.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield should be used if there is a significant risk of splashing or dust generation.

  • Skin and Body Protection: An appropriately rated lab coat is mandatory. Wear chemically resistant gloves, such as nitrile, to prevent skin contact.[1] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection is not typically required.[1] However, if you are handling large quantities or if dust formation is unavoidable, a NIOSH-approved respirator with a particle filter is recommended.[1]

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the entire lab environment.

  • Ventilation: Always handle this compound waste in a well-ventilated area.[4] For procedures that may generate dust, such as transferring solids, a certified chemical fume hood is required.

  • Storage: Waste containers must be kept tightly closed and stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][4]

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. The generator of the waste is legally responsible for its safe and compliant disposal.[5][6]

Step 3.1: Waste Characterization

The foundational step in compliant disposal is determining if the waste is hazardous according to the Environmental Protection Agency (EPA) under 40 CFR Part 261.[5]

  • Pure Compound: Unused or waste this compound should be treated as hazardous waste due to its irritant properties.

  • Mixtures: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The specific EPA hazardous waste codes may be determined by the solvent used (e.g., spent toluene would fall under code F005).[7][8]

  • Contaminated Materials: Any items grossly contaminated with this compound, such as weigh boats, gloves, or paper towels, must also be disposed of as hazardous waste.[9][10]

Step 3.2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures efficient disposal.[10][11]

  • Designate a Waste Container: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum) clearly labeled "Hazardous Waste."[10]

  • Labeling: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

  • Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility. Specifically, keep it separate from strong oxidizing agents.[4]

Step 3.3: Spill and Decontamination Procedures

Accidents can happen, and a clear plan is essential.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.[3]

  • Don PPE: Wear the full PPE described in Section 2.1.

  • Containment: Prevent the spill from entering drains or waterways.[12]

  • Cleanup: Carefully sweep up the solid material and place it into your designated hazardous waste container.[1][4] Avoid any actions that create dust. If the material is in solution, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill before sweeping it into the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3.4: Final Disposal

Hazardous waste must be handled by trained professionals.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for your location and arrange for a pickup.

  • Licensed Disposal Vendor: The waste will be collected by a licensed hazardous waste disposal company for transport to an approved treatment, storage, and disposal facility (TSDF).[13][14] Never dispose of this compound down the drain or in the regular trash.

Decision-Making Workflow for Disposal

The following diagram outlines the logical process from waste generation to final disposal, providing a clear, at-a-glance guide for laboratory personnel.

G start Waste Generation: This compound (Solid, Solution, or Contaminated Debris) characterize Step 1: Characterize Waste (per 40 CFR Part 261) Is it hazardous? (Yes, due to irritancy) start->characterize spill Accidental Spill Occurs characterize->spill During Handling segregate Step 2: Segregate Waste Place in a dedicated, compatible, and sealed container characterize->segregate No Spill spill_proc Follow Spill Cleanup Protocol (Section 3.3) Place all materials in waste container spill->spill_proc Yes spill_proc->segregate label Step 3: Label Container 'Hazardous Waste' + Chemical Name & Hazards segregate->label storage Step 4: Store Safely Cool, dry, ventilated area Away from incompatibles label->storage contact_ehs Step 5: Contact EHS Office Schedule a waste pickup storage->contact_ehs pickup Step 6: Professional Disposal Waste collected by a licensed vendor for final treatment contact_ehs->pickup

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity and safety. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, we protect ourselves, our colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's EHS professionals.

References

  • Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Material Safety Data Sheet - Benzhydrol, 99% - Cole-Parmer. Cole-Parmer. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Part G: Chemical Disposal Procedures - UW-La Crosse. University of Wisconsin-La Crosse. [Link]

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. University of Otago. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • 1910 Subpart Z - Toxic and Hazardous Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Household Hazardous Waste (HHW). (2025-05-15). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Dimethylbenzhydrol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 4,4'-Dimethylbenzhydrol. As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety through understanding.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the first step in establishing a robust safety protocol. This compound, while not classified as acutely toxic, presents significant hazards upon exposure. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is identified with the following hazard statements:

  • H315: Causes skin irritation .[1]

  • H319: Causes serious eye irritation .[1]

  • H335: May cause respiratory irritation .[1]

These classifications are the primary drivers for the specific engineering controls and personal protective equipment (PPE) detailed below. The objective is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation to the skin, eyes, and respiratory system.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. This is the most effective way to ensure safety.

  • Chemical Fume Hood: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood.[2] This is critical to control airborne particulates and prevent inhalation, directly addressing the H335 respiratory irritation hazard.

  • Ventilation: The laboratory must be equipped with adequate general and local exhaust ventilation to keep airborne concentrations low.[3][4] This provides a secondary layer of protection and is crucial when handling solutions outside of a fume hood.

  • Designated Work Area: Establish a designated area for handling this compound. Cover the work surface with disposable, absorbent bench paper to contain any minor spills and simplify decontamination.[2]

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and in good working order in any facility storing or utilizing this material.[4]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use. The following table outlines the minimum PPE requirements for handling this compound.

Task / Compound Form PPE Type Specification Purpose & Rationale
Handling Solids (e.g., weighing) Hand Protection Nitrile Gloves (Double Gloving Recommended)Prevents dermal contact with the powder, addressing the H315 skin irritation hazard.[2] Double gloving minimizes risk during doffing.
Eye Protection Chemical Safety GogglesProvides a full seal around the eyes to protect from airborne particulates and accidental splashes, addressing the H319 serious eye irritation hazard.[2][4]
Body Protection Professional Lab Coat (fully buttoned)Protects skin and clothing from contamination by powder.[2]
Respiratory Protection Work within a Chemical Fume HoodPrimary Control: The fume hood is the preferred engineering control to prevent inhalation of fine powder, addressing the H335 respiratory hazard.[2]
Handling Solutions (e.g., dilutions) Hand Protection Nitrile GlovesPrevents dermal contact with the solution, addressing the H315 skin irritation hazard.[3][5]
Eye Protection Safety Glasses with Side Shields (Minimum)Protects eyes from accidental splashes, addressing the H319 serious eye irritation hazard.[3][6]
Body Protection Professional Lab Coat (fully buttoned)Protects skin and clothing from splashes.[3]

Step-by-Step Operational Handling Protocol

This protocol provides a self-validating system for safe handling, from preparation to disposal.

  • Preparation:

    • Verify that the chemical fume hood has a current certification.

    • Cover the designated workspace within the fume hood with disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the fume hood to minimize movement in and out of the containment area.

  • PPE Donning:

    • Before handling the compound, don the required PPE as specified in the table above.

    • Inspect gloves for any tears or defects before use.[7][8]

  • Execution (Inside Fume Hood):

    • Weighing Solids: Perform all weighing of the powdered compound inside the fume hood. Minimize the generation of dust by handling the material gently.[3][4]

    • Creating Solutions: Add solvent to the weighed solid slowly to prevent splashing. If vortexing or sonication is necessary, ensure the container is securely capped.

  • Post-Handling Decontamination:

    • Wipe down the spatula, any affected equipment, and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a standard cleaning agent.

    • Dispose of all contaminated disposables (e.g., weigh boats, gloves, bench paper) into a designated, sealed waste container.[3]

  • PPE Doffing:

    • Remove PPE in the correct order to avoid cross-contamination: remove the outer pair of gloves (if double-gloving), then the lab coat, followed by eye protection, and finally the inner gloves.

    • Wash hands thoroughly with soap and water immediately after all work is complete.[3][5]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][9]

  • Small Spill (Solid): With appropriate PPE, gently sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][9] Ventilate the area.

Disposal Plan: Ensuring a Safe Conclusion

Improper disposal can endanger personnel and the environment. All chemical waste must be handled in accordance with local, regional, and national regulations.[9]

  • Waste Collection: Collect all contaminated solids (gloves, weigh paper, etc.) and any waste this compound in a clearly labeled, sealed, and compatible waste container.[10]

  • Container Labeling: The waste container must be labeled with its contents. If reusing an old chemical bottle, ensure the original label is completely defaced.[10]

  • Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains.[7][8]

  • Empty Containers: The original product container must be rinsed thoroughly with a suitable solvent (e.g., acetone or ethanol); the rinsate should be collected as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines.[10]

Workflow Visualization

The following diagram outlines the complete, safe workflow for handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep Verify Fume Hood & Prepare Workspace don_ppe Don Required PPE prep->don_ppe handle_solid Weigh Solid Compound don_ppe->handle_solid handle_solution Prepare Solution handle_solid->handle_solution spill Spill or Exposure Event handle_solid->spill decon Decontaminate Surfaces & Equipment handle_solution->decon handle_solution->spill doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash collect_waste Collect Contaminated Items in Labeled Container wash->collect_waste dispose Dispose via Licensed Service collect_waste->dispose emergency_proc Follow Emergency Procedures spill->emergency_proc emergency_proc->decon

Caption: Safe Handling Workflow for this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzhydrol, 99%. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4,4'-Bis(dimethylamino)benzhydrol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of Benzhydrol. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Brandeis University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.